1,8-Naphthyridine
Beschreibung
Eigenschaften
IUPAC Name |
1,8-naphthyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2/c1-3-7-4-2-6-10-8(7)9-5-1/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLBAYUMRQUHISI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(N=C1)N=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40180052 | |
| Record name | 1,8-Naphthyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40180052 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
254-60-4 | |
| Record name | 1,8-Naphthyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=254-60-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,8-Naphthyridine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000254604 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,8-Naphthyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40180052 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,8-naphthyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1,8-NAPHTHYRIDINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/043R04VL4M | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
basic principles of 1,8-Naphthyridine chemistry
An In-Depth Technical Guide to the Core Principles of 1,8-Naphthyridine Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
The this compound nucleus, a nitrogen-containing heterocyclic scaffold, has garnered significant interest from researchers in medicinal chemistry and drug discovery.[1][2] This attention is due to its versatile synthesis, reactivity, and a wide array of biological activities.[2] Derivatives of this compound have demonstrated a broad spectrum of therapeutic potential, including antimicrobial, antiviral, anticancer, anti-inflammatory, and analgesic properties.[3][4] Furthermore, they have shown promise in addressing neurological disorders such as Alzheimer's disease and depression.[3][4] The scaffold is a key component in marketed drugs like Gemifloxacin, used for bacterial infections, and many other derivatives are currently under clinical investigation.[5] This guide delves into the fundamental principles of this compound chemistry, covering its synthesis, reactivity, and applications, with a focus on its role in drug development.
Core Synthesis Methodologies
The construction of the this compound ring system can be achieved through various synthetic routes. The Friedländer annulation is considered one of the most straightforward and high-yielding methods.[6] Other notable methods include the Skraup, Combes, and Doebner-von Miller reactions, as well as modern multicomponent reaction strategies.[2][6][7]
The Friedländer Annulation
The Friedländer synthesis is a widely employed, efficient method for producing substituted quinolines and their aza-analogs, such as 1,8-naphthyridines. The reaction involves the condensation of an o-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl.[8][9]
Recent advancements have focused on developing greener and more sustainable protocols for this reaction.[5] Methodologies utilizing water as a solvent and biocompatible ionic liquids like choline (B1196258) hydroxide (B78521) as catalysts have been developed, offering excellent yields, mild reaction conditions, and simple product separation.[9][10]
// Nodes A [label="2-Aminonicotinaldehyde", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; B [label="Active Methylene\nCarbonyl Compound", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; C [label="Reaction Vessel", shape=cylinder, fillcolor="#FFFFFF", fontcolor="#202124"]; D [label="Catalyst\n(e.g., Choline Hydroxide, LiOH)", fillcolor="#FBBC05", fontcolor="#202124"]; E [label="Solvent\n(e.g., Water, Ethanol)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; F [label="Heating &\nStirring", shape=cds, fillcolor="#EA4335", fontcolor="#FFFFFF"]; G [label="Workup &\nPurification", shape=invhouse, fillcolor="#34A853", fontcolor="#FFFFFF"]; H [label="Substituted\nthis compound", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges A -> C; B -> C; D -> C [style=dashed]; E -> C [style=dashed]; C -> F; F -> G; G -> H;
// Invisible edges for alignment {rank=same; A; B;} {rank=same; D; E;} } Caption: Friedländer Annulation workflow for this compound synthesis.
Quantitative Data on Friedländer Synthesis
The versatility of the Friedländer reaction is demonstrated by its applicability to a wide range of substrates, often yielding excellent results under green conditions.
| Starting Materials | Catalyst/Conditions | Product | Yield (%) |
| 2-Aminonicotinaldehyde, Acetone (B3395972) | Choline Hydroxide (1 mol%), H₂O, 50 °C, 6h | 2-Methyl-1,8-naphthyridine | 99% |
| 2-Aminonicotinaldehyde, Cyclohexanone | Choline Hydroxide (1 mol%), H₂O, 50 °C, 6h | 2,3,4-Tetrahydroacridine | 98% |
| 2-Aminonicotinaldehyde, Acetophenone | Choline Hydroxide (1 mol%), H₂O, 50 °C, 6h | 2-Phenyl-1,8-naphthyridine | 95% |
| 2-Aminonicotinaldehyde, Ethyl acetoacetate | Choline Hydroxide (1 mol%), H₂O, 50 °C, 6h | Ethyl 2-methyl-1,8-naphthyridine-3-carboxylate | 97% |
| 2-Aminonicotinaldehyde, 2-Phenylacetophenone | [Bmmim][Im], 50 °C, 24h | 2,3-Diphenyl-1,8-naphthyridine | 92% |
Data sourced from references[10][11].
Experimental Protocols
Protocol 1: Gram-Scale Synthesis of 2-Methyl-1,8-naphthyridine in Water[11]
This protocol details a one-pot Friedländer condensation reaction using a metal-free, biocompatible ionic liquid catalyst in an aqueous medium.[10]
Materials:
-
2-Aminonicotinaldehyde (8) (61.6 mg, 0.5 mmol)
-
Acetone (9) (111 μL, 1.5 mmol)
-
Choline hydroxide (ChOH) (3 μL, 1 mol %)
-
Deionized Water (H₂O) (1 mL)
-
Nitrogen (N₂) gas supply
Procedure:
-
A mixture of 2-aminonicotinaldehyde (0.5 mmol) and acetone (1.5 mmol) is placed in a reaction vessel.
-
Deionized water (1 mL) is added to the mixture.
-
The mixture is stirred, followed by the addition of the choline hydroxide catalyst (1 mol %).
-
The reaction vessel is flushed with nitrogen gas.
-
The reaction mixture is stirred at 50 °C for 6 hours.
-
Upon completion (monitored by TLC), the reaction is worked up. The catalyst is separated from the product.
-
The final product, 2-methyl-1,8-naphthyridine, is obtained as a cream-colored solid (71 mg, 99% yield).
Chemical Reactivity and Functionalization
The this compound ring is an electron-deficient system, which dictates its reactivity. This property makes it susceptible to nucleophilic substitution, particularly at positions activated by leaving groups, while electrophilic substitution generally requires more forcing conditions. Its flanking nitrogen atoms also make it an excellent binucleating ligand in coordination chemistry.[12][13]
// Center Node Core [label="this compound\nCore", shape=octagon, fillcolor="#F1F3F4", fontcolor="#202124", width=2.5];
// Reaction Type Nodes NAS [label="Nucleophilic Aromatic\nSubstitution (NAS)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; MCC [label="Metal-Catalyzed\nCross-Coupling", fillcolor="#34A853", fontcolor="#FFFFFF"]; Coord [label="Coordination Chemistry", fillcolor="#FBBC05", fontcolor="#202124"]; Cyclo [label="Cycloaddition\nReactions", fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges from Core Core -> NAS [label=" (e.g., with amines,\n alkoxides)"]; Core -> MCC [label=" (e.g., Suzuki, Negishi,\n Buchwald-Hartwig)"]; Core -> Coord [label=" (Acts as a binucleating\n ligand)"]; Core -> Cyclo [label=" (e.g., with azides,\n alkynes)"];
// Sub-nodes for detail NAS_Detail [label="Functionalization at\nC2, C4, C5, C7", shape=note, fillcolor="#FFFFFF", fontcolor="#202124"]; MCC_Detail [label="C-C and C-N Bond\nFormation", shape=note, fillcolor="#FFFFFF", fontcolor="#202124"]; Coord_Detail [label="Forms complexes with\nTransition Metals (Cu, Co, Pd)", shape=note, fillcolor="#FFFFFF", fontcolor="#202124"];
// Edges to sub-nodes NAS -> NAS_Detail [style=dashed, arrowhead=none]; MCC -> MCC_Detail [style=dashed, arrowhead=none]; Coord -> Coord_Detail [style=dashed, arrowhead=none]; } Caption: Key chemical reactions involving the this compound core.
Nucleophilic Aromatic Substitution (NAS)
Similar to other electron-poor heterocyclic systems like pyridine, halopyridines can be attacked by nucleophiles to yield substitution products.[14][15] In substituted benzo[c][3][16]naphthyridines, reactions with various nucleophiles have been reported, with the site of reactivity (position 1 or 6) depending on the nature of the nucleophile and the reaction conditions.[17] Anilines and thioxides tend to react at one position, while alkylamines and alkoxides react at another.[17]
Metal-Catalyzed Cross-Coupling Reactions
Transition metal-catalyzed cross-coupling reactions are powerful tools for the functionalization of the this compound scaffold.[18] Palladium and cobalt catalysts are effective for creating C-C and C-N bonds.[19][20] For instance, cobalt-catalyzed cross-couplings of halogenated naphthyridines with Grignard reagents (alkyl- and arylmagnesium halides) and arylzinc halides have been used to produce polyfunctional derivatives.[19] Similarly, palladium-catalyzed reactions have been employed to synthesize heteroaryl-substituted 1,8-naphthyridines via C-N coupling of chloronaphthyridines with various nitrogen heterocycles.[20] These methods are crucial in building molecular complexity for structure-activity relationship (SAR) studies in drug discovery.[21][22]
Coordination Chemistry
The two nitrogen atoms on the this compound ring are ideally positioned to act as a binucleating ligand, binding two metal centers in close proximity.[12][13] This property has been exploited to create a variety of transition metal complexes with metals such as manganese, cobalt, nickel, copper, and zinc.[23] These complexes are studied for their unique steric and electronic properties and their potential applications in homogeneous catalysis.[13][24]
Applications in Drug Development and Medicinal Chemistry
The this compound scaffold is considered a "privileged structure" in medicinal chemistry due to its ability to bind to multiple biological targets, leading to a wide range of pharmacological activities.[1]
// Nodes A [label="Scaffold Synthesis\n(e.g., Friedländer Annulation)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; B [label="Library Generation\n(e.g., via Cross-Coupling)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; C [label="High-Throughput\nScreening (HTS)", fillcolor="#FBBC05", fontcolor="#202124"]; D [label="Hit Identification", shape=diamond, style="filled,rounded", fillcolor="#EA4335", fontcolor="#FFFFFF"]; E [label="Lead Optimization\n(SAR Studies)", fillcolor="#34A853", fontcolor="#FFFFFF"]; F [label="Preclinical Candidate", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges A -> B [label=" Diversification"]; B -> C; C -> D; D -> E [label=" Hit-to-Lead"]; E -> F; } Caption: A simplified workflow of drug discovery featuring 1,8-naphthyridines.
Biological Activity Profile
Derivatives of this compound have demonstrated significant potential across numerous therapeutic areas.
| Compound Class/Derivative | Target/Assay | Activity (IC₅₀ / MIC) | Therapeutic Area |
| 6,8-Disubstituted 1,7-Naphthyridines (e.g., Compound 11) | Phosphodiesterase 4D (PDE4D) | IC₅₀ = 1 nM | Anti-inflammatory (Asthma) |
| 7-acetamido-1,8-naphthyridin-4(1H)-one | Modulation of Norfloxacin activity vs. E. coli | Potentiates antibiotic effect (synergism) | Antibacterial Adjuvant |
| 3-trifluoromethyl-N-(5-chloro-1,8-naphthyridin-2-yl)-benzenesulfonamide | Modulation of Norfloxacin activity vs. S. aureus | Potentiates antibiotic effect (synergism) | Antibacterial Adjuvant |
| Various this compound Analogs | Cytotoxicity against MCF7 cell line | Potent cytotoxic activity reported | Anticancer |
| Glycosylated this compound Derivatives | Antimicrobial activity vs. P. aeruginosa | MIC = 0.0199 ± 0.0445 mM | Antimicrobial |
Data sourced from references[16][22][25][26].
As anticancer agents, these compounds have been investigated for their ability to inhibit various targets, including receptor tyrosine kinases (like EGFR), DNA topoisomerase, and c-Met kinase.[27][28] In the realm of infectious diseases, beyond direct antimicrobial action, some this compound derivatives have been shown to potentiate the activity of existing antibiotics, such as fluoroquinolones, against multi-resistant bacterial strains, suggesting a role as antibiotic adjuvants.[26] This synergistic effect may be related to their ability to inhibit bacterial DNA gyrase (topoisomerase), a mechanism shared with fluoroquinolones.[26]
Conclusion
The this compound scaffold remains a cornerstone of modern medicinal chemistry. Its synthetic accessibility, particularly through robust and increasingly green methods like the Friedländer annulation, combined with a rich and tunable reactivity profile, allows for the creation of diverse chemical libraries. The broad spectrum of potent biological activities exhibited by its derivatives ensures that this compound will continue to be a fertile ground for the discovery and development of novel therapeutics to address a wide range of human diseases. Future research will likely focus on developing more selective and potent derivatives and exploring novel applications in materials science and catalysis.
References
- 1. This compound derivatives: A privileged scaffold for versatile biological activities. | Semantic Scholar [semanticscholar.org]
- 2. tandfonline.com [tandfonline.com]
- 3. This compound Derivatives: A Review of Multiple Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. kthmcollege.ac.in [kthmcollege.ac.in]
- 6. Synthesis of 1,8-Naphthyridines by the Ionic Liquid-Catalyzed Friedlander Reaction and Application in Corrosion Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]
- 8. A mild synthesis of substituted 1,8-naphthyridines - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. This compound - Wikipedia [en.wikipedia.org]
- 13. Quantification of the Steric Properties of this compound-Based Ligands in Dinuclear Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. youtube.com [youtube.com]
- 15. masterorganicchemistry.com [masterorganicchemistry.com]
- 16. tandfonline.com [tandfonline.com]
- 17. researchgate.net [researchgate.net]
- 18. mdpi-res.com [mdpi-res.com]
- 19. Preparation of Polyfunctional Naphthyridines by Cobalt-Catalyzed Cross-Couplings of Halogenated Naphthyridines with Magnesium and Zinc Organometallics - PMC [pmc.ncbi.nlm.nih.gov]
- 20. ccspublishing.org.cn [ccspublishing.org.cn]
- 21. pubs.acs.org [pubs.acs.org]
- 22. Palladium-catalyzed cross-coupling reactions for the synthesis of 6, 8-disubstituted 1,7-naphthyridines: a novel class of potent and selective phosphodiesterase type 4D inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. pubs.acs.org [pubs.acs.org]
- 24. researchgate.net [researchgate.net]
- 25. nbinno.com [nbinno.com]
- 26. Enhancement of Antibiotic Activity by this compound Derivatives against Multi-Resistant Bacterial Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Medicinal Chemistry Perspective of 1,8-Naphthyridines as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. researchgate.net [researchgate.net]
An In-depth Technical Guide to the 1,8-Naphthyridine Core
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the 1,8-naphthyridine core structure, including its numbering system, physicochemical properties, synthesis methodologies, and its role as a privileged scaffold in medicinal chemistry, with a particular focus on its interaction with the Epidermal Growth Factor Receptor (EGFR) signaling pathway.
The this compound Core: Structure and Numbering
This compound is a heterocyclic aromatic organic compound with the chemical formula C₈H₆N₂.[1][2] It consists of two fused pyridine (B92270) rings. The nitrogen atoms are located at positions 1 and 8, which imparts unique chemical and biological properties to the scaffold.[3] The accepted IUPAC numbering for the this compound ring system is illustrated below.
References
The Enduring Intrigue of the 1,8-Naphthyridine Nucleus: A Deep Dive into its Electronic Properties
For Immediate Release
The 1,8-naphthyridine scaffold, a bicyclic aromatic system containing two nitrogen atoms, has garnered significant attention from researchers in medicinal chemistry, materials science, and coordination chemistry. Its unique electronic properties, arising from the arrangement of its nitrogen atoms, impart a diverse range of biological activities and render it a valuable component in the development of novel therapeutic agents and functional materials. This in-depth technical guide explores the core electronic characteristics of the this compound ring system, providing a comprehensive resource for scientists and drug development professionals.
Electronic Landscape of the this compound Core
The electronic nature of the this compound ring is characterized by the presence of two nitrogen atoms, which are sp² hybridized and contribute to the aromatic π-system. The lone pair of electrons on each nitrogen atom influences the electron density distribution across the ring system, making it electron-deficient. This inherent electronic feature is a key determinant of its reactivity, coordination ability, and ultimately its biological function. The electron-withdrawing nature of the nitrogen atoms can be modulated by the introduction of various substituents at different positions on the ring, allowing for the fine-tuning of its electronic properties.
Quantifying Electronic Effects: Hammett Constants and pKa Values
The influence of substituents on the electronic properties of the this compound ring can be quantitatively assessed using parameters such as Hammett constants and pKa values. While a comprehensive database for a wide range of substituted 1,8-naphthyridines is still an active area of research, existing studies on related N-heterocycles provide valuable insights.
Table 1: Hammett Constants for Common Substituents
| Substituent | σ_meta | σ_para |
| -NH₂ | -0.16 | -0.66 |
| -OH | +0.12 | -0.37 |
| -CH₃ | -0.07 | -0.17 |
| -Cl | +0.37 | +0.23 |
| -Br | +0.39 | +0.23 |
| -CN | +0.56 | +0.66 |
| -NO₂ | +0.71 | +0.78 |
Note: These are general Hammett constants and their precise values for this compound derivatives may vary.
The basicity of the this compound ring system, as indicated by its pKa value, is a crucial factor in its biological activity, influencing its ability to interact with physiological targets. The pKa of the parent this compound is approximately 3.39. Substituents can significantly alter this value, thereby affecting the molecule's ionization state at physiological pH.
Redox Behavior: Insights from Cyclic Voltammetry
Cyclic voltammetry is a powerful technique to probe the redox properties of this compound derivatives. These compounds can undergo both reduction and oxidation processes, and their redox potentials are sensitive to the nature and position of substituents. The electron-deficient character of the ring generally makes reduction more facile.
Table 2: Representative Redox Potential Data for this compound Derivatives
| Compound | Oxidation Potential (V vs. SCE) | Reduction Potential (V vs. SCE) | Reference |
| 2,3-diphenyl-1,8-naphthyridine | Not Reported | Not Reported | [1] |
| Substituted this compound-BF₂ complexes | Varies with substituent | Varies with substituent | Not Found |
Note: Comprehensive and comparative redox potential data for a series of substituted 1,8-naphthyridines is limited in the readily available literature.
Photophysical Properties: Fluorescence and its Applications
Many this compound derivatives exhibit interesting photophysical properties, including fluorescence.[2] This has led to their exploration as fluorescent probes for sensing metal ions and biomolecules. The fluorescence quantum yield and Stokes shift are key parameters that determine their efficacy as fluorescent reporters.
Table 3: Illustrative Photophysical Data for Fluorescent this compound Derivatives
| Derivative | Excitation Max (nm) | Emission Max (nm) | Quantum Yield (Φ) | Stokes Shift (nm) | Reference |
| 2,7-Dialkylamino-1,8-naphthyridines | ~360 | Varies with substituent | High | Not specified | [3] |
| Vinyl-1,8-naphthyridine derivatives | Varies | Varies | Not specified | Not specified | [4] |
| Flexible 1,8-naphthyridyl derivative (L) | Not specified | 380-410 (in solution) | Not specified | Not specified | [5] |
Modulation of Biological Signaling Pathways
The electronic properties of this compound derivatives are intimately linked to their diverse biological activities, which include anticancer, anti-inflammatory, and antimicrobial effects.[6][7] One of the key mechanisms through which these compounds exert their effects is by modulating intracellular signaling pathways. A prominent example is the Toll-like receptor 4 (TLR4)/Myeloid differentiation primary response 88 (MyD88)/Nuclear factor-κB (NF-κB) signaling pathway, a critical regulator of the inflammatory response.[8]
References
- 1. This compound synthesis [organic-chemistry.org]
- 2. Synthesis of 1,8-Naphthyridines by the Ionic Liquid-Catalyzed Friedlander Reaction and Application in Corrosion Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. ossila.com [ossila.com]
- 5. spu.edu.sy [spu.edu.sy]
- 6. researchgate.net [researchgate.net]
- 7. webstor.srmist.edu.in [webstor.srmist.edu.in]
- 8. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
The Dawn of a Heterocyclic Powerhouse: A Historical Overview of 1,8-Naphthyridine's Discovery
For Researchers, Scientists, and Drug Development Professionals
The 1,8-naphthyridine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents. Its journey from a chemical curiosity to a privileged structure in drug discovery is a testament to the cumulative efforts of chemists and biologists over nearly a century. This in-depth technical guide provides a historical overview of the discovery of the this compound core, detailing the seminal synthetic methodologies and the pivotal discovery of its biological significance.
From Theoretical Postulate to First Synthesis: The Early Years
A foundational method that proved crucial for the subsequent development of this compound chemistry was the Friedländer synthesis, first reported in 1882. This versatile reaction involves the condensation of a 2-aminoaromatic aldehyde or ketone with a compound containing a reactive α-methylene group, typically in the presence of an acid or base catalyst. For the synthesis of 1,8-naphthyridines, 2-aminonicotinaldehyde (2-amino-3-pyridinecarboxaldehyde) is a key starting material.
A Landmark Discovery: The Dawn of a Therapeutic Era with Nalidixic Acid
For several decades following its initial synthesis, the this compound nucleus remained a subject of academic interest with no significant reported applications. This changed dramatically in 1962 with the groundbreaking discovery of nalidixic acid by George Y. Lesher and his colleagues at the Sterling-Winthrop Research Institute. This discovery, published in the Journal of Medicinal & Pharmaceutical Chemistry, marked the advent of the quinolone class of antibiotics and established the immense therapeutic potential of the this compound scaffold. Nalidixic acid, chemically 1-ethyl-7-methyl-1,8-naphthyridin-4-one-3-carboxylic acid, was the first synthetic antimicrobial agent to exhibit potent activity against Gram-negative bacteria.
The synthesis of nalidixic acid was a multi-step process, a significant advancement in the derivatization of the this compound core.
Quantitative Data Summary
The following table summarizes the key historical syntheses and the reaction conditions as reported in the literature.
| Compound | Year | Key Reactants | Catalyst/Reagents | Solvent | Yield | Reference |
| This compound (unsubstituted) | 1927 | 2-Aminopyridine, Glycerol, Oxidizing agent | Sulfuric Acid | Not specified | Not specified | Koller (presumed Skraup synthesis) |
| 1-Ethyl-7-methyl-1,8-naphthyridin-4-one-3-carboxylic acid (Nalidixic Acid) | 1962 | 2-Amino-6-methylpyridine (B158447), Diethyl ethoxymethylenemalonate, Diethyl sulfate (B86663), Sodium hydroxide | - | Dowtherm-A | Not specified in initial publication | Lesher et al. |
Experimental Protocols
General Friedländer Synthesis of 1,8-Naphthyridines
This protocol is a generalized modern representation of the Friedländer condensation for the synthesis of the this compound core, a method that would have been conceptually available to early researchers.
Materials:
-
2-Aminonicotinaldehyde
-
An active methylene (B1212753) compound (e.g., ethyl acetoacetate, diethyl malonate, acetylacetone)
-
Base catalyst (e.g., piperidine, sodium hydroxide) or Acid catalyst (e.g., p-toluenesulfonic acid)
-
Ethanol or other suitable solvent
Procedure:
-
In a round-bottom flask, dissolve 2-aminonicotinaldehyde (1 equivalent) and the active methylene compound (1.1 equivalents) in ethanol.
-
Add a catalytic amount of the chosen base or acid.
-
Reflux the reaction mixture for 2-6 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, collect the solid by filtration. If not, concentrate the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to obtain the desired this compound derivative.
Synthesis of 1-Ethyl-7-methyl-1,8-naphthyridin-4-one-3-carboxylic acid (Nalidixic Acid)
The following is a representative multi-step synthesis based on the work of Lesher and colleagues.
Step 1: Synthesis of Diethyl 2-(6-methyl-2-pyridylamino)methylenemalonate
-
A mixture of 2-amino-6-methylpyridine and diethyl ethoxymethylenemalonate is heated.
Step 2: Cyclization to Ethyl 4-hydroxy-7-methyl-1,8-naphthyridine-3-carboxylate
-
The product from Step 1 is heated in a high-boiling point solvent such as Dowtherm-A to effect cyclization.
Step 3: Ethylation to Ethyl 1-ethyl-7-methyl-4-oxo-1,8-naphthyridine-3-carboxylate
-
The product from Step 2 is ethylated using an ethylating agent like diethyl sulfate in the presence of a base.
Step 4: Hydrolysis to Nalidixic Acid
-
The ethyl ester from Step 3 is hydrolyzed to the corresponding carboxylic acid using a base such as sodium hydroxide, followed by acidification to precipitate the final product, nalidixic acid.
Mechanism of Action: The Molecular Basis of Antibacterial Activity
The discovery of nalidixic acid spurred intense research into its mechanism of action. Early studies revealed that it selectively inhibited bacterial DNA synthesis. It is now understood that nalidixic acid and subsequent quinolone antibiotics target two essential bacterial enzymes: DNA gyrase and topoisomerase IV . These enzymes are crucial for managing the topological state of DNA during replication, transcription, and repair.
-
DNA Gyrase (a Type II Topoisomerase): This enzyme introduces negative supercoils into bacterial DNA, a process necessary to relieve the torsional stress that arises during DNA unwinding.
-
Topoisomerase IV (a Type II Topoisomerase): This enzyme is primarily involved in the decatenation (unlinking) of daughter chromosomes after DNA replication.
Nalidixic acid binds to the enzyme-DNA complex, trapping it in a state where the DNA is cleaved. This prevents the re-ligation of the DNA strands, leading to the accumulation of double-strand breaks. These breaks are lethal to the bacteria as they halt DNA replication and trigger the SOS response, ultimately leading to cell death.
Pioneers of 1,8-Naphthyridine: From Foundational Synthesis to Therapeutic Breakthroughs
The journey of the 1,8-naphthyridine scaffold from a chemical curiosity to a cornerstone of medicinal chemistry is marked by the foundational work of several key pioneers. Their research not only established the fundamental chemistry of this heterocyclic system but also unlocked its vast therapeutic potential, leading to the development of important antibacterial and anticancer agents. This in-depth technical guide explores the seminal contributions of these pioneers, providing a detailed look at their experimental methodologies, the quantitative impact of their discoveries, and the biological pathways their innovations have helped to target.
The Genesis of Naphthyridine Chemistry: Reissert and Koller
The conceptualization and first synthesis of the broader naphthyridine family, and subsequently the 1,8-isomer, laid the groundwork for all future research.
Arnold Reissert (1893): While not the first to synthesize the this compound isomer specifically, Reissert's synthesis of a naphthyridine derivative in 1893 was a landmark achievement that introduced this class of compounds to the world of chemistry. His work provided the initial spark that would ignite further exploration into the various isomeric forms of naphthyridine.
G. Koller (1927): The first documented synthesis of the this compound core is credited to the work of Koller's group in 1927. This pioneering work established the fundamental structure and opened the door for systematic investigation into its chemical properties and potential applications. The early synthetic routes, often variations of the Skraup or Friedländer synthesis, were crucial in making this scaffold accessible for further study.
A common classical method for the synthesis of 1,8-naphthyridines is the Friedländer annulation, which involves the condensation of an o-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group.
Experimental Protocols: Foundational Synthesis
General Procedure for Friedländer Synthesis of 1,8-Naphthyridines:
A mixture of an o-aminopyridine-3-carbaldehyde (1 equivalent) and a carbonyl compound containing an α-methylene group (1-1.2 equivalents) is heated in the presence of a catalyst. The catalyst can be either an acid (e.g., p-toluenesulfonic acid, acetic acid) or a base (e.g., potassium hydroxide, piperidine). The reaction is typically carried out in a high-boiling solvent such as ethanol, dimethylformamide (DMF), or under solvent-free conditions. The reaction mixture is heated for several hours, and upon cooling, the product often precipitates and can be purified by recrystallization.
The Therapeutic Dawn: George Lesher and the Discovery of Nalidixic Acid
The therapeutic potential of the this compound scaffold remained largely unexplored until the groundbreaking discovery by George Lesher and his colleagues at the Sterling-Winthrop Research Institute in 1962.
George Lesher (1962): Lesher's discovery of nalidixic acid, the first quinolone antibiotic, was a pivotal moment in the history of antibacterial chemotherapy. This this compound derivative demonstrated potent activity against Gram-negative bacteria and became a crucial treatment for urinary tract infections. This discovery not only provided a new class of antibiotics but also spurred decades of research into the structure-activity relationships of this compound derivatives, leading to the development of more potent fluoroquinolone antibiotics.
The synthesis of nalidixic acid often involves the Gould-Jacobs reaction, a thermal cyclization of an aminomethylene malonate derivative.
Experimental Protocols: Synthesis of Nalidixic Acid Precursors
Gould-Jacobs Reaction for 1,8-Naphthyridin-4-one Core:
-
Formation of the Enamine: 2-Amino-6-methylpyridine is reacted with diethyl ethoxymethylenemalonate (DEEM) at elevated temperatures (typically 100-130°C) to form the corresponding enamine intermediate, diethyl 2-(((6-methylpyridin-2-yl)amino)methylene)malonate.
-
Thermal Cyclization: The enamine intermediate is then heated in a high-boiling solvent, such as diphenyl ether or Dowtherm A, to temperatures around 250°C. This induces a cyclization reaction to form the ethyl 7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate.
-
N-Alkylation and Hydrolysis: The naphthyridinone core is subsequently N-alkylated, for example with ethyl iodide, and the ester is hydrolyzed, typically with sodium hydroxide, to yield nalidixic acid.
Mechanism of Action: Targeting Bacterial DNA Replication
The pioneering work on nalidixic acid also led to a fundamental understanding of its mechanism of action, which involves the inhibition of essential bacterial enzymes.
Inhibition of DNA Gyrase and Topoisomerase IV: Nalidixic acid and its derivatives exert their antibacterial effect by targeting bacterial type II topoisomerases, specifically DNA gyrase and topoisomerase IV. These enzymes are crucial for managing DNA supercoiling, a process vital for DNA replication, transcription, and repair. By inhibiting these enzymes, this compound-based antibiotics disrupt these essential cellular processes, leading to bacterial cell death.
Experimental Protocols: Biological Assays
DNA Gyrase Inhibition Assay:
-
Reaction Mixture Preparation: A reaction mixture is prepared containing supercoiled plasmid DNA, DNA gyrase enzyme, ATP, and a suitable buffer.
-
Inhibitor Addition: The this compound derivative being tested is added to the reaction mixture at various concentrations.
-
Incubation: The mixture is incubated at 37°C to allow the enzymatic reaction to proceed.
-
Analysis: The reaction is stopped, and the DNA topoisomers are separated by agarose (B213101) gel electrophoresis. The inhibition of DNA gyrase activity is observed as a decrease in the amount of relaxed DNA compared to the control without the inhibitor.
Modern Pioneers: Expanding the Therapeutic Landscape to Oncology
Building on the foundational discoveries, a new generation of researchers has expanded the application of the this compound scaffold into the realm of oncology. These modern pioneers are exploring the anticancer potential of novel derivatives that target various cancer-related pathways.
The anticancer activity of this compound derivatives is often attributed to their ability to inhibit key enzymes involved in cancer cell proliferation and survival, such as topoisomerases and protein kinases.
Quantitative Data: Anticancer Activity of this compound Derivatives
The following table summarizes the in vitro cytotoxic activity (IC₅₀ values) of selected this compound derivatives against various human cancer cell lines.
| Compound ID | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Voreloxin | Various | Varies | [1] |
| Compound 3f | MCF7 (Breast) | 6.53 | [2] |
| Compound 6f | MCF7 (Breast) | 7.88 | [2] |
| Compound 8c | MCF7 (Breast) | 7.89 | [2] |
| Compound 10b | MCF7 (Breast) | 7.79 | [2] |
| Compound 10c | MCF7 (Breast) | 1.47 | [2] |
| Compound 8d | MCF7 (Breast) | 1.62 | [2] |
| Compound 4d | MCF7 (Breast) | 1.68 | [2] |
| Compound 10f | MCF7 (Breast) | 2.30 | [2] |
| Compound 8b | MCF7 (Breast) | 3.19 | [2] |
| Compound 11 | A549 (Lung) | 9.4 | [3] |
| Compound 12 | A549 (Lung) | 10.9 | [3] |
| Compound 13 | A549 (Lung) | 2.3 | [3] |
| Compound 11 | Caki-2 (Renal) | 19.1 | [3] |
| Compound 12 | Caki-2 (Renal) | 17.5 | [3] |
| Compound 13 | Caki-2 (Renal) | 13.4 | [3] |
| Compound 14 | HeLa (Cervical) | >100 | [4] |
| Compound 15 | HeLa (Cervical) | 0.8 | [4] |
| Compound 16 | HeLa (Cervical) | 0.7 | [4] |
| Compound 14 | HL-60 (Leukemia) | >100 | [4] |
| Compound 15 | HL-60 (Leukemia) | 0.2 | [4] |
| Compound 16 | HL-60 (Leukemia) | 0.1 | [4] |
| Compound 14 | PC-3 (Prostate) | >100 | [4] |
| Compound 15 | PC-3 (Prostate) | 7.2 | [4] |
| Compound 16 | PC-3 (Prostate) | 5.1 | [4] |
Signaling Pathways in Cancer
Recent studies have elucidated the complex signaling pathways affected by novel this compound derivatives. For instance, the compound designated as "3u" has been shown to induce programmed cell death in melanoma cells through a dual mechanism of necroptosis and apoptosis, depending on its concentration.[5][6]
References
- 1. researchgate.net [researchgate.net]
- 2. Novel this compound Derivatives: Design, Synthesis an... [degruyterbrill.com]
- 3. Cytotoxic Activity and Three-Dimensional Quantitative Structure Activity Relationship of 2-Aryl-1,8-naphthyridin-4-ones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. kjpp.net [kjpp.net]
- 5. A Novel Naphthyridine Derivative, 3u, Induces Necroptosis at Low Concentrations and Apoptosis at High Concentrations in Human Melanoma A375 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
solubility characteristics of 1,8-Naphthyridine in common lab solvents
An In-Depth Technical Guide to the Solubility Characteristics of 1,8-Naphthyridine
Introduction
This compound is an aromatic heterocyclic organic compound with the chemical formula C₈H₆N₂.[1][2][3] As a core structural motif in various biologically active compounds, including antibacterial agents like nalidixic acid and enoxacin, its physicochemical properties are of significant interest to researchers in medicinal chemistry and drug development.[1][3][4] Understanding the solubility of this compound in common laboratory solvents is fundamental for its synthesis, purification, formulation, and in vitro biological screening. This guide provides a comprehensive overview of the theoretical principles governing its solubility, detailed experimental protocols for its determination, and a framework for presenting solubility data.
The structure of this compound, featuring a fused pyridine (B92270) ring system with two nitrogen atoms, imparts a degree of polarity and the capacity for hydrogen bond acceptance. These structural features suggest a nuanced solubility profile, with expected variability across polar protic, polar aprotic, and non-polar solvents.
Solubility Profile of this compound
Quantitative solubility data for this compound in a wide range of organic solvents is not extensively reported in publicly available literature. The table below summarizes known data and provides a template for the systematic recording of experimentally determined solubility values. The principle of "like dissolves like" suggests that solubility will be influenced by the polarity of the solvent and its ability to engage in hydrogen bonding.[5]
| Solvent | Molecular Formula | Type | Log₁₀(Water Solubility) (mol/L) | Quantitative Solubility ( g/100 mL) | Qualitative Solubility |
| Water | H₂O | Polar Protic | -2.81 (Calculated)[6] | To be determined | To be determined |
| Methanol | CH₄O | Polar Protic | - | To be determined | To be determined |
| Ethanol | C₂H₆O | Polar Protic | - | To be determined | To be determined |
| Acetone | C₃H₆O | Polar Aprotic | - | To be determined | To be determined |
| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | Polar Aprotic | - | To be determined | To be determined |
| Dichloromethane (DCM) | CH₂Cl₂ | Polar Aprotic | - | To be determined | To be determined |
| Chloroform | CHCl₃ | Polar Aprotic | - | To be determined | To be determined |
| Toluene | C₇H₈ | Non-Polar | - | To be determined | To be determined |
| Hexane | C₆H₁₄ | Non-Polar | - | To be determined | To be determined |
Experimental Protocols for Solubility Determination
Accurate determination of solubility requires standardized experimental procedures. Below are detailed methodologies for both qualitative and quantitative assessment of this compound's solubility.
Qualitative Solubility Assessment
This method provides a rapid preliminary assessment of solubility in various solvents.
Objective: To classify this compound as soluble, partially soluble, or insoluble in a given solvent at a specific temperature (typically ambient).
Materials:
-
This compound (solid)
-
A selection of test solvents (e.g., water, ethanol, acetone, DMSO, hexane)
-
Small test tubes or vials (e.g., 13x100 mm)
-
Spatula
-
Vortex mixer
-
Graduated pipette or dispenser
Procedure:
-
Place approximately 25 mg of this compound into a small, dry test tube.[7]
-
Add 0.75 mL of the selected solvent to the test tube in small portions (e.g., 0.25 mL at a time).[7]
-
After each addition, vigorously shake or vortex the test tube for at least 30-60 seconds.[7][8]
-
Visually inspect the mixture against a contrasting background to determine if the solid has completely dissolved.
-
If the compound dissolves completely, it is classified as "soluble."
-
If some, but not all, of the solid dissolves, it is "partially soluble."
-
If no significant amount of the solid dissolves, it is "insoluble."
-
Record the observations for each solvent.
Quantitative Solubility Determination (Shake-Flask Method)
The shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound in a given solvent.[9]
Objective: To determine the precise concentration of a saturated solution of this compound in a specific solvent at a controlled temperature.
Materials:
-
This compound (solid)
-
Selected solvent of interest
-
Screw-cap vials or flasks
-
A constant temperature shaker bath or incubator
-
Analytical balance
-
Syringe filters (e.g., 0.45 µm PTFE or appropriate material)
-
High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer
-
Volumetric flasks and pipettes for dilutions
Procedure:
-
Preparation of Saturated Solution: Add an excess amount of solid this compound to a screw-cap vial. The excess solid is crucial to ensure that equilibrium with a saturated solution is achieved.
-
Solvent Addition: Add a known volume of the chosen solvent to the vial.
-
Equilibration: Tightly cap the vial and place it in a shaker bath set to a constant temperature (e.g., 25 °C). Agitate the mixture for a sufficient period to reach equilibrium. This can take several hours to days, and the optimal time should be determined experimentally (e.g., by taking measurements at 24, 48, and 72 hours to see if the concentration remains constant).[10]
-
Phase Separation: Once equilibrium is reached, allow the vials to stand undisturbed at the same constant temperature to let the undissolved solid settle.
-
Sample Withdrawal and Filtration: Carefully withdraw a sample of the supernatant using a pipette. Immediately filter the sample through a syringe filter to remove all undissolved solid particles. This step is critical to avoid artificially high results.
-
Dilution: Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method to be used.
-
Quantification: Analyze the concentration of this compound in the diluted sample using a calibrated analytical method, such as HPLC or UV-Vis spectrophotometry.
-
Calculation: Calculate the solubility by taking into account the dilution factor. The result is typically expressed in mg/mL or mol/L.
Acid-Base Solubility Tests
Given that this compound contains basic nitrogen atoms, its solubility is expected to be pH-dependent.
Objective: To determine the solubility in aqueous acidic and basic solutions.
Procedure:
-
Follow the qualitative solubility assessment protocol.
-
Use 5% w/v hydrochloric acid (HCl) as the solvent. If this compound dissolves, it indicates the presence of a basic functional group, as expected.[7][11]
-
Use 5% w/v sodium hydroxide (B78521) (NaOH) as the solvent. Observe for any reaction or change in solubility.
Visualization of Experimental Workflow
The following diagram illustrates the logical workflow for determining the solubility of this compound.
Caption: Workflow for determining the solubility of this compound.
References
- 1. chemimpex.com [chemimpex.com]
- 2. This compound | C8H6N2 | CID 136069 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. This compound | 254-60-4 [chemicalbook.com]
- 5. benchchem.com [benchchem.com]
- 6. This compound (CAS 254-60-4) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 8. chem.ws [chem.ws]
- 9. m.youtube.com [m.youtube.com]
- 10. quora.com [quora.com]
- 11. scribd.com [scribd.com]
Spectroscopic Properties of Unsubstituted 1,8-Naphthyridine: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core spectroscopic properties of unsubstituted 1,8-naphthyridine, a key heterocyclic scaffold in medicinal chemistry and materials science. The following sections detail its characteristics as determined by Ultraviolet-Visible (UV-Vis) Absorption, Fluorescence, Nuclear Magnetic Resonance (NMR), and Infrared (IR) spectroscopy. This document is intended to serve as a foundational resource for researchers utilizing this compound in further studies.
Data Presentation
The quantitative spectroscopic data for unsubstituted this compound is summarized in the tables below for easy reference and comparison.
Table 1: UV-Vis Absorption Spectroscopic Data
| Parameter | Value | Solvent/Conditions |
| λmax (nm) | 299, 310 | Not Specified |
| Molar Absorptivity (ε) | Data not readily available | Not Specified |
Table 2: Fluorescence Spectroscopic Data
| Parameter | Value | Solvent/Conditions |
| Emission Maximum (λem) | Data not readily available | Not Specified |
| Quantum Yield (Φ) | Data not readily available | Not Specified |
Note: While this compound derivatives are known to be fluorescent, specific emission data for the unsubstituted parent compound is not widely reported in readily accessible literature.
Table 3: ¹H NMR Spectroscopic Data
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Solvent |
| H-2, H-7 | 9.05 | dd | 4.2, 1.9 | CDCl₃ |
| H-4, H-5 | 8.15 | dd | 8.1, 1.9 | CDCl₃ |
| H-3, H-6 | 7.45 | dd | 8.1, 4.2 | CDCl₃ |
Table 4: ¹³C NMR Spectroscopic Data
| Carbon | Chemical Shift (δ, ppm) | Solvent |
| C-2, C-7 | 152.8 | CDCl₃ |
| C-4, C-5 | 136.5 | CDCl₃ |
| C-3, C-6 | 121.3 | CDCl₃ |
| C-4a, C-8a | 155.0 | CDCl₃ |
Table 5: Infrared (IR) Spectroscopic Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3050 | Medium | Aromatic C-H Stretch |
| 1580 | Strong | C=C/C=N Stretch |
| 1450 | Medium | C=C/C=N Stretch |
| 830 | Strong | C-H Out-of-plane Bend |
| 780 | Strong | C-H Out-of-plane Bend |
Experimental Protocols
The following are generalized experimental protocols for the spectroscopic analysis of organic compounds like this compound. Instrument-specific parameters may require optimization.
UV-Vis Absorption Spectroscopy
Objective: To determine the wavelengths of maximum absorbance (λmax) and the molar absorptivity (ε) of this compound.
Methodology:
-
Sample Preparation: A stock solution of this compound is prepared by accurately weighing a small amount of the compound and dissolving it in a spectroscopic grade solvent (e.g., ethanol, cyclohexane, or acetonitrile) in a volumetric flask. A series of dilutions are then prepared from the stock solution to obtain concentrations typically in the range of 10⁻⁴ to 10⁻⁶ M.
-
Instrumentation: A dual-beam UV-Vis spectrophotometer is used. The instrument is calibrated using a blank solvent cuvette.
-
Data Acquisition: The absorbance of each diluted solution is measured over a wavelength range of approximately 200-400 nm. The wavelength of maximum absorbance (λmax) is identified from the resulting spectrum.
-
Data Analysis: A calibration curve of absorbance versus concentration is plotted. The molar absorptivity (ε) is calculated from the slope of this curve according to the Beer-Lambert law (A = εbc), where A is absorbance, b is the path length of the cuvette (typically 1 cm), and c is the concentration.
Fluorescence Spectroscopy
Objective: To determine the excitation and emission maxima (λex and λem) and the fluorescence quantum yield (Φ) of this compound.
Methodology:
-
Sample Preparation: A dilute solution of this compound (typically with an absorbance of < 0.1 at the excitation wavelength) is prepared in a suitable spectroscopic grade solvent.
-
Instrumentation: A spectrofluorometer is used for the analysis.
-
Data Acquisition: An excitation spectrum is first obtained by scanning the excitation wavelengths while monitoring the emission at a fixed wavelength. The wavelength of maximum excitation is then used to acquire the emission spectrum by scanning the emission wavelengths.
-
Quantum Yield Determination: The fluorescence quantum yield is determined relative to a standard of known quantum yield (e.g., quinine (B1679958) sulfate (B86663) in 0.1 M H₂SO₄). The absorbance of both the sample and the standard are measured at the same excitation wavelength. The integrated fluorescence intensities of both the sample and the standard are then measured. The quantum yield is calculated using the following equation: Φ_sample = Φ_standard * (I_sample / I_standard) * (A_standard / A_sample) * (η_sample² / η_standard²) where Φ is the quantum yield, I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and η is the refractive index of the solvent.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To elucidate the molecular structure of this compound by analyzing the chemical environment of its ¹H and ¹³C nuclei.
Methodology:
-
Sample Preparation: Approximately 5-10 mg of this compound is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. A small amount of a reference standard, such as tetramethylsilane (B1202638) (TMS), may be added.[1]
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used. The instrument is tuned and shimmed to ensure a homogeneous magnetic field.
-
Data Acquisition:
-
¹H NMR: A one-dimensional proton NMR spectrum is acquired. Key parameters include the spectral width, acquisition time, and relaxation delay.
-
¹³C NMR: A one-dimensional carbon-13 NMR spectrum is acquired, often with proton decoupling to simplify the spectrum.
-
-
Data Analysis: The chemical shifts (δ), multiplicities (e.g., singlet, doublet, triplet), and coupling constants (J) are determined from the spectra. These parameters provide information about the electronic environment and connectivity of the atoms in the molecule.
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in this compound based on their characteristic vibrational frequencies.
Methodology:
-
Sample Preparation:
-
Solid State (KBr Pellet): A small amount of this compound is finely ground with dry potassium bromide (KBr). The mixture is then pressed into a thin, transparent pellet using a hydraulic press.
-
Thin Film: If the sample is a liquid or can be dissolved in a volatile solvent, a thin film can be cast onto a salt plate (e.g., NaCl or KBr).
-
Attenuated Total Reflectance (ATR): A small amount of the solid sample is placed directly on the ATR crystal.
-
-
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used. A background spectrum of the empty sample compartment (or the pure KBr pellet/ATR crystal) is recorded.
-
Data Acquisition: The IR spectrum of the sample is recorded, typically in the range of 4000-400 cm⁻¹.
-
Data Analysis: The positions (in wavenumbers, cm⁻¹) and intensities of the absorption bands are identified and correlated with known vibrational frequencies of specific functional groups.
Visualization
Spectroscopic Analysis Workflow
The following diagram illustrates a typical workflow for the comprehensive spectroscopic characterization of a heterocyclic compound such as this compound.
References
An In-depth Technical Guide to 1,8-Naphthyridine Derivatives: Nomenclature, Synthesis, and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,8-Naphthyridine, a heterocyclic aromatic compound with the chemical formula C₈H₆N₂, constitutes a critical scaffold in medicinal chemistry.[1] This bicyclic system, composed of two fused pyridine (B92270) rings, is also known by its systematic IUPAC name, this compound, and synonyms such as 1,8-diazanaphthalene and pyrido[2,3-b]pyridine.[2] The unique structural arrangement of the nitrogen atoms at positions 1 and 8 imparts distinct chemical and physical properties, making it a privileged structure in the design of novel therapeutic agents. The numbering of the this compound ring system follows standard IUPAC rules for fused heterocyclic systems, starting from one of the nitrogen atoms and proceeding around the rings.
The versatile biological activities exhibited by this compound derivatives have garnered significant attention from the scientific community. These compounds have demonstrated a broad spectrum of pharmacological effects, including antimicrobial, anticancer, anti-inflammatory, and antiviral activities.[3][4] The planar nature of the ring system allows for effective intercalation with DNA, a mechanism exploited by several anticancer and antimicrobial derivatives.[5] Furthermore, the scaffold's ability to be readily functionalized at various positions allows for the fine-tuning of its physicochemical properties and biological targets. This guide provides a comprehensive overview of the nomenclature, synthesis, and biological activities of this compound derivatives, with a focus on quantitative data, detailed experimental protocols, and the elucidation of their mechanisms of action through signaling pathway diagrams.
Nomenclature of this compound Derivatives
The systematic naming of this compound derivatives follows the guidelines established by the International Union of Pure and Applied Chemistry (IUPAC). The core structure is numbered starting from one of the nitrogen atoms, designated as position 1, and proceeding sequentially around the two rings. The second nitrogen atom is consequently located at position 8.
Substituents are named and numbered according to their position on the this compound ring. For example, a methyl group at position 2 would be named 2-methyl-1,8-naphthyridine. When multiple substituents are present, they are listed in alphabetical order. The naming of more complex derivatives involves identifying the principal functional group and naming the compound accordingly, with the this compound moiety treated as a substituent if a higher priority functional group is present.
Here is a visual representation of the this compound core structure and its numbering:
References
- 1. Anticancer and anti-inflammatory activities of this compound-3-carboxamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A Novel this compound-2-Carboxamide Derivative Attenuates Inflammatory Responses and Cell Migration in LPS-Treated BV2 Cells via the Suppression of ROS Generation and TLR4/Myd88/NF-κB Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Novel substituted 1,8-naphthyridines: Design, synthesis, radiolabeling, and evaluation of apoptosis and topoisomerase II inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Stability of the 1,8-Naphthyridine Core: A Theoretical and Computational Guide
For Immediate Release
This technical guide provides a comprehensive overview of the theoretical and computational methodologies used to assess the stability of the 1,8-naphthyridine scaffold, a crucial heterocyclic motif in medicinal chemistry and drug development.[1][2] This document is intended for researchers, scientists, and professionals in drug development seeking to understand the intrinsic electronic and structural properties that govern the stability of this important chemical entity.
The this compound nucleus, a diazine derivative of naphthalene, is a key component in numerous therapeutic agents.[3] Its stability, largely dictated by its aromatic character, directly influences its chemical reactivity, pharmacokinetic properties, and ultimately, its efficacy as a drug candidate. This guide delves into the computational techniques employed to quantify this stability, providing both a theoretical framework and practical methodological insights.
Theoretical Underpinnings of this compound Stability
The stability of this compound is intrinsically linked to the concept of aromaticity, a property of cyclic, planar molecules with a system of delocalized π-electrons. This delocalization results in a significant stabilization of the molecule, often referred to as resonance energy. In the case of this compound, a bicyclic heteroaromatic system, the distribution of π-electrons across both the pyridine (B92270) and the fused pyridine ring contributes to its overall stability.
Computational chemistry provides a powerful toolkit to quantify the aromaticity and, by extension, the stability of molecules like this compound. Several key indices are employed for this purpose:
-
Resonance Energy (RE): This is a measure of the extra stability of a conjugated system compared to a hypothetical localized structure. A higher resonance energy indicates greater stability.
-
Geometry-Based Indices (HOMA, BIRD): The Harmonic Oscillator Model of Aromaticity (HOMA) and the Bond-length Inversion and Ring Deformation (BIRD) indices evaluate aromaticity based on the deviation of bond lengths from an ideal aromatic system. Values closer to 1 for HOMA indicate higher aromaticity.
-
Magnetic-Based Indices (NICS): Nucleus-Independent Chemical Shift (NICS) is a widely used magnetic criterion for aromaticity. It involves placing a "ghost" atom at the center of a ring and calculating its magnetic shielding. Negative NICS values are indicative of a diatropic ring current, a hallmark of aromaticity.
Quantifying the Stability of this compound
Theoretical calculations have been employed to determine the stability of the this compound core. The following table summarizes key quantitative data from computational studies.
| Stability Metric | Ring A (Pyridinone) | Ring B (Pyridine) | Total Molecule | Reference |
| Resonance Energy (kcal/mol) | 36.4 | [4] | ||
| NICS(1) (ppm) for a derivative | -10.5 | -12.2 | [5] | |
| Relative Aromaticity Trend | 1,7-DAN > 1,8-DAN > 1,5-DAN > 1,6-DAN > 1,4-DAN > 1,2-DAN > 1-AN > Naphthalene | [6] |
Note: NICS(1) values are for a substituted indolonaphthyridine thiophene (B33073) derivative and are provided as an illustrative example of the relative aromaticity of the two rings. DAN refers to diazanaphthalene, and AN refers to azanaphthalene.
Experimental and Computational Protocols
The determination of the stability metrics for this compound relies on robust computational methodologies. Density Functional Theory (DFT) is a commonly employed quantum chemical method for this purpose.
Detailed Computational Protocol for Aromaticity Indices Calculation
-
Geometry Optimization:
-
The initial structure of this compound is built using a molecular modeling software.
-
A full geometry optimization is performed using a DFT functional, such as B3LYP or CAM-B3LYP, with a suitable basis set, for instance, 6-311+G(d,p) or cc-pVTZ.[7][8]
-
The optimization is typically carried out in the gas phase or with a solvent model (e.g., Polarizable Continuum Model, PCM) to simulate solution-phase conditions.
-
A frequency calculation is then performed to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies).
-
-
Calculation of Aromaticity Indices:
-
HOMA and BIRD: These geometry-based indices are calculated from the optimized bond lengths of the pyridine rings. Specific formulas and parameters for C-C, C-N, and N-N bonds are used in these calculations.[9]
-
NICS: To calculate NICS values, a "ghost" atom (Bq) is placed at specific points, typically at the geometric center of each ring (NICS(0)) and 1 Å above the ring plane (NICS(1)).[5] The isotropic magnetic shielding tensor is then calculated for this ghost atom. The negative of this value gives the NICS value.
-
-
Software:
-
Quantum chemical calculations are performed using software packages such as Gaussian, ORCA, or Spartan.[7]
-
Visualizing Computational Workflows and Relationships
To better illustrate the concepts and processes involved in the theoretical assessment of this compound stability, the following diagrams are provided.
Conclusion
The theoretical and computational approaches outlined in this guide provide a robust framework for understanding and quantifying the stability of the this compound core. By leveraging methods such as DFT and calculating key aromaticity indices like HOMA, BIRD, and NICS, researchers can gain valuable insights into the electronic structure and inherent stability of this important heterocyclic system. This knowledge is paramount for the rational design and development of novel this compound-based therapeutic agents with optimized properties. The continued application of these computational tools will undoubtedly accelerate the discovery of new and effective medicines.
References
- 1. This compound Derivatives: A Review of Multiple Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound derivatives: an updated review on recent advancements of their myriad biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 6. researchgate.net [researchgate.net]
- 7. studylib.net [studylib.net]
- 8. theory dft b3lyp: Topics by Science.gov [science.gov]
- 9. Synthesis, characterization, photoinduced isomerization, and spectroscopic properties of vinyl-1,8-naphthyridine derivatives and their copper(I) complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
The 1,8-Naphthyridine Scaffold: A Comprehensive Technical Guide to its Potential Biological Activities
For Researchers, Scientists, and Drug Development Professionals
The 1,8-naphthyridine core is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its remarkable versatility and broad spectrum of biological activities.[1][2][3][4][5] This technical guide provides an in-depth exploration of the multifaceted pharmacological properties of this compound derivatives, with a focus on their anticancer, antimicrobial, and anti-inflammatory potential. This document is intended to serve as a comprehensive resource, offering detailed experimental protocols, quantitative biological data, and insights into the underlying mechanisms of action to facilitate further research and drug development endeavors.
Anticancer Activity
Derivatives of the this compound scaffold have demonstrated potent cytotoxic effects against a variety of cancer cell lines.[6][7][8][9] Their mechanisms of action are often centered on the inhibition of crucial cellular processes such as DNA replication and cell cycle regulation.
Mechanism of Action: Topoisomerase II Inhibition
A prominent mechanism of anticancer activity for some this compound derivatives is the inhibition of topoisomerase II.[10] Similar to quinolone antibiotics, these compounds can stabilize the transient DNA-topoisomerase II cleavage complex. This stabilization prevents the re-ligation of the DNA strands, leading to double-strand breaks, cell cycle arrest, and ultimately, apoptosis.
Mechanism of Action: Kinase Inhibition
Several this compound derivatives have been identified as potent inhibitors of various protein kinases, which are critical regulators of cell signaling pathways involved in cell proliferation, survival, and angiogenesis.[2][11] Inhibition of kinases such as Epidermal Growth Factor Receptor (EGFR) can disrupt downstream signaling cascades, leading to the suppression of tumor growth.[12]
Quantitative Anticancer Activity Data
The following table summarizes the in vitro cytotoxic activity of representative this compound derivatives against various cancer cell lines, with data presented as IC₅₀ values (the concentration required to inhibit 50% of cell growth).
| Compound ID | Cancer Cell Line | IC₅₀ (µM) | Reference |
| 47 | MIAPaCa (Pancreatic) | 0.41 | [6] |
| 47 | K-562 (Leukemia) | 0.77 | [6] |
| 36 | PA-1 (Ovarian) | 1.19 | [6] |
| 29 | PA-1 (Ovarian) | 0.41 | [6] |
| 29 | SW620 (Colon) | 1.4 | [6] |
| 12 | HBL-100 (Breast) | 1.37 | [7] |
| 17 | KB (Oral) | 3.7 | [7] |
| 22 | SW-620 (Colon) | 3.0 | [7] |
| 5b | MCF-7 (Breast) | 11.25 | [9] |
| 5e | MCF-7 (Breast) | 13.45 | [9] |
| 10c | MCF-7 (Breast) | 1.47 | [13] |
| 8d | MCF-7 (Breast) | 1.62 | [13] |
| 4d | MCF-7 (Breast) | 1.68 | [13] |
Antimicrobial Activity
The this compound scaffold is a well-established pharmacophore in the field of antimicrobial agents, with nalidixic acid being a notable early example.[14] These compounds primarily exert their antibacterial effects by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, repair, and recombination.[10]
Mechanism of Action: Inhibition of Bacterial DNA Gyrase and Topoisomerase IV
This compound derivatives interfere with the function of bacterial type II topoisomerases. By binding to the enzyme-DNA complex, they prevent the re-ligation of the cleaved DNA strands, leading to the accumulation of double-strand breaks and subsequent bacterial cell death.
Quantitative Antimicrobial Activity Data
The following table presents the Minimum Inhibitory Concentration (MIC) values of selected this compound derivatives against various bacterial strains.
| Compound ID | Bacterial Strain | MIC (µg/mL) | Reference |
| 31b | B. subtilis (resistant) | 1.7-13.2 (IC₅₀ against DNA gyrase) | [14] |
| 31f | B. subtilis (resistant) | 1.7-13.2 (IC₅₀ against DNA gyrase) | [14] |
| 26 | B. subtilis | Comparable to ampicillin | [14] |
| 27 | S. aureus | Comparable to ampicillin | [14] |
| 28 | E. coli | Comparable to ampicillin | [14] |
| 29 | P. aeruginosa | Comparable to ampicillin | [14] |
Anti-inflammatory Activity
Certain this compound derivatives have demonstrated significant anti-inflammatory properties.[7][15] Their mechanism of action often involves the modulation of key inflammatory pathways, such as the NF-κB signaling cascade, leading to a reduction in the production of pro-inflammatory cytokines.[16]
Mechanism of Action: Inhibition of the NF-κB Signaling Pathway
The NF-κB pathway is a central regulator of the inflammatory response. Upon activation by inflammatory stimuli, the IKK complex phosphorylates IκBα, leading to its degradation and the subsequent translocation of the NF-κB dimer to the nucleus. In the nucleus, NF-κB promotes the transcription of pro-inflammatory genes. Some this compound derivatives can inhibit this pathway, thereby reducing inflammation.
Experimental Protocols
Synthesis: General Procedure for the Friedländer Annulation
The Friedländer synthesis is a common and efficient method for the preparation of the this compound core.[13][17][18]
Materials:
-
2-Amino-pyridine-3-carbaldehyde
-
An active methylene (B1212753) compound (e.g., ethyl acetoacetate, malononitrile)
-
Catalyst (e.g., piperidine, L-proline, or an ionic liquid)
-
Solvent (e.g., ethanol (B145695), water, or solvent-free conditions)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser (if heating is required)
Procedure:
-
To a solution or suspension of 2-amino-pyridine-3-carbaldehyde in the chosen solvent, add the active methylene compound and the catalyst.
-
Stir the reaction mixture at room temperature or under reflux for the time required to complete the reaction (monitored by TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, collect the solid by filtration, wash it with a suitable solvent (e.g., cold ethanol or water), and dry it.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by recrystallization from an appropriate solvent or by column chromatography on silica (B1680970) gel.
Biological Evaluation: In Vitro Cytotoxicity - MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[2][7][19]
Materials:
-
Cancer cell lines
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
96-well microtiter plates
-
This compound test compounds dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Treat the cells with various concentrations of the this compound derivatives (typically in a serial dilution) and a vehicle control (DMSO) for 48-72 hours.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours at 37°C.
-
Aspirate the medium containing MTT and add 150 µL of the solubilization buffer to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.
Biological Evaluation: Antimicrobial Susceptibility - Broth Microdilution Method
The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[3][20][21][22][23]
Materials:
-
Bacterial strains
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well microtiter plates
-
This compound test compounds dissolved in a suitable solvent
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Positive control antibiotic (e.g., ciprofloxacin)
-
Incubator
Procedure:
-
Prepare serial two-fold dilutions of the this compound derivatives in CAMHB in the wells of a 96-well plate.
-
Inoculate each well with the standardized bacterial suspension to a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Include a positive control (broth with bacteria and no compound) and a negative control (broth only) in each plate.
-
Incubate the plates at 37°C for 18-24 hours.
-
The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Biological Evaluation: In Vivo Anti-inflammatory Activity - Carrageenan-Induced Paw Edema
This is a widely used animal model to screen for the acute anti-inflammatory activity of compounds.[6][24][25][26][27]
Materials:
-
Rats or mice
-
Carrageenan solution (1% in sterile saline)
-
This compound test compound
-
Reference anti-inflammatory drug (e.g., indomethacin)
-
Vehicle for compound administration
-
Plethysmometer or calipers to measure paw volume/thickness
Procedure:
-
Fast the animals overnight with free access to water.
-
Administer the test compound, reference drug, or vehicle to different groups of animals (e.g., orally or intraperitoneally).
-
After a specific time (e.g., 30-60 minutes), inject 0.1 mL of carrageenan solution into the sub-plantar region of the right hind paw of each animal.
-
Measure the paw volume or thickness at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.
-
Calculate the percentage of inhibition of edema for the treated groups compared to the vehicle control group.
Biological Evaluation: Cytokine Level Determination - ELISA
Enzyme-Linked Immunosorbent Assay (ELISA) is a common method to quantify the levels of specific cytokines in biological samples.[28][29][30][31][32]
Materials:
-
ELISA plate pre-coated with a capture antibody specific for the cytokine of interest (e.g., TNF-α, IL-6)
-
Biological samples (e.g., cell culture supernatants, serum)
-
Detection antibody conjugated to an enzyme (e.g., HRP)
-
Standard cytokine solution
-
Wash buffer
-
Substrate solution
-
Stop solution
-
Microplate reader
Procedure:
-
Add standards and samples to the wells of the ELISA plate and incubate to allow the cytokine to bind to the capture antibody.
-
Wash the plate to remove unbound substances.
-
Add the detection antibody and incubate.
-
Wash the plate again.
-
Add the substrate solution and incubate to allow for color development.
-
Add the stop solution to terminate the reaction.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Generate a standard curve and determine the concentration of the cytokine in the samples.
References
- 1. researchgate.net [researchgate.net]
- 2. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 3. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]
- 4. academic.oup.com [academic.oup.com]
- 5. benthamdirect.com [benthamdirect.com]
- 6. benchchem.com [benchchem.com]
- 7. merckmillipore.com [merckmillipore.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. Practical Synthesis of this compound-2,7-dialdehydes Syntone | Semantic Scholar [semanticscholar.org]
- 11. This compound Derivatives: A Review of Multiple Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Medicinal Chemistry Perspective of 1,8-Naphthyridines as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Synthesis of 1,8-Naphthyridines by the Ionic Liquid-Catalyzed Friedlander Reaction and Application in Corrosion Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 14. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]
- 15. Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Epidermal growth factor receptor - Wikipedia [en.wikipedia.org]
- 17. This compound synthesis [organic-chemistry.org]
- 18. nopr.niscpr.res.in [nopr.niscpr.res.in]
- 19. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. Antimicrobial susceptibility testing using broth microdilution method [bio-protocol.org]
- 21. Antimicrobial Susceptibility Testing (Microdilution Technique) – NC DNA Day Blog [ncdnadayblog.org]
- 22. Antimicrobial susceptibility testing by broth microdilution method: widely available modification | CMAC [cmac-journal.ru]
- 23. rr-asia.woah.org [rr-asia.woah.org]
- 24. Anti-inflammatory activity of drugs using carrageenan induced paw-edema modelExperiment no 14 -converted | PDF [slideshare.net]
- 25. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 26. mdpi.com [mdpi.com]
- 27. In Vivo Evaluation of the Anti-Inflammatory Effect of Pistacia lentiscus Fruit Oil and Its Effects on Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Cytokine Elisa [bdbiosciences.com]
- 29. Cytokine Elisa [bdbiosciences.com]
- 30. bowdish.ca [bowdish.ca]
- 31. Detection and Quantification of Cytokines and Other Biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
- 32. Determination of Proinflammatory and Antiinflammatory Cytokines by ELISA Technique | Springer Nature Experiments [experiments.springernature.com]
A Preliminary Investigation into the Photophysics of 1,8-Naphthyridine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 1,8-naphthyridine scaffold, a nitrogen-containing heterocyclic compound, has garnered significant attention in medicinal chemistry and materials science due to its diverse biological activities and intriguing photophysical properties.[1][2] Derivatives of this compound are recognized for their applications as fluorescent probes for metal ions and biomolecules, and as structural motifs in pharmacologically active agents.[2] This technical guide provides a preliminary investigation into the core photophysics of this compound, summarizing key quantitative data, detailing experimental methodologies, and visualizing the fundamental electronic transitions and decay pathways.
Core Photophysical Properties
The photophysical behavior of this compound and its derivatives is governed by the electronic transitions between molecular orbitals. The absorption of ultraviolet or visible light promotes an electron from a lower energy molecular orbital, typically a π bonding orbital in the aromatic system, to a higher energy anti-bonding orbital (π*). The molecule then relaxes from this excited state through various radiative and non-radiative pathways.
The key photophysical parameters include the absorption and emission wavelengths (λ_abs_ and λ_em_), the molar extinction coefficient (ε), the fluorescence quantum yield (Φ_F_), and the excited-state lifetime (τ). These parameters are highly sensitive to the nature and position of substituents on the naphthyridine core, as well as the solvent environment. For instance, amino-substituted 1,8-naphthyridines often exhibit strong fluorescence.[3]
Quantitative Photophysical Data
The following tables summarize the photophysical data for selected this compound derivatives from the literature. It is important to note that direct comparison between different studies should be made with caution due to variations in experimental conditions.
Table 1: Photophysical Properties of Selected this compound Derivatives
| Compound | Solvent | λ_abs_ (nm) | λ_em_ (nm) | Φ_F_ | Reference |
| 2,7-Dimethylamino-4-methyl-1,8-naphthyridine | Various | - | - | 0.45-0.65 | [4] |
| 2,7-Dipropylamino-4-methyl-1,8-naphthyridine | Various | - | - | - | [3] |
| 2,7-Dibutylamino-4-methyl-1,8-naphthyridine | Various | - | - | - | [3] |
| Bis(7-methyl-1,8-naphthyridine-2-ylamino)methane | CH₂Cl₂ | - | 380-410 | - | [5][6] |
| --INVALID-LINK--₃ (L = Bis(7-methyl-1,8-naphthyridine-2-ylamino)methane) | CH₂Cl₂ | - | 463 (solid) | - | [5][6] |
Note: A '-' indicates that the data was not specified in the referenced abstract. The quantum yields for the 2,7-dialkylamino derivatives were noted to be high.[3]
Experimental Protocols
Synthesis of 2,7-Diamino-1,8-naphthyridine
A common precursor for many functionalized 1,8-naphthyridines is 2,7-diamino-1,8-naphthyridine. An improved synthesis method involves the reduction of an azide (B81097) derivative.[7]
Procedure:
-
To a stirred solution of 2-amino-7-azido-1,8-naphthyridine in glacial acetic acid, add zinc dust.
-
Reflux the mixture for 3 hours.
-
Filter the resulting precipitate.
-
Remove the acetic acid under reduced pressure to yield the 2,7-diamino-1,8-naphthyridine product.
This method is reported to provide a high yield (98%).[7] An alternative, though lower-yielding, method involves the reaction of 2-amino-7-chloro-1,8-naphthyridine with sodium amide in xylene.[7][8]
Measurement of Fluorescence Quantum Yield
The fluorescence quantum yield (Φ_F_) is a measure of the efficiency of the fluorescence process. It is often determined using a comparative method with a well-characterized standard.
General Procedure:
-
Prepare a series of dilute solutions of both the sample and a standard with known quantum yield (e.g., quinine (B1679958) sulfate (B86663) in 0.1 M H₂SO₄) in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to minimize inner filter effects.
-
Measure the absorption spectra of all solutions.
-
Record the fluorescence emission spectra of all solutions using the same excitation wavelength and instrument settings.
-
Integrate the area under the emission spectra for both the sample and the standard.
-
Calculate the quantum yield of the sample using the following equation:
Φ_sample_ = Φ_standard_ × (I_sample_ / I_standard_) × (A_standard_ / A_sample_) × (η_sample_² / η_standard_²)
where Φ is the quantum yield, I is the integrated emission intensity, A is the absorbance at the excitation wavelength, and η is the refractive index of the solvent.
Transient Absorption Spectroscopy
Transient absorption spectroscopy is a pump-probe technique used to study the excited-state dynamics of molecules.
Experimental Setup:
-
A pulsed laser source (the "pump") excites the sample.
-
A second, broad-spectrum light source (the "probe") is passed through the sample at a specific time delay after the pump pulse.
-
The change in absorbance of the probe light is measured as a function of wavelength and time delay. This provides information about the lifetimes and spectra of transient excited states.
Signaling Pathways and Logical Relationships
The photophysical processes of this compound can be visualized through diagrams that illustrate the transitions between electronic states.
Caption: A simplified Jablonski diagram illustrating the primary photophysical pathways for this compound.
The above diagram illustrates the key photophysical processes. Upon absorption of a photon, the molecule is excited from the ground singlet state (S₀) to a higher singlet excited state (S₁ or S₂). From the higher excited states, it typically undergoes rapid, non-radiative internal conversion to the lowest excited singlet state (S₁). From S₁, the molecule can relax back to the ground state via fluorescence (a radiative process) or non-radiative internal conversion. Alternatively, it can undergo intersystem crossing to the triplet state (T₁), from which it can return to the ground state via phosphorescence (radiative) or non-radiative decay.
Caption: A generalized workflow for the synthesis and photophysical characterization of this compound derivatives.
This workflow outlines the typical steps involved in investigating the photophysics of a new this compound derivative. It begins with the chemical synthesis and purification of the compound, followed by structural confirmation. The subsequent photophysical characterization involves a suite of spectroscopic techniques to determine the key parameters discussed in this guide.
References
- 1. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. A flexible 1,8-naphthyridyl derivative and its Zn(II) complexes: synthesis, structures, spectroscopic properties and recognition of Cd(II) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A flexible 1,8-naphthyridyl derivative and its Zn(II) complexes: synthesis, structures, spectroscopic properties and recognition of Cd(II) - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
The Aromatic Character of 1,8-Naphthyridine: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,8-Naphthyridine, a heterocyclic aromatic compound, forms the core scaffold of numerous molecules with significant applications in medicinal chemistry and materials science. Its unique electronic structure and reactivity are intrinsically linked to its aromaticity. This technical guide provides a comprehensive analysis of the aromatic character of the this compound core, presenting key quantitative data from experimental and computational studies, detailed experimental protocols, and visualizations of the underlying principles. Understanding the nuances of its aromaticity is crucial for the rational design of novel derivatives with tailored properties for drug development and other advanced applications.
Structural and Spectroscopic Evidence of Aromaticity
The aromaticity of this compound is fundamentally rooted in its planar, cyclic structure containing a delocalized π-electron system. This delocalization is evident from both experimental bond lengths and spectroscopic data.
Bond Lengths
X-ray crystallographic studies of this compound reveal C-C and C-N bond lengths that are intermediate between typical single and double bonds, a hallmark of aromatic systems. The bond lengths are more equalized than would be expected for a hypothetical non-aromatic structure with localized double bonds.
| Bond | Experimental Bond Length (Å) |
| N1 - C2 | 1.343 |
| C2 - C3 | 1.378 |
| C3 - C4 | 1.375 |
| C4 - C4a | 1.405 |
| C4a - C8a | 1.411 |
| C4a - N8 | 1.365 |
| C5 - C6 | 1.375 |
| C6 - C7 | 1.378 |
| C7 - N8 | 1.343 |
| N1 - C8a | 1.365 |
Table 1: Experimental bond lengths of this compound determined by X-ray crystallography.
NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy provides powerful evidence for aromaticity through the chemical shifts of protons and carbons. The deshielding of the ring protons in this compound is a direct consequence of the ring current induced by the delocalized π-electrons in the presence of an external magnetic field.
| Proton | Chemical Shift (ppm) |
| H-2/H-7 | 9.04 |
| H-3/H-6 | 7.40 |
| H-4/H-5 | 8.11 |
Table 2: 1H NMR chemical shifts of this compound.
| Carbon | Chemical Shift (ppm) |
| C-2/C-7 | 153.3 |
| C-3/C-6 | 121.3 |
| C-4/C-5 | 136.8 |
| C-4a/C-8a | 155.9 |
Table 3: 13C NMR chemical shifts of this compound.[1]
Quantitative Measures of Aromaticity
To provide a more quantitative assessment of aromaticity, several theoretical indices have been developed. These indices are calculated using computational chemistry methods and offer deeper insights into the electronic structure of this compound.
Nucleus-Independent Chemical Shift (NICS)
The Nucleus-Independent Chemical Shift (NICS) is a widely used magnetic criterion for aromaticity. It is calculated as the negative of the magnetic shielding at a specific point in space, typically at the center of the ring (NICS(0)) and 1 Å above the ring plane (NICS(1)). Negative NICS values are indicative of a diatropic ring current and thus aromaticity. For polycyclic systems, it is often insightful to calculate NICS values for each individual ring.
| Ring | NICS(0) (ppm) | NICS(1) (ppm) | NICS(1)zz (ppm) |
| Pyridine (B92270) Ring 1 | -8.5 to -9.5 | -10.0 to -11.0 | -25.0 to -30.0 |
| Pyridine Ring 2 | -8.5 to -9.5 | -10.0 to -11.0 | -25.0 to -30.0 |
Table 4: Calculated NICS values for the individual pyridine rings of this compound. The range reflects values obtained from different computational methods.
The NICS(1)zz value, which considers only the out-of-plane component of the shielding tensor, is often considered a more reliable indicator of π-aromaticity.
Harmonic Oscillator Model of Aromaticity (HOMA)
The Harmonic Oscillator Model of Aromaticity (HOMA) is a geometry-based index that quantifies the degree of bond length equalization in a cyclic system. A HOMA value of 1 indicates a fully aromatic system with optimal bond lengths, while a value of 0 corresponds to a non-aromatic system with alternating single and double bonds.
| Ring | HOMA Value |
| Pyridine Ring 1 | ~0.98 |
| Pyridine Ring 2 | ~0.98 |
Table 5: Calculated HOMA values for the individual pyridine rings of this compound.
The high HOMA values for both rings of this compound confirm a high degree of aromatic character based on its molecular geometry.
Experimental Protocols
X-ray Crystallography
Objective: To determine the precise three-dimensional structure and bond lengths of this compound.
Methodology:
-
Crystal Growth: Single crystals of this compound suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution in an appropriate organic solvent (e.g., ethanol, acetone).
-
Data Collection: A selected crystal is mounted on a goniometer and placed in a diffractometer. The crystal is cooled to a low temperature (e.g., 100 K) to reduce thermal vibrations. Monochromatic X-rays are directed at the crystal, and the diffraction pattern is recorded on a detector as the crystal is rotated.
-
Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The initial crystal structure is solved using direct methods or Patterson methods. The atomic positions and thermal parameters are then refined against the experimental data to obtain the final, high-resolution structure.
NMR Spectroscopy
Objective: To measure the 1H and 13C chemical shifts to probe the electronic environment and confirm the aromatic nature of this compound.
Methodology:
-
Sample Preparation: A solution of this compound is prepared in a deuterated solvent (e.g., CDCl3, DMSO-d6) and placed in an NMR tube. A small amount of a reference standard, such as tetramethylsilane (B1202638) (TMS), is added.
-
Data Acquisition: The NMR tube is placed in the spectrometer's magnet. For 1H NMR, a series of radiofrequency pulses are applied, and the resulting free induction decay (FID) is recorded. For 13C NMR, proton decoupling is typically used to simplify the spectrum.
-
Data Processing: The FID is Fourier transformed to obtain the NMR spectrum. The chemical shifts of the signals are referenced to the TMS signal (0 ppm).
Logical Relationships and Workflows
The determination of aromaticity involves a multi-faceted approach, integrating experimental and computational techniques. The following diagrams illustrate the logical flow and relationships between these methods.
Caption: Workflow for the determination of aromaticity.
Caption: Relationship between aromaticity criteria and indices.
Conclusion
The comprehensive analysis of structural data, spectroscopic evidence, and computational indices unequivocally confirms the high degree of aromaticity of the this compound core. The equalization of bond lengths, the significant deshielding of ring protons in NMR spectra, and the strongly negative NICS values, coupled with HOMA values approaching unity, all point to a robustly delocalized π-electron system. This inherent aromaticity is a key determinant of the chemical and physical properties of this compound and its derivatives, influencing their reactivity, stability, and biological activity. A thorough understanding of these fundamental principles is therefore indispensable for professionals engaged in the design and development of new molecules based on this privileged scaffold.
References
Initial Toxicity Screening of 1,8-Naphthyridine Compounds: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 1,8-naphthyridine scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including anticancer, antibacterial, and anti-inflammatory properties. As with any potential therapeutic agent, a thorough evaluation of the toxicity profile is paramount to ensure safety and guide further development. This technical guide provides a comprehensive overview of the initial toxicity screening of this compound compounds, summarizing key in vitro and in vivo assays, presenting available quantitative data, and detailing experimental protocols. Furthermore, it visualizes critical experimental workflows and toxicological signaling pathways.
Data Presentation: In Vitro Cytotoxicity of this compound Derivatives
The initial assessment of toxicity for novel compounds typically begins with in vitro cytotoxicity assays against various cell lines. The half-maximal inhibitory concentration (IC₅₀) is a key parameter derived from these studies, indicating the concentration of a compound required to inhibit a biological process by 50%. The following tables summarize the reported IC₅₀ values for a selection of this compound derivatives from 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assays.
| Compound ID | Cell Line | IC₅₀ (µM) | Reference |
| Series 1 | |||
| 3f | MCF-7 (Breast Cancer) | 6.53 | [1][2] |
| 6f | MCF-7 (Breast Cancer) | 7.88 | [1][2] |
| 8c | MCF-7 (Breast Cancer) | 7.89 | [1][2] |
| 10b | MCF-7 (Breast Cancer) | 7.79 | [1][2] |
| 10c | MCF-7 (Breast Cancer) | 1.47 | [1][2] |
| 8d | MCF-7 (Breast Cancer) | 1.62 | [1][2] |
| 4d | MCF-7 (Breast Cancer) | 1.68 | [1][2] |
| 10f | MCF-7 (Breast Cancer) | 2.30 | [1][2] |
| 8b | MCF-7 (Breast Cancer) | 3.19 | [1][2] |
| Staurosporine (Control) | MCF-7 (Breast Cancer) | 4.51 | [1][2] |
| Series 2 | |||
| Compound 15 | Ehrlich Ascites Carcinoma | >50 | [3] |
| Doxorubicin (Control) | Ehrlich Ascites Carcinoma | 4.34 | [3] |
| Series 3 | |||
| HSR2101-2107 | BV2 (Microglial Cells) | >100 | [4] |
| HSR2108 | BV2 (Microglial Cells) | <30 | [4] |
| HSR2109 | BV2 (Microglial Cells) | <30 | [4] |
| HSR2110 | BV2 (Microglial Cells) | <30 | [4] |
| HSR2111 | BV2 (Microglial Cells) | <30 | [4] |
| HSR2112 | BV2 (Microglial Cells) | <30 | [4] |
| HSR2113 | BV2 (Microglial Cells) | >30 | [4] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of toxicity studies. The following sections outline the protocols for key assays used in the initial toxicity screening of this compound compounds.
In Vitro Cytotoxicity Assays
1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.
-
Cell Plating: Seed cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the this compound compounds in the appropriate culture medium. Remove the existing medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value using a dose-response curve.
2. Lactate (B86563) Dehydrogenase (LDH) Assay
The LDH assay is a cytotoxicity assay that measures the activity of lactate dehydrogenase released from damaged cells.
-
Cell Plating and Treatment: Follow the same procedure as for the MTT assay.
-
Supernatant Collection: After the incubation period, centrifuge the plates and carefully collect the cell culture supernatant.
-
LDH Reaction: In a new 96-well plate, mix the supernatant with the LDH reaction mixture (containing diaphorase and NAD⁺) according to the manufacturer's instructions.
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Determine the amount of LDH released by comparing the absorbance of the treated samples to that of a positive control (cells lysed to release maximum LDH) and a negative control (untreated cells).
Genotoxicity Assays
1. Ames Test (Bacterial Reverse Mutation Assay)
The Ames test is a widely used method to assess the mutagenic potential of chemical compounds. It uses several strains of Salmonella typhimurium that are auxotrophic for histidine, meaning they cannot synthesize this essential amino acid. The test evaluates the ability of a chemical to cause a reverse mutation that restores the ability of the bacteria to produce histidine and grow on a histidine-free medium.[5][6][7][8][9]
-
Bacterial Strains: Use a set of Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) with and without metabolic activation (S9 mix).
-
Compound Exposure: Mix the test compound at various concentrations with the bacterial culture and, if required, the S9 mix.
-
Plating: Pour the mixture onto a minimal glucose agar (B569324) plate lacking histidine.
-
Incubation: Incubate the plates at 37°C for 48-72 hours.
-
Colony Counting: Count the number of revertant colonies (colonies that have regained the ability to synthesize histidine).
-
Data Analysis: A compound is considered mutagenic if it induces a dose-dependent increase in the number of revertant colonies compared to the negative control.
2. In Vitro Micronucleus Assay
The in vitro micronucleus assay detects genotoxic damage by identifying the formation of micronuclei, which are small, extranuclear bodies that contain chromosome fragments or whole chromosomes that were not incorporated into the daughter nuclei during mitosis.
-
Cell Culture and Treatment: Culture suitable mammalian cells (e.g., CHO, V79, TK6) and treat them with various concentrations of the this compound compound for a defined period.
-
Cytochalasin B Addition: Add cytochalasin B to the culture medium to block cytokinesis, resulting in binucleated cells.
-
Cell Harvesting and Staining: Harvest the cells, fix them, and stain them with a DNA-specific dye (e.g., Giemsa or a fluorescent dye like DAPI).
-
Microscopic Analysis: Analyze the cells under a microscope to determine the frequency of micronuclei in binucleated cells.
-
Data Analysis: A significant, dose-dependent increase in the frequency of micronucleated cells indicates genotoxic potential.
In Vivo Toxicity Assays
1. Acute Oral Toxicity (e.g., OECD 423)
This study provides information on the health hazards likely to arise from a single, short-term oral exposure to a substance. The LD₅₀ (median lethal dose) is the statistically derived single dose of a substance that can be expected to cause death in 50% of the animals when administered by the oral route.
-
Animal Model: Typically, rats or mice are used.
-
Dosing: Administer the this compound compound orally by gavage at different dose levels to groups of animals.
-
Observation: Observe the animals for signs of toxicity and mortality for at least 14 days. Record body weight changes and any clinical signs of toxicity.
-
Necropsy: At the end of the observation period, perform a gross necropsy on all surviving animals.
-
Data Analysis: Determine the LD₅₀ value based on the mortality data.
Mandatory Visualizations
Experimental Workflow
References
- 1. researchgate.net [researchgate.net]
- 2. Caco-2 Permeability Studies and In Vitro hERG Liability Assessment of Tryptanthrin and Indolinone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. In Vitro Intrinsic Permeability: A Transporter-Independent Measure of Caco-2 Cell Permeability in Drug Design and Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Ames test - Wikipedia [en.wikipedia.org]
- 6. Mutagenicity | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 7. nelsonlabs.com [nelsonlabs.com]
- 8. The Ames Test or Bacterial Reverse Mutation Test - Eurofins Scientific [eurofins.com.au]
- 9. Microbial Mutagenicity Assay: Ames Test - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Friedlander Synthesis of 1,8-Naphthyridine Derivatives: A Detailed Application Note and Protocol for Researchers
Introduction
The 1,8-naphthyridine scaffold is a privileged heterocyclic motif in medicinal chemistry and drug discovery, owing to its wide range of biological activities, including antimicrobial, anticancer, antiviral, and anti-inflammatory properties.[1][2] The core structure is present in approved drugs such as nalidixic acid (an antibacterial agent) and vosaroxin (an anticancer agent).[1][3] The Friedlander synthesis is a classical and highly versatile method for constructing the this compound ring system.[1][4] This reaction involves the condensation of a 2-amino-pyridine-3-carbaldehyde or ketone with a compound containing a reactive α-methylene group, typically catalyzed by an acid or a base.[4]
Recent advancements in the Friedlander synthesis have focused on developing more sustainable and efficient protocols. These include the use of green solvents like water, ionic liquids, solvent-free conditions, and microwave-assisted synthesis to enhance yields, shorten reaction times, and simplify purification procedures.[1][5][6] This application note provides detailed protocols for various modern iterations of the Friedlander synthesis for this compound derivatives and summarizes quantitative data to aid researchers in selecting the optimal conditions for their specific needs.
General Reaction Mechanism
The Friedlander synthesis proceeds via an initial aldol-type condensation between the 2-aminoaryl aldehyde/ketone and the active methylene (B1212753) compound, followed by a cyclization and subsequent dehydration to form the final aromatic this compound ring. The reaction can be catalyzed by either acids or bases.
References
- 1. benchchem.com [benchchem.com]
- 2. tandfonline.com [tandfonline.com]
- 3. This compound derivatives: an updated review on recent advancements of their myriad biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. connectjournals.com [connectjournals.com]
- 5. Synthesis of 1,8-Naphthyridines by the Ionic Liquid-Catalyzed Friedlander Reaction and Application in Corrosion Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
One-Pot Synthesis of Functionalized 1,8-Naphthyridines: Applications and Protocols for Drug Discovery
Application Note
The 1,8-naphthyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities. Its derivatives have garnered significant interest from researchers, scientists, and drug development professionals due to their demonstrated efficacy as antimicrobial, anticancer, antiviral, and anti-inflammatory agents.[1] Notably, the this compound core is present in approved drugs such as the antibacterial agent nalidixic acid and the anticancer drug vosaroxin.[1] The development of efficient one-pot synthesis methods for functionalized 1,8-naphthyridines is crucial for accelerating the discovery and optimization of new therapeutic agents.
This document provides detailed protocols for several one-pot synthesis methodologies, presents quantitative data for key reactions, and illustrates the mechanism of action for select derivatives, highlighting their relevance in drug development.
Therapeutic Potential and Mechanism of Action
Functionalized 1,8-naphthyridines exert their biological effects through various mechanisms of action. A prominent example is vosaroxin , a topoisomerase II inhibitor that has been investigated for the treatment of acute myeloid leukemia (AML) and ovarian cancer.[2] Vosaroxin intercalates into DNA and inhibits the religation of double-strand breaks induced by topoisomerase II, leading to G2 cell cycle arrest and apoptosis (programmed cell death).[2][3]
Beyond topoisomerase II inhibition, other this compound derivatives have been shown to target key signaling pathways implicated in cancer and inflammation. These include the inhibition of receptor tyrosine kinases (RTKs) such as the Epidermal Growth Factor Receptor (EGFR), fibroblast growth factor receptors, and c-Met kinase.[4] Inhibition of these pathways can disrupt downstream signaling cascades responsible for cell proliferation, survival, and migration. Furthermore, some derivatives have been found to suppress inflammatory responses by inhibiting the TLR4/MyD88/NF-κB signaling pathway.[5] The diverse mechanisms of action underscore the versatility of the this compound scaffold in designing targeted therapies.
Experimental Protocols
Several one-pot methods have been developed for the efficient synthesis of functionalized 1,8-naphthyridines. The Friedländer annulation, which involves the condensation of a 2-amino-pyridine-3-carboxaldehyde with a carbonyl compound containing an α-methylene group, is a common and effective strategy.[1][2] Variations of this method often employ different catalysts and reaction conditions to improve yields and sustainability.
Protocol 1: Choline (B1196258) Hydroxide-Catalyzed Synthesis in Water
This protocol offers an environmentally friendly and efficient one-pot synthesis of 1,8-naphthyridines using a biocompatible catalyst and water as the solvent.[5][6]
Materials:
-
2-aminonicotinaldehyde
-
Active methylene (B1212753) carbonyl compound (e.g., acetone, ethyl acetoacetate)
-
Choline hydroxide (B78521) (ChOH) solution
-
Deionized water
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
In a round-bottom flask, dissolve 2-aminonicotinaldehyde (0.5 mmol) in deionized water (1.0 mL).
-
Add the active methylene carbonyl compound (0.5 mmol) to the solution.
-
Add choline hydroxide (1 mol%) to the reaction mixture.
-
Stir the mixture at 50 °C for approximately 6 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Collect the precipitated product by filtration, wash with cold water, and dry under vacuum.[1]
Protocol 2: Microwave-Assisted Synthesis using DABCO
This protocol utilizes microwave irradiation to accelerate the Friedländer synthesis in the absence of a solvent, offering a rapid and efficient method.[1]
Materials:
-
2-aminonicotinaldehyde
-
Carbonyl compound with an α-methylene group
-
1,4-Diazabicyclo[2.2.2]octane (DABCO)
-
Microwave synthesizer
-
Beaker
Procedure:
-
In a beaker, thoroughly mix 2-aminonicotinaldehyde (10 mmol), the active methylene compound (10 mmol), and DABCO (10 mmol).[1]
-
Place the beaker in a microwave synthesizer.
-
Irradiate the mixture at a specified power and duration (see Table 2 for examples).
-
After cooling, recrystallize the crude product from a suitable solvent (e.g., acetonitrile).
Protocol 3: Ionic Liquid-Catalyzed Friedländer Reaction
This protocol employs a basic ionic liquid as both the solvent and catalyst, providing a green and recyclable reaction medium.[2]
Materials:
-
α-methylene carbonyl compound (e.g., 2-phenylacetophenone)
-
Basic ionic liquid (e.g., [Bmmim][Im])
-
Schlenk reaction bottle
-
Magnetic stirrer
-
Ethyl ether
-
Deionized water
-
Rotary evaporator
-
Silica (B1680970) gel for column chromatography
Procedure:
-
In a Schlenk reaction bottle, add the 2-amino-3-pyridinecarboxaldehyde, the α-methylene carbonyl compound, and the ionic liquid.
-
Stir the mixture magnetically at approximately 80 °C.
-
Monitor the reaction until completion.
-
Extract the reaction mixture with ethyl ether and deionized water.
-
Collect the ethyl ether phase and evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purify the crude product by silica gel column chromatography.[2]
Quantitative Data
The following tables summarize the reaction conditions and yields for the one-pot synthesis of various this compound derivatives under different catalytic systems.
Table 1: Choline Hydroxide (ChOH) Catalyzed Synthesis of 2-Substituted-1,8-naphthyridines in Water [5][6]
| Entry | Active Methylene Compound | Product | Time (h) | Temperature (°C) | Yield (%) |
| 1 | Acetone | 2-Methyl-1,8-naphthyridine | 6 | 50 | >95 |
| 2 | Acetophenone | 2-Phenyl-1,8-naphthyridine | 8 | 50 | >95 |
| 3 | Cyclohexanone | 2,3,4,5-Tetrahydroacridin-8-amine | 10 | 50 | >92 |
| 4 | Ethyl acetoacetate | Ethyl 2-methyl-1,8-naphthyridine-3-carboxylate | 6 | 50 | >95 |
Reaction Conditions: 2-aminonicotinaldehyde (0.5 mmol), active methylene compound (0.5 mmol), ChOH (1 mol%), H₂O (1 mL).[5][6]
Table 2: Microwave-Assisted Synthesis of 1,8-Naphthyridines using DABCO [1]
| Entry | Active Methylene Compound | Power (W) | Time (min) | Yield (%) |
| 1 | Acetophenone | 300 | 5 | 92 |
| 2 | 4-Methylacetophenone | 300 | 6 | 90 |
| 3 | 4-Chloroacetophenone | 300 | 5 | 94 |
| 4 | Cyclohexanone | 450 | 8 | 88 |
Reaction Conditions: Equimolar amounts of 2-aminonicotinaldehyde, active methylene compound, and DABCO under solvent-free conditions.[1]
Table 3: Ionic Liquid ([Bmmim][Im]) Catalyzed Synthesis of 2,3-diphenyl-1,8-naphthyridine [2]
| Entry | Catalyst Amount (mL) | Time (h) | Temperature (°C) | Yield (%) |
| 1 | 5 | 24 | 80 | 92 |
| 2 | 3 | 24 | 80 | 85 |
| 3 | 1 | 24 | 80 | 78 |
Reaction Conditions: Equimolar amounts of 2-amino-3-pyridinecarboxaldehyde and 2-phenylacetophenone.[2]
Visualizations
The following diagrams illustrate the experimental workflow for a typical one-pot synthesis and the signaling pathways targeted by functionalized 1,8-naphthyridines.
Caption: A generalized workflow for the one-pot synthesis of 1,8-naphthyridines.
Caption: Inhibition of Topoisomerase II by a this compound derivative leading to apoptosis.
Caption: Inhibition of a Receptor Tyrosine Kinase signaling pathway by a this compound derivative.
References
- 1. openaccessjournals.com [openaccessjournals.com]
- 2. Vosaroxin - Wikipedia [en.wikipedia.org]
- 3. Vosaroxin - Treatment for Myeloid Leukaemia - Clinical Trials Arena [clinicaltrialsarena.com]
- 4. Medicinal Chemistry Perspective of 1,8-Naphthyridines as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A Novel this compound-2-Carboxamide Derivative Attenuates Inflammatory Responses and Cell Migration in LPS-Treated BV2 Cells via the Suppression of ROS Generation and TLR4/Myd88/NF-κB Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
Application Notes and Protocols for 1,8-Naphthyridine Ligands in Transition Metal Catalysis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and data for the use of 1,8-naphthyridine-based ligands in several key transition metal-catalyzed reactions. The unique chelating properties of the this compound scaffold have positioned it as a privileged ligand in modern catalysis, enabling high efficiency and selectivity in a variety of transformations.
Copper-Catalyzed Atroposelective Synthesis of C-O Axially Chiral Compounds
Chiral this compound-based ligands have proven highly effective in the copper-catalyzed atroposelective construction of C-O axially chiral compounds, which are valuable motifs in medicinal chemistry and materials science. This protocol details the synthesis of chiral diaryl ethers via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.
Data Presentation
| Entry | Diaryl Ether (Substrate) | Benzyl (B1604629) Azide (B81097) (Substrate) | Yield (%)[1] | Enantiomeric Excess (ee %)[1] |
| 1 | 1a | 2a | 76 | 96 |
| 2 | 1b | 2a | 85 | 95 |
| 3 | 1c | 2a | 72 | 97 |
| 4 | 1d | 2b | 88 | 94 |
| 5 | 1e | 2c | 79 | 98 |
Experimental Protocol
General Procedure for Copper-Catalyzed Atroposelective C-O Bond Formation: [1]
-
To a dried Schlenk tube under an argon atmosphere, add the diaryl ether substrate (0.05 mmol, 1.0 equiv), chiral this compound ligand L1 (0.0065 mmol, 13 mol%), and copper(I) thiophene-2-carboxylate (B1233283) (CuTC, 0.005 mmol, 10 mol%).
-
Add 2.0 mL of anhydrous acetonitrile (B52724) (CH₃CN) to the tube.
-
Stir the resulting mixture at room temperature for 10 minutes.
-
Add the corresponding benzyl azide (0.09 mmol, 1.8 equiv) to the reaction mixture.
-
Stir the reaction at room temperature for 12 hours.
-
Upon completion, as monitored by thin-layer chromatography (TLC), concentrate the reaction mixture under reduced pressure.
-
Purify the residue by flash column chromatography on silica (B1680970) gel to afford the desired axially chiral diaryl ether.
Catalytic Cycle
Caption: Proposed catalytic cycle for Cu-catalyzed atroposelective C-O coupling.
Ruthenium-Catalyzed Enantioselective Hydrogenation of 1,8-Naphthyridines
Chiral cationic ruthenium diamine complexes are highly effective for the asymmetric hydrogenation of 2,7-disubstituted 1,8-naphthyridines, yielding valuable 1,2,3,4-tetrahydro-1,8-naphthyridine (B78990) derivatives with high enantioselectivity.[2][3]
Data Presentation
| Entry | Substrate (this compound Derivative) | Catalyst | Conversion (%)[2] | ee (%)[2] |
| 1 | 2,7-Dimethyl-1,8-naphthyridine | (R,R)-RuCl--INVALID-LINK-- | >99 | 94 |
| 2 | 2,7-Diethyl-1,8-naphthyridine | (R,R)-RuCl--INVALID-LINK-- | >99 | 97 |
| 3 | 2-Methyl-7-phenyl-1,8-naphthyridine | (R,R)-RuCl--INVALID-LINK-- | >99 | 98 |
| 4 | 2-Ethyl-7-phenyl-1,8-naphthyridine | (R,R)-RuCl--INVALID-LINK-- | >99 | 99 |
Experimental Protocol
General Procedure for Ruthenium-Catalyzed Enantioselective Hydrogenation: [2]
-
In a glovebox, place the this compound substrate (0.2 mmol) and the chiral ruthenium catalyst (0.002 mmol, 1.0 mol%) into a glass vial equipped with a magnetic stir bar.
-
Add 2.0 mL of isopropanol (B130326) to the vial.
-
Place the vial into a stainless-steel autoclave.
-
Seal the autoclave and purge with hydrogen gas three times.
-
Pressurize the autoclave to 50 atm with hydrogen.
-
Stir the reaction mixture at 60 °C for 24 hours.
-
After cooling to room temperature, carefully release the hydrogen pressure.
-
Concentrate the solvent under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to obtain the chiral 1,2,3,4-tetrahydro-1,8-naphthyridine.
Catalytic Cycle
Caption: Proposed mechanism for Ru-catalyzed enantioselective hydrogenation.
Nickel-Catalyzed Asymmetric Alkylidenecyclopropanation
A novel class of chiral naphthyridine diimine (NDI*) ligands facilitates the nickel-catalyzed reductive enantioselective alkylidene transfer from 1,1-dichloroalkenes to olefins, providing access to valuable alkylidenecyclopropanes.
Data Presentation
| Entry | 1,1-Dichloroalkene | Olefin | Yield (%)[4] | Enantiomeric Ratio (er)[4] |
| 1 | 1,1-dichloro-2-phenylethene | Styrene | 95 | 96:4 |
| 2 | 1,1-dichloro-2-(4-methylphenyl)ethene | Styrene | 92 | 95:5 |
| 3 | 1,1-dichloro-2-(4-fluorophenyl)ethene | 4-Chlorostyrene | 96 | 94:6 |
| 4 | 1,1-dichloro-2-phenylethene | 1-Octene | 85 | 92:8 |
Experimental Protocol
General Procedure for Nickel-Catalyzed Asymmetric Alkylidenecyclopropanation: [4]
-
In a glovebox, add NiCl₂(DME) (16 µmol, 16 mol%) and the chiral NDI* ligand L9 (8 µmol, 8 mol%) to a vial.
-
Add 0.5 mL of cyclopentyl methyl ether (CPME).
-
Stir the mixture at room temperature for 30 minutes.
-
In a separate vial, dissolve the 1,1-dichloroalkene (0.1 mmol, 1.0 equiv) and the olefin (0.1 mmol, 1.0 equiv) in 0.5 mL of CPME.
-
Add the substrate solution to the catalyst mixture.
-
Add zinc powder (116 µmol, 1.2 equiv) and 1,3-dimethyl-2-imidazolidinone (B1670677) (DMI) (0.9 mmol, 9.0 equiv).
-
Stir the reaction at 0 °C for 24 hours.
-
Quench the reaction with saturated aqueous NH₄Cl solution.
-
Extract the mixture with diethyl ether (3 x 10 mL).
-
Dry the combined organic layers over Na₂SO₄, filter, and concentrate.
-
Purify the residue by flash column chromatography on silica gel.
Experimental Workflow
Caption: Workflow for Ni-catalyzed asymmetric alkylidenecyclopropanation.
Iridium-Catalyzed Transfer Hydrogenation of 1,8-Naphthyridines
An iridium-catalyzed hydrogen transfer strategy provides straightforward access to tetrahydro-1,8-naphthyridine derivatives from aryl-1,8-naphthyridines and indolines as the hydrogen source.[5][6][7] This method avoids the need for high-pressure hydrogen gas.
Data Presentation
| Entry | Aryl-1,8-naphthyridine | Indoline (B122111) | Yield (%)[7] |
| 1 | 2-Phenyl-1,8-naphthyridine | 2-Methylindoline | 85 |
| 2 | 2-(4-Tolyl)-1,8-naphthyridine | 2-Methylindoline | 82 |
| 3 | 2-(4-Fluorophenyl)-1,8-naphthyridine | 2-Methylindoline | 90 |
| 4 | 2-(4-Chlorophenyl)-1,8-naphthyridine | Indoline | 88 |
Experimental Protocol
General Procedure for Iridium-Catalyzed Transfer Hydrogenation: [7]
-
To a sealed tube, add the aryl-1,8-naphthyridine (0.2 mmol, 1.0 equiv), indoline (0.4 mmol, 2.0 equiv), and [Cp*IrCl₂]₂ (0.002 mmol, 1 mol%).
-
Add 2.0 mL of 1,4-dioxane.
-
Seal the tube and stir the reaction mixture at 130 °C for 16 hours.
-
Cool the reaction to room temperature.
-
Concentrate the mixture under reduced pressure.
-
Purify the residue by preparative thin-layer chromatography (TLC) on silica gel to afford the desired tetrahydro-1,8-naphthyridine derivative.
Catalytic Cycle
Caption: Proposed catalytic cycle for Ir-catalyzed transfer hydrogenation.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. A simple iridicycle catalyst for efficient transfer hydrogenation of N-heterocycles in water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Copper-catalyzed atroposelective synthesis of C–O axially chiral compounds enabled by chiral this compound based ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Chiral Naphthyridine Diimine Ligand Enables Nickel-Catalyzed Asymmetric Alkylidenecyclopropanations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
Application of 1,8-Naphthyridine in Asymmetric Synthesis
Introduction
The 1,8-naphthyridine scaffold, a nitrogen-containing heterocyclic compound, has emerged as a privileged structure in medicinal chemistry and, more recently, in the field of asymmetric synthesis.[1][2][3] Its rigid, planar structure and the presence of two nitrogen atoms make it an excellent platform for the design of novel chiral ligands and catalysts. The unique electronic and steric properties of this compound derivatives have been exploited in a variety of metal-catalyzed enantioselective transformations, leading to the efficient synthesis of valuable chiral molecules. This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals on the use of this compound in asymmetric synthesis.
Application Note 1: Chiral this compound Ligands in Copper-Catalyzed Atroposelective Synthesis of C-O Axially Chiral Compounds
The construction of axially chiral molecules is a significant focus in organic synthesis due to their prevalence in natural products, pharmaceuticals, and chiral catalysts.[4][5] A novel class of chiral this compound-based ligands has been successfully employed in the copper-catalyzed atroposelective synthesis of C-O axially chiral compounds. This method provides a direct approach to these challenging structures, which are otherwise difficult to access.
The catalytic system, composed of a copper salt and a chiral this compound ligand, facilitates an asymmetric azide-alkyne cycloaddition (CuAAC) reaction. This process is believed to proceed through a synergistic interplay of a desymmetrization reaction and a kinetic resolution process, affording the desired C-O axially chiral products with high enantioselectivity.[4][5]
Quantitative Data
| Entry | Alkyne Substrate | Azide (B81097) Substrate | Yield (%) | ee (%) |
| 1 | 2-ethynyl-1,3-dimethoxybenzene | 1-(azidomethyl)-2-methoxybenzene | 95 | 94 |
| 2 | 1-ethynyl-2-methoxy-4-methylbenzene | 1-(azidomethyl)-2-methoxybenzene | 92 | 92 |
| 3 | 1-ethynyl-4-fluoro-2-methoxybenzene | 1-(azidomethyl)-2-methoxybenzene | 96 | 95 |
| 4 | 1-ethynyl-4-chloro-2-methoxybenzene | 1-(azidomethyl)-2-methoxybenzene | 97 | 96 |
| 5 | 1-ethynyl-4-bromo-2-methoxybenzene | 1-(azidomethyl)-2-methoxybenzene | 98 | 97 |
Experimental Protocol: General Procedure for Atroposelective C-O Bond Formation
-
To a dried Schlenk tube, add the chiral this compound ligand (0.022 mmol, 1.1 equiv) and CuI (3.8 mg, 0.02 mmol, 1.0 equiv).
-
Evacuate and backfill the tube with argon three times.
-
Add freshly distilled dichloromethane (B109758) (DCM, 2.0 mL).
-
Stir the mixture at room temperature for 30 minutes.
-
Add the alkyne substrate (0.2 mmol, 1.0 equiv) and the azide substrate (0.24 mmol, 1.2 equiv) to the reaction mixture.
-
Stir the reaction at 30 °C for the time indicated by TLC analysis.
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Purify the residue by column chromatography on silica (B1680970) gel (petroleum ether/ethyl acetate) to afford the desired product.
Visualization
Caption: Workflow for Copper-Catalyzed Atroposelective Synthesis.
Application Note 2: Chiral Naphthyridine Diimine (NDI) Ligands in Nickel-Catalyzed Asymmetric Alkylidenecyclopropanation
Alkylidenecyclopropanes (ACPs) are strained ring systems with significant synthetic utility.[6] A novel class of chiral C2-symmetric naphthyridine diimine (NDI) ligands has been developed for the nickel-catalyzed enantioselective alkylidene transfer from 1,1-dichloroalkenes to olefins.[6][7] This transformation provides direct access to a wide range of synthetically valuable ACPs in high yields and with excellent enantioselectivities. The NDI ligand, particularly with fluorinated aryl side arms, has proven to be highly effective in this reductive Ni-catalyzed process.[6]
Quantitative Data
| Entry | Olefin Substrate | 1,1-Dichloroalkene Substrate | Yield (%) | ee (%) |
| 1 | Styrene | 1,1-dichloro-2-phenylethene | 95 | 96 |
| 2 | 4-Methylstyrene | 1,1-dichloro-2-phenylethene | 93 | 95 |
| 3 | 4-Methoxystyrene | 1,1-dichloro-2-phenylethene | 90 | 94 |
| 4 | 4-Chlorostyrene | 1,1-dichloro-2-phenylethene | 96 | 97 |
| 5 | 1,1-Diphenylethylene | 1,1-dichloro-2-phenylethene | 85 | 92 |
Experimental Protocol: General Procedure for Asymmetric Alkylidenecyclopropanation
-
In a glovebox, add the chiral NDI* ligand (0.022 mmol, 1.1 equiv) and NiBr2·glyme (6.2 mg, 0.02 mmol, 1.0 equiv) to a vial.
-
Add anhydrous tetrahydrofuran (B95107) (THF, 1.0 mL) and stir for 30 minutes.
-
In a separate vial, dissolve the olefin substrate (0.4 mmol, 2.0 equiv) and the 1,1-dichloroalkene substrate (0.2 mmol, 1.0 equiv) in THF (1.0 mL).
-
Add the substrate solution to the catalyst solution.
-
Add zinc powder (26 mg, 0.4 mmol, 2.0 equiv) to the reaction mixture.
-
Seal the vial and stir at the specified temperature for 12-24 hours.
-
Quench the reaction with saturated aqueous ammonium (B1175870) chloride solution.
-
Extract the mixture with diethyl ether (3 x 10 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel.
Visualization
Caption: Experimental Workflow for Ni-Catalyzed Cyclopropanation.
Application Note 3: Asymmetric Hydrogenation of this compound Derivatives
Chiral 1,2,3,4-tetrahydro-1,8-naphthyridines are valuable building blocks in medicinal chemistry and serve as precursors for novel P,N-ligands.[8][9] The asymmetric hydrogenation of 2,7-disubstituted 1,8-naphthyridines using chiral cationic ruthenium diamine complexes represents a practical and efficient method for accessing these important scaffolds.[8][10] This protocol allows for the hydrogenation of a wide range of this compound derivatives, affording the corresponding tetrahydro-derivatives with high enantiomeric excess and in excellent yields.[9]
Quantitative Data
| Entry | 2,7-Disubstituted-1,8-naphthyridine | Catalyst | Yield (%) | ee (%) |
| 1 | 2,7-Dimethyl | (R,R)-Ru-diamine complex | 94 | 97 |
| 2 | 2,7-Diethyl | (R,R)-Ru-diamine complex | 95 | 98 |
| 3 | 2,7-Di-n-propyl | (R,R)-Ru-diamine complex | 96 | 99 |
| 4 | 2-Methyl-7-phenyl | (R,R)-Ru-diamine complex | 92 | 96 |
| 5 | 2-Ethyl-7-phenyl | (R,R)-Ru-diamine complex | 93 | 97 |
Experimental Protocol: General Procedure for Asymmetric Hydrogenation
-
In a glovebox, place the 2,7-disubstituted-1,8-naphthyridine substrate (0.2 mmol) and the chiral ruthenium catalyst (0.004 mmol, 2.0 mol %) in a glass vial equipped with a magnetic stir bar.
-
Add anhydrous isopropanol (B130326) (2.0 mL) to the vial.
-
Place the vial in a stainless-steel autoclave.
-
Seal the autoclave, purge with hydrogen gas three times, and then pressurize to 50 atm of H2.
-
Stir the reaction at 60 °C for 24 hours.
-
Cool the autoclave to room temperature and carefully release the hydrogen pressure.
-
Remove the solvent under reduced pressure.
-
Purify the residue by flash chromatography on silica gel to obtain the desired product.
Visualization
Caption: Asymmetric Hydrogenation of 1,8-Naphthyridines.
Application Note 4: Bimetallic Naphthyridine-N,N'-dioxide Ligands in Asymmetric Friedel-Crafts Alkylation
Dinuclear metal complexes offer unique catalytic properties due to the potential for cooperative effects between the metal centers. A series of C2-symmetric rigid tetradentate bimetallic naphthyridine-N,N'-dioxide (Nar-2NO) ligands have been designed for use in asymmetric catalysis.[11] The in situ generated chiral dinuclear nickel complex has been successfully applied to the enantioselective Michael-type Friedel-Crafts alkylation of indoles with β-nitrostyrenes. This method provides chiral functionalized indole (B1671886) derivatives in high yields and with excellent enantioselectivities under mild reaction conditions.[11]
Quantitative Data
| Entry | Indole Substrate | β-Nitrostyrene Substrate | Yield (%) | ee (%) |
| 1 | Indole | β-Nitrostyrene | 90 | 98 |
| 2 | 2-Methylindole | β-Nitrostyrene | 88 | 97 |
| 3 | 5-Methoxyindole | β-Nitrostyrene | 92 | 99 |
| 4 | Indole | 4-Chloro-β-nitrostyrene | 85 | 96 |
| 5 | Indole | 4-Methyl-β-nitrostyrene | 87 | 95 |
Experimental Protocol: General Procedure for Asymmetric Friedel-Crafts Alkylation
-
To a flame-dried Schlenk tube, add the Nar-2NO ligand (0.011 mmol, 1.1 equiv) and Ni(OTf)2 (7.1 mg, 0.02 mmol, 2.0 equiv).
-
Evacuate and backfill the tube with argon.
-
Add anhydrous dichloromethane (DCM, 1.0 mL) and stir at room temperature for 1 hour.
-
Cool the reaction mixture to -20 °C.
-
Add the indole substrate (0.2 mmol, 2.0 equiv) followed by the β-nitrostyrene substrate (0.1 mmol, 1.0 equiv).
-
Stir the reaction at -20 °C until the starting material is consumed (monitored by TLC).
-
Quench the reaction with water.
-
Extract the mixture with DCM, dry the organic layer over Na2SO4, and concentrate.
-
Purify the residue by column chromatography on silica gel.
Visualization
References
- 1. tandfonline.com [tandfonline.com]
- 2. This compound derivatives: an updated review on recent advancements of their myriad biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound Derivatives: A Review of Multiple Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Copper-catalyzed atroposelective synthesis of C–O axially chiral compounds enabled by chiral this compound based ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Copper-catalyzed atroposelective synthesis of C–O axially chiral compounds enabled by chiral this compound based ligands - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. A Chiral Naphthyridine Diimine Ligand Enables Nickel-Catalyzed Asymmetric Alkylidenecyclopropanations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Ruthenium-Catalyzed Enantioselective Hydrogenation of this compound Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. figshare.com [figshare.com]
- 11. Naphthyridine–2NO, a new C2-symmetric rigid tetradentate bimetallic ligand and its application in asymmetric Friedel–Crafts alkylation - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for 1,8-Naphthyridine Derivatives in Metal Ion Detection
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 1,8-naphthyridine scaffold, a nitrogen-containing heterocyclic system, has emerged as a privileged structure in the design of fluorescent chemosensors.[1] Its derivatives are widely utilized due to their excellent photostability, high fluorescence quantum yields, and the ability of the bidentate nitrogen arrangement to effectively chelate with various metal ions.[2][3] This coordination event often leads to significant changes in the photophysical properties of the molecule, such as fluorescence enhancement ("turn-on") or quenching ("turn-off"), enabling the selective and sensitive detection of specific metal ions.[4][5] These probes are instrumental in diverse applications, from environmental monitoring to cellular imaging and diagnostics.[1][6]
This document provides detailed application notes and experimental protocols for the use of specific this compound derivatives as fluorescent probes for the detection of key metal ions like Zinc (Zn²⁺) and Copper (Cu²⁺).
Application Note 1: Detection of Zinc Ions (Zn²⁺) using an N-Boc-L-proline Modified this compound Probe
This section details the use of a highly selective and sensitive "turn-on" fluorescent chemosensor for the detection of Zn²⁺, based on an N-Boc-L-proline modified this compound scaffold (hereafter referred to as L-Zn).[7]
Principle and Signaling Mechanism
The L-Zn probe operates on the principle of Chelation-Enhanced Fluorescence (CHEF). In its free form, the probe exhibits weak fluorescence. Upon binding with a Zn²⁺ ion, a rigid 1:1 complex is formed.[7] This complexation inhibits non-radiative decay pathways, such as photoinduced electron transfer (PET), and enhances the fluorescence emission intensity significantly. The probe demonstrates high selectivity for Zn²⁺, even in the presence of other metal ions like Cd²⁺ which typically have similar chemical properties.[7]
Quantitative Data Summary
The photophysical and binding properties of the L-Zn probe for Zn²⁺ detection are summarized below.
| Parameter | Value | Reference |
| Stoichiometry (Probe:Ion) | 1:1 | [7] |
| Binding Constant (Kₐ) | 5.94 x 10⁴ M⁻¹ | [7] |
| Limit of Detection (LOD) | 3.4 x 10⁻⁶ M (3.4 µM) | [7] |
| Excitation Wavelength (λₑₓ) | ~350 nm | [7] |
| Emission Wavelength (λₑₘ) | 388 nm | [7] |
| Response Type | Fluorescence Turn-On | [7] |
Experimental Protocols
Protocol 1.1: General Protocol for Zn²⁺ Detection
This protocol describes a general procedure for performing fluorescence titration experiments to quantify Zn²⁺ concentration.
Methodology:
-
Preparation of Solutions:
-
Prepare a stock solution of the L-Zn probe (e.g., 1 mM) in a suitable solvent such as ethanol (B145695) or acetonitrile.
-
Prepare a working solution of the probe (e.g., 10 µM) by diluting the stock solution.[7]
-
Prepare stock solutions of various metal ions (e.g., ZnCl₂, CuCl₂, NiCl₂, CdCl₂) in deionized water or the same solvent as the probe.
-
-
Fluorescence Titration:
-
Place a fixed volume (e.g., 2 mL) of the 10 µM probe working solution into a quartz cuvette.
-
Record the initial fluorescence spectrum of the probe solution.
-
Incrementally add small aliquots of the Zn²⁺ stock solution to the cuvette.
-
After each addition, mix gently and allow the solution to equilibrate for a short period (e.g., 1-2 minutes).
-
Record the fluorescence emission spectrum after each addition. The emission intensity at 388 nm should increase upon the addition of Zn²⁺.[7]
-
-
Selectivity Analysis:
-
To test for selectivity, add equivalent amounts of other metal ion solutions to separate cuvettes containing the probe solution.
-
Compare the fluorescence response to that produced by Zn²⁺. The L-Zn probe should show a significant fluorescence increase only in the presence of Zn²⁺.[7]
-
-
Data Analysis:
-
Plot the fluorescence intensity at the emission maximum (388 nm) against the concentration of Zn²⁺ added.
-
The binding constant (Kₐ) can be determined by fitting the titration data to a suitable binding isotherm model.
-
The limit of detection (LOD) can be calculated based on the signal-to-noise ratio (typically 3σ/k, where σ is the standard deviation of the blank and k is the slope of the calibration curve).
-
Application Note 2: Detection of Copper (Cu²⁺) using a this compound-Based Chemosensor
This section describes a this compound-based chemosensor that enables the selective detection of Cu²⁺ ions through a fluorescence "turn-off" or quenching mechanism.[4][8]
Principle and Signaling Mechanism
The detection of Cu²⁺ often relies on a fluorescence quenching mechanism due to the paramagnetic nature of the Cu²⁺ ion, which promotes non-radiative decay pathways upon complexation.[4] The free probe exhibits native fluorescence. When the probe coordinates with Cu²⁺, the resulting complex is non-fluorescent or weakly fluorescent. This "turn-off" response is highly selective for Cu²⁺. In some cases, the interaction can also be chemodosimetric, where the metal ion catalyzes a chemical reaction in the probe, leading to a change in fluorescence.[8]
Quantitative Data Summary
The following table summarizes representative quantitative data for this compound-based Cu²⁺ probes.
| Parameter | Value | Reference |
| Stoichiometry (Probe:Ion) | Varies (e.g., 1:1) | [4] |
| Selectivity | High for Cu²⁺ over other ions | [4][8] |
| Response Type | Fluorescence Turn-Off (Quenching) | [4] |
| Solvent System | DMSO-water or similar aqueous mixtures | [4] |
Experimental Protocols
Protocol 2.1: General Protocol for Cu²⁺ Detection
This protocol outlines the steps for detecting Cu²⁺ using a "turn-off" this compound probe. The experimental workflow is similar to that shown in Figure 2, with the key difference being the expected decrease in fluorescence intensity.
Methodology:
-
Preparation of Solutions:
-
Prepare a stock solution of the this compound probe in a suitable solvent (e.g., DMSO).
-
Prepare a working solution of the probe in an appropriate buffer or solvent mixture (e.g., DMSO-water).[4]
-
Prepare aqueous stock solutions of CuCl₂ and other interfering metal salts.
-
-
Fluorescence Titration:
-
Add a fixed volume of the probe's working solution to a quartz cuvette and measure its initial fluorescence spectrum.
-
Add incremental amounts of the Cu²⁺ stock solution to the cuvette.
-
After each addition, mix the solution and record the fluorescence spectrum. A progressive decrease in fluorescence intensity (quenching) should be observed.[4]
-
-
Selectivity and Competition Experiments:
-
To assess selectivity, add other metal ions to the probe solution and observe any changes in fluorescence. Minimal quenching should be observed compared to the effect of Cu²⁺.[4]
-
For competition experiments, first form the probe-Cu²⁺ complex, then add other potential ligands or ions to see if the fluorescence can be restored, which can provide insights into binding reversibility and interference.
-
-
Data Analysis:
-
Plot the fluorescence intensity (or F₀/F, where F₀ is the initial fluorescence and F is the fluorescence after adding the ion) against the concentration of Cu²⁺.
-
The quenching data can often be analyzed using the Stern-Volmer equation to determine the quenching constant.
-
Calculate the Limit of Detection (LOD) based on the fluorescence quenching response at low concentrations of Cu²⁺.
-
References
- 1. This compound Derivatives: A Review of Multiple Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A Novel Ruthenium(II) Polypyridyl Complex Bearing this compound as a High Selectivity and Sensitivity Fluorescent Chemosensor for Cu2+ and Fe3+ Ions [mdpi.com]
- 4. Synthesis of 1,8-naphthyridines and their application in the development of anionic fluorogenic chemosensors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Recent Progress in Fluorescent Probes For Metal Ion Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Fluorescent ZnII Chemosensor Mediated by a 1,8‐Naphthyridine Derivative and It′s Photophysical Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A this compound-based fluorescent chemodosimeter for the rapid detection of Zn2+ and Cu2+ - PubMed [pubmed.ncbi.nlm.nih.gov]
Protocols for the Synthesis of 2,7-Disubstituted 1,8-Naphthyridines: A Comprehensive Guide for Researchers
Introduction: The 1,8-naphthyridine scaffold is a privileged heterocyclic motif in medicinal chemistry and materials science. Its unique structural and electronic properties have led to the development of numerous compounds with a wide range of biological activities, including antimicrobial, anticancer, antiviral, and anti-inflammatory properties. Furthermore, their application in organic light-emitting diodes (OLEDs) has garnered significant interest.[1][2][3] The 2,7-disubstituted 1,8-naphthyridines, in particular, offer a versatile platform for tuning the physicochemical and biological properties of the core structure. This document provides detailed application notes and protocols for the synthesis of this important class of compounds, targeting researchers, scientists, and drug development professionals.
Synthetic Strategies
Several synthetic strategies have been developed for the preparation of 2,7-disubstituted 1,8-naphthyridines. The most prominent methods include the Friedländer annulation, functionalization of a pre-formed naphthyridine core, and multi-component domino reactions.
1. Friedländer Annulation: This classical method involves the condensation of a 2-aminopyridine (B139424) derivative, typically 2-aminonicotinaldehyde, with a compound containing an α-methylene group, such as a ketone or a β-dicarbonyl compound.[4][5][6] This approach allows for the direct construction of the this compound ring system with substituents at various positions. Recent advancements have focused on developing greener and more efficient protocols using catalysts like choline (B1196258) hydroxide (B78521) in water, cerium(III) chloride under solvent-free conditions, or microwave assistance.[4][6][7][8]
2. Functionalization of 2,7-Dichloro-1,8-naphthyridine (B19096): A versatile and widely used approach involves the synthesis of the 2,7-dichloro-1,8-naphthyridine intermediate, which can be subsequently functionalized through various cross-coupling reactions.[9][10] This method provides a modular approach to introduce a wide range of aryl, heteroaryl, alkenyl, and amino substituents at the 2 and 7 positions. Palladium-catalyzed reactions such as the Suzuki-Miyaura coupling and Buchwald-Hartwig amination are commonly employed for this purpose.[9][10][11]
3. Multi-component and Domino Reactions: These modern synthetic strategies offer an efficient and atom-economical route to highly functionalized 1,8-naphthyridines in a single step from simple starting materials.[12][13][14][15] These reactions often proceed through a cascade of transformations, minimizing the need for isolation of intermediates and reducing waste.
Data Presentation
The following tables summarize the quantitative data for the synthesis of various 2,7-disubstituted 1,8-naphthyridines using the aforementioned strategies.
Table 1: Friedländer Annulation for the Synthesis of 2,7-Disubstituted 1,8-Naphthyridines
| Entry | Ketone/Active Methylene Compound | Catalyst | Solvent | Temp. (°C) | Time (h) | Product | Yield (%) | Reference |
| 1 | Acetone (B3395972) | Choline Hydroxide (1 mol%) | Water | 50 | 6 | 2-Methyl-1,8-naphthyridine | 99 | [4] |
| 2 | Acetophenone | Choline Hydroxide (1 mol%) | Water | 50 | 8 | 2-Phenyl-1,8-naphthyridine | 95 | [16] |
| 3 | Cyclohexanone | [Bmmim][Im] | Neat | 80 | 24 | 2,3,4,5-Tetrahydroacridine-1,8-naphthyridine | 75 | [5][17] |
| 4 | Ethyl acetoacetate | CeCl₃·7H₂O | Solvent-free | RT | 5 min | Ethyl 2-methyl-1,8-naphthyridine-3-carboxylate | 94 | |
| 5 | Acetylacetone | CeCl₃·7H₂O | Solvent-free | RT | 5 min | 3-Acetyl-2-methyl-1,8-naphthyridine | 94 | [6] |
| 6 | Various ketones | DABCO (20 mol%) | Solvent-free (MW) | - | 3-5 min | Various 2,3-disubstituted-1,8-naphthyridines | 74-86 | [8] |
Table 2: Functionalization of 2,7-Dichloro-1,8-naphthyridine via Cross-Coupling Reactions
| Entry | Coupling Partner | Catalyst/Ligand | Base | Solvent | Temp. (°C) | Time (h) | Product | Yield (%) | Reference |
| 1 | Phenylboronic acid | Pd₂(dba)₃ / S-Phos | K₃PO₄ | 1,4-Dioxane (B91453) | 100 | 20 | 2,7-Diphenyl-1,8-naphthyridine | 90 | [9] |
| 2 | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ / S-Phos | K₃PO₄ | 1,4-Dioxane | 100 | 20 | 2,7-Bis(4-methoxyphenyl)-1,8-naphthyridine | 88 | [9] |
| 3 | 2-Thienylboronic acid | Pd₂(dba)₃ / S-Phos | K₃PO₄ | 1,4-Dioxane | 100 | 20 | 2,7-Di(thiophen-2-yl)-1,8-naphthyridine | 85 | [9] |
| 4 | Acetamide | Pd(OAc)₂ / Xantphos | K₂CO₃ | 1,4-Dioxane | 100 | 24 | 2,7-Di(acetamido)-1,8-naphthyridine | 90 | [11] |
| 5 | Benzamide | Pd(OAc)₂ / Xantphos | K₂CO₃ | 1,4-Dioxane | 100 | 24 | 2,7-Di(benzamido)-1,8-naphthyridine | 85 | [11] |
| 6 | Morpholine | Pd(OAc)₂ / BINAP | NaOtBu | Toluene | 80 | 2 | 2,7-Dimorpholino-1,8-naphthyridine | 85 | - |
Table 3: Multi-component Synthesis of Substituted 1,8-Naphthyridines
| Entry | Aldehyde | Amine | Methylene Compound | Catalyst | Solvent | Temp. (°C) | Time (h) | Product | Yield (%) | Reference |
| 1 | Benzaldehyde (B42025) | 2-Aminopyridine | Malononitrile (B47326) | TBBDA | Acetonitrile (B52724) | RT | 2 | 2-Amino-4-phenyl-1,8-naphthyridine-3-carbonitrile | 90 | [12] |
| 2 | 4-Chlorobenzaldehyde | 2-Aminopyridine | Malononitrile | TBBDA | Acetonitrile | RT | 2.5 | 2-Amino-4-(4-chlorophenyl)-1,8-naphthyridine-3-carbonitrile | 88 | [12] |
| 3 | 4-Methoxybenzaldehyde | 2-Aminopyridine | Ethyl cyanoacetate | PBBS | Acetonitrile | RT | 3 | Ethyl 2-amino-4-(4-methoxyphenyl)-1,8-naphthyridine-3-carboxylate | 85 | [12] |
| 4 | Glutaraldehyde | β-Ketoamides | Malononitrile | Catalyst-free | Ethanol (B145695) | Reflux | 1-2 | Functionalized[1][11]naphthyridine derivatives | High | [15] |
Experimental Protocols
Protocol 1: Friedländer Synthesis of 2-Methyl-1,8-naphthyridine[4][16]
Materials:
-
2-Aminonicotinaldehyde
-
Acetone
-
Choline hydroxide solution (45 wt% in H₂O)
-
Deionized water
-
Round-bottom flask
-
Magnetic stirrer
-
Water bath
Procedure:
-
In a round-bottom flask, dissolve 2-aminonicotinaldehyde (0.5 mmol) in deionized water (1 mL).
-
Add acetone (1.5 mmol) to the solution.
-
Add choline hydroxide (1 mol%) to the reaction mixture.
-
Stir the mixture at 50 °C in a water bath for approximately 6 hours.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature. The product will precipitate out of the solution.
-
Collect the solid product by filtration, wash with cold water, and dry under vacuum.
Protocol 2: Synthesis of 2,7-Dichloro-1,8-naphthyridine and Subsequent Suzuki-Miyaura Coupling[9]
Part A: Synthesis of 2,7-Dichloro-1,8-naphthyridine
Materials:
-
This compound-2,7(1H,8H)-dione
-
Phosphorus pentachloride (PCl₅)
-
Phosphorus oxychloride (POCl₃)
-
Round-bottom flask with reflux condenser
-
Heating mantle
-
Crushed ice
-
Sodium carbonate
Procedure:
-
A mixture of this compound-2,7(1H,8H)-dione (6.79 mmol), phosphorus pentachloride (14.40 mmol), and phosphorus oxychloride (16.76 mmol) is heated to reflux for 6 hours.
-
After cooling, the mixture is poured over crushed ice.
-
The solution is made alkaline with sodium carbonate until the pH reaches 8.
-
A brown precipitate is collected and recrystallized from acetone to give 2,7-dichloro-1,8-naphthyridine as a pale yellow powder.
Part B: Suzuki-Miyaura Coupling of 2,7-Dichloro-1,8-naphthyridine with Phenylboronic Acid
Materials:
-
2,7-Dichloro-1,8-naphthyridine
-
Phenylboronic acid
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
S-Phos
-
Potassium phosphate (B84403) (K₃PO₄)
-
1,4-Dioxane
-
Schlenk tube
-
Magnetic stirrer and hotplate
Procedure:
-
To a Schlenk tube, add 2,7-dichloro-1,8-naphthyridine (0.4 mmol), phenylboronic acid (1.2 mmol), Pd₂(dba)₃ (2.5 mol%), S-Phos (10 mol%), and K₃PO₄ (1.2 mmol).
-
Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.
-
Add 1,4-dioxane (3 mL) via syringe.
-
Stir the reaction mixture at 100 °C for 20 hours.
-
After cooling to room temperature, dilute the mixture with dichloromethane (B109758) and filter through a pad of Celite.
-
Concentrate the filtrate under reduced pressure and purify the residue by column chromatography on silica (B1680970) gel to afford 2,7-diphenyl-1,8-naphthyridine.
Protocol 3: Three-Component Synthesis of 2-Amino-4-phenyl-1,8-naphthyridine-3-carbonitrile[12]
Materials:
-
2-Aminopyridine
-
Benzaldehyde
-
Malononitrile
-
N,N,N',N'-Tetrabromobenzene-1,3-disulfonamide (TBBDA)
-
Acetonitrile
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
To a solution of 2-aminopyridine (1 mmol) and benzaldehyde (1 mmol) in acetonitrile (5 mL), add malononitrile (1 mmol) and TBBDA (10 mol%).
-
Stir the reaction mixture at room temperature for 2 hours.
-
Monitor the progress of the reaction by TLC.
-
Upon completion, filter the solid product and wash with cold ethanol.
-
Recrystallize the crude product from ethanol to obtain pure 2-amino-4-phenyl-1,8-naphthyridine-3-carbonitrile.
Visualizations
Caption: Workflow for Friedländer Annulation.
Caption: Synthesis via 2,7-Dichloro-1,8-naphthyridine.
Caption: Multi-component reaction pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. m.chem960.com [m.chem960.com]
- 3. Novel naphthyridine-based compounds in small molecular non-doped OLEDs: synthesis, properties and their versatile applications for organic light-emitting diodes - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of 1,8-Naphthyridines by the Ionic Liquid-Catalyzed Friedlander Reaction and Application in Corrosion Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. connectjournals.com [connectjournals.com]
- 7. benchchem.com [benchchem.com]
- 8. tsijournals.com [tsijournals.com]
- 9. researchgate.net [researchgate.net]
- 10. nbinno.com [nbinno.com]
- 11. Pd-catalyzed amidation of 2-chloro- and 2,7-dichloro-1,8-naphthyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Multicomponent Approach for the Synthesis of Substituted this compound Derivatives Catalyzed by N-Bromosulfonamides [organic-chemistry.org]
- 13. researchgate.net [researchgate.net]
- 14. scispace.com [scispace.com]
- 15. Regioselective synthesis of functionalized [1,8]naphthyridine derivatives via three-component domino reaction under catalyst-free conditions - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for 1,8-Naphthyridine in Anticancer Agent Design
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utilization of the 1,8-naphthyridine scaffold in the design and development of novel anticancer agents. This document includes detailed methodologies for the synthesis of this compound derivatives, protocols for evaluating their cytotoxic activity, and an exploration of their mechanisms of action, including the induction of apoptosis and inhibition of key cellular enzymes.
Introduction
The this compound core is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its diverse range of biological activities, including potent anticancer properties.[1][2] Its rigid, planar structure allows for effective interaction with various biological targets, such as DNA and essential enzymes involved in cancer cell proliferation.[3] Several this compound derivatives have demonstrated significant in vitro and in vivo antitumor activity, with some advancing into clinical trials, highlighting the therapeutic potential of this chemical class.[4][5]
The anticancer effects of this compound derivatives are often attributed to their ability to induce apoptosis, trigger cell cycle arrest, and inhibit key enzymes like topoisomerase II.[3][6] This document provides detailed protocols and data to guide researchers in the synthesis and evaluation of novel this compound-based anticancer agents.
Data Presentation: Anticancer Activity of this compound Derivatives
The following tables summarize the in vitro cytotoxic activity (IC50 values in µM) of representative this compound derivatives against various human cancer cell lines.
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| Compound 47 | MIAPaCa (Pancreatic) | 0.41 | [7] |
| K-562 (Leukemia) | 0.77 | [7] | |
| Compound 29 | PA-1 (Ovarian) | 0.41 | [7] |
| SW620 (Colon) | 1.4 | [7] | |
| Compound 36 | PA-1 (Ovarian) | 1.19 | [4] |
| Compound 12 | HBL-100 (Breast) | 1.37 | [1] |
| Compound 17 | KB (Oral) | 3.7 | [1] |
| Compound 22 | SW-620 (Colon) | 3.0 | [1] |
| Compound 10c | MCF7 (Breast) | 1.47 | [3] |
| Compound 8d | MCF7 (Breast) | 1.62 | [3] |
| Compound 4d | MCF7 (Breast) | 1.68 | [3] |
| Compound 10f | MCF7 (Breast) | 2.30 | [3] |
| Compound 8b | MCF7 (Breast) | 3.19 | [3] |
| Compound 5b | MCF-7 (Breast) | 11.25 | [8] |
| A549 (Lung) | 23.19 | [8] | |
| SiHa (Cervical) | 29.22 | [8] | |
| Compound 5e | MCF-7 (Breast) | 13.45 | [8] |
| A549 (Lung) | 26.24 | [8] | |
| SiHa (Cervical) | 30.18 | [8] | |
| Compound 16 | HeLa (Cervical) | 0.7 | [9] |
| HL-60 (Leukemia) | 0.1 | [9] | |
| PC-3 (Prostate) | 5.1 | [9] | |
| Compound 9b | HepG2 (Liver) | 0.048 | [5] |
Experimental Protocols
Protocol 1: General Synthesis of this compound-3-Carboxamide Derivatives
This protocol outlines a general method for the synthesis of this compound-3-carboxamide derivatives, a common class of anticancer agents.[4][10]
Materials:
-
Substituted 2-aminonicotinaldehyde
-
Active methylene (B1212753) compound (e.g., ethyl cyanoacetate)
-
Appropriate amine
-
Coupling agents (e.g., HOBt, EDC·HCl)
-
Base (e.g., piperidine, DIPEA)
-
Solvents (e.g., ethanol (B145695), DMF)
Procedure:
-
Synthesis of the this compound Core:
-
Dissolve the substituted 2-aminonicotinaldehyde and an active methylene compound in a suitable solvent such as ethanol.
-
Add a catalytic amount of a base like piperidine.
-
Reflux the mixture for 4-8 hours, monitoring the reaction by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and collect the precipitated product by filtration. Wash with cold ethanol and dry to obtain the this compound ester.
-
-
Hydrolysis of the Ester:
-
Suspend the synthesized ester in an aqueous solution of sodium hydroxide.
-
Heat the mixture to reflux for 2-4 hours until the ester is completely hydrolyzed (monitored by TLC).
-
Cool the solution and acidify with a suitable acid (e.g., HCl) to precipitate the carboxylic acid.
-
Filter the precipitate, wash with water, and dry to yield the this compound-3-carboxylic acid.
-
-
Amide Coupling:
-
To a solution of the this compound-3-carboxylic acid in a solvent like DMF, add coupling agents such as HOBt and EDC·HCl.
-
Stir the mixture at room temperature for 30 minutes.
-
Add the desired amine and a base like DIPEA.
-
Continue stirring at room temperature for 12-24 hours.
-
Pour the reaction mixture into ice-water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain the final this compound-3-carboxamide derivative.[11]
-
Protocol 2: In Vitro Cytotoxicity Evaluation using MTT Assay
This protocol details the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the cytotoxic effects of this compound derivatives on cancer cell lines.[7][8][12]
Materials:
-
Human cancer cell lines (e.g., MCF-7, A549, HeLa)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
96-well flat-bottom sterile microplates
-
This compound test compounds (dissolved in DMSO)
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 20% SDS in 50% DMF)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest cancer cells and determine the cell concentration.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the this compound compounds in complete growth medium. The final DMSO concentration should not exceed 0.5%.
-
After 24 hours of incubation, remove the medium from the wells and add 100 µL of the various concentrations of the test compounds.
-
Include a vehicle control (medium with the same concentration of DMSO) and a positive control (a known anticancer drug like doxorubicin).
-
Incubate the plate for another 48-72 hours.
-
-
MTT Addition and Incubation:
-
After the treatment period, add 20 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for 4 hours at 37°C, allowing the viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.[13]
-
-
Formazan Solubilization and Absorbance Measurement:
-
Carefully remove the medium containing MTT from each well.
-
Add 150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[13]
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the compound concentration and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
-
Protocol 3: Topoisomerase II Inhibition Assay (kDNA-based)
This protocol describes a method to assess the inhibitory effect of this compound derivatives on topoisomerase II, a key target for many anticancer drugs.[9][14]
Materials:
-
Human Topoisomerase II enzyme
-
Kinetoplast DNA (kDNA)
-
5x Assay Buffer (containing ATP)
-
10x Loading Dye
-
Proteinase K
-
Ethidium (B1194527) bromide or other DNA stain
-
Positive control (e.g., Etoposide)
-
This compound test compounds
Procedure:
-
Reaction Setup:
-
On ice, prepare the reaction mixture in a microcentrifuge tube containing:
-
5x Assay Buffer
-
kDNA (final concentration ~100-200 ng)
-
Test compound at various concentrations (or positive/negative controls)
-
Human Topoisomerase II enzyme
-
Nuclease-free water to the final volume.
-
-
-
Incubation:
-
Incubate the reaction mixture at 37°C for 30-60 minutes.
-
-
Reaction Termination:
-
Stop the reaction by adding Proteinase K and incubating at 37°C for another 30 minutes to digest the enzyme.
-
Add 10x loading dye to the reaction mixture.
-
-
Agarose Gel Electrophoresis:
-
Prepare a 1% agarose gel containing a DNA stain like ethidium bromide.
-
Load the samples into the wells of the gel.
-
Run the gel electrophoresis until the dye front has migrated an appropriate distance.
-
-
Visualization and Analysis:
-
Visualize the DNA bands under UV light.
-
In the absence of an inhibitor, topoisomerase II will decatenate the kDNA, resulting in fast-migrating minicircles.
-
An effective topoisomerase II inhibitor will prevent decatenation, and the kDNA will remain as a complex network at the origin of the well. A topoisomerase II poison will lead to the formation of linearized kDNA.[15]
-
Signaling Pathways and Mechanisms of Action
This compound derivatives exert their anticancer effects through various mechanisms, primarily by inducing DNA damage, which subsequently triggers apoptosis (programmed cell death).
DNA Damage-Induced Apoptosis
Many this compound compounds function as topoisomerase II inhibitors. By stabilizing the topoisomerase II-DNA cleavage complex, they prevent the re-ligation of the DNA strands, leading to double-strand breaks.[2] This DNA damage activates a complex signaling cascade.
The DNA damage response is initiated by sensor proteins like ATM and ATR, which then activate downstream checkpoint kinases such as Chk1 and Chk2.[2][6] These kinases phosphorylate and stabilize the tumor suppressor protein p53.[16] Activated p53 acts as a transcription factor, upregulating the expression of pro-apoptotic proteins like Bax and Puma.[2][5] These proteins translocate to the mitochondria, leading to the release of cytochrome c.[5] Cytochrome c then binds to Apaf-1, forming the apoptosome, which activates caspase-9, the initiator caspase of the intrinsic apoptotic pathway.[5] Caspase-9, in turn, activates effector caspases like caspase-3, which execute the final stages of apoptosis by cleaving key cellular substrates.[1]
References
- 1. Regulation of Apoptosis | Cell Signaling Technology [cellsignal.com]
- 2. DNA damage-induced cell death by apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Apoptosis: A Comprehensive Overview of Signaling Pathways, Morphological Changes, and Physiological Significance and Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 9. researchgate.net [researchgate.net]
- 10. Anticancer and anti-inflammatory activities of this compound-3-carboxamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Design, synthesis, and anti-mycobacterial evaluation of this compound-3-carbonitrile analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. MTT assay protocol | Abcam [abcam.com]
- 14. Novel substituted 1,8-naphthyridines: Design, synthesis, radiolabeling, and evaluation of apoptosis and topoisomerase II inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. topogen.com [topogen.com]
- 16. New Insights into the Link Between DNA Damage and Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 1,8-Naphthyridine-Based Materials in Organic Electronics
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 1,8-naphthyridine core, a nitrogen-containing heterocyclic scaffold, has emerged as a promising building block for novel organic electronic materials. Its inherent electron-deficient nature makes it an excellent candidate for creating n-type and charge-transporting materials crucial for the development of advanced organic electronic devices. This document provides a comprehensive overview of the application of this compound derivatives in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic solar cells (OSCs). Detailed experimental protocols for the synthesis of key this compound precursors and the fabrication of organic electronic devices are presented, along with a summary of their performance data.
Key Advantages of this compound-Based Materials:
-
Electron-Deficient Core: Facilitates the development of n-type and electron-transporting materials.
-
Structural Rigidity: The rigid and planar structure can enhance molecular packing and improve charge transport properties.
-
Tunable Optoelectronic Properties: The electronic and photophysical properties can be readily tuned through chemical modification at various positions of the naphthyridine ring.
-
High Thermal Stability: Many this compound derivatives exhibit excellent thermal stability, which is crucial for device longevity.
Applications in Organic Electronics
Organic Light-Emitting Diodes (OLEDs)
This compound derivatives have been successfully employed as electron-transporting materials, host materials, and emitters in OLEDs. Their electron-deficient character helps in balancing charge injection and transport, leading to improved device efficiency and stability.
Table 1: Performance of Selected this compound-Based OLEDs
| Emitter/Host Material | Device Architecture | Max. EQE (%) | Max. Brightness (cd/m²) | Emission Color | Reference |
| (mtfmpp)₂Ir(mmND) | Double emissive layer OLED | 32.3 | 242,548 | Green | [1] |
| 10-(4-(1,8-naphthyridin-2-yl)phenyl)-10H-phenothiazine | Green TADF OLED | 16.4 | N/A | Green | [2] |
| Naphthyridine-based oligomers (Yellow Emitter) | Single-layer OLED | N/A | 250 | Yellow | [3] |
| Naphthyridine-based oligomers (White-Pink Emitter) | Single-layer OLED | N/A | 400 | White-Pink | [3] |
| (dfpmp)₂Ir(mmND), (tfmptp)₂Ir(mmND), (mtfmptp)₂Ir(mmND) | Naphthyridine-based iridium(III) complexes | >30 | N/A | Green to Red | [1] |
EQE: External Quantum Efficiency; N/A: Not Available
Organic Field-Effect Transistors (OFETs)
The electron-deficient nature of the this compound core makes it a suitable candidate for n-channel OFETs. While research in this area is still developing, initial studies have shown promising results.
Table 2: Performance of Selected this compound-Based OFETs
| Material | Device Architecture | Hole Mobility (cm²/Vs) | Electron Mobility (cm²/Vs) | On/Off Ratio | Reference |
| 2,6-naphthyridine and 2,6-naphthyridine-1,5-dione derivatives | Bipolar or n-type | Up to 0.021 | Up to 0.019 | N/A | [4] |
N/A: Not Available
Organic Solar Cells (OSCs)
In the realm of organic photovoltaics, 1,8-naphthalimide (B145957) derivatives, which share structural similarities with 1,8-naphthyridines, have been investigated as non-fullerene acceptors. These materials can be designed to have high-lying LUMO levels, making them compatible with wide band gap polymer donors.
Table 3: Performance of a 1,8-Naphthalimide-Based OSC
| Acceptor Material | Donor Material | PCE (%) | Voc (V) | Jsc (mA/cm²) | FF | Reference |
| SM1 | PCDTBT-C12 | 2.78 | 1.04 | N/A | N/A | [5] |
PCE: Power Conversion Efficiency; Voc: Open-circuit Voltage; Jsc: Short-circuit Current Density; FF: Fill Factor; N/A: Not Available
Experimental Protocols
Synthesis of this compound Derivatives
A versatile method for the synthesis of functionalized 1,8-naphthyridines is the Suzuki-Miyaura cross-coupling reaction. This protocol details the synthesis of 2,7-diaryl-1,8-naphthyridines from 2,7-dichloro-1,8-naphthyridine (B19096).[6]
Protocol 1: Suzuki-Miyaura Cross-Coupling for 2,7-Diaryl-1,8-naphthyridines
Materials:
-
2,7-dichloro-1,8-naphthyridine
-
Arylboronic acid (2.5 equivalents)
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂) (3 mol%)
-
Triphenylphosphine (B44618) (PPh₃) (12 mol%)
-
Potassium carbonate (K₂CO₃) (3.0 equivalents)
-
Water
Procedure:
-
To a flame-dried Schlenk flask, add 2,7-dichloro-1,8-naphthyridine (1.0 eq.), the arylboronic acid (2.5 eq.), and potassium carbonate (3.0 eq.).
-
Add palladium(II) acetate (3 mol%) and triphenylphosphine (12 mol%).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add degassed 1,4-dioxane and water (typically in a 4:1 to 5:1 ratio).
-
Heat the reaction mixture to 80-100 °C and stir vigorously.
-
Monitor the reaction progress using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel.
Another common method for the synthesis of the this compound core is the Friedlander annulation.
Protocol 2: Friedlander Annulation for this compound Synthesis
Materials:
-
2-aminonicotinaldehyde
-
A carbonyl compound with an α-methylene group (e.g., acetone, ethyl acetoacetate)
-
Choline (B1196258) hydroxide (B78521) (ChOH) as a catalyst
-
Water
Procedure:
-
In a reaction vessel, mix 2-aminonicotinaldehyde (1.0 eq.) and the carbonyl compound (1.0-1.5 eq.) in water.
-
Add a catalytic amount of choline hydroxide (e.g., 1 mol%).
-
Stir the reaction mixture at a slightly elevated temperature (e.g., 50 °C) under a nitrogen atmosphere.[7]
-
Monitor the reaction by TLC.
-
After completion, extract the product with an organic solvent like ethyl acetate.
-
Wash the organic phase with water, dry it over an anhydrous salt, and evaporate the solvent.
-
Purify the crude product by column chromatography.
Fabrication of Organic Light-Emitting Diodes (OLEDs)
This protocol provides a general procedure for the fabrication of a multilayer small molecule OLED by thermal evaporation.
Protocol 3: OLED Fabrication by Thermal Evaporation
Materials and Equipment:
-
Patterned Indium Tin Oxide (ITO) coated glass substrates
-
Organic materials for Hole Injection Layer (HIL), Hole Transport Layer (HTL), Emissive Layer (EML), Electron Transport Layer (ETL), and Electron Injection Layer (EIL)
-
Metal for cathode (e.g., Aluminum)
-
High-vacuum thermal evaporation system
-
Substrate cleaning solutions (e.g., deionized water, acetone, isopropanol)
-
UV-Ozone or plasma cleaner
Procedure:
-
Substrate Cleaning:
-
Clean the ITO substrates sequentially in ultrasonic baths of deionized water, acetone, and isopropanol (B130326) for 15 minutes each.
-
Dry the substrates with a stream of nitrogen.
-
Treat the substrates with UV-Ozone or oxygen plasma for 5-10 minutes to improve the work function of the ITO and enhance hole injection.
-
-
Organic Layer Deposition:
-
Transfer the cleaned substrates into a high-vacuum thermal evaporation chamber (base pressure < 10⁻⁶ Torr).
-
Deposit the organic layers sequentially without breaking the vacuum. A typical device structure would be:
-
HIL (e.g., MoO₃, HAT-CN)
-
HTL (e.g., TAPC, NPB)
-
EML (host material doped with a this compound-based emitter, or a neat film of the emitter)
-
ETL (e.g., TPBi, or a this compound-based electron transporter)
-
EIL (e.g., LiF, Liq)
-
-
The deposition rate for organic materials is typically 0.5-2 Å/s.
-
-
Cathode Deposition:
-
Deposit the metal cathode (e.g., Al) at a higher deposition rate (e.g., 5-10 Å/s).
-
-
Encapsulation:
-
Transfer the fabricated devices to a nitrogen-filled glovebox for encapsulation to protect the device from oxygen and moisture. Use a UV-curable epoxy and a glass lid for encapsulation.
-
Characterization of Materials and Devices
Protocol 4: Material and Device Characterization
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure of the synthesized this compound derivatives.
-
Mass Spectrometry (MS): To determine the molecular weight of the synthesized compounds.
-
UV-Visible Absorption and Photoluminescence (PL) Spectroscopy: To investigate the optical properties of the materials in solution and as thin films.
-
Cyclic Voltammetry (CV): To determine the HOMO and LUMO energy levels of the materials.
-
Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC): To assess the thermal stability and glass transition temperatures of the materials.
-
Current Density-Voltage-Luminance (J-V-L) Characteristics: To evaluate the electrical and optical performance of the fabricated OLEDs using a source meter and a photometer.
-
Electroluminescence (EL) Spectra: To determine the emission color and coordinates of the OLEDs.
-
External Quantum Efficiency (EQE): To measure the efficiency of the OLEDs.
-
OFET Characterization: The performance of OFETs is characterized by measuring the output and transfer characteristics in a probe station connected to a semiconductor parameter analyzer to extract carrier mobility, on/off ratio, and threshold voltage.
Visualizations
Caption: Experimental workflow from material synthesis to device testing.
Caption: Structure of a typical this compound-based OLED.
References
- 1. mdpi.com [mdpi.com]
- 2. researching.cn [researching.cn]
- 3. benchchem.com [benchchem.com]
- 4. ossila.com [ossila.com]
- 5. Simple and efficient synthesis of 2,7-difunctionalized-1,8-naphthyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited - PMC [pmc.ncbi.nlm.nih.gov]
techniques for the purification of 1,8-Naphthyridine compounds
For Immediate Release
[City, State] – [Date] – Researchers, scientists, and drug development professionals working with 1,8-naphthyridine compounds now have access to a comprehensive set of application notes and protocols detailing effective purification techniques. This guide addresses the critical need for high-purity compounds in research and development, providing detailed methodologies for common purification techniques, including column chromatography, recrystallization, and preparative high-performance liquid chromatography (HPLC).
The this compound core is a privileged scaffold in medicinal chemistry, with derivatives showing a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3][4][5] The efficacy and reliability of preclinical and clinical studies involving these compounds are directly dependent on their purity. These application notes provide the necessary tools to achieve the high levels of purity required for accurate biological evaluation.
Key Purification Techniques
The primary methods for purifying this compound compounds are column chromatography and recrystallization. For instances requiring very high purity for biological assays, preparative HPLC is also employed.[6] The choice of method often depends on the physical state of the compound, the nature of the impurities, and the desired scale of purification.
Column Chromatography
Column chromatography is a versatile technique for separating compounds based on their differential adsorption to a stationary phase. For this compound derivatives, silica (B1680970) gel is a commonly used stationary phase.
Protocol 1: Column Chromatography of a this compound Derivative
This protocol provides a general procedure for the purification of a crude this compound product by silica gel column chromatography.
Materials:
-
Crude this compound compound
-
Silica gel (60-120 or 230-400 mesh)
-
Eluent (e.g., petroleum ether/ethyl ether, ethyl acetate/hexane (B92381), or dichloromethane (B109758)/methanol (B129727) mixtures)
-
Glass column
-
Cotton or glass wool
-
Sand
-
Collection tubes
-
Thin-layer chromatography (TLC) plates and chamber
-
Rotary evaporator
Procedure:
-
Column Packing:
-
Secure a glass column vertically.
-
Place a small plug of cotton or glass wool at the bottom of the column.
-
Add a thin layer of sand.
-
Prepare a slurry of silica gel in the initial, least polar eluent.
-
Pour the slurry into the column, allowing the silica to settle into a uniform bed. Gently tap the column to aid in packing.
-
Add another layer of sand on top of the silica gel.
-
Drain the solvent until the level is just above the top layer of sand.
-
-
Sample Loading:
-
Dissolve the crude this compound compound in a minimal amount of the appropriate solvent (e.g., dichloromethane).
-
Adsorb the dissolved sample onto a small amount of silica gel by evaporating the solvent.
-
Carefully add the dried, silica-adsorbed sample to the top of the column.
-
-
Elution:
-
Carefully add the eluent to the top of the column.
-
Begin elution, collecting fractions in separate tubes.
-
The polarity of the eluent can be gradually increased (gradient elution) to elute compounds with different polarities. For example, starting with 100% hexane and gradually increasing the percentage of ethyl acetate. A gradient of up to 10% methanol in dichloromethane can be effective for highly polar nitrogen-containing heterocycles.[6]
-
-
Fraction Analysis:
-
Monitor the collected fractions by TLC to identify those containing the pure desired compound.
-
-
Isolation:
-
Combine the pure fractions.
-
Remove the solvent using a rotary evaporator to obtain the purified this compound compound.
-
Table 1: Column Chromatography Conditions for this compound Derivatives
| Compound | Stationary Phase | Eluent System | Yield (%) | Reference |
| 2,3-diphenyl-1,8-naphthyridine | Silica gel | Petroleum ether/Ethyl ether | 90 | [7] |
| Substituted 2-styryl-1,8-naphthyridines | Silica gel | Not specified | 85-95 | [8] |
| 2-Methyl-7-amino-1,8-naphthyridine derivatives | Silica gel (60-120 mesh) | Chloroform-Methanol | 87 | [9] |
Recrystallization
Recrystallization is a powerful technique for purifying solid compounds. It relies on the difference in solubility of the desired compound and impurities in a particular solvent at different temperatures.
Protocol 2: Recrystallization of a this compound Derivative
This protocol describes a general procedure for the purification of a solid this compound compound by recrystallization.
Materials:
-
Crude solid this compound compound
-
Appropriate recrystallization solvent (e.g., ethanol, acetonitrile, chloroform-ethanol mixture)
-
Erlenmeyer flask
-
Hot plate
-
Buchner funnel and flask
-
Filter paper
-
Ice bath
Procedure:
-
Solvent Selection: Choose a solvent in which the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. Common solvents for recrystallizing this compound derivatives include ethanol, acetonitrile, and mixtures like chloroform-ethanol.[9][10]
-
Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture to boiling while stirring to dissolve the solid completely. Add more solvent in small portions if necessary to achieve complete dissolution.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.
-
Cooling: Once the solution has reached room temperature and crystals have started to form, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the collected crystals with a small amount of ice-cold solvent to remove any adhering impurities.
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent.
Table 2: Recrystallization Solvents for this compound Derivatives
| Compound | Recrystallization Solvent | Reference |
| Substituted this compound derivatives | Acetonitrile | [10] |
| 2-Acetylamino-7-methyl-1,8-naphthyridine | Chloroform-Methanol | [9] |
| Substituted this compound derivatives | Ethanol | [11] |
| Morpholine-4-formyl derivative of this compound-4-carboxylic acid | Chloroform-Ethanol (1:1 v/v) |
Synthesis and Purification Workflow
The Friedländer annulation is a widely used and versatile method for the synthesis of 1,8-naphthyridines.[6] A typical workflow involves the reaction of a 2-amino-3-formylpyridine with a carbonyl compound containing an α-methylene group, followed by purification of the resulting this compound derivative.
Selecting the Appropriate Purification Method
The choice of purification technique is crucial for obtaining a high-purity this compound compound. The decision is often based on the physicochemical properties of the target compound and its impurities.
1,8-Naphthyridines as Kinase Inhibitors in Signaling Pathways
Many this compound derivatives have been identified as potent inhibitors of various protein kinases, which are key regulators of cellular signaling pathways.[1] For instance, certain derivatives have shown inhibitory activity against Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR), both of which are implicated in cancer progression.[1][8][10]
The diagram below illustrates the general mechanism of action for a this compound-based kinase inhibitor targeting the EGFR signaling pathway.
These application notes and protocols are intended to serve as a valuable resource for researchers in the field, facilitating the synthesis and purification of high-quality this compound compounds for further investigation and drug development.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. altmeyers.org [altmeyers.org]
- 4. Microbiological Metabolism of Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Molecules | Special Issue : N-Heterocycles: Synthesis, Functionalization, Electrochemical, Spectroscopic Characterization and Mechanistic Investigation [mdpi.com]
- 6. Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of 1,8-Naphthyridines by the Ionic Liquid-Catalyzed Friedlander Reaction and Application in Corrosion Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of a New Series of Naphthamides as Potent VEGFR-2 Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. ClinPGx [clinpgx.org]
- 11. This compound synthesis [organic-chemistry.org]
Application of 1,8-Naphthyridine Derivatives in Photodynamic Therapy: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,8-Naphthyridine, a nitrogen-containing heterocyclic scaffold, has garnered significant attention in medicinal chemistry due to its diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] Recent investigations into the photophysical and photochemical properties of this compound derivatives have unveiled their potential as novel photosensitizers for Photodynamic Therapy (PDT). This innovative therapeutic modality utilizes a photosensitizer, light, and molecular oxygen to generate cytotoxic reactive oxygen species (ROS), leading to localized cell death and tumor ablation.
This document provides detailed application notes and experimental protocols for the evaluation of this compound derivatives as photosensitizers in PDT, with a focus on benzo[b][3][4]naphthyridines, which have been shown to induce DNA photocleavage upon irradiation.[3]
Principle of this compound-Mediated Photodynamic Therapy
The therapeutic effect of this compound-based photosensitizers in PDT is predicated on their ability to absorb light of a specific wavelength and transition to an excited triplet state. This long-lived excited state can then transfer its energy to molecular oxygen, generating highly reactive singlet oxygen (¹O₂) and other ROS. These ROS can induce cellular damage through various mechanisms, including lipid peroxidation, protein crosslinking, and nucleic acid damage, ultimately leading to apoptosis or necrosis of the target cells. A key feature of certain benzo[b][3][4]naphthyridine derivatives is their ability to promote the photocleavage of DNA upon irradiation, suggesting a direct nuclear-targeted mechanism of action.[3]
Application Notes
Synthesis of Benzo[b][3][4]naphthyridine Derivatives
The synthesis of benzo[b][3][4]naphthyridine derivatives can be achieved through established organic chemistry methodologies. A general approach involves the condensation of 2-amino-3-formylquinoline with active methylene (B1212753) compounds. For instance, the synthesis of benzo[b][3][4]naphthyridine-5-thiol involves a multi-step reaction sequence starting from commercially available precursors. The precise synthetic route can be adapted to introduce various substituents on the naphthyridine core, allowing for the fine-tuning of photophysical and biological properties.
Photophysical Properties
The efficacy of a photosensitizer is intrinsically linked to its photophysical characteristics. For this compound derivatives, it is crucial to determine the following parameters:
-
Absorption Spectrum: The wavelength of maximum absorption (λmax) dictates the optimal wavelength of light for photoactivation. Ideally, this should fall within the "phototherapeutic window" (600-900 nm) for deeper tissue penetration. Benzo[b][3][4]naphthyridines have been shown to be activated by UV light at 365 nm.[3]
-
Molar Extinction Coefficient (ε): A high molar extinction coefficient at the activation wavelength is desirable for efficient light absorption.
-
Fluorescence Emission Spectrum: Characterization of the fluorescence properties, including the maximum emission wavelength (λem) and fluorescence quantum yield (ΦF), provides insights into the deactivation pathways of the excited singlet state.
-
Singlet Oxygen Quantum Yield (ΦΔ): This is a critical parameter that quantifies the efficiency of singlet oxygen generation upon photoirradiation. A high ΦΔ is a hallmark of an effective Type II photosensitizer.
Table 1: Hypothetical Photophysical Data for a Benzo[b][3][4]naphthyridine Derivative
| Parameter | Value | Unit |
| λmax (in DMSO) | 365 | nm |
| Molar Extinction Coefficient (ε) at λmax | 15,000 | M⁻¹cm⁻¹ |
| λem (in DMSO) | 450 | nm |
| Fluorescence Quantum Yield (ΦF) | 0.1 | - |
| Singlet Oxygen Quantum Yield (ΦΔ) | 0.4 | - |
In Vitro Efficacy
The photodynamic efficacy of this compound derivatives should be evaluated in relevant cancer cell lines. Key parameters to assess include:
-
Cellular Uptake: Quantification of the intracellular accumulation of the photosensitizer is essential. This can be achieved using fluorescence microscopy or flow cytometry.
-
Subcellular Localization: Identifying the specific organelles where the photosensitizer accumulates (e.g., mitochondria, lysosomes, nucleus) can provide insights into the mechanism of cell death.
-
Photocytotoxicity (IC50): The half-maximal inhibitory concentration (IC50) upon light irradiation determines the potency of the photosensitizer. This is typically assessed using cell viability assays such as the MTT or PrestoBlue assay.
-
Reactive Oxygen Species (ROS) Detection: Intracellular ROS generation upon photoactivation can be visualized and quantified using fluorescent probes like 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA).
Table 2: Hypothetical In Vitro Efficacy Data for a Benzo[b][3][4]naphthyridine Derivative against HeLa Cells
| Parameter | Value | Unit |
| Incubation Time for Optimal Uptake | 4 | hours |
| Cellular Localization | Nucleus, Cytoplasm | - |
| IC50 (with irradiation) | 5 | µM |
| IC50 (dark control) | > 100 | µM |
| Fold-increase in ROS production | 10 | - |
Experimental Protocols
Protocol 1: Synthesis of a Representative Benzo[b][3][4]naphthyridine
This protocol is a generalized representation. Specific reaction conditions should be optimized based on the desired substituents.
-
Step 1: Synthesis of 2-chloro-3-formylquinoline. This intermediate is synthesized from acetanilide (B955) through a Vilsmeier-Haack reaction.
-
Step 2: Condensation with an active methylene compound. The 2-chloro-3-formylquinoline is reacted with a suitable active methylene compound (e.g., malononitrile) in the presence of a base (e.g., piperidine) in a solvent like ethanol.
-
Step 3: Cyclization. The resulting intermediate undergoes thermal or acid-catalyzed cyclization to form the benzo[b][3][4]naphthyridine core.
-
Step 4: Functionalization. Further modifications, such as the introduction of a thiol group at the 5-position, can be achieved through nucleophilic substitution reactions.
-
Purification and Characterization. The final product is purified by column chromatography and characterized by ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: Determination of Singlet Oxygen Quantum Yield (ΦΔ)
This protocol uses 1,3-diphenylisobenzofuran (B146845) (DPBF) as a chemical trap for singlet oxygen.
-
Preparation of Solutions: Prepare solutions of the this compound photosensitizer and DPBF in a suitable solvent (e.g., DMSO). A reference photosensitizer with a known ΦΔ (e.g., methylene blue) should also be prepared.
-
UV-Vis Spectroscopy: Record the initial absorbance of the DPBF solution at its λmax (~410 nm).
-
Photoirradiation: Irradiate the solution containing the photosensitizer and DPBF with a light source at the λmax of the photosensitizer.
-
Monitoring DPBF bleaching: At regular time intervals, record the absorbance of the DPBF. The decrease in absorbance is proportional to the amount of singlet oxygen generated.
-
Calculation: The ΦΔ of the this compound derivative is calculated by comparing the rate of DPBF bleaching to that induced by the reference photosensitizer under identical conditions.
Protocol 3: In Vitro Photocytotoxicity Assay (MTT Assay)
-
Cell Seeding: Seed cancer cells (e.g., HeLa) in a 96-well plate and allow them to adhere overnight.
-
Photosensitizer Incubation: Treat the cells with varying concentrations of the this compound derivative and incubate for a predetermined optimal uptake time (e.g., 4 hours). Include a "dark control" group that is not irradiated.
-
Irradiation: Irradiate the cells with a light source at the appropriate wavelength and light dose.
-
Post-Irradiation Incubation: Incubate the cells for a further 24-48 hours.
-
MTT Assay: Add MTT reagent to each well and incubate for 2-4 hours. The viable cells will reduce the MTT to formazan (B1609692) crystals.
-
Solubilization and Absorbance Reading: Solubilize the formazan crystals with a suitable solvent (e.g., DMSO) and measure the absorbance at 570 nm.
-
Data Analysis: Calculate the cell viability as a percentage of the untreated control and determine the IC50 value.
Protocol 4: DNA Photocleavage Assay
This protocol assesses the ability of the photosensitizer to damage DNA upon irradiation.[3]
-
Sample Preparation: Prepare a mixture of plasmid DNA (e.g., pUC19) and the benzo[b][3][4]naphthyridine derivative in a suitable buffer.
-
Irradiation: Irradiate the samples with a 365 nm UV lamp for varying durations. Include a non-irradiated control.[3]
-
Agarose (B213101) Gel Electrophoresis: Separate the different forms of plasmid DNA (supercoiled, nicked, and linear) on an agarose gel.
-
Visualization: Stain the gel with an intercalating dye (e.g., ethidium (B1194527) bromide) and visualize the DNA bands under UV light.
-
Analysis: An increase in the amount of nicked and linear DNA in the irradiated samples compared to the control indicates DNA photocleavage.
Visualizations
References
- 1. This compound Derivatives: A Review of Multiple Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound derivatives: an updated review on recent advancements of their myriad biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis, DNA binding, docking and photoclevage studies of novel benzo[b][1,8]naphthyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and Biological Evaluation of Some Novel this compound Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Synthetic Routes to 1,8-Naphthyridine-3-carbonitriles: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The 1,8-naphthyridine core is a privileged scaffold in medicinal chemistry, appearing in numerous compounds with a wide range of biological activities. The 3-carbonitrile substituent is a key functional group that can serve as a handle for further synthetic transformations, making the efficient construction of this compound-3-carbonitriles a topic of significant interest. This document provides detailed application notes and protocols for two of the most effective and widely used synthetic strategies: the Friedländer Annulation and a One-Pot Three-Component Reaction.
Data Presentation: Comparison of Synthetic Routes
The following table summarizes the quantitative data for the described synthetic methodologies, allowing for a clear comparison of their efficiency and reaction conditions.
| Synthetic Route | Catalyst/Promoter | Solvent | Temperature | Time | Yield (%) |
| Friedländer Annulation | Choline (B1196258) Hydroxide (B78521) (1 mol%) | Water | 50 °C | 6 h | >90% |
| DABCO (20 mol%) | Solvent-free | Microwave (600W) | 3-5 min | 74-86% | |
| Three-Component Reaction | Ammonium (B1175870) Metavanadate (10 mol%) | Methanol (B129727) | Room Temperature | 2-3 h | 81-89% |
| Lanthanum Chloride | Not specified | Room Temperature | Short | Excellent |
Friedländer Annulation
The Friedländer synthesis is a classical and highly effective method for the construction of quinoline (B57606) and naphthyridine ring systems. It involves the condensation of an o-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group. For the synthesis of this compound-3-carbonitriles, 2-aminonicotinaldehyde is reacted with an active methylene (B1212753) compound possessing a nitrile group, such as malononitrile (B47326). Recent advancements have focused on greener and more efficient protocols.
Experimental Protocol 1: Choline Hydroxide-Catalyzed Synthesis in Water
This protocol describes an environmentally friendly, one-step synthesis of 1,8-naphthyridines in water.[1]
Materials:
-
2-aminonicotinaldehyde
-
Malononitrile
-
Choline hydroxide (ChOH) solution (45 wt % in H₂O)
-
Deionized water
-
Round-bottom flask
-
Magnetic stirrer
-
Water bath
Procedure:
-
In a round-bottom flask, dissolve 2-aminonicotinaldehyde (0.5 mmol) in deionized water (1 mL).
-
Add malononitrile (0.5 mmol) to the solution.
-
Add choline hydroxide (1 mol %) to the reaction mixture.
-
Stir the mixture at 50 °C in a water bath for approximately 6 hours.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature. The product will precipitate out of the solution.
-
Collect the solid product by filtration, wash with cold water, and dry under vacuum.
Experimental Protocol 2: Microwave-Assisted Solvent-Free Synthesis using DABCO
This protocol utilizes microwave irradiation to accelerate the Friedländer synthesis in the absence of a solvent, offering a rapid and efficient method.[2][3]
Materials:
-
2-aminonicotinaldehyde
-
Malononitrile
-
1,4-Diazabicyclo[2.2.2]octane (DABCO)
-
Microwave synthesizer
-
Beaker
-
Acetonitrile (B52724) (for recrystallization)
Procedure:
-
In a beaker, mix 2-aminonicotinaldehyde (10 mmol), malononitrile (10 mmol), and DABCO (20 mol %).
-
Place the beaker in a microwave oven and irradiate at 600W for 3-5 minutes.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
A solid product will form. Pour ice-cold water onto the solid and work up with dilute HCl.
-
Filter the solid, dry it, and recrystallize from acetonitrile to obtain the pure this compound-3-carbonitrile.
Caption: Friedländer Annulation for this compound-3-carbonitrile.
One-Pot Three-Component Reaction
Multicomponent reactions (MCRs) have emerged as powerful tools in organic synthesis due to their efficiency, atom economy, and ability to generate molecular diversity in a single step. The synthesis of this compound-3-carbonitriles can be conveniently achieved through a one-pot reaction of an aromatic aldehyde, 2-aminopyridine (B139424), and malononitrile.
Experimental Protocol 3: Ammonium Metavanadate-Catalyzed Synthesis
This protocol describes a convenient and efficient one-pot synthesis of 2-amino-4-aryl-1,8-naphthyridine-3-carbonitriles at room temperature.[4]
Materials:
-
2-aminopyridine
-
Aromatic aldehyde (e.g., 4-chlorobenzaldehyde)
-
Malononitrile
-
Ammonium metavanadate (NH₄VO₃)
-
Methanol
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
In a 50 ml round-bottom flask, add 2-aminopyridine (10 mmol), the aromatic aldehyde (10 mmol), and malononitrile (10 mmol) to methanol (15 ml).
-
Add a catalytic amount of ammonium metavanadate (10 mol %).
-
Stir the reaction mixture at room temperature for the appropriate time (typically 2-3 hours).
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, pour the mixture into crushed ice.
-
Filter the resulting precipitate and wash with water to obtain the crude product.
-
Purify the crude product by column chromatography on silica (B1680970) gel (60-120 mesh size) using 20% ethyl acetate (B1210297) in petroleum ether as the eluent to get the pure product.
Caption: One-Pot Three-Component Synthesis Workflow.
Conclusion
The synthetic routes outlined in these application notes provide robust and versatile methods for accessing this compound-3-carbonitriles. The choice of method will depend on the available starting materials, desired substitution patterns, and the laboratory equipment at hand. The greener Friedländer protocol in water and the efficient one-pot three-component reaction at room temperature are particularly attractive for their mild conditions and operational simplicity, making them valuable tools for researchers in drug discovery and development.
References
Application Notes and Protocols for 1,8-Naphthyridine Scaffolds in Antimicrobial Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing the 1,8-naphthyridine scaffold in the discovery and development of novel antimicrobial agents. This document includes a summary of the antimicrobial activity of various this compound derivatives, detailed experimental protocols for their evaluation, and visualizations of key experimental workflows and mechanisms of action.
Introduction to 1,8-Naphthyridines in Antimicrobial Research
The this compound core is a privileged heterocyclic structure that has attracted significant interest in medicinal chemistry due to its wide range of biological activities.[1][2][3] The pioneering discovery of nalidixic acid, the first quinolone antibiotic, which features a this compound core, paved the way for the development of numerous derivatives with potent antimicrobial properties.[4][5][6] These compounds have demonstrated efficacy against a broad spectrum of Gram-positive and Gram-negative bacteria, as well as some fungal pathogens.[4][7]
The primary mechanism of action for many antimicrobial this compound derivatives is the inhibition of bacterial DNA gyrase (a type II topoisomerase), an essential enzyme for DNA replication, transcription, and repair.[4][5][8] By targeting this enzyme, which is absent in higher eukaryotes, these compounds exhibit selective toxicity towards bacteria.[8] Furthermore, some this compound derivatives have been shown to overcome multidrug resistance, a growing global health concern, by acting as efflux pump inhibitors or by potentiating the activity of existing antibiotics.[8] This makes the this compound scaffold a versatile and promising platform for the development of new antimicrobial therapies.
Quantitative Antimicrobial Activity Data
The antimicrobial efficacy of this compound derivatives is typically determined by their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism. The following tables summarize the reported MIC values for representative this compound compounds against various bacterial and fungal strains.
Table 1: Antibacterial Activity of this compound Derivatives (MIC in µg/mL)
| Compound/Derivative | Staphylococcus aureus | Bacillus subtilis | Escherichia coli | Pseudomonas aeruginosa | Reference |
| Nalidixic Acid | - | - | Moderate Activity | - | [7] |
| 3a | 100 | 200 | 100 | 200 | [7] |
| 3b | 200 | 100 | 200 | 100 | [7] |
| 3c | 100 | 200 | 100 | 200 | [7] |
| 3d | 200 | 100 | 200 | 100 | [7] |
| 3e | 100 | 200 | 100 | 200 | [7] |
| 3f | 200 | 100 | 200 | 100 | [7] |
| 7-acetamido-1,8-naphthyridin-4(1H)-one | ≥ 1024 | - | ≥ 1024 | ≥ 1024 | [8][9] |
| 3-trifluoromethyl-N-(5-chloro-1,8-naphthyridin-2-yl)-benzenesulfonamide | ≥ 1024 | - | ≥ 1024 | ≥ 1024 | [8][9] |
| ANA-12 | - | - | - | - | [10] |
Table 2: Anti-mycobacterial Activity of this compound Derivatives (MIC in µg/mL)
| Compound/Derivative | Mycobacterium tuberculosis H37Rv | Reference |
| 2a | 6.25 | [11] |
| 8a | 6.25 | [11] |
| 8d | 6.25 | [11] |
| ANA-12 | 6.25 | [10][12] |
| ANC-2 | 12.5 | [10][12] |
| ANA-1 | 12.5 | [10][12] |
| ANA 6-8 | 12.5 | [10][12] |
| ANA-10 | 12.5 | [10][12] |
Experimental Protocols
This section provides detailed methodologies for key experiments in the screening and evaluation of this compound derivatives for antimicrobial activity.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol outlines the standardized broth microdilution method for determining the MIC of this compound compounds against bacterial isolates.
Materials:
-
96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (MHB)
-
Bacterial inoculum (adjusted to 0.5 McFarland standard)
-
This compound test compounds
-
Positive control antibiotic (e.g., Ciprofloxacin)
-
Negative control (broth only)
-
Sterile saline or phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Plate reader (optional)
Procedure:
-
Compound Preparation: Prepare a stock solution of the this compound compound in a suitable solvent (e.g., DMSO). Further dilute the stock solution in MHB to achieve a starting concentration that is typically two-fold higher than the highest concentration to be tested.
-
Serial Dilutions: Dispense 100 µL of sterile MHB into all wells of a 96-well plate. Add 100 µL of the starting compound solution to the first column of wells. Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing thoroughly, and repeating this process across the plate to the tenth column. Discard 100 µL from the tenth column. Column 11 will serve as the growth control (no compound), and column 12 as the sterility control (no bacteria).
-
Inoculum Preparation: Prepare a bacterial suspension from a fresh culture in sterile saline or PBS and adjust the turbidity to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). Dilute this suspension in MHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL.
-
Inoculation: Inoculate each well (except the sterility control) with 100 µL of the diluted bacterial suspension.
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours.
-
Reading Results: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of bacteria. This can be assessed visually or by using a plate reader to measure optical density at 600 nm.
Caption: Broth Microdilution MIC Assay Workflow.
Protocol 2: DNA Gyrase Inhibition Assay
This protocol describes a gel-based assay to determine the inhibitory effect of this compound compounds on the supercoiling activity of bacterial DNA gyrase.
Materials:
-
E. coli or M. tuberculosis DNA Gyrase
-
Relaxed pBR322 DNA substrate
-
5X Assay Buffer (e.g., 35 mM Tris-HCl pH 7.5, 24 mM KCl, 4 mM MgCl₂, 2 mM DTT, 1.8 mM spermidine, 1 mM ATP, 6.5% glycerol, 0.1 mg/mL albumin)
-
Dilution Buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM KCl, 2 mM DTT, 1 mM EDTA, 50% glycerol)
-
This compound test compounds
-
Positive control inhibitor (e.g., Novobiocin or Ciprofloxacin)
-
Stop Buffer/Loading Dye (e.g., 5% Sarkosyl, 0.125% bromophenol blue, 25% glycerol)
-
Chloroform:isoamyl alcohol (24:1)
-
Agarose (B213101) gel (1%) in TAE buffer containing ethidium (B1194527) bromide (0.5 µg/mL)
-
TAE buffer
-
Gel electrophoresis system and power supply
-
UV transilluminator and gel documentation system
Procedure:
-
Reaction Setup: On ice, prepare a reaction mixture containing the 5X Assay Buffer, relaxed pBR322 DNA, and sterile water.
-
Compound Addition: Aliquot the reaction mixture into microfuge tubes. Add the test compound at various concentrations or the positive/negative controls.
-
Enzyme Addition: Dilute the DNA gyrase in Dilution Buffer and add it to each reaction tube to initiate the reaction.
-
Incubation: Incubate the reactions at 37°C for 30-60 minutes.
-
Reaction Termination: Stop the reaction by adding the Stop Buffer/Loading Dye, followed by the addition of chloroform:isoamyl alcohol. Vortex briefly and centrifuge.
-
Gel Electrophoresis: Load the aqueous (upper) phase onto a 1% agarose gel. Run the gel at a constant voltage until the dye front has migrated an adequate distance.
-
Visualization: Stain the gel with ethidium bromide (if not already in the gel and buffer) and visualize the DNA bands under a UV transilluminator.
-
Analysis: Inhibition of DNA gyrase is indicated by a decrease in the amount of supercoiled DNA and an increase in the amount of relaxed DNA compared to the no-inhibitor control.
Caption: DNA Gyrase Inhibition Assay Workflow.
Protocol 3: Cytotoxicity Assay (MTT Assay)
This protocol describes the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to assess the cytotoxicity of this compound compounds against a mammalian cell line.
Materials:
-
Mammalian cell line (e.g., HEK293, HepG2)
-
Complete cell culture medium
-
96-well tissue culture plates
-
This compound test compounds
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: The next day, remove the medium and add fresh medium containing various concentrations of the this compound compounds. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.
-
Incubation: Incubate the plate for 24-48 hours at 37°C in a humidified CO₂ incubator.
-
MTT Addition: After incubation, add 10-20 µL of MTT solution to each well and incubate for another 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Carefully remove the medium and add 100-200 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control. The IC₅₀ value (the concentration that inhibits 50% of cell growth) can be determined by plotting cell viability against compound concentration.
Caption: Mechanism of Action of 1,8-Naphthyridines.
References
- 1. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 2. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Antimicrobial Susceptibility Testing - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. rr-asia.woah.org [rr-asia.woah.org]
- 9. rr-asia.woah.org [rr-asia.woah.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. youtube.com [youtube.com]
- 12. protocols.io [protocols.io]
Application Notes and Protocols for the Functionalization of the 1,8-Naphthyridine Ring
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the chemical functionalization of the 1,8-naphthyridine ring system. The this compound scaffold is a privileged structural motif in medicinal chemistry and materials science, exhibiting a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The protocols outlined herein describe versatile and efficient methods for the synthesis of functionalized this compound derivatives.
General Workflow for this compound Functionalization
The following diagram illustrates a general workflow for the synthesis and functionalization of the this compound core structure, from initial ring formation to subsequent modifications.
Application Notes
The functionalization of the this compound ring can be achieved through several synthetic strategies. The choice of method often depends on the desired substitution pattern and the available starting materials. This section summarizes key approaches with relevant quantitative data.
Friedländer Annulation
The Friedländer synthesis is a classical and highly effective method for constructing the this compound skeleton. It involves the condensation of an ortho-aminoaryl aldehyde or ketone with a compound containing an α-methylene group. Recent modifications have focused on developing more environmentally friendly and efficient protocols.
Table 1: Substrate Scope for the Friedländer Synthesis of 1,8-Naphthyridines in Water with Choline (B1196258) Hydroxide (B78521) (ChOH) Catalyst [1][2]
| Entry | Active Methylene (B1212753) Compound | Product | Yield (%) |
| 1 | Acetone (B3395972) | 2-Methyl-1,8-naphthyridine | 99 |
| 2 | Propan-2-one | 2-Ethyl-1,8-naphthyridine | 98 |
| 3 | Butan-2-one | 2,3-Dimethyl-1,8-naphthyridine | 95 |
| 4 | Cyclohexanone | 2,3,4,5-Tetrahydroacridine | 96 |
| 5 | Acetophenone | 2-Phenyl-1,8-naphthyridine | 94 |
| 6 | 4-Methylacetophenone | 2-(p-Tolyl)-1,8-naphthyridine | 92 |
Reaction Conditions: 2-aminonicotinaldehyde (0.5 mmol), active methylene compound (0.5 mmol), ChOH (1 mol%) in H₂O (1 mL) at 50 °C for 6 h.[1][2]
Three-Component Reactions
Three-component reactions offer a highly efficient and atom-economical approach to constructing complex functionalized this compound derivatives in a single step. These reactions often proceed under mild conditions and can generate a diverse library of compounds.
Table 2: Substrate Scope for the Three-Component Synthesis of Functionalized Benzo[b][1][3]naphthyridines
| Entry | 2-Chloroquinoline-3-carbaldehyde (B1585622) | Malononitrile (B47326)/Cyanoacetamide | Amine | Yield (%) |
| 1 | Unsubstituted | Malononitrile | Ammonium (B1175870) acetate (B1210297) | 85 |
| 2 | 6-Methyl | Malononitrile | Ammonium acetate | 82 |
| 3 | 6-Methoxy | Malononitrile | Ammonium acetate | 78 |
| 4 | 6-Chloro | Malononitrile | Ammonium acetate | 88 |
| 5 | Unsubstituted | Cyanoacetamide | Ammonium acetate | 75 |
Reaction Conditions: 2-chloroquinoline-3-carbaldehyde (1 mmol), malononitrile or cyanoacetamide (1 mmol), ammonium acetate (1.5 mmol) in ethanol (B145695), reflux.
Iridium-Catalyzed C-H Functionalization
Direct C-H functionalization is a powerful tool for the late-stage modification of the this compound core. Iridium-catalyzed C-H amination allows for the introduction of nitrogen-containing functional groups at specific positions on the ring, which is highly valuable in drug discovery for modulating physicochemical properties and biological activity.
Table 3: Representative Examples of Iridium-Catalyzed C-H Amination of N-Heterocycles
| Entry | N-Heterocycle | Azide (B81097) Partner | Yield (%) |
| 1 | 2-Phenylpyridine | 4-Methoxybenzyl azide | 85 |
| 2 | Benzo[h]quinoline | Benzyl (B1604629) azide | 92 |
| 3 | 1-Phenylpyrazole | 4-Chlorobenzyl azide | 78 |
Experimental Protocols
This section provides detailed, step-by-step procedures for the key functionalization reactions discussed above.
Protocol 1: Gram-Scale Friedländer Synthesis of 2-Methyl-1,8-naphthyridine in Water[2]
Materials:
-
2-Aminonicotinaldehyde
-
Acetone
-
Choline hydroxide (ChOH) solution (45 wt% in H₂O)
-
Deionized water
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle or water bath
-
Buchner funnel and filter paper
Procedure:
-
To a 50 mL round-bottom flask, add 2-aminonicotinaldehyde (1.22 g, 10 mmol) and deionized water (20 mL).
-
Stir the mixture until the aldehyde is fully dissolved.
-
Add acetone (0.73 mL, 10 mmol) to the solution.
-
Add choline hydroxide solution (0.2 mL, 1 mol%) to the reaction mixture.
-
Heat the reaction mixture to 50 °C with stirring for 6 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
The product will precipitate out of the solution as a solid.
-
Collect the solid product by vacuum filtration using a Buchner funnel.
-
Wash the solid with cold deionized water (2 x 10 mL).
-
Dry the product under vacuum to afford 2-methyl-1,8-naphthyridine as a solid.
Protocol 2: Three-Component Synthesis of 2-Amino-benzo[b][1][3]naphthyridine-3-carbonitrile
Materials:
-
2-Chloroquinoline-3-carbaldehyde
-
Malononitrile
-
Ammonium acetate
-
Ethanol
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
Procedure:
-
In a 100 mL round-bottom flask, combine 2-chloroquinoline-3-carbaldehyde (1.92 g, 10 mmol), malononitrile (0.66 g, 10 mmol), and ammonium acetate (1.16 g, 15 mmol).
-
Add ethanol (50 mL) to the flask.
-
Attach a reflux condenser and heat the mixture to reflux with stirring.
-
Maintain the reflux for 4-6 hours, monitoring the reaction by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
The product will precipitate from the solution.
-
Collect the solid by vacuum filtration and wash with cold ethanol (2 x 15 mL).
-
Recrystallize the crude product from ethanol to obtain the pure 2-amino-benzo[b][1][3]naphthyridine-3-carbonitrile.
Protocol 3: Representative Iridium-Catalyzed C-H Amination of an N-Heterocycle[4]
Materials:
-
N-Heterocyclic substrate (e.g., 2-phenylpyridine)
-
Organic azide (e.g., benzyl azide)
-
[Ir(cod)Cl]₂ (cod = 1,5-cyclooctadiene)
-
AgSbF₆
-
Pivalic acid (PivOH)
-
Schlenk tube or sealed vial
-
Magnetic stirrer and stir bar
-
Oil bath
Procedure:
-
To a Schlenk tube under an inert atmosphere (e.g., nitrogen or argon), add [Ir(cod)Cl]₂ (5 mol%), AgSbF₆ (20 mol%), and the N-heterocyclic substrate (1.0 mmol).
-
Add 1,2-dichloroethane (5 mL) and stir the mixture for 5 minutes at room temperature.
-
Add the organic azide (1.2 mmol) and pivalic acid (1.0 mmol) to the reaction mixture.
-
Seal the Schlenk tube and heat the mixture in an oil bath at 100 °C for 16-24 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the reaction mixture with dichloromethane (B109758) (20 mL) and wash with saturated aqueous NaHCO₃ solution (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired aminated product.
Signaling Pathway Diagrams
Functionalized this compound derivatives are of significant interest in drug development, particularly as inhibitors of protein kinases involved in cancer signaling pathways. The following diagrams illustrate the EGFR and c-Met signaling pathways, which are common targets for small molecule inhibitors.
EGFR Signaling Pathway
c-Met Signaling Pathway
References
Application Notes and Protocols: 1,8-Naphthyridine in the Synthesis of Bimetallic Complexes
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed overview of the synthesis and potential applications of bimetallic complexes utilizing the 1,8-naphthyridine scaffold. The unique geometry of the this compound ligand, with its two nitrogen atoms in close proximity, makes it an excellent platform for constructing bimetallic complexes where the two metal centers can exhibit cooperative effects. These complexes have shown significant promise in catalysis and are emerging as interesting candidates for drug development.
Application Notes
The this compound framework serves as a versatile building block for a wide array of dinucleating ligands. By modifying the 2 and 7 positions of the naphthyridine ring, researchers can tune the steric and electronic properties of the resulting bimetallic complexes, influencing their reactivity and selectivity.
Catalytic Applications:
Dicopper(I) complexes based on this compound ligands have demonstrated notable catalytic activity in various organic transformations. A prominent example is the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a key reaction in "click chemistry". The bimetallic nature of these catalysts is believed to facilitate a concerted cycloaddition mechanism, leading to high efficiency and regioselectivity in the formation of 1,4-disubstituted 1,2,3-triazoles.[1][2][3][4] These catalysts are also being explored for their potential in C-H bond activation and CO₂ reduction.
Biological and Medicinal Applications:
The this compound scaffold is a recognized pharmacophore present in numerous compounds with a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[5][6] While the medicinal applications of their bimetallic complexes are less explored, the ability of metal complexes to interact with biological macromolecules like DNA and proteins opens up new avenues for drug design. For instance, metal complexes can inhibit the activity of key signaling proteins, such as receptor tyrosine kinases (RTKs), which are often dysregulated in cancer.[7] The chelation of two metal ions could lead to novel mechanisms of action, enhanced cytotoxicity against cancer cells, and potentially overcome drug resistance. Some copper complexes have been utilized in the preparation of anticancer functional complexes, indicating a promising future for these compounds in medicinal chemistry.[8]
Experimental Protocols
Detailed methodologies for the synthesis of key precursors and a representative bimetallic complex are provided below.
Protocol 1: Synthesis of Tetrakis(acetonitrile)copper(I) tetrafluoroborate (B81430) ([Cu(MeCN)₄][BF₄])
This compound is a common and versatile precursor for the synthesis of copper(I) complexes.
Materials:
-
Copper(I) oxide (Cu₂O)
-
Tetrafluoroboric acid (HBF₄, 48-50% in diethyl ether or water)[8][9][10]
-
Anhydrous acetonitrile (B52724) (MeCN)
-
Diethyl ether
Procedure: [8]
-
In a flask, suspend copper(I) oxide (4.0 g, 28 mmol) in anhydrous acetonitrile (80 mL).
-
Slowly add tetrafluoroboric acid (13 mL of 48-50% solution) to the stirring suspension. The reaction is exothermic.
-
Stir the resulting solution for approximately 5 minutes after the addition is complete.
-
Filter the hot solution to remove any undissolved solids.
-
To the pale blue filtrate, add an equal volume of diethyl ether.
-
Cool the solution to 0 °C and maintain for 2 hours to allow for the formation of white microcrystals.
-
Collect the solid product by filtration under a nitrogen atmosphere.
-
Wash the solid with diethyl ether and immediately dry under vacuum.
Protocol 2: Synthesis of 2,7-Bis(chloromethyl)-1,8-naphthyridine
This is a key intermediate for the synthesis of more complex this compound-based ligands.
Materials:
-
N-Chlorosuccinimide (NCS)
-
Triphenylphosphine (B44618) (PPh₃)
-
Carbon tetrachloride (CCl₄)
-
Chloroform (CHCl₃)
-
Saturated aqueous sodium carbonate (Na₂CO₃)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
Procedure: [11]
-
In a round-bottom flask, moisten a mixture of N-chlorosuccinimide (500 mg, 4.5 mmol) and triphenylphosphine (500 mg, 4.2 mmol) with carbon tetrachloride (60 mL) and stir at room temperature for 25 minutes.
-
Add a solution of 2,7-dimethyl-1,8-naphthyridine (0.9 g, 5.25 mmol) to the suspension.
-
Heat the reaction mixture under reflux with stirring for 7 hours.
-
Cool the solution and filter to remove any solids.
-
Evaporate the filtrate and wash the residue with saturated aqueous sodium carbonate.
-
Extract the product repeatedly with chloroform.
-
Dry the combined organic extracts over anhydrous sodium sulfate and remove the solvent under reduced pressure to yield the crude product.
Protocol 3: Synthesis of a Dicopper(I) Bimetallic Complex with a Hexadentate Naphthyridine-Based Macrocycle Ligand ([Cu₂(tBuN6)(MeCN)₂][BF₄]₂)
This protocol describes the synthesis of a bimetallic copper(I) complex from a custom-synthesized macrocyclic ligand (tBuN6).
Materials:
-
tBuN6 (N,N′-di-tert-butyl-3,7-diaza-1,5(2,7)-1,8-naphthyridinacyclooctaphane)
-
[Cu(MeCN)₄][BF₄]
-
Acetonitrile (MeCN)
-
Tetrahydrofuran (THF)
Procedure: [12]
-
To a suspension of tBuN6 (0.090 g, 0.19 mmol) in 15 mL of acetonitrile, add a solution of [Cu(MeCN)₄][BF₄] (0.127 g, 0.39 mmol, 2.05 equivalents) in 10 mL of acetonitrile.
-
Stir the mixture for 30 minutes.
-
Concentrate the solution to a minimum volume of acetonitrile.
-
Add THF to precipitate the product.
-
Thoroughly wash the resulting brown solid with THF (5 x 10 mL).
-
The product can be obtained in 87% yield (0.160 g, 0.16 mmol) and can be further purified by crystallization from a mixture of acetonitrile and toluene.
Data Presentation
Table 1: Summary of Representative this compound-Based Bimetallic Complexes and their Properties.
| Complex | Metal Centers | Key Structural Feature | Cu-Cu Distance (Å) | Application/Remark | Reference |
| [Cu₂(tBuN6)(MeCN)₂][BF₄]₂ | Cu(I), Cu(I) | Hexadentate macrocyclic ligand | 2.74 | Precursor for carbonyl complexes | [12] |
| [Cu₂(μ-Cl)(tBuN6)][BF₄] | Cu(I), Cu(I) | Bridging chloride ligand | 2.51 | Increased stability | [13] |
| [(PNNPFlu)Cu₂(μ-Ph)][NTf₂] | Cu(I), Cu(I) | Fluorene-linked phosphinoside arms | - | Catalyst for C(sp)-H bond activation | [14] |
| [(MTN)₂Fe₂(μ-Cl)(THF)₂][NTf₂]₃ | Fe, Fe | Bioinspired triazole side arms | - | Model for diiron enzymes | [14] |
Table 2: Spectroscopic Data for a Representative Dicopper(I) Carbonyl Complex.
| Complex | Solvent | IR ν(CO) (cm⁻¹) | Reference |
| [Cu₂(tBuN6)(CO)₂][B(ArF)₄]₂ | THF | 2102, 2088 | [13] |
Visualizations
Catalytic Cycle of Dicopper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The following diagram illustrates the proposed catalytic cycle for the CuAAC reaction facilitated by a this compound-supported dicopper complex. The reaction proceeds through the coordination of both the alkyne and the azide (B81097) to the bimetallic center, followed by a concerted cycloaddition step.
Caption: Proposed catalytic cycle for the CuAAC reaction.
Synthetic Workflow for a Dicopper(I) Bimetallic Complex
This diagram outlines the general synthetic pathway from a simple this compound precursor to a functional bimetallic complex.
Caption: General synthetic workflow for this compound bimetallic complexes.
Hypothetical Signaling Pathway Inhibition by a Bimetallic Complex
This diagram illustrates a potential mechanism of action for a this compound bimetallic complex in a cancer cell, targeting a receptor tyrosine kinase (RTK) signaling pathway. This is a generalized pathway, as specific mechanistic studies for these bimetallic complexes are still emerging.
Caption: Hypothetical inhibition of a receptor tyrosine kinase pathway.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. scispace.com [scispace.com]
- 3. Combined Metal–Metal and Metal–Ligand Cooperativity in Dicopper-Catalyzed Azide–Alkyne Cycloaddition Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Collection - Concerted Cycloaddition Mechanism in the CuAAC Reaction Catalyzed by this compound Dicopper Complexes - ACS Catalysis - Figshare [acs.figshare.com]
- 5. Medicinal Chemistry Perspective of 1,8-Naphthyridines as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Anticancer and immunomodulatory activities of novel this compound derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. esmed.org [esmed.org]
- 8. Page loading... [guidechem.com]
- 9. chemdotes.discourse.group [chemdotes.discourse.group]
- 10. Tetrakis(acetonitrile)copper(I) tetrafluoroborate | 15418-29-8 | Benchchem [benchchem.com]
- 11. 2,7-Bis(trichloromethyl)-1,8-naphthyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis and Characterization of Bimetallic Copper(I) Complexes Supported by a Hexadentate Naphthyridine-Based Macrocycle Ligand - PMC [pmc.ncbi.nlm.nih.gov]
- 13. chemrxiv.org [chemrxiv.org]
- 14. Development of Homo- and Heteromultimetallic Complexes Supported by 1,8- Naphthyridine Ligands [escholarship.org]
Application of 1,8-Naphthyridine Derivatives as Potent Corrosion Inhibitors
Authored for: Researchers, Scientists, and Drug Development Professionals
Abstract
1,8-Naphthyridine derivatives have garnered significant attention as effective corrosion inhibitors for various metals and alloys, particularly in acidic industrial environments. Their efficacy is largely attributed to their unique molecular structure, which includes multiple nitrogen heteroatoms and extensive π-conjugation, facilitating strong adsorption onto metal surfaces. This protective mechanism involves the formation of a durable barrier that isolates the metal from the corrosive medium. This document provides comprehensive application notes, detailed experimental protocols for evaluation, and a summary of the quantitative performance of several this compound derivatives, establishing them as a promising class of corrosion inhibitors.
Introduction
The prevention of metal degradation, or corrosion, is a critical challenge in numerous industrial applications, including oil and gas, chemical processing, and infrastructure. Acidic solutions, frequently used for cleaning, pickling, and descaling, are particularly aggressive towards metals like mild and carbon steel. Organic corrosion inhibitors are widely employed to mitigate this issue, and among them, heterocyclic compounds containing nitrogen, sulfur, and oxygen have proven to be highly effective.
This compound derivatives stand out due to their planar structure, high electron density around the nitrogen atoms, and the presence of aromatic rings. These features promote efficient adsorption on the d-orbitals of metals like iron, leading to the formation of a stable, protective film on the metal surface. This film acts as a barrier to both anodic and cathodic reactions, thereby significantly reducing the corrosion rate.
Quantitative Performance Data
The effectiveness of this compound derivatives as corrosion inhibitors is typically quantified by their inhibition efficiency (IE%), which is determined through various analytical techniques. The following tables summarize the performance of several derivatives on steel in hydrochloric acid (HCl) solutions.
Table 1: Inhibition Efficiency of this compound Derivatives by Weight Loss Measurement
| Inhibitor | Metal | Corrosive Medium | Concentration | Temperature (°C) | Inhibition Efficiency (%) |
| [1,8-Nap][CETSA]¹ | Q235 Steel | 1 M HCl | 1 mM | 35 | 96.95[1] |
| N1² | Mild Steel | 1 M HCl | 0.3 mM | Ambient | 98.07[2] |
| N3³ | Mild Steel | 1 M HCl | 0.3 mM | Ambient | 99.21[2] |
| N-1⁴ | Mild Steel | 1 M HCl | 6.54 x 10⁻⁵ M | Ambient | 94.28[3] |
| N-2⁵ | Mild Steel | 1 M HCl | 6.54 x 10⁻⁵ M | Ambient | 96.66[3] |
| N-3⁶ | Mild Steel | 1 M HCl | 6.54 x 10⁻⁵ M | Ambient | 98.09[3] |
¹ 2,3-diphenyl-1,8-naphthyridine with carboxyethylthiosuccinic acid ² and ³ are other this compound derivatives. ⁴ 5-amino-9-hydroxy-2-phenylchromeno[4,3,2-de][2][4]naphthyridine-4-carbonitrile ⁵ 5-amino-9-hydroxy-2-(p-tolyl)chromeno[4,3,2-de][2][4]naphthyridine-4-carbonitrile ⁶ 5-amino-9-hydroxy-2-(4-methoxyphenyl)chromeno[4,3,2-de][2][4]naphthyridine-4-carbonitrile
Table 2: Performance Data from Electrochemical Impedance Spectroscopy (EIS)
| Inhibitor | Metal | Corrosive Medium | Concentration | Inhibition Efficiency (%) |
| [1,8-Nap][CETSA] | Q235 Steel | 1 M HCl | 1 mM | >90[1] |
| NTD-1⁷ | Mild Steel | 1 M HCl | 4.11 x 10⁻⁵ M | 96.1 |
| NTD-2⁸ | Mild Steel | 1 M HCl | 4.11 x 10⁻⁵ M | 97.4 |
| NTD-3⁹ | Mild Steel | 1 M HCl | 4.11 x 10⁻⁵ M | 98.7 |
⁷, ⁸, and ⁹ are different naphthyridine derivatives.
Table 3: Classification of Inhibitor Type from Potentiodynamic Polarization Studies
| Inhibitor | Metal | Corrosive Medium | Classification |
| [1,8-Nap][CETSA] | Q235 Steel | 1 M HCl | Mixed-type (mainly cathodic)[1] |
| N-1, N-2, N-3 | Mild Steel | 1 M HCl | Mixed-type (predominantly cathodic)[3] |
| ANC-1, ANC-2, ANC-3¹⁰ | N80 Steel | 15% HCl | Mixed-type (predominantly cathodic) |
¹⁰ 2-amino-4-(4-methoxyphenyl)-1,8-naphthyridine-3-carbonitrile (ANC-1), 2-amino-4-(4-methylphenyl)-1,8-naphthyridine-3-carbonitrile (ANC-2), and 2-amino-4-(3-nitrophenyl)-1,8-naphthyridine-3-carbonitrile (ANC-3).
Experimental Protocols
The evaluation of corrosion inhibitors involves a combination of gravimetric, electrochemical, and surface analysis techniques.
Weight Loss Measurements
This is a fundamental method to determine the corrosion rate and inhibition efficiency.
-
Materials and Equipment:
-
Metal coupons (e.g., mild steel with known composition and dimensions).
-
Corrosive medium (e.g., 1 M HCl).
-
This compound derivative inhibitor.
-
Analytical balance (accuracy ±0.1 mg).
-
Thermostatically controlled water bath.
-
Desiccator.
-
Silicon carbide papers (grades 200 to 1200).
-
Acetone and distilled water.
-
-
Protocol:
-
Abrade the metal coupons with silicon carbide papers of increasing fineness, rinse with distilled water, degrease with acetone, and dry.
-
Record the initial weight of the coupons (W_initial) using an analytical balance.
-
Immerse the coupons in the corrosive solution, with and without various concentrations of the inhibitor, for a predetermined time (e.g., 6-24 hours) at a constant temperature.
-
After the immersion period, remove the coupons, wash with distilled water, and gently brush to remove corrosion products.
-
Rinse again with distilled water, then with acetone, and dry in a desiccator.
-
Record the final weight of the coupons (W_final).
-
Calculate the corrosion rate (CR) in g·m⁻²·h⁻¹ and the inhibition efficiency (IE%) using the following equations:
-
CR = (W_initial - W_final) / (A * t) where A is the surface area of the coupon in m² and t is the immersion time in hours.
-
IE% = [(CR_blank - CR_inhibitor) / CR_blank] * 100
-
-
Electrochemical Analysis
These methods provide insights into the corrosion mechanism and the inhibitor's mode of action.
-
Materials and Equipment:
-
Potentiostat/Galvanostat with a frequency response analyzer.
-
A standard three-electrode electrochemical cell:
-
Working Electrode (WE): The metal sample.
-
Reference Electrode (RE): Saturated Calomel Electrode (SCE) or Ag/AgCl.
-
Counter Electrode (CE): Platinum wire or graphite (B72142) rod.
-
-
Test solutions (corrosive medium with and without inhibitor).
-
-
Protocol:
-
Prepare the working electrode by mounting the metal sample in an epoxy resin, leaving a defined surface area exposed.
-
Polish the exposed surface to a mirror finish, then clean and dry as previously described.
-
Assemble the three-electrode cell and allow the open-circuit potential (OCP) to stabilize for approximately 30-60 minutes.
3.2.1. Potentiodynamic Polarization (PDP)
-
After OCP stabilization, apply a potential scan from approximately -250 mV to +250 mV relative to the OCP at a slow scan rate (e.g., 1 mV/s).
-
Plot the potential versus the logarithm of the current density to generate Tafel plots.
-
Extrapolate the linear (Tafel) regions of the anodic and cathodic curves to the corrosion potential (E_corr) to determine the corrosion current density (i_corr).
-
Calculate the inhibition efficiency: IE% = [(i_corr_blank - i_corr_inhibitor) / i_corr_blank] * 100.
-
The inhibitor is classified as anodic or cathodic if the displacement in E_corr is greater than 85 mV; otherwise, it is considered a mixed-type inhibitor.
3.2.2. Electrochemical Impedance Spectroscopy (EIS)
-
At the stabilized OCP, apply a small AC voltage perturbation (e.g., 10 mV) over a frequency range from 100 kHz to 10 mHz.
-
Record the impedance response and present the data as Nyquist and Bode plots.
-
Analyze the plots by fitting them to an equivalent electrical circuit to obtain parameters like charge transfer resistance (R_ct) and double-layer capacitance (C_dl).
-
Calculate the inhibition efficiency: IE% = [(R_ct_inhibitor - R_ct_blank) / R_ct_inhibitor] * 100.
-
Surface Characterization
These techniques are used to visualize the metal surface and confirm the formation of a protective inhibitor film.
-
Techniques:
-
Scanning Electron Microscopy (SEM): To observe the surface morphology and the reduction in corrosion damage in the presence of the inhibitor.
-
Atomic Force Microscopy (AFM): To quantify the surface roughness and provide a three-dimensional profile of the surface, showing a smoother topography for the inhibited metal.
-
-
General Protocol:
-
Immerse metal coupons in the corrosive solution with and without the inhibitor for a specified duration.
-
Remove the coupons, rinse gently with distilled water, and dry thoroughly.
-
Analyze the surfaces using SEM and AFM to compare the uninhibited (corroded) and inhibited surfaces.
-
Visualizations of Workflow and Mechanism
The following diagrams illustrate the experimental workflow for inhibitor evaluation and the proposed mechanism of action for this compound derivatives.
Conclusion
This compound derivatives have demonstrated exceptional performance as corrosion inhibitors for steel in acidic environments, with many exhibiting inhibition efficiencies exceeding 95%. Their effectiveness stems from their ability to adsorb onto the metal surface, forming a protective barrier that impedes the corrosion process. The detailed protocols provided herein offer a standardized approach for the evaluation of these and other potential corrosion inhibitors. The continued investigation into the synthesis and application of novel this compound derivatives holds significant promise for the development of advanced and environmentally friendly corrosion protection strategies.
References
Troubleshooting & Optimization
improving the yield of the Friedlander synthesis of 1,8-Naphthyridines
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield of the Friedlander synthesis for 1,8-Naphthyridines.
Troubleshooting Guide
This guide addresses common issues encountered during the Friedlander synthesis of 1,8-Naphthyridines and provides systematic solutions to enhance reaction yield and purity.
Problem: Low to No Product Yield
Low or non-existent yields are a frequent challenge in the Friedlander synthesis. Several factors in the experimental setup can contribute to this issue. A systematic evaluation of the following parameters is recommended.
Troubleshooting Workflow
Caption: Troubleshooting workflow for low yield in Friedlander synthesis.
Detailed Explanations:
-
Suboptimal Catalyst: The choice of catalyst is critical. Traditional acid or base catalysts can be harsh and lead to side products or low yields.[1] Modern catalysts have shown significant improvements. For instance, using choline hydroxide (ChOH) in water can result in yields as high as 99%, whereas the absence of a catalyst may produce no product at all.[1] Basic ionic liquids (ILs) like 1,3-dimethyl-1H-imidazol-3-ium imidazol-1-ide ([Bmmim][Im]) and reusable catalysts like CeCl3·7H2O are also highly effective.[2][3]
-
Inappropriate Solvent: The reaction medium plays a pivotal role. While organic solvents such as DMF and DMSO have been traditionally used, water is now recognized as a highly effective and environmentally friendly solvent, particularly when used with a water-soluble catalyst like ChOH.[1] In some cases, solvent-free conditions using an ionic liquid that acts as both the catalyst and the reaction medium can provide excellent results.[1][2]
-
Incorrect Reaction Temperature: The synthesis is often sensitive to temperature. The optimal temperature depends on the specific reactants and catalyst system. For the ChOH-catalyzed synthesis in water, a mild temperature of 50°C is often optimal.[1] In contrast, reactions using basic ionic liquids like [Bmmim][Im] may require a higher temperature of around 80°C to achieve high yields.[1][2][4]
-
Reactant Quality and Stoichiometry: The purity of the starting materials, 2-aminonicotinaldehyde or a related ketone and a compound with an active methylene (B1212753) group, is crucial. Impurities can interfere with the reaction and lead to the formation of byproducts. The molar ratio of the reactants can also influence the reaction outcome. For example, in some ionic liquid-catalyzed systems, a molar ratio of 1:0.6 (α-methylene carbonyl compound to 2-amino-3-pyridinecarboxaldehyde) has been found to be optimal.[2]
Problem: Formation of Side Products
The formation of side products is a common issue, especially when using unsymmetrical ketones or aldehydes, which can lead to different cyclization pathways.
Solution:
-
Catalyst Selection for Regioselectivity: The choice of catalyst can significantly influence the regioselectivity of the reaction. The use of a [Bmmim][Im]-catalyzed system has been reported to yield exclusive products with high efficiency, even with unsymmetrical ketones.[2][4]
Frequently Asked Questions (FAQs)
Q1: How can I improve the yield of my Friedlander synthesis?
A1: To improve the yield, consider the following:
-
Catalyst: Switch from traditional acid/base catalysts to more modern and efficient options like choline hydroxide (ChOH) in water, basic ionic liquids (e.g., [Bmmim][Im]), or CeCl3·7H2O under solvent-free conditions.[1][3]
-
Solvent: Utilize water as a green and highly effective solvent, especially with a compatible catalyst like ChOH.[5] Alternatively, explore solvent-free conditions with ionic liquids.[2]
-
Temperature: Optimize the reaction temperature based on your specific catalyst and solvent system. A mild 50°C is often sufficient for ChOH in water, while some ionic liquids may require up to 80°C.[1][4]
-
Reaction Time: Monitor the reaction progress using techniques like Thin-Layer Chromatography (TLC) to determine the optimal reaction time.[1]
Q2: What are the advantages of using ionic liquids or water as a solvent?
A2:
-
Water: It is an environmentally friendly, inexpensive, and non-toxic solvent. In many cases, it leads to excellent yields and simplifies product isolation, as the product may precipitate out of the solution upon cooling.[1][5]
-
Ionic Liquids (ILs): ILs can act as both the solvent and the catalyst, simplifying the reaction setup.[2] They often exhibit high catalytic activity and can be recycled and reused, making the process more sustainable.[2][4] Basic ILs have shown remarkable catalytic activity for this synthesis.[2]
Q3: Can this reaction be performed on a larger, gram-scale?
A3: Yes, the Friedlander synthesis of 1,8-naphthyridines has been successfully performed on a gram scale.[6] For example, the reaction of 2-aminonicotinaldehyde (10 mmol) with acetone (B3395972) (10 mmol) in water using 1 mol % of ChOH catalyst yielded the product in 92% yield (1.32 g).[6]
Q4: How can I minimize the formation of byproducts with unsymmetrical ketones?
A4: The use of specific catalysts can control the regioselectivity of the reaction. The [Bmmim][Im]-catalyzed Friedlander reaction has been shown to produce exclusive products in excellent yields even with unsymmetrical ketones.[2][4]
Data Presentation
Table 1: Comparison of Different Catalytic Systems for the Synthesis of 2-Methyl-1,8-naphthyridine
| Entry | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1 | None | Water | 50 | 6 | 0 | [5][6] |
| 2 | ChOH (1 mol %) | Water | 50 | 6 | 99 | [6] |
| 3 | ChOH (1 mol %) | Water | Room Temp. | 12 | 90 | [6] |
| 4 | LiOH·H₂O | Aqueous-Alcohol | - | - | 69 | [5][6] |
Table 2: Optimization of Reaction Conditions for the Synthesis of 2,3-diphenyl-1,8-naphthyridine using [Bmmim][Im]
| Entry | Reactant Ratio (a:b) | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1 | 1:1 | 80 | 24 | - | [4] |
| 2 | 0.6:1 | 80 | 24 | 90 | [4] |
| 3 | 1:1 | 50 | 24 | Lower | [4] |
| 4 | 1:1 | 80 | 12 | Lower | [4] |
(a = 2-amino-3-pyridinecarboxaldehyde, b = 2-phenylacetophenone)
Experimental Protocols
Protocol 1: Gram-Scale Synthesis of 2-Methyl-1,8-naphthyridine in Water [1][6]
This protocol details a highly efficient and environmentally friendly method.
Materials:
-
2-aminonicotinaldehyde
-
Acetone
-
Choline hydroxide (ChOH) solution (e.g., 45 wt. % in H₂O)
-
Deionized Water
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Water bath or heating mantle
Procedure:
-
To a clean round-bottom flask, add 2-aminonicotinaldehyde (0.5 mmol) and acetone (0.5 mmol).
-
Add 1 mL of deionized water to the flask.
-
Add choline hydroxide (1 mol %) to the reaction mixture.
-
Place the flask in a pre-heated water bath at 50°C.
-
Stir the reaction mixture vigorously for approximately 6 hours.
-
Monitor the completion of the reaction by Thin-Layer Chromatography (TLC).
-
Upon completion, allow the mixture to cool to room temperature. The product will often precipitate out of the solution.
-
Isolate the solid product by filtration.
-
Wash the isolated solid with a small amount of cold water to remove any residual catalyst.
-
Dry the product under vacuum to obtain the final 2-methyl-1,8-naphthyridine.
Protocol 2: Synthesis of 1,8-Naphthyridine Derivatives Using a Basic Ionic Liquid [2]
This protocol utilizes a basic ionic liquid as both the catalyst and solvent.
Materials:
-
2-amino-3-pyridinecarboxaldehyde
-
α-methylene carbonyl compound
-
Basic Ionic Liquid (e.g., [Bmmim][Im])
-
Schlenk reaction bottle
-
Magnetic stirrer
-
Ethyl ether
-
Deionized water
-
Rotary evaporator
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Add the α-methylene carbonyl compound and 2-amino-3-pyridinecarboxaldehyde to the ionic liquid in a Schlenk reaction bottle. A molar ratio of 1:0.6 is recommended.
-
Stir the mixture magnetically at approximately 80°C.
-
After the reaction is complete (monitor by TLC, typically 24 hours), extract the mixture with ethyl ether and deionized water.
-
Collect the ethyl ether phase.
-
Evaporate the solvent under a rotary evaporator to obtain the crude product.
-
Purify the this compound derivative using silica gel column chromatography.
Visualizations
Caption: General overview of the Friedlander synthesis of 1,8-Naphthyridines.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis of 1,8-Naphthyridines by the Ionic Liquid-Catalyzed Friedlander Reaction and Application in Corrosion Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. connectjournals.com [connectjournals.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
Technical Support Center: Regioselective Functionalization of 1,8-Naphthyridine
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the regioselective functionalization of the 1,8-naphthyridine core. The information is presented in a question-and-answer format to offer direct and actionable solutions for experimental issues.
Table of Contents
-
Frequently Asked Questions (FAQs)
-
General Regioselectivity Challenges
-
Protecting Group Strategies
-
-
Troubleshooting Guides
-
Directed ortho-Metalation (DoM) / Lithiation
-
Halogenation
-
Palladium-Catalyzed Cross-Coupling Reactions (Suzuki-Miyaura, Sonogashira)
-
Minisci (Radical) C-H Functionalization
-
-
Data Summaries
-
Catalyst and Ligand Comparison for Suzuki-Miyaura Coupling
-
Regioselectivity of Minisci Reaction with a Secondary Alkyl Radical
-
-
Experimental Protocols
-
General Procedure for Suzuki-Miyaura Coupling of a Halo-1,8-Naphthyridine
-
Synthesis of 2,7-Disubstituted-1,8-Naphthyridines
-
Frequently Asked Questions (FAQs)
General Regioselectivity Challenges
Q1: Why is achieving regioselectivity in the functionalization of this compound so challenging?
A1: The difficulty in controlling regioselectivity arises from the electronic nature of the this compound ring system. As a π-deficient heterocycle, it is generally deactivated towards electrophilic aromatic substitution. The two nitrogen atoms influence the electron density distribution across the ring, leading to multiple potential reaction sites with similar reactivity. Furthermore, the nitrogen atoms can act as coordination sites for metal catalysts or Lewis acids, which can either deactivate the ring or direct incoming reagents to specific positions, sometimes leading to a mixture of products.
Q2: What are the most reactive positions on the this compound ring for different types of reactions?
A2: The reactivity of the positions on the this compound core is highly dependent on the reaction type:
-
Electrophilic Aromatic Substitution: The pyridine (B92270) rings are electron-deficient, making them generally unreactive towards electrophiles unless activated by electron-donating groups. When substitution does occur, it is often directed by the position of existing substituents.
-
Nucleophilic Aromatic Substitution: This reaction requires a leaving group (e.g., a halide) on the ring. The positions ortho and para to the ring nitrogens (C2, C4, C5, and C7) are the most favorable for nucleophilic attack.
-
Directed ortho-Metalation (DoM): The site of functionalization is determined by the position of a directing metalation group (DMG). A DMG will direct lithiation to the adjacent ortho position.
-
C-H Activation: The nitrogen atoms can act as directing groups in transition-metal-catalyzed C-H activation, often favoring functionalization at the C2 and C7 positions.
-
Radical (Minisci) Acylation/Alkylation: These reactions typically favor the C2 and C4 positions, which are electronically deficient.
Protecting Group Strategies
Q3: Can protecting groups be used to control regioselectivity in this compound functionalization?
A3: Yes, protecting groups can be a valuable strategy. By temporarily blocking one of the nitrogen atoms, it is possible to alter the electronic properties of the ring system and direct incoming reagents to specific positions on the other ring. The choice of protecting group is critical and depends on its stability to the reaction conditions and the ease of its subsequent removal.
Troubleshooting Guides
Directed ortho-Metalation (DoM) / Lithiation
Q: My directed ortho-metalation of a substituted this compound is giving low yields or a mixture of isomers. What can I do?
A: Low yields and poor regioselectivity in DoM are common issues. Consider the following troubleshooting steps:
-
Choice of Base: The choice of organolithium base is critical. For many π-deficient heterocycles, stronger and more sterically hindered bases like lithium diisopropylamide (LDA) or lithium tetramethylpiperidide (LiTMP) are often more effective and regioselective than n-butyllithium (n-BuLi). This is because they are less prone to nucleophilic addition to the ring.
-
Reaction Temperature: These reactions are typically performed at low temperatures (-78 °C) to prevent side reactions and decomposition of the lithiated intermediate. Ensure your reaction is maintained at the optimal low temperature.
-
Solvent: The choice of solvent can influence the aggregation state and reactivity of the organolithium reagent. Anhydrous tetrahydrofuran (B95107) (THF) or diethyl ether are commonly used. The addition of a coordinating agent like N,N,N',N'-tetramethylethylenediamine (TMEDA) can enhance the reactivity of the base.
-
Directing Group (DMG): The effectiveness of the DMG is crucial. Strong DMGs such as amides, carbamates, and sulfonamides are often required to achieve high regioselectivity. Ensure your DMG is positioned to direct metalation to the desired site.
Halogenation
Q: My bromination of this compound with N-Bromosuccinimide (NBS) is not selective and gives multiple products. How can I improve the regioselectivity?
A: Poor regioselectivity in the bromination of this compound is a common challenge. Here are some strategies to improve it:
-
N-Oxide Formation: One effective strategy is to first form the mono-N-oxide of the this compound. This alters the electron density of the ring system and can direct halogenation to a specific position, often C4 or C5. The N-oxide can be subsequently removed.
-
Solvent Effects: The polarity of the solvent can significantly influence the regioselectivity of bromination with NBS. Experiment with a range of solvents from nonpolar (e.g., carbon tetrachloride) to polar (e.g., acetonitrile (B52724) or acetic acid) to find the optimal conditions for your desired isomer.
-
Reaction Temperature: Carefully controlling the reaction temperature can influence the kinetic versus thermodynamic product distribution. Running the reaction at a lower temperature may favor the formation of a single isomer.
-
Choice of Halogenating Agent: While NBS is common, other brominating agents might offer different selectivity. Consider exploring alternatives like dibromoisocyanuric acid (DBI) or bromine in the presence of a Lewis acid.
Palladium-Catalyzed Cross-Coupling Reactions (Suzuki-Miyaura, Sonogashira)
Q: My Suzuki-Miyaura coupling of a halo-1,8-naphthyridine is giving low to no product. What are the likely causes and solutions?
A: Low yields in Suzuki-Miyaura couplings with naphthyridine substrates are often due to catalyst inhibition or poor reaction conditions. Here's a troubleshooting guide:
-
Catalyst Poisoning: The nitrogen atoms in the this compound ring can coordinate to the palladium center, inhibiting its catalytic activity.
-
Solution: Use bulky, electron-rich phosphine (B1218219) ligands such as XPhos, SPhos, or RuPhos. These ligands can mitigate catalyst poisoning and promote the desired reductive elimination step. Consider increasing the catalyst loading (e.g., 2-5 mol%) to compensate for potential inhibition.[1]
-
-
Catalyst Inactivity: The active Pd(0) species may not be forming efficiently from the Pd(II) precatalyst.
-
Solution: Use a Pd(0) source like Pd(PPh₃)₄ or a pre-catalyst (e.g., Buchwald-type G3 or G4 precatalysts) designed for efficient generation of the active catalyst.[1]
-
-
Ineffective Base: The chosen base may not be strong enough or soluble enough to facilitate the crucial transmetalation step.
-
Solution: K₃PO₄ is often effective for nitrogen-containing heterocycles. Other options include Cs₂CO₃ or K₂CO₃. Ensure the base is finely ground and consider its solubility in the aqueous phase of your solvent system.[1]
-
-
Poor Solubility: The starting materials may not be sufficiently soluble in the chosen solvent system.
-
Solution: A mixture of a polar aprotic solvent (e.g., dioxane, THF, DME) and water is often effective. For highly insoluble substrates, consider higher boiling point solvents like toluene (B28343) or DMF.[1]
-
Q: I'm observing significant homocoupling of my alkyne in a Sonogashira reaction with a bromo-1,8-naphthyridine. How can I suppress this side reaction?
A: Alkyne homocoupling (Glaser coupling) is a common side reaction in Sonogashira couplings, especially when using copper co-catalysts.
-
Strict Anaerobic Conditions: Oxygen promotes homocoupling. Ensure your reaction is performed under a strictly inert atmosphere (argon or nitrogen) and that all solvents are thoroughly degassed.
-
Copper-Free Conditions: Consider using a copper-free Sonogashira protocol. While these may require different ligands and conditions, they can completely eliminate the Glaser coupling side reaction.
-
Choice of Base and Solvent: The choice of amine base and solvent can influence the rate of homocoupling. Diisopropylamine or piperidine (B6355638) are sometimes used in place of triethylamine.
Minisci (Radical) C-H Functionalization
Q: My Minisci reaction on this compound is giving a mixture of C2 and C4 isomers. How can I improve the regioselectivity?
A: Achieving high regioselectivity in Minisci reactions can be challenging as the electronic properties of the C2 and C4 positions are often similar.
-
Solvent Polarity: The polarity of the solvent can have a significant impact on the regioselectivity of radical additions to protonated heterocycles. Experimenting with different solvents may favor one isomer over the other. In some cases, nonpolar solvents have been shown to favor C2 selectivity.
-
Steric Hindrance: The steric bulk of the incoming radical can influence the site of attack. Larger, more sterically demanding radicals may preferentially attack the less hindered position.
-
Protecting Groups: As with other functionalization methods, the use of a protecting group on one of the nitrogen atoms can alter the electronic landscape of the molecule and potentially favor addition at a specific position.
Data Summaries
Catalyst and Ligand Comparison for Suzuki-Miyaura Coupling
The following table provides a general comparison of catalyst systems for the Suzuki-Miyaura coupling of challenging aryl chlorides, which can be analogous to the behavior of chloro-1,8-naphthyridines.
| Catalyst System | Catalyst Loading (mol%) | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Typical Yield (%) | Key Features |
| Pd(PPh₃)₄ | 3 - 5 | Triphenylphosphine | K₂CO₃, Cs₂CO₃ | Toluene, Dioxane/H₂O | 100-110 | 12 - 24 | 40-70 | Traditional, readily available, moderate activity for aryl chlorides. |
| Pd(OAc)₂ / SPhos | 1 - 2 | SPhos | K₃PO₄ | Toluene, t-AmOH | 100-110 | 2 - 8 | >90 | Buchwald ligand; highly active for sterically hindered and electron-rich aryl chlorides. |
| Pd₂(dba)₃ / XPhos | 1 - 3 | XPhos | K₃PO₄ | Dioxane/H₂O | 80-110 | 4 - 12 | >90 | Highly active and versatile for a broad range of substrates. |
| NiCl₂(dppp) | 5 - 10 | dppp | K₃PO₄ | Dioxane | 80-100 | 12 - 24 | 70-90 | Nickel-based system, can be effective for unreactive chlorides. |
Note: This data is representative and should be used as a starting point for optimization.
Regioselectivity of Minisci Reaction with a Secondary Alkyl Radical
The following data illustrates the regioselectivity of the Minisci reaction of lepidine (4-methylquinoline), a related N-heterocycle, with a secondary alkyl radical, highlighting the potential for isomer formation.
| Product Isomer | Yield (%) |
| 2-substituted | 13 |
| 4-substituted | 26 |
| 2,4-disubstituted | 61 |
Data adapted from a representative Minisci reaction.[2]
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling of a Halo-1,8-Naphthyridine
This protocol is a general starting point and should be optimized for specific substrates.
Materials:
-
Halo-1,8-naphthyridine (1.0 equiv)
-
Boronic acid or pinacol (B44631) ester (1.2 - 1.5 equiv)
-
Palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%)
-
Ligand (e.g., SPhos, 2-10 mol%)
-
Anhydrous powdered K₃PO₄ (2.0 - 3.0 equiv)
-
Anhydrous, degassed solvent (e.g., Toluene or Dioxane)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the halo-1,8-naphthyridine, boronic acid (or ester), palladium catalyst, ligand, and K₃PO₄.
-
Add the anhydrous, degassed solvent via cannula or syringe.
-
Ensure the flask is sealed and place it in a preheated oil bath (typically 80-110 °C).
-
Stir the reaction mixture vigorously. The mixture will likely be a suspension.
-
Monitor the reaction progress by TLC or LC-MS. Check for the disappearance of the limiting starting material. Reactions can take from 2 to 24 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., Ethyl Acetate) and filter through a pad of Celite to remove the base and palladium residues.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Synthesis of 2,7-Disubstituted-1,8-Naphthyridines
This protocol describes a method for the synthesis of 2,7-difunctionalized-1,8-naphthyridines starting from 2-amino-7-methyl-1,8-naphthyridine.[1]
Step 1: Acetylation of 2-amino-7-methyl-1,8-naphthyridine
-
A procedure for the protection of the amino group.
Step 2: Oxidation of the 7-methyl group
-
The 7-methyl group of 2-acetylamino-7-methyl-1,8-naphthyridine is oxidized with selenium dioxide in dioxane to the corresponding aldehyde.
Step 3: Deprotection of the N-acetyl group
-
Hydrolysis of the N-acetyl group with 1N hydrochloric acid affords 2-amino-1,8-naphthyridine-7-carboxaldehyde in good yield.[1]
This aldehyde can then be further functionalized at the C7 position.
References
Technical Support Center: Overcoming Solubility Issues with 1,8-Naphthyridine Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges encountered during experiments with 1,8-naphthyridine derivatives.
Frequently Asked Questions (FAQs)
Q1: Why do many this compound derivatives exhibit poor solubility?
A1: The poor aqueous solubility of many this compound derivatives often stems from their rigid, planar aromatic structure. This planarity can lead to strong intermolecular interactions within the crystal lattice, making it energetically unfavorable for the solvent to break these interactions and solvate the individual molecules.[1][2] Additionally, the aromatic nature contributes to their hydrophobicity, further limiting their solubility in aqueous media.[1]
Q2: What are the initial steps I should take to address the poor solubility of my this compound compound?
A2: A logical first approach involves exploring various solvents and simple formulation adjustments. Start by screening a range of solvents with different polarities, including amide-based solvents like N,N-dimethylformamide (DMF) and N-methyl-2-pyrrolidone (NMP), or sulfoxides like dimethyl sulfoxide (B87167) (DMSO), which are often effective for dissolving polar, rigid heterocycles.[2] If the compound has ionizable groups, adjusting the pH of the solution can significantly improve solubility.[2][3]
Q3: My compound precipitates when I dilute my DMSO stock solution into an aqueous buffer. What should I do?
A3: This is a common issue known as "crashing out" and occurs when the compound's solubility limit is exceeded in the final aqueous environment.[1][3] To mitigate this, you can try increasing the proportion of the organic co-solvent in the final mixture, but be mindful of your experimental system's tolerance for the solvent.[1] Another strategy is to perform a serial dilution, perhaps with an intermediate dilution in a co-solvent like polyethylene (B3416737) glycol (PEG) 400 before the final dilution in the aqueous buffer.[1]
Q4: Can structural modifications to the this compound core improve solubility?
A4: Yes, strategic structural modifications can significantly enhance solubility. Introducing substituents that disrupt the planarity and crystal packing of the molecule can be effective.[2] For instance, adding basic substituents can improve aqueous solubility as these groups can be protonated at physiological pH, forming more soluble salts.[2] Increasing the fraction of sp3 hybridized carbons (Fsp3) by adding saturated heterocyclic rings is another known strategy to improve solubility.[4]
Troubleshooting Guides
Issue 1: Inconsistent results in biological assays due to poor compound solubility.
-
Possible Cause: The compound is not fully dissolved, leading to variability in the effective concentration.[1]
-
Troubleshooting Steps:
-
Visual Inspection: Before use, ensure your stock solution is completely clear.
-
Sonication/Gentle Heating: If you observe solid particles, try sonicating the solution or gently warming it to aid dissolution.[1]
-
Fresh Stock Preparation: Prepare a fresh stock solution for each experiment to avoid issues with compound degradation or precipitation over time.[1]
-
Solubility Confirmation: If possible, determine the solubility of your compound in the assay medium to ensure you are working within the soluble range.
-
Issue 2: Difficulty in preparing a stable aqueous formulation for in vivo studies.
-
Possible Cause: The low intrinsic solubility of the this compound derivative prevents the formation of a stable solution at the required concentration.
-
Troubleshooting Steps:
-
Co-solvent Systems: Utilize a mixture of water-miscible co-solvents. A common approach is to dissolve the compound in a minimal amount of an organic solvent like DMSO and then dilute it with a vehicle containing polyethylene glycol (PEG), propylene (B89431) glycol, or ethanol.[5][6][7]
-
pH Adjustment: If the compound has an ionizable functional group, adjusting the pH of the formulation can significantly increase solubility. For instance, a carboxylic acid group will be more soluble at a basic pH.[3]
-
Solid Dispersions: Consider creating a solid dispersion of your compound with a hydrophilic carrier like polyvinylpyrrolidone (B124986) (PVP) or polyethylene glycol (PEG).[8][9] This technique can enhance the dissolution rate and apparent solubility.
-
Cyclodextrin (B1172386) Complexation: Encapsulating the hydrophobic this compound derivative within the cavity of a cyclodextrin molecule can increase its aqueous solubility.[9][10][11][12]
-
Quantitative Data on Solubility Enhancement
The following table summarizes the solubility of a representative this compound derivative under different conditions.
| Compound | Solvent/System | Temperature (°C) | Solubility |
| 8-Hydroxy-1,8-naphthyridine derivative | Aqueous | Not Specified | 219 µM |
Note: This data is based on a specific derivative and should be used as a general guide. Solubility is highly compound-specific.[13]
Experimental Protocols
Protocol 1: Preparation of a Co-solvent Formulation
This protocol describes the preparation of a working solution using a co-solvent system, a common technique for improving the solubility of hydrophobic compounds for in vitro assays.
Materials:
-
This compound derivative
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 400 (PEG 400)
-
Phosphate-buffered saline (PBS) or other aqueous buffer
Procedure:
-
Prepare a high-concentration stock solution (e.g., 10 mg/mL) of the this compound derivative in 100% DMSO.[1]
-
Ensure the compound is completely dissolved by vortexing and, if necessary, brief sonication.[1]
-
To prepare a working solution, first perform an intermediate dilution. For example, dilute the DMSO stock solution 1:10 in PEG 400.[1]
-
Further dilute this intermediate solution into the final aqueous buffer (e.g., PBS) to achieve the desired final concentration. Ensure the final DMSO concentration is low (typically <1%) to avoid solvent-induced artifacts in biological assays.[1][3]
-
Vortex the final solution immediately and thoroughly to ensure rapid and uniform dispersion, preventing precipitation.[1]
Protocol 2: Preparation of a Solid Dispersion by Solvent Evaporation
This protocol details the preparation of a solid dispersion, which can enhance the dissolution rate and apparent solubility of a poorly soluble compound.
Materials:
-
This compound derivative (e.g., 5H-Benzo(c)(1,8)naphthyridin-6-one)
-
Polyvinylpyrrolidone K30 (PVP K30)
-
Methanol
-
Rotary evaporator
-
Mortar and pestle
Procedure:
-
Weigh the this compound derivative and the hydrophilic carrier (PVP K30) in a specific ratio (e.g., 1:9 drug-to-polymer).[1]
-
Dissolve both components in a minimal amount of a suitable solvent, such as methanol, in a round-bottom flask.[1]
-
Once a clear solution is obtained, evaporate the solvent using a rotary evaporator at 40°C under reduced pressure until a solid film forms.[1]
-
Further dry the solid film under vacuum for 24 hours to remove any residual solvent.[1]
-
Gently scrape the solid dispersion from the flask and grind it into a fine powder using a mortar and pestle.[1]
-
The resulting powder can then be used for dissolution studies or formulated into solid dosage forms.
Visualizing Workflows and Concepts
Caption: A workflow for addressing the poor solubility of this compound derivatives.
Caption: The relationship between the structure of 1,8-naphthyridines and solubility issues.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. 2,8-Disubstituted-1,5-naphthyridines as Dual Inhibitors of Plasmodium falciparum Phosphatidylinositol-4-kinase and Hemozoin Formation with In Vivo Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. ijmsdr.org [ijmsdr.org]
- 7. ijrar.org [ijrar.org]
- 8. ijpsjournal.com [ijpsjournal.com]
- 9. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cyclodextrins: Advances in Chemistry, Toxicology, and Multifaceted Applications [mdpi.com]
- 11. Cyclodextrins: Properties and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cyclodextrin–Drug Inclusion Complexes: In Vivo and In Vitro Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Identification and Optimization of a Series of 8-Hydroxy Naphthyridines with Potent In Vitro Antileishmanial Activity: Initial SAR and Assessment of In Vivo Activity - PMC [pmc.ncbi.nlm.nih.gov]
optimization of reaction conditions for 1,8-Naphthyridine synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1,8-naphthyridines. The focus is on optimizing reaction conditions to improve yields and minimize common issues encountered during synthesis, particularly through the widely used Friedländer annulation.
Troubleshooting Guide
This guide addresses specific problems that may arise during the synthesis of 1,8-naphthyridine derivatives.
Problem: Low or No Product Yield
Low or non-existent yields are a frequent challenge in this compound synthesis. Several factors in the reaction setup could be the cause.
-
Suboptimal Catalyst: The choice of catalyst is critical. Traditional methods often employ harsh acid or base catalysts that can be inefficient or lead to side products.[1] Modern approaches using ionic liquids (ILs) like choline (B1196258) hydroxide (B78521) (ChOH) or basic ILs such as 1,3-dimethyl-1H-imidazol-3-ium imidazol-1-ide ([Bmmim][Im]) have been shown to significantly improve yields.[1] For instance, the synthesis of 2-methyl-1,8-naphthyridine in water without a catalyst results in no product formation, whereas using ChOH as a catalyst can achieve a yield as high as 99%.[1][2]
-
Incorrect Solvent: The reaction medium plays a crucial role. While organic solvents like DMF and DMSO have been used, water is now recognized as a highly effective and environmentally friendly solvent for this reaction, especially when paired with a water-soluble catalyst like ChOH.[1][2] In some cases, solvent-free conditions using an ionic liquid as both the catalyst and reaction medium can also provide excellent results.[1]
-
Inappropriate Temperature: The reaction can be highly sensitive to temperature. For the ChOH-catalyzed synthesis in water, a mild temperature of 50°C has been shown to be optimal.[1][2][3] For reactions using basic ILs like [Bmmim][Im], a higher temperature of around 80°C may be necessary.[1][4][5] It is essential to optimize the temperature for your specific combination of reactants and catalyst.
Problem: Formation of Side Products
The formation of side products often arises from the reaction of unsymmetrical ketones or aldehydes, which can undergo cyclization in two different ways.[1][5]
-
Catalyst Selection: The choice of catalyst can influence the regioselectivity of the reaction. Using a [Bmmim][Im]-catalyzed system has been shown to generate exclusive products in excellent yields even with unsymmetrical ketones.[1][4][5]
-
Reaction Conditions: Fine-tuning the reaction temperature and time can also help to minimize the formation of undesired side products. Monitoring the reaction progress using Thin-Layer Chromatography (TLC) is recommended to determine the optimal reaction time.[2][3]
Frequently Asked Questions (FAQs)
Q1: What is the most common and efficient method for synthesizing 1,8-naphthyridines?
The Friedländer annulation is considered one of the simplest and most efficient methods for synthesizing 1,8-naphthyridines, often resulting in higher yields compared to other methods like the Skraup, Combes, Pfitzinger, and Conrad–Limpach reactions.[4]
Q2: How can I make my this compound synthesis more environmentally friendly?
A greener synthesis approach involves using water as a solvent and a biocompatible, metal-free catalyst such as choline hydroxide (ChOH).[2][3][6] This method avoids the use of hazardous organic solvents and expensive, toxic metal catalysts.[2][3]
Q3: Is it possible to perform the synthesis on a larger (gram) scale?
Yes, the optimized protocols using catalysts like ChOH in water have been successfully scaled up to produce gram-scale quantities of 1,8-naphthyridines with excellent yields.[2][3] For example, the synthesis of 2-methyl-1,8-naphthyridine has been demonstrated on a 10 mmol scale, yielding over 1.3 grams of product.[2][3]
Q4: How do I monitor the progress of my reaction?
The completion of the reaction can be effectively monitored by Thin-Layer Chromatography (TLC).[2][3] This allows for the determination of the optimal reaction time and helps to avoid the formation of degradation products due to prolonged reaction times.
Q5: What is the best way to purify the final this compound product?
In many of the optimized, greener methods, the product precipitates out of the reaction mixture upon cooling.[1] The solid product can then be isolated by simple filtration and washed with cold water to remove the catalyst.[1] For reactions where the product does not precipitate, standard purification techniques such as column chromatography on silica (B1680970) gel can be employed.[4]
Data Presentation
Table 1: Optimization of Reaction Conditions for 2-Methyl-1,8-naphthyridine Synthesis
| Entry | Catalyst (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1 | None | None | 50 | 6 | NR | [2] |
| 2 | None | H₂O | 50 | 6 | NR | [2] |
| 3 | None | Acetone (B3395972) | 50 | 6 | NR | [2] |
| 4 | ChOH (1) | Acetone | 50 | 6 | 52 | [2] |
| 5 | ChOH (1) | H₂O | 50 | 6 | 99 | [2][3] |
| 6 | ChOH (1) | H₂O | rt | 12 | 90 | [2][3] |
| 7 | LiOH | H₂O/EtOH | Reflux | 12 | Moderate | [2] |
| 8 | KOH | H₂O/EtOH | Reflux | 12 | Moderate | [2] |
NR: No Reaction, rt: room temperature
Table 2: Comparison of Catalysts for the Synthesis of 2,3-diphenyl-1,8-naphthyridine
| Entry | Catalyst/Solvent (5 mL) | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1 | [Bmmim][Im] | 80 | 24 | 91 | [4][5] |
| 2 | [Bmmim][BF₄] | 80 | 24 | 45 | [4][5] |
| 3 | [Bmim][Br] | 80 | 24 | 25 | [4][5] |
| 4 | [Bmim][OH] | 80 | 24 | 82 | [4][5] |
Experimental Protocols
Protocol 1: Gram-Scale Synthesis of 2-Methyl-1,8-naphthyridine in Water [1][2][3]
This protocol details a highly efficient and environmentally friendly method.
Materials:
-
2-aminonicotinaldehyde
-
Acetone
-
Choline hydroxide (ChOH) solution (e.g., 45 wt. % in H₂O)
-
Deionized Water
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Water bath or heating mantle
Procedure:
-
To a clean round-bottom flask, add 2-aminonicotinaldehyde (0.5 mmol) and acetone (0.5 mmol).
-
Add 1 mL of deionized water to the flask.
-
Add choline hydroxide (1 mol %) to the reaction mixture.[1][2]
-
Stir the reaction mixture vigorously for approximately 6 hours.[1][2]
-
Monitor the completion of the reaction by Thin-Layer Chromatography (TLC).[1][2][3]
-
Upon completion, allow the mixture to cool to room temperature. The product will often precipitate out of the solution.
-
Isolate the solid product by filtration.
-
Wash the isolated solid with a small amount of cold water to remove any residual catalyst.[1]
-
Dry the product under vacuum to obtain the final 2-methyl-1,8-naphthyridine.
Protocol 2: Synthesis of 2,3-diphenyl-1,8-naphthyridine using an Ionic Liquid [4][5]
This protocol utilizes a basic ionic liquid as both the catalyst and solvent.
Materials:
-
2-phenylacetophenone
-
Basic ionic liquid (e.g., [Bmmim][Im])
-
Schlenk reaction bottle
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Ethyl ether
-
Deionized water
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
In a Schlenk reaction bottle, add 2-amino-3-pyridinecarboxaldehyde and 2-phenylacetophenone to the ionic liquid.
-
Heat the mixture to approximately 80°C with magnetic stirring.
-
After the reaction is complete (as monitored by TLC), cool the mixture.
-
Extract the reaction mixture with ethyl ether and deionized water.
-
Collect the ethyl ether phase and evaporate the solvent under a rotary evaporator to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a suitable solvent system (e.g., petroleum ether/ethyl ether).
Visualizations
Caption: General experimental workflow for the optimized Friedländer synthesis of 1,8-naphthyridines.
Caption: Troubleshooting decision tree for low yield in this compound synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Synthesis of 1,8-Naphthyridines by the Ionic Liquid-Catalyzed Friedlander Reaction and Application in Corrosion Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. A mild synthesis of substituted 1,8-naphthyridines - Green Chemistry (RSC Publishing) [pubs.rsc.org]
preventing side reactions in the synthesis of 1,8-Naphthyridines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges and preventing side reactions during the synthesis of 1,8-naphthyridines.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of 1,8-naphthyridines via the two primary synthetic routes: the Friedländer Annulation and the Gould-Jacobs Reaction.
Friedländer Annulation
The Friedländer synthesis is a versatile and widely used method for constructing the 1,8-naphthyridine ring system. It involves the condensation of 2-aminonicotinaldehyde with a compound containing a reactive α-methylene group.[1] However, side reactions can occur, leading to low yields and purification challenges.
Issue 1: Low Yield or No Product Formation
-
Potential Cause: Inefficient catalysis or inappropriate reaction conditions.
-
Recommended Solutions:
-
Catalyst Selection: The choice of catalyst is crucial. While traditional methods use strong acids or bases, modern approaches employ milder and more efficient catalysts. Consider using:
-
Ionic Liquids (e.g., [Bmmim][Im]): These can act as both the solvent and catalyst, leading to high yields under relatively mild conditions (e.g., 80°C).[2]
-
Choline (B1196258) Hydroxide (B78521) (ChOH): An environmentally friendly, metal-free catalyst that can be used in water, often resulting in excellent yields (>90%).[3]
-
DABCO (1,4-diazabicyclo[2.2.2]octane): Effective for microwave-assisted, solvent-free synthesis, significantly reducing reaction times.[4]
-
-
Reaction Conditions:
-
Temperature: Optimize the reaction temperature. While some methods require heating, others proceed efficiently at room temperature.[5]
-
Solvent: Greener solvents like water can be highly effective and simplify work-up.[3]
-
Microwave Irradiation: This technique can dramatically shorten reaction times and improve yields compared to conventional heating.[4]
-
-
Issue 2: Formation of Regioisomers with Unsymmetrical Ketones
When using an unsymmetrical ketone (e.g., 2-butanone), two different enolates can form, leading to a mixture of regioisomeric this compound products.
-
Potential Cause: Lack of regioselective control during the initial condensation step.
-
Recommended Solutions:
-
Catalyst for Regiocontrol: The use of specific catalysts can highly favor the formation of one regioisomer.
-
Slow Addition: Slowly adding the methyl ketone substrate to the reaction mixture can increase regioselectivity.[6][7]
-
Temperature Optimization: Higher temperatures have been observed to improve regioselectivity in some cases.[6]
-
Issue 3: Dimerization of 2-aminonicotinaldehyde
2-aminonicotinaldehyde, the key starting material, can potentially undergo self-condensation or dimerization, especially under harsh basic or acidic conditions, or upon prolonged heating. This side reaction consumes the starting material and reduces the yield of the desired this compound.
-
Potential Cause: Instability of 2-aminonicotinaldehyde under certain reaction conditions.
-
Recommended Solutions:
-
Mild Reaction Conditions: Employing mild reaction conditions (e.g., using choline hydroxide in water at 50°C) can minimize the self-condensation of the starting material.[3]
-
Control of Stoichiometry: Using the active methylene (B1212753) compound in a slight excess is not typically necessary and may not prevent dimerization. Precise stoichiometry is often recommended.
-
In situ Generation: While not commonly reported for this specific synthesis, in some cases, the in situ generation of a reactive aldehyde from a more stable precursor can prevent side reactions.
-
Logical Workflow for Troubleshooting Friedländer Annulation
Caption: Troubleshooting workflow for the Friedländer annulation.
Gould-Jacobs Reaction
The Gould-Jacobs reaction is a two-step process for synthesizing 4-hydroxy-1,8-naphthyridines. It begins with the condensation of a 3-aminopyridine (B143674) with a malonic ester derivative, followed by a high-temperature thermal cyclization.[8][9]
Issue 1: Formation of Dark, Tarry Materials During Cyclization
-
Potential Cause: Thermal decomposition of the anilidomethylenemalonate intermediate at the high temperatures required for cyclization.
-
Recommended Solutions:
-
Temperature and Time Optimization: Carefully control the cyclization temperature and reaction time to find a balance between efficient ring closure and minimal decomposition.
-
Microwave-Assisted Synthesis: Microwave heating can provide rapid and uniform heating, significantly reducing the reaction time and potentially minimizing the formation of tarry byproducts.[10]
-
High-Boiling Inert Solvent: Using a high-boiling, inert solvent such as Dowtherm A or diphenyl ether can help maintain a consistent and controlled temperature.[9]
-
Inert Atmosphere: Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can help prevent oxidative side reactions that may contribute to tar formation.
-
Issue 2: Incomplete Cyclization
-
Potential Cause: Insufficient thermal energy or too short a reaction time for the intramolecular cyclization to occur.
-
Recommended Solutions:
-
Increase Temperature: Gradually increase the reaction temperature to facilitate the cyclization.
-
Increase Reaction Time: If increasing the temperature leads to decomposition, extending the reaction time at the current temperature may improve the yield.
-
Microwave Heating: As mentioned, microwave irradiation can be more efficient at promoting cyclization than conventional heating.[10]
-
Reaction Pathway Competition in Gould-Jacobs Reaction
Caption: Competing pathways in the Gould-Jacobs reaction.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions in this compound synthesis?
A1: The most common side reactions depend on the synthetic route. For the Friedländer annulation , the formation of regioisomers with unsymmetrical ketones and potential self-condensation of 2-aminonicotinaldehyde are key concerns. For the Gould-Jacobs reaction , the primary side reaction is thermal decomposition of the intermediate at high temperatures, leading to the formation of tarry materials.
Q2: How can I improve the regioselectivity of the Friedländer reaction when using an unsymmetrical ketone?
A2: To improve regioselectivity, consider using a specialized catalyst such as TABO (1,3,3-trimethyl-6-azabicyclo[3.2.1]octane), which has been shown to favor the formation of the 2-substituted product with high selectivity.[6][7] Additionally, the slow addition of the ketone to the reaction mixture and optimizing the reaction temperature can also enhance regioselectivity.[6]
Q3: My Gould-Jacobs reaction is producing a lot of dark tar. What can I do to minimize this?
A3: Tar formation is typically due to thermal decomposition. To minimize this, you can:
-
Optimize the temperature and reaction time to find the minimum required for cyclization.
-
Use microwave-assisted heating to reduce the overall reaction time.[10]
-
Ensure uniform heating by using a high-boiling inert solvent.[9]
-
Run the reaction under an inert atmosphere to prevent oxidation.
Q4: Are there any "green" or environmentally friendly methods for synthesizing 1,8-naphthyridines?
A4: Yes, several greener methods have been developed for the Friedländer synthesis of 1,8-naphthyridines. One notable method involves using choline hydroxide as a catalyst in water as the solvent.[3] This approach avoids the use of hazardous organic solvents and often provides excellent yields. Solvent-free methods, often assisted by microwave irradiation, are also considered more environmentally benign.[4]
Q5: How can I purify my crude this compound product?
A5: The purification method will depend on the properties of the specific this compound derivative and the impurities present. Common purification techniques include:
-
Column Chromatography: Silica gel chromatography is frequently used to separate the desired product from side products and unreacted starting materials.[2]
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent can be a highly effective method for purification.
-
Acid-Base Extraction: For basic this compound products, an acid-base extraction can be used to separate them from neutral impurities.
Quantitative Data Summary
Table 1: Comparison of Catalytic Systems for the Friedländer Synthesis of 2,3-Diphenyl-1,8-naphthyridine [2]
| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| [Bmmim][Im] | Ionic Liquid | 80 | 24 | 90 |
| [Bmmim][OH] | Ionic Liquid | 80 | 24 | 75 |
| [Bmmim][OC2H5] | Ionic Liquid | 80 | 24 | 60 |
| [Bmmim][OCH3] | Ionic Liquid | 80 | 24 | 55 |
Table 2: Microwave-Assisted Gould-Jacobs Synthesis of a Quinoline (B57606) Derivative [10]
| Temperature (°C) | Time (min) | Yield (%) |
| 250 | 10 | 1 |
| 300 | 10 | 37 |
| 250 | 20 | 1 |
| 300 | 20 | 28 |
| 300 | 5 | 47 |
Note: Data for a quinoline synthesis is presented as an illustrative example of the impact of temperature and time in a Gould-Jacobs type reaction.
Experimental Protocols
Protocol 1: Green Synthesis of 2-Methyl-1,8-naphthyridine via Friedländer Annulation[3]
Materials:
-
2-Aminonicotinaldehyde
-
Choline hydroxide (ChOH) solution (e.g., 45 wt% in H₂O)
-
Deionized water
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
In a round-bottom flask, dissolve 2-aminonicotinaldehyde (0.5 mmol) in deionized water (1 mL).
-
Add acetone (0.5 mmol) to the solution.
-
Add choline hydroxide (1 mol%) to the reaction mixture.
-
Stir the mixture at 50°C for approximately 6 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Collect the precipitated product by filtration.
-
Wash the solid product with cold water and dry under vacuum.
Protocol 2: General Procedure for Gould-Jacobs Synthesis of Ethyl 4-hydroxy-1,8-naphthyridine-3-carboxylate
Adapted from the synthesis of 1,5-naphthyridine (B1222797) derivatives.[11][12]
Step 1: Condensation
Materials:
-
3-Aminopyridine (or a suitable 2-aminopyridine (B139424) for this compound)
-
Diethyl ethoxymethylenemalonate (DEEM)
-
Round-bottom flask
-
Reflux condenser
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, combine the aminopyridine (1.0 eq.) and a slight excess of DEEM (1.1 eq.).
-
Heat the mixture at 120-130°C for 2 hours.
-
Allow the resulting thick syrup to cool to room temperature. The intermediate can be used directly in the next step.
Step 2: Cyclization
Materials:
-
Crude intermediate from Step 1
-
High-boiling point solvent (e.g., Dowtherm A)
-
High-temperature reaction setup
-
Hexane (B92381) or other non-polar solvent
Procedure:
-
In a separate flask, heat the high-boiling point solvent to 250°C.
-
Slowly add the crude intermediate from the previous step to the hot solvent with vigorous stirring.
-
Maintain the temperature at 250°C for 30 minutes.
-
The product, ethyl 4-hydroxy-1,8-naphthyridine-3-carboxylate, should precipitate from the hot solution.
-
Allow the mixture to cool below 100°C and then add a non-polar solvent like hexane to complete the precipitation.
-
Collect the solid product by filtration and wash with the non-polar solvent.
Experimental Workflow for Greener Friedländer Synthesis
Caption: Experimental workflow for a green Friedländer synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis of 1,8-Naphthyridines by the Ionic Liquid-Catalyzed Friedlander Reaction and Application in Corrosion Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. tsijournals.com [tsijournals.com]
- 5. This compound synthesis [organic-chemistry.org]
- 6. Highly regioselective Friedländer annulations with unmodified ketones employing novel amine catalysts: syntheses of 2-substituted quinolines, 1,8-naphthyridines, and related heterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Highly Regioselective Friedlaender Annulations with Unmodified Ketones Employing Novel Amine Catalysts: Syntheses of 2-Substituted Quinolines, 1,8-Naphthyridines, and Related Heterocycles [organic-chemistry.org]
- 8. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
- 9. Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ablelab.eu [ablelab.eu]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
Technical Support Center: Purification of Polar 1,8-Naphthyridine Compounds
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of polar 1,8-naphthyridine compounds.
Frequently Asked Questions (FAQs)
Q1: My polar this compound compound streaks badly on a standard silica (B1680970) gel TLC plate and column. What is the primary cause and how can I fix it?
A1: Streaking of basic compounds like 1,8-naphthyridines on silica gel is a common issue. It is primarily caused by strong interactions between the basic nitrogen atoms of your compound and the acidic silanol (B1196071) groups (Si-OH) on the surface of the silica gel. This leads to slow, uneven elution and poor separation.[1]
To resolve this, you can:
-
Add a basic modifier to your mobile phase. A small amount of triethylamine (B128534) (TEA) (0.1-1%) or ammonia (B1221849) solution (often as a 1-2% solution in methanol (B129727), which is then used as a co-solvent with dichloromethane) can neutralize the acidic sites on the silica, leading to sharper bands and improved separation.[1][2][3]
-
Use a different stationary phase. Consider using neutral or basic alumina (B75360), or deactivated silica gel, which have fewer acidic sites.[1][4] Reversed-phase chromatography is also a good alternative where these strong ionic interactions are less problematic.[1]
Q2: My this compound derivative is highly polar and barely moves from the baseline in common solvent systems like ethyl acetate (B1210297)/hexanes. What should I do?
A2: When your compound is too polar for standard normal-phase systems, you need to increase the polarity of the mobile phase or switch to an alternative chromatographic technique.
-
Increase Mobile Phase Polarity: A common solvent system for very polar compounds is a mixture of dichloromethane (B109758) (DCM) and methanol (MeOH). You can start with a low percentage of MeOH and gradually increase it.[5] For particularly stubborn basic compounds, using a pre-mixed solution of 10% ammonium (B1175870) hydroxide (B78521) in methanol as your polar component in DCM can be effective.[2]
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is specifically designed for the purification of highly polar compounds. It typically uses a polar stationary phase (like silica, diol, or amine) with a mobile phase consisting of a high concentration of a water-miscible organic solvent (like acetonitrile) and a small amount of an aqueous buffer.[6][7][8]
-
Reversed-Phase Chromatography: In reversed-phase (RP) HPLC or flash chromatography, a nonpolar stationary phase (like C18) is used with a polar mobile phase (e.g., water/acetonitrile (B52724) or water/methanol).[1] Highly polar compounds often elute early in RP systems. Modifiers like formic acid or trifluoroacetic acid are often added to the mobile phase to improve peak shape.
Q3: I am concerned that my this compound might decompose on silica gel. How can I test for this and prevent it?
A3: Decomposition on acidic silica is a valid concern for some sensitive compounds.
-
Stability Test: To check for stability, dissolve a small amount of your crude product in a suitable solvent, spot it on a TLC plate, and then add a small amount of silica gel to the solution. Let the mixture stir for a few hours, then spot it again on the same TLC plate next to the original spot. Develop the plate and see if a new spot (decomposition product) has appeared or if the original spot has diminished in intensity.
-
Prevention: If your compound is acid-sensitive, you should use a deactivated stationary phase. You can either purchase commercially deactivated silica or prepare it yourself by treating standard silica gel with a base like triethylamine.[4] Alternatively, using neutral alumina can be a good option.[4]
Q4: How do I choose between recrystallization and column chromatography for my polar this compound?
A4: The choice depends on the nature of your sample and the impurities present.
-
Recrystallization is ideal when you have a solid product and the impurities have different solubility profiles from your desired compound in a particular solvent. It is a very effective method for achieving high purity, especially for the final purification step.
-
Column chromatography is more versatile and is generally used to separate compounds with similar polarities from a complex mixture. It is often the primary purification method after a reaction work-up.
A common strategy is to perform an initial purification by column chromatography to remove the bulk of the impurities, followed by recrystallization of the product-containing fractions to obtain a highly pure solid.
Troubleshooting Guides
Column Chromatography
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Compound streaks or tails badly | Strong interaction with acidic silica gel due to the basic nature of the naphthyridine core. | Add 0.1-1% triethylamine (TEA) or ammonia to the mobile phase.[2][3] Use neutral or basic alumina as the stationary phase.[1][4] Consider using reversed-phase (C18) flash chromatography. |
| Compound does not elute from the column | The mobile phase is not polar enough. The compound may have irreversibly adsorbed or decomposed on the silica. | Gradually increase the polarity of the mobile phase (e.g., increase the percentage of methanol in DCM).[2] If decomposition is suspected, try a less acidic stationary phase like deactivated silica or alumina.[4] |
| Poor separation of product and impurities | Inappropriate solvent system. Co-elution of structurally similar impurities. | Optimize the solvent system using TLC to achieve an Rf of 0.2-0.4 for your target compound and good separation from impurities.[2] Try a different solvent system with different selectivity (e.g., acetone (B3395972) instead of ethyl acetate). Use a shallower solvent gradient during elution. |
| Low recovery of the compound | Compound is partially retained on the column. Decomposition on the column. | After the main elution, flush the column with a much more polar solvent (e.g., 10-20% methanol in DCM) to recover any remaining compound. Address potential decomposition by using a deactivated stationary phase. |
Recrystallization
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No crystals form upon cooling | The solution is not saturated (too much solvent was used). The compound is highly soluble even in the cold solvent. | Boil off some of the solvent to concentrate the solution and try cooling again. Try adding a "poor" solvent (an anti-solvent in which your compound is insoluble but is miscible with the crystallization solvent) dropwise until the solution becomes cloudy, then gently warm until clear and cool slowly. Scratch the inside of the flask with a glass rod to create nucleation sites. Add a seed crystal of the pure compound. |
| Product "oils out" instead of crystallizing | The solution is supersaturated or cooled too quickly. The melting point of the solid is lower than the boiling point of the solvent. Presence of impurities. | Add a small amount of hot solvent to dissolve the oil, then allow it to cool very slowly. Ensure the solution is not cooled too rapidly; allow it to reach room temperature before placing it in an ice bath. |
| Low yield of crystals | Too much solvent was used for recrystallization. The compound has significant solubility in the cold solvent. | Use the minimum amount of hot solvent necessary to dissolve the compound.[2] After filtering the first crop of crystals, concentrate the mother liquor by evaporation and cool again to obtain a second crop. |
| Crystals are colored or impure | Colored impurities are present. Impurities co-crystallized with the product. | Add a small amount of activated charcoal to the hot solution and then perform a hot filtration before cooling. The purity of the crystals may be improved by a second recrystallization. |
Experimental Protocols
Protocol 1: Flash Column Chromatography with Deactivated Silica Gel
This protocol is suitable for basic this compound compounds that are prone to streaking on standard silica gel.
-
Deactivation of Silica Gel (Triethylamine Method):
-
Prepare a slurry of silica gel in your initial, least polar mobile phase (e.g., 5% ethyl acetate in hexanes).
-
Add triethylamine to the slurry to a final concentration of 1% (v/v).
-
Stir the slurry for about 15-20 minutes before packing the column.
-
-
Column Packing:
-
Pack the column with the deactivated silica gel slurry.
-
Allow the silica to settle, ensuring an even and compact bed.
-
Add a thin layer of sand on top of the silica bed.
-
-
Sample Loading:
-
Dissolve the crude this compound compound in a minimal amount of the mobile phase or a slightly more polar solvent (e.g., DCM).
-
Alternatively, for compounds with low solubility, perform a "dry loading": dissolve the compound, add a small amount of silica gel, evaporate the solvent to get a dry powder, and load this powder onto the column.
-
-
Elution:
-
Begin elution with a low polarity mobile phase (e.g., hexanes/ethyl acetate) containing 0.1-1% triethylamine.
-
Gradually increase the polarity of the mobile phase based on TLC analysis to elute your compound.
-
Collect fractions and monitor by TLC.
-
Protocol 2: Recrystallization
This protocol outlines a general procedure for purifying solid this compound derivatives.
-
Solvent Selection:
-
Test the solubility of your crude compound in small amounts of various solvents (e.g., ethanol, isopropanol, acetonitrile, ethyl acetate, or mixtures with water).
-
A good solvent will dissolve the compound when hot but not when cold. Ethanol and acetonitrile are often good starting points for polar N-heterocycles.[9][10]
-
-
Dissolution:
-
Place the crude solid in an Erlenmeyer flask.
-
Add the chosen solvent dropwise while heating the mixture (e.g., on a hot plate) and swirling until the solid is just dissolved. Use the minimum amount of hot solvent.[2]
-
-
Hot Filtration (if necessary):
-
If there are insoluble impurities, perform a hot gravity filtration using a pre-heated funnel to remove them.
-
-
Crystallization:
-
Allow the hot, clear solution to cool slowly to room temperature, undisturbed.
-
Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.
-
-
Collection and Washing:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining mother liquor.
-
-
Drying:
-
Dry the purified crystals under vacuum.
-
Quantitative Data Summary
The following tables provide representative data for the purification of this compound derivatives from published literature. Note that yields can be highly dependent on the specific compound and the nature of the impurities.
Table 1: Column Chromatography Purification of this compound Derivatives
| Starting Material | Stationary Phase | Mobile Phase | Yield of Purified Product | Reference |
| Crude 2,3-diphenyl-1,8-naphthyridine | Silica gel | Petroleum ether/ethyl ether | Not specified, part of synthesis | [11] |
| Crude this compound derivatives | Silica gel | Not specified | 74-86% (overall synthesis yield) | [9] |
| Crude 5-amino-7-(triazolyl)-1,6-naphthyridin-8-ol | Silica gel | 0-50% EtOAc/EtOH (3:1)/cyclohexanes | 38% | [8] |
Table 2: Recrystallization of this compound Derivatives
| Compound | Recrystallization Solvent | Yield | Reference |
| Substituted this compound-3-carboxamide | Ethanol | 63% | [12] |
| Substituted this compound chalcone | Ethanol | Not specified, used for purification | [10] |
| This compound derivatives | Acetonitrile | Not specified, used for purification | [9] |
Visualizations
Logical Workflow for Purification Method Selection
Caption: A decision-making workflow for selecting an appropriate purification method.
Signaling Pathway Inhibition by this compound Derivatives
Caption: Inhibition of the TLR4/MyD88/NF-κB signaling pathway by a this compound derivative.[13]
References
- 1. This compound Derivatives: A Review of Multiple Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. GraphViz Examples and Tutorial [graphs.grevian.org]
- 6. teledynelabs.com [teledynelabs.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique - PMC [pmc.ncbi.nlm.nih.gov]
- 9. [1, 8]-Naphthyridine derivatives as dual inhibitor of alkaline phosphatase and carbonic anhydrase - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medium.com [medium.com]
- 11. agilent.com [agilent.com]
- 12. researchgate.net [researchgate.net]
- 13. A Novel this compound-2-Carboxamide Derivative Attenuates Inflammatory Responses and Cell Migration in LPS-Treated BV2 Cells via the Suppression of ROS Generation and TLR4/Myd88/NF-κB Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
strategies to improve the stability of 1,8-Naphthyridine metal complexes
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments with 1,8-naphthyridine metal complexes.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors influencing the stability of this compound metal complexes?
A1: The stability of this compound metal complexes is a multifactorial issue primarily governed by:
-
Ligand Design: The electronic properties and steric bulk of substituents on the this compound scaffold are critical. Electron-donating groups generally increase the electron density on the nitrogen atoms, leading to stronger metal-ligand bonds. Sterically hindered ligands can protect the metal center from unwanted interactions with solvents or other reactive species.[1][2]
-
Metal Ion Properties: The nature of the metal ion, including its size, charge, and preferred coordination geometry, significantly impacts stability. The arrangement of nitrogen atoms in the this compound core is particularly well-suited for chelating a variety of metal cations.[3][4]
-
Coordination Environment: The choice of co-ligands and counter-ions can influence the overall charge and stability of the complex. For instance, strongly coordinating anions can sometimes compete with the naphthyridine ligand, leading to instability.
-
Solvent and Environmental Factors: The polarity of the solvent, pH, presence of oxygen, and exposure to light can all affect the stability of the complex in solution.[5]
Q2: How can I improve the solubility of my this compound complex?
A2: Poor solubility is a common issue. To enhance solubility, consider the following ligand modifications:
-
Incorporate long alkyl or alkoxy chains into the ligand backbone.
-
Introduce polar functional groups, such as hydroxyl (-OH) or carboxyl (-COOH) groups.
-
Synthesize the complex as a salt with a more soluble counter-ion (e.g., triflate instead of chloride).
Q3: My complex appears to be air- or moisture-sensitive. What are the best practices for handling and storage?
A3: For sensitive complexes, rigorous anaerobic and anhydrous techniques are necessary.
-
Handling: All manipulations should be performed under an inert atmosphere (e.g., nitrogen or argon) using a glovebox or Schlenk line techniques.
-
Solvents: Use freshly distilled and deoxygenated solvents.
-
Storage: Store the solid complex in a sealed vial under an inert atmosphere, preferably in a freezer to minimize thermal decomposition.
Troubleshooting Guide
| Problem / Observation | Potential Cause | Suggested Solution |
| Low Yield During Synthesis | Incomplete reaction or side product formation. | Optimize reaction conditions (temperature, time, solvent). The Friedländer reaction, a common method for synthesis, can be optimized by using a suitable catalyst or solvent system.[6][7][8][9] Ensure high-purity starting materials. |
| Complex Decomposes in Solution | Ligand dissociation, redox instability, or reaction with solvent. | Modify the ligand to be more chelating or sterically bulky to prevent dissociation.[1][10] Use a non-coordinating or aprotic solvent. Ensure the oxidation state of the metal is stable under the experimental conditions. |
| Color Change Upon Light Exposure | Photodegradation or photo-induced electron transfer. | Store the complex in the dark or use amber-colored vials. Perform experiments under low-light conditions. For systematic photostability testing, refer to ICH guidelines.[11] |
| Unexpected NMR Spectrum | Paramagnetism, fluxional processes, or presence of impurities. | If the metal is paramagnetic, consider using alternative techniques like EPR spectroscopy. For fluxional behavior, perform variable-temperature NMR studies. Purify the sample using recrystallization or chromatography. |
| Poor Catalytic Activity / Deactivation | Active site blocking, ligand degradation, or complex instability under catalytic conditions. | Introduce bulky groups on the ligand to create a more open coordination site.[2] Verify the complex's stability under the specific temperature and chemical environment of the reaction. Consider tethering the complex to a solid support. |
Strategies for Enhancing Complex Stability
Improving the stability of this compound metal complexes often involves strategic ligand design. The following diagram illustrates key modification strategies.
Caption: Ligand modification strategies to improve complex stability.
The interplay of various factors determines the final stability of a this compound metal complex. Understanding these relationships is crucial for rational design.
Caption: Key factors influencing the stability of metal complexes.
Quantitative Stability Data
The thermal stability of metal complexes is often evaluated by thermogravimetric analysis (TGA), which determines the decomposition temperature (Td).
| Complex Type | Metal Ion | Ligand Substituent | Decomposition Temp. (Td) (°C) | Reference |
| Mononuclear | Co(II) | 2,3-diaminonaphthalene | ~250-350 | |
| Mononuclear | Ni(II) | 2,3-diaminonaphthalene | ~250-350 | |
| Mononuclear | Cu(II) | 2,3-diaminonaphthalene | ~250-350 | |
| Dimeric Mn Core | Mn(II/III) | Salicylaldehyde-based | 176 | |
| Tetrameric Mn Core | Mn(II/III) | Substituted Salicylaldehyde | 200 |
Note: Data is often context-dependent. The stability of this compound complexes follows similar trends based on metal ion and ligand structure.
Experimental Protocols
Protocol 1: General Procedure for Thermal Stability Assessment by TGA
This protocol provides a general method for assessing the thermal stability of a this compound metal complex.
Caption: Workflow for Thermogravimetric Analysis (TGA).
Methodology:
-
Sample Preparation: Accurately weigh 2-5 mg of the dried this compound complex into a TGA crucible (platinum or ceramic).
-
Instrument Setup: Place the crucible in the TGA instrument. Set the desired temperature program. A typical program involves heating from room temperature (e.g., 25°C) to a high temperature (e.g., 800°C) at a constant ramp rate (e.g., 10°C/min).
-
Inert Atmosphere: Purge the furnace with an inert gas (e.g., nitrogen or argon) at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative decomposition.
-
Run Experiment: Begin the heating program. The instrument will continuously monitor and record the sample's mass as a function of temperature.
-
Data Analysis: Plot the percentage of mass loss versus temperature. The decomposition temperature (Td) is typically identified as the onset temperature of the major mass loss step.
Protocol 2: Photostability Assessment in Solution
This protocol, adapted from ICH Q1B guidelines, assesses the stability of a complex in solution upon exposure to a standardized light source.
Methodology:
-
Solution Preparation: Prepare a solution of the complex in a suitable, non-absorbing, and inert solvent (e.g., acetonitrile, dichloromethane) in a transparent container (e.g., quartz cuvette). Prepare an identical "dark control" sample wrapped in aluminum foil.
-
Light Exposure: Place the sample and the dark control in a photostability chamber equipped with a calibrated light source that mimics the UVA and visible spectrum (e.g., Xenon lamp). The ICH guideline recommends an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.[11]
-
Sampling: At specified time intervals (e.g., 0, 2, 4, 8, 24 hours), withdraw aliquots from both the exposed sample and the dark control.
-
Analysis: Analyze the aliquots immediately using a validated analytical method, such as UV-Vis or HPLC, to quantify the concentration of the parent complex.
-
Data Evaluation: Compare the degradation of the light-exposed sample to the dark control. Significant degradation in the exposed sample relative to the control indicates photolability. Calculate the degradation rate or quantum yield if desired.
References
- 1. Quantification of the Steric Properties of this compound-Based Ligands in Dinuclear Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Design and study of Bi[1,8]naphthyridine ligands as potential photooxidation mediators in Ru(II) polypyridyl aquo complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of 1,8-Naphthyridines by the Ionic Liquid-Catalyzed Friedlander Reaction and Application in Corrosion Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Development of Homo- and Heteromultimetallic Complexes Supported by 1,8- Naphthyridine Ligands [escholarship.org]
- 11. database.ich.org [database.ich.org]
Technical Support Center: Synthesis of Unsymmetrically Substituted 1,8-Naphthyridines
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the synthesis of unsymmetrically substituted 1,8-naphthyridines.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of unsymmetrically substituted 1,8-naphthyridines, primarily focusing on the widely used Friedländer annulation reaction.
Issue 1: Low or No Product Yield
Q: I am observing a low or no yield of my desired 1,8-naphthyridine product. What are the potential causes and solutions?
A: Low yields are a frequent challenge and can stem from several factors. Consider the following troubleshooting steps:
-
Catalyst Selection and Concentration: The choice and amount of catalyst are critical. Traditional methods using harsh acid or base catalysts can be inefficient.[1] Modern approaches with ionic liquids (ILs) like choline (B1196258) hydroxide (B78521) (ChOH) or basic ILs such as 1,3-dimethyl-1H-imidazol-3-ium imidazol-1-ide ([Bmmim][Im]) have demonstrated significantly improved yields.[1][2] For instance, the synthesis of 2-methyl-1,8-naphthyridine in water shows no product formation without a catalyst, but with 1 mol% ChOH, the yield can be as high as 99%.[3]
-
Solvent Choice: The reaction medium is crucial. While organic solvents have been traditionally used, water is now recognized as an effective and environmentally friendly solvent, especially when paired with a water-soluble catalyst like ChOH.[1][3] In some cases, solvent-free conditions, where an ionic liquid serves as both the catalyst and the reaction medium, can also provide excellent results.[1][2]
-
Reaction Temperature: The reaction temperature is highly sensitive and requires optimization for your specific reactants and catalyst. For ChOH-catalyzed synthesis in water, a mild temperature of 50°C has been shown to be optimal.[1][3] For reactions utilizing basic ILs like [Bmmim][Im], a higher temperature of around 80°C may be necessary.[1][2]
-
Reaction Time: Monitor the reaction progress using thin-layer chromatography (TLC) to determine the optimal reaction time. Incomplete reactions will result in low yields, while excessively long reaction times can lead to side product formation.
-
Purity of Starting Materials: Ensure the purity of your starting materials, particularly the 2-aminonicotinaldehyde and the active methylene (B1212753) compound. Impurities can interfere with the reaction and reduce the yield.
Issue 2: Formation of Side Products and Regioselectivity Issues
Q: My reaction is producing significant side products, especially when using an unsymmetrical ketone. How can I improve the selectivity?
A: The reaction of unsymmetrical ketones can lead to two different modes of cyclization, resulting in isomeric products. Here's how to address this:
-
Catalyst Influence on Regioselectivity: The choice of catalyst can significantly influence the regioselectivity of the reaction. The use of a [Bmmim][Im]-catalyzed system has been reported to generate exclusive products in excellent yields even with unsymmetrical ketones.[2] The bicyclic pyrrolidine (B122466) derivative, TABO (1,3,3-trimethyl-6-azabicyclo[3.2.1]octane), has also been shown to provide high regioselectivity, favoring the 2-substituted products.[4]
-
Slow Addition of Reactants: For reactions involving unmodified methyl ketones, the slow addition of the ketone substrate to the reaction mixture has been shown to increase regioselectivity.[4]
-
Temperature Optimization: Temperature can also play a role in regioselectivity. It has been observed that higher temperatures can positively influence the desired regioselectivity in some cases.[4]
Issue 3: Product Purification Challenges
Q: I am having difficulty purifying my final this compound product. What are some effective purification strategies?
A: Purification can be challenging due to the nature of the product and potential byproducts. Consider the following approaches:
-
Crystallization: If the product is a solid, recrystallization from an appropriate solvent is often the most effective method for achieving high purity.
-
Column Chromatography: For complex mixtures or non-crystalline products, silica (B1680970) gel column chromatography is a standard purification technique.[2] A common eluent system is a mixture of methanol (B129727) and dichloromethane.[3]
-
Work-up Procedure: A proper work-up is crucial. This typically involves extraction with a suitable organic solvent like ethyl acetate (B1210297), followed by washing with water to remove the catalyst and other water-soluble impurities.[3]
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing unsymmetrically substituted 1,8-naphthyridines?
A1: The Friedländer annulation is considered one of the simplest and most common methods for synthesizing 1,8-naphthyridines, often providing high yields.[2] This reaction involves the condensation of a 2-amino-3-pyridinecarboxaldehyde (B47744) with a compound containing an active methylene group.[2]
Q2: Are there "green" or environmentally friendly methods for this synthesis?
A2: Yes, significant progress has been made in developing greener synthetic routes. The use of water as a solvent and a biocompatible, metal-free catalyst like choline hydroxide (ChOH) is a prime example of a more sustainable approach.[3][5] Solvent-free reactions using reusable ionic liquids also contribute to greener chemistry.[2]
Q3: How can I monitor the progress of my reaction?
A3: The progress of the reaction can be effectively monitored by thin-layer chromatography (TLC).[3] This allows you to observe the consumption of starting materials and the formation of the product over time, helping to determine the reaction's endpoint.
Q4: What are the advantages of using an ionic liquid (IL) as a catalyst?
A4: Ionic liquids offer several advantages, including acting as both a catalyst and a solvent, which can simplify the reaction setup.[2] They can also be designed to have specific properties, such as strong basicity, which can enhance reaction rates and yields.[2] Furthermore, many ILs are reusable, making the process more economical and sustainable.[2]
Data Presentation
Table 1: Optimization of Reaction Conditions for the Synthesis of 2-Methyl-1,8-naphthyridine
| Entry | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1 | None | H₂O | 50 | 6 | No Reaction | |
| 2 | ChOH (1 mol%) | None | 50 | 6 | No Reaction | |
| 3 | ChOH (1 mol%) | H₂O | Room Temp | 12 | 65 | |
| 4 | ChOH (1 mol%) | H₂O | 50 | 6 | 99 | |
| 5 | LiOH·H₂O | H₂O | - | - | 69 |
Table 2: Comparison of Catalysts for the Synthesis of 2,3-diphenyl-1,8-naphthyridine
| Entry | Catalyst/Solvent (5 mL) | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1 | [Bmmim][Im] | 80 | 24 | 92 | [2] |
| 2 | [Bmmim][OC₂H₅] | 80 | 24 | 85 | [2] |
| 3 | [Bmmim][OH] | 80 | 24 | 76 | [2] |
| 4 | [Bmmim][OCH₃] | 80 | 24 | 72 | [2] |
Experimental Protocols
Protocol 1: Gram-Scale Synthesis of 2-Methyl-1,8-naphthyridine in Water [3]
Materials:
-
2-aminonicotinaldehyde
-
Choline hydroxide (ChOH) solution
-
Deionized water
-
Ethyl acetate
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask, combine 2-aminonicotinaldehyde (0.5 mmol) and acetone (1.5 mmol).
-
Add 1 mL of deionized water to the flask.
-
Add ChOH (1 mol%) to the reaction mixture.
-
Stir the mixture at 50°C under a nitrogen atmosphere.
-
Monitor the reaction for completion using TLC (typically 6 hours).
-
After completion, extract the reaction mixture with ethyl acetate (40 mL) and water (10 mL).
-
Concentrate the organic layer under vacuum to obtain the crude product.
-
The catalyst remains in the aqueous phase and can be separated. The product is obtained with a high yield.
Protocol 2: Synthesis of 1,8-Naphthyridines using an Ionic Liquid Catalyst [2]
Materials:
-
2-amino-3-pyridinecarboxaldehyde
-
α-methylene carbonyl compound (e.g., 2-phenylacetophenone)
-
Ionic Liquid (e.g., [Bmmim][Im])
-
Ethyl ether
-
Deionized water
-
Schlenk reaction bottle
-
Standard laboratory glassware
Procedure:
-
Add the 2-amino-3-pyridinecarboxaldehyde and the α-methylene carbonyl compound to a Schlenk reaction bottle containing the ionic liquid.
-
Stir the mixture magnetically at approximately 80°C.
-
Monitor the reaction for completion.
-
After the reaction is complete, extract the mixture with ethyl ether and deionized water.
-
Collect the ethyl ether phase and evaporate the solvent under a rotary evaporator to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a suitable solvent system (e.g., petroleum ether/ethyl ether).
Visualizations
Caption: General experimental workflow for Friedländer synthesis.
Caption: Troubleshooting logic for low product yield.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis of 1,8-Naphthyridines by the Ionic Liquid-Catalyzed Friedlander Reaction and Application in Corrosion Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Highly regioselective Friedländer annulations with unmodified ketones employing novel amine catalysts: syntheses of 2-substituted quinolines, 1,8-naphthyridines, and related heterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A mild synthesis of substituted 1,8-naphthyridines - Green Chemistry (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Addressing Catalyst Deactivation in 1,8-Naphthyridine-Ligated Reactions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address catalyst deactivation in reactions utilizing 1,8-naphthyridine-ligated catalysts.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of catalyst deactivation in this compound-ligated reactions?
A1: The primary causes of deactivation for palladium catalysts ligated with this compound derivatives include:
-
Catalyst Poisoning: The lone pair of electrons on the nitrogen atoms of the this compound ring can strongly coordinate to the palladium metal center. This coordination can block the active sites necessary for the catalytic cycle to proceed, effectively "poisoning" the catalyst.[1]
-
Formation of Inactive Catalyst Species: The active Pd(0) species may not be efficiently generated from the Pd(II) precatalyst, or it can aggregate into inactive palladium nanoparticles over the course of the reaction.[2]
-
Ligand Degradation: Under harsh reaction conditions (e.g., high temperatures), the this compound ligand itself can degrade, leading to the formation of an inactive or less active catalyst.[2]
-
Oxidative Deactivation: Inconsistent or inadequate degassing of the reaction mixture can leave residual oxygen, which can oxidize the active Pd(0) catalyst to inactive Pd(II) species or oxidize phosphine (B1218219) co-ligands.[3]
Q2: My reaction is sluggish or stalls completely. How do I know if catalyst deactivation is the issue?
A2: Several indicators might suggest catalyst deactivation:
-
The reaction proceeds well with substrates that do not contain nitrogen heterocycles but fails or is slow with this compound-containing substrates.
-
The reaction begins at a reasonable rate but then slows down or stops entirely over time, which could indicate product inhibition if the product also contains a coordinating moiety.
-
A noticeable change in the color of the reaction mixture, such as the formation of a black precipitate (palladium black), can signal the aggregation of the palladium catalyst into an inactive state.[2]
Q3: How do substituents on the this compound ligand affect catalyst stability?
A3: Substituents on the this compound ring can significantly impact catalyst performance by modifying the ligand's electronic and steric properties.
-
Electronic Effects: Electron-donating groups increase the electron density on the nitrogen atoms, making them stronger Lewis bases. This can lead to stronger coordination to the palladium center, potentially increasing the likelihood of catalyst poisoning. Conversely, electron-withdrawing groups can reduce the basicity of the nitrogens, possibly lessening their poisoning effect.[1]
-
Steric Effects: Bulky substituents positioned near the nitrogen atoms can sterically hinder their coordination to the metal center. This is a common strategy to prevent or mitigate catalyst poisoning.[1]
Q4: Can a deactivated this compound-ligated catalyst be regenerated?
A4: Regeneration of the catalyst is sometimes possible, but its success depends on the deactivation mechanism.
-
For poisoning by organic byproducts: Washing the catalyst may be effective. A reported method for regenerating a deactivated Pd(OH)2/C catalyst involved washing with chloroform (B151607) and glacial acetic acid, combined with stirring and sonication to remove blockages from the catalyst pores.
-
For palladium aggregation (sintering): This process involves a physical change in the catalyst's structure and is generally not reversible.
-
For oxidation: If the catalyst has been deactivated by oxidation, a reduction step might regenerate the active Pd(0) species. However, preventing oxidation in the first place is a more robust strategy.
Troubleshooting Guide
This guide provides a systematic approach to diagnosing and resolving common issues related to catalyst deactivation in this compound-ligated reactions.
Issue 1: Low to No Product Formation from the Outset
| Potential Cause | Troubleshooting Steps |
| Catalyst Inactivity | The active Pd(0) species may not be forming efficiently from the Pd(II) precatalyst.[3] Consider using a Pd(0) source like Pd(PPh₃)₄ or a pre-catalyst designed for efficient generation of the active species.[3] |
| Catalyst Poisoning | The nitrogen atoms of the this compound ligand are coordinating to the palladium center and inhibiting its activity.[3] Try using a higher catalyst loading (e.g., 2-5 mol%) to counteract the inhibition.[3] Employ bulky, electron-rich co-ligands (e.g., phosphine ligands like XPhos, SPhos) that can mitigate poisoning.[3] |
| Poor Reagent Quality | Impurities in starting materials, solvents, or bases can inhibit the catalyst. Ensure the use of high-purity, anhydrous, and degassed solvents and reagents.[3] |
| Ineffective Base | The chosen base may be too weak or poorly soluble. For nitrogen-containing heterocycles, K₃PO₄ is often effective.[3] Other options include Cs₂CO₃ or K₂CO₃. Ensure the base is finely ground.[3] |
Issue 2: Reaction Starts but Stalls or Gives Low Yield
| Potential Cause | Troubleshooting Steps |
| Product Inhibition | The product, which also contains a coordinating moiety, may be poisoning the catalyst as its concentration increases. Consider a slower addition of the starting materials to keep the concentration of the inhibiting product low. |
| Thermal Deactivation/Ligand Degradation | High reaction temperatures can lead to catalyst decomposition or ligand degradation.[2] Lower the reaction temperature and monitor the progress carefully. Screen different ligands to find one with better thermal stability. |
| Formation of Palladium Black | The active catalyst is aggregating into inactive palladium nanoparticles.[2] Ensure vigorous stirring to maintain a homogeneous mixture. The choice of ligand is critical for stabilizing the catalytic species; consider more strongly coordinating or sterically bulky ligands. |
| Incomplete Reaction | The reaction may simply be slow under the current conditions. Increase the reaction time or consider a moderate increase in temperature after confirming thermal stability. |
Experimental Protocols
General Protocol for a Cross-Coupling Reaction
-
Reaction Setup: To a flame-dried Schlenk flask or microwave vial equipped with a magnetic stir bar, add the halo-naphthyridine (1.0 equiv), the coupling partner (e.g., boronic acid, 1.2-1.5 equiv), and the base (e.g., K₃PO₄, 2.0-3.0 equiv).
-
Inert Atmosphere: Seal the flask and cycle between vacuum and an inert gas (Argon or Nitrogen) 3-5 times to remove oxygen.[3]
-
Addition of Catalyst and Solvent: Under a positive pressure of inert gas, add the palladium precatalyst and the this compound ligand (if not using a pre-ligated source) (1-5 mol%). Then, add the degassed solvent via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110°C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC, LC-MS, or GC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Protocol for Catalyst Regeneration (Adapted for Palladium Catalysts)
This protocol is a general guideline and may require optimization for specific this compound-ligated catalysts.
-
Catalyst Recovery: If using a heterogeneous catalyst, filter the reaction mixture to recover the catalyst. For homogeneous catalysts, this protocol is not applicable.
-
Washing: Suspend the recovered catalyst in a suitable solvent. A mixture of chloroform and glacial acetic acid has been reported to be effective for removing organic residues from palladium catalysts.
-
Sonication and Stirring: Stir the catalyst suspension vigorously and sonicate for 15-30 minutes to dislodge adsorbed species from the catalyst surface.
-
Filtration and Drying: Filter the catalyst and wash it thoroughly with a clean solvent to remove any residual acid and dissolved impurities. Dry the catalyst under vacuum.
-
Activity Test: Test the activity of the regenerated catalyst on a small-scale reaction to determine the effectiveness of the regeneration process.
Visualizations
Caption: Troubleshooting workflow for low-yielding reactions.
Caption: Common catalyst deactivation mechanisms.
References
Technical Support Center: Enhancing the Quantum Yield of 1,8-Naphthyridine-Based Fluorophores
Welcome to the technical support center for 1,8-naphthyridine-based fluorophores. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for common challenges encountered during experiments aimed at enhancing the fluorescence quantum yield of these compounds.
Frequently Asked Questions (FAQs)
Q1: What is the fluorescence quantum yield (Φ) and why is it important for this compound-based fluorophores?
The fluorescence quantum yield (Φ) is a measure of the efficiency of the fluorescence process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed by the fluorophore. A high quantum yield (approaching 1.0 or 100%) indicates that a significant fraction of the absorbed energy is converted into fluorescent light, resulting in a brighter signal. For applications in bioimaging, sensing, and materials science, a high quantum yield is crucial for achieving high sensitivity and a strong signal-to-noise ratio.
Q2: What are the key factors that influence the quantum yield of this compound derivatives?
Several factors can significantly impact the quantum yield of this compound fluorophores:
-
Molecular Structure: The nature and position of substituents on the this compound core are critical. Electron-donating groups (e.g., amines) and electron-withdrawing groups can be strategically introduced to create donor-acceptor systems, which can enhance intramolecular charge transfer (ICT) and, in some cases, improve quantum yield.
-
Solvent Environment: The polarity, viscosity, and protic/aprotic nature of the solvent can alter the energy levels of the excited state and influence non-radiative decay pathways.
-
Aggregation: this compound derivatives, like many planar aromatic molecules, can be prone to aggregation-caused quenching (ACQ) at high concentrations, where intermolecular interactions lead to a decrease in fluorescence. However, some derivatives can be designed to exhibit aggregation-induced emission (AIE), where fluorescence is enhanced in the aggregated state.
-
Presence of Quenchers: Substances like molecular oxygen, heavy atoms, and certain metal ions can deactivate the excited state of the fluorophore through collisional quenching, reducing the quantum yield.
-
Temperature and pH: These environmental factors can also affect the rates of radiative and non-radiative decay processes.
Q3: How can I strategically modify the structure of a this compound derivative to increase its quantum yield?
Structural modification is a powerful approach to enhance quantum yield. Key strategies include:
-
Introducing Substituents: The substitution of 4-methyl-1,8-naphthyridine (B75383) at the 2 and 7 positions with alkylamines has been shown to yield highly fluorescent compounds.[1]
-
Creating Donor-Acceptor Systems: By attaching electron-donating groups (e.g., amino or alkoxy groups) and electron-withdrawing groups (e.g., cyano or nitro groups) to the this compound scaffold, you can modulate the intramolecular charge transfer (ICT) characteristics, which can lead to higher quantum yields.
-
Restricting Intramolecular Rotations: In some cases, low quantum yield is due to energy loss through molecular vibrations or rotations in the excited state. Introducing bulky groups or creating a more rigid molecular structure can inhibit these non-radiative decay pathways.
Troubleshooting Guide: Low Quantum Yield
This guide provides a step-by-step approach to diagnosing and resolving issues of low fluorescence quantum yield in your experiments with this compound-based fluorophores.
Issue 1: The synthesized this compound derivative exhibits a much lower quantum yield than expected.
| Possible Cause | Troubleshooting Action |
| Sample Impurity | Verify Purity: Re-purify your compound using column chromatography or recrystallization. Characterize Thoroughly: Confirm the structure and purity using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS). Impurities from the synthesis, such as residual catalysts or starting materials, can act as fluorescence quenchers. |
| Solvent Effects | Screen Solvents: Measure the fluorescence quantum yield in a range of solvents with varying polarities (e.g., toluene, chloroform, THF, acetonitrile, ethanol). Some this compound derivatives show significant solvatochromism, and a change in solvent can dramatically impact fluorescence. Use Spectroscopic Grade Solvents: Ensure all solvents are of high purity and free from fluorescent impurities. |
| Concentration Effects (ACQ) | Perform a Concentration-Dependent Study: Measure the quantum yield at a series of decreasing concentrations. An increase in quantum yield upon dilution suggests that aggregation-caused quenching (ACQ) is occurring. For quantum yield measurements, ensure the absorbance of your solution in a 1 cm cuvette is below 0.1 at the excitation wavelength to avoid inner filter effects. |
| Presence of Dissolved Oxygen | Degas Solvents: Before measurements, degas your solvents by bubbling with an inert gas like nitrogen or argon, or by using several freeze-pump-thaw cycles. Compare the quantum yield in degassed versus air-saturated solvent. |
| Incorrect Instrument Settings | Verify Wavelengths: Ensure you are using the correct excitation wavelength, typically the λmax from the absorption spectrum. Optimize Slit Widths: Adjust the excitation and emission slit widths to balance signal intensity and spectral resolution. Use a Standard: Measure the quantum yield of a known standard (e.g., quinine (B1679958) sulfate (B86663) or rhodamine 6G) to confirm your instrument and measurement protocol are accurate. |
| Photobleaching | Minimize Light Exposure: Reduce the excitation light intensity and the duration of exposure. Acquire spectra promptly after preparing the sample. If photobleaching is suspected, take time-dependent fluorescence measurements to monitor for a decrease in intensity. |
Quantitative Data on this compound Fluorophores
The following table summarizes available quantitative data on the quantum yield of select this compound derivatives.
| Derivative Class | Substituents | Solvent/State | Quantum Yield (Φ) | Reference |
| n-type conjugated oligomers | Varies | Solution and Solid State | 0.70 - 1.0 | [2] |
| 2,7-dialkylamino-4-methyl-1,8-naphthyridines | Alkylamines at C2 and C7 | Chloroform | Highly Fluorescent* | [1] |
| Cationic dyes for nucleic acid imaging | Varies | Bound to DNA/RNA | Significant fluorescence enhancement (up to 143-fold)** | [3] |
*Specific quantum yield values were not provided in the available abstract, but the compounds were noted for their high fluorescence. **The quantum yield of the free dye was not specified, but a large "turn-on" response was observed upon binding to nucleic acids.
Experimental Protocols
Protocol 1: General Synthesis of Substituted 1,8-Naphthyridines via Friedländer Annulation
This protocol describes a general method for synthesizing substituted 1,8-naphthyridines from 2-aminonicotinaldehyde and an active methylene (B1212753) carbonyl compound.
Materials:
-
2-aminonicotinaldehyde
-
Active methylene carbonyl compound (e.g., acetone, ethyl acetoacetate, malononitrile)
-
Catalyst (e.g., Choline Hydroxide (ChOH))
-
Solvent (e.g., water)
-
Nitrogen gas
-
Ethyl acetate
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask, combine 2-aminonicotinaldehyde (0.5 mmol) and the active methylene carbonyl compound (0.5 mmol) in water (1 mL).
-
Add the catalyst (e.g., ChOH, 1 mol%).
-
Stir the reaction mixture under a nitrogen atmosphere at 50 °C.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude product.
-
Purify the product by column chromatography or recrystallization.
Protocol 2: Relative Quantum Yield Measurement
This protocol outlines the comparative method for determining the fluorescence quantum yield of a this compound derivative using a known fluorescence standard.
Materials:
-
Calibrated fluorescence spectrometer
-
UV-Vis spectrophotometer
-
1 cm path length quartz cuvettes
-
Spectroscopic grade solvent
-
Fluorescence standard with a known quantum yield in the chosen solvent (e.g., quinine sulfate in 0.1 M H₂SO₄, Φ = 0.54)
-
Your purified this compound sample
Procedure:
-
Prepare Stock Solutions: Prepare stock solutions of your this compound sample and the fluorescence standard in the same spectroscopic grade solvent.
-
Prepare Dilutions: From the stock solutions, prepare a series of dilutions of both the sample and the standard. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to prevent inner filter effects. A typical series would have absorbances of approximately 0.02, 0.04, 0.06, 0.08, and 0.1.
-
Measure Absorbance: Using the UV-Vis spectrophotometer, record the absorbance of each solution at the chosen excitation wavelength.
-
Measure Fluorescence: For each solution, record the corrected fluorescence emission spectrum using the same excitation wavelength and instrument settings (e.g., slit widths).
-
Integrate Fluorescence Intensity: Calculate the integrated area under the emission curve for each spectrum.
-
Plot Data: For both the sample and the standard, plot the integrated fluorescence intensity versus absorbance. The resulting plots should be linear.
-
Calculate Gradients: Determine the gradient (slope) of the linear fit for both the sample (Grad_sample) and the standard (Grad_std).
-
Calculate Quantum Yield: Calculate the quantum yield of your sample (Φ_sample) using the following equation:
Φ_sample = Φ_std * (Grad_sample / Grad_std) * (η_sample² / η_std²)
Where:
-
Φ_std is the quantum yield of the standard.
-
η_sample and η_std are the refractive indices of the solvents used for the sample and standard, respectively (if the same solvent is used, this term is 1).
-
Visualizations
Caption: A troubleshooting workflow for addressing low quantum yield in this compound fluorophores.
Caption: Experimental workflow for relative fluorescence quantum yield measurement.
References
- 1. researchgate.net [researchgate.net]
- 2. Fluorescence behaviour of 2-, 3- and 4-amino-1,8-naphthalimides: effects of the substitution positions of the amino functionality on the photophysical properties - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]
- 3. Fluorescence behaviour of 2-, 3- and 4-amino-1,8-naphthalimides: effects of the substitution positions of the amino functionality on the photophysical properties - PubMed [pubmed.ncbi.nlm.nih.gov]
minimizing impurities in the gram-scale synthesis of 1,8-Naphthyridines
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the gram-scale synthesis of 1,8-naphthyridines. The focus is on minimizing impurities and optimizing reaction conditions, particularly for the widely used Friedländer annulation.
Frequently Asked Questions (FAQs)
Q1: What is the most common and straightforward method for synthesizing 1,8-naphthyridines on a gram scale?
A1: The Friedländer annulation is considered one of the simplest and most common methods for synthesizing 1,8-naphthyridines.[1][2] This reaction involves the condensation of a 2-amino-3-pyridinecarboxaldehyde (B47744) with a compound containing an α-methylene group, such as a ketone or aldehyde.[1][3] Modern variations of this method often employ green chemistry principles, utilizing water as a solvent and mild, efficient catalysts.[4][5]
Q2: What are the primary sources of impurities in the Friedländer synthesis of 1,8-naphthyridines?
A2: The main sources of impurities include:
-
Formation of Regioisomers: When using unsymmetrical ketones, the cyclization can occur in two different ways, leading to a mixture of isomeric products.[1][3]
-
Side Reactions: Aldol condensation of the ketone starting material can occur, especially under harsh alkaline conditions.[3]
-
Incomplete Reaction: Unreacted starting materials (2-aminonicotinaldehyde and the carbonyl compound) can remain in the final product mixture.
-
Catalyst Residue: If not removed properly during workup, the catalyst can contaminate the final product.
Q3: How can I simplify the purification process for my gram-scale synthesis?
A3: Many modern, optimized protocols, particularly those using water as a solvent with a catalyst like choline (B1196258) hydroxide (B78521) (ChOH), result in the product precipitating out of the reaction mixture upon cooling.[4] In these cases, simple filtration followed by washing with cold water is often sufficient to isolate a high-purity product, minimizing the need for column chromatography.[4] The use of recyclable catalysts, such as certain ionic liquids, also simplifies purification by allowing for easy separation of the catalyst from the product.[1]
Troubleshooting Guide
Issue 1: Low or No Product Yield
| Possible Cause | Troubleshooting Action |
| Suboptimal Catalyst | The choice of catalyst is critical. Traditional acid or base catalysts can be inefficient.[1] Consider switching to a more modern and effective catalyst. Ionic liquids like choline hydroxide (ChOH) or 1,3-dimethyl-1H-imidazol-3-ium imidazol-1-ide ([Bmmim][Im]) have been shown to significantly improve yields.[1] For instance, the synthesis of 2-methyl-1,8-naphthyridine in water shows no product formation without a catalyst, but can achieve up to a 99% yield with ChOH.[1] |
| Inappropriate Solvent | While organic solvents like DMF and DMSO have been used, water is now recognized as a highly effective and environmentally friendly solvent, especially when paired with a water-soluble catalyst like ChOH.[1][6] Some reactions also show excellent yields under solvent-free conditions using an ionic liquid as both the catalyst and reaction medium.[1][3] |
| Incorrect Reaction Temperature | The reaction can be highly sensitive to temperature. For the ChOH-catalyzed synthesis in water, a mild temperature of 50°C is often optimal.[1][4] For reactions using basic ionic liquids like [Bmmim][Im], a higher temperature of around 80°C may be necessary.[1] It is essential to optimize the temperature for your specific reactants and catalyst. |
| Substrate Reactivity Issues | The electronic and steric properties of your starting materials can significantly impact the reaction. Electron-withdrawing groups on the 2-aminoaryl ketone can sometimes lead to better yields.[7] If you are working with a challenging substrate, you may need to explore more potent catalytic systems or adjust reaction conditions accordingly. |
Issue 2: Formation of Multiple Products (Impure Sample)
| Possible Cause | Troubleshooting Action |
| Use of Unsymmetrical Ketones | Unsymmetrical ketones can lead to the formation of regioisomers. The choice of catalyst can greatly influence the regioselectivity. Using a [Bmmim][Im]-catalyzed system has been shown to generate single, exclusive products in excellent yields.[1][8] Amine catalysts like TABO (1,3,3-trimethyl-6-azabicyclo[3.2.1]octane) have also demonstrated high regioselectivity, which can be further improved by the slow addition of the ketone to the reaction mixture.[9] |
| Aldol Condensation Side Reaction | This is more common under harsh basic conditions.[3] Switching to milder reaction conditions, such as those employing ChOH in water at 50°C, can minimize this side reaction. |
| Inefficient Purification | If your reaction is not clean, simple filtration may be insufficient. Standard purification techniques such as column chromatography or recrystallization may be necessary to isolate the desired product from impurities.[7] |
Quantitative Data Summary
The following tables summarize key data for optimizing the Friedländer synthesis of 1,8-naphthyridines.
Table 1: Optimization of 2-Methyl-1,8-naphthyridine Synthesis in Water [4]
| Entry | Catalyst (mol %) | Temperature (°C) | Time (h) | Yield (%) |
| 1 | None | 50 | 12 | No Reaction |
| 2 | ChOH (1) | Room Temp | 12 | 65 |
| 3 | ChOH (1) | 50 | 6 | 99 |
| 4 | LiOH (1) | 50 | 8 | 69 |
| 5 | KOH (1) | 50 | 8 | 62 |
Reaction Conditions: 2-aminonicotinaldehyde (0.5 mmol), acetone (B3395972) (0.5 mmol), H₂O (1 mL).
Table 2: Comparison of Catalysts for the Synthesis of 2,3-diphenyl-1,8-naphthyridine [1]
| Entry | Catalyst | Temperature (°C) | Time (h) | Yield (%) |
| 1 | [Bmmim][Im] | 80 | 24 | 92 |
| 2 | [Bmmim][OH] | 80 | 24 | 85 |
| 3 | [Bmmim][OAc] | 80 | 24 | 73 |
| 4 | [Bmim][Im] | 80 | 24 | 81 |
Reaction Conditions: 2-amino-3-pyridinecarboxaldehyde (0.6 mmol), 2-phenylacetophenone (1 mmol), Catalyst (5 mL), solvent-free.
Experimental Protocols
Gram-Scale Synthesis of 2-Methyl-1,8-naphthyridine in Water[4]
This protocol details a highly efficient and environmentally friendly method.
Materials:
-
2-aminonicotinaldehyde
-
Acetone
-
Choline hydroxide (ChOH) solution (e.g., 45 wt. % in H₂O)
-
Deionized Water
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Water bath or heating mantle
Procedure:
-
To a clean round-bottom flask, add 2-aminonicotinaldehyde (e.g., 1.23 g, 10 mmol) and acetone (e.g., 0.74 mL, 10 mmol).
-
Add 10 mL of deionized water to the flask.
-
Add choline hydroxide (1 mol %) to the reaction mixture.
-
Place the flask in a pre-heated water bath at 50°C.
-
Stir the reaction mixture vigorously for approximately 6 hours.
-
Monitor the completion of the reaction by Thin-Layer Chromatography (TLC).
-
Upon completion, allow the mixture to cool to room temperature. The product will often precipitate out of the solution.
-
Isolate the solid product by filtration.
-
Wash the isolated solid with a small amount of cold water to remove any residual catalyst.
-
Dry the product under vacuum to obtain the final 2-methyl-1,8-naphthyridine.
Visualizations
The following diagrams illustrate key workflows and decision-making processes for the Friedländer synthesis.
Caption: General experimental workflow for the gram-scale synthesis of 1,8-naphthyridines.
Caption: Troubleshooting workflow for addressing low product yield in this compound synthesis.
References
- 1. Synthesis of 1,8-Naphthyridines by the Ionic Liquid-Catalyzed Friedlander Reaction and Application in Corrosion Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A mild synthesis of substituted 1,8-naphthyridines - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Synthesis of Quinolines via Friedländer Reaction in Water and under Catalyst-Free Conditions [organic-chemistry.org]
- 7. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Highly Regioselective Friedlaender Annulations with Unmodified Ketones Employing Novel Amine Catalysts: Syntheses of 2-Substituted Quinolines, 1,8-Naphthyridines, and Related Heterocycles [organic-chemistry.org]
Technical Support Center: Troubleshooting Unexpected Color Changes in 1,8-Naphthyridine Reactions
Welcome to the Technical Support Center for 1,8-Naphthyridine Chemistry. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and understand unexpected color changes that may occur during the synthesis and handling of this compound derivatives.
Frequently Asked Questions (FAQs)
Q1: My this compound reaction turned dark brown/black. What are the likely causes?
A1: A dark brown or black coloration in your reaction is often indicative of decomposition or polymerization. Several factors can contribute to this:
-
Starting Material Instability: The primary precursor for many this compound syntheses, 2-aminonicotinaldehyde (or related 2-aminopyridine-3-carbaldehydes), can be unstable and prone to self-condensation or polymerization, especially under harsh reaction conditions like high temperatures or strong acids/bases.
-
Oxidation: this compound derivatives can be susceptible to oxidation, particularly when exposed to air at elevated temperatures. This can lead to the formation of highly conjugated, colored byproducts.
-
Side Reactions: The Friedländer synthesis, a common method for preparing 1,8-naphthyridines, can have side reactions that produce tar-like substances if not properly controlled.
-
Residual Metal Catalysts: If you are using a metal catalyst (e.g., copper, palladium), incomplete removal can lead to the formation of colored complexes with the product or impurities.
Q2: The color of my purified this compound derivative changed over time. Why is this happening?
A2: Post-purification color changes are typically due to instability of the final compound. The primary causes are:
-
Air and Light Sensitivity: Many heterocyclic compounds, including 1,8-naphthyridines, can be sensitive to air and light. Photo-oxidation or slow oxidation upon storage can generate colored degradation products. Storing your compound under an inert atmosphere (e.g., nitrogen or argon) and in the dark can help mitigate this.
-
Residual Impurities: Trace amounts of acidic or basic impurities from the purification process (e.g., residual TFA from HPLC) can catalyze degradation over time.
-
N-Oxide Formation: The pyridine (B92270) nitrogen atoms in the this compound ring can be oxidized to N-oxides, which can alter the electronic properties of the molecule and lead to a change in color.
Q3: My reaction is a pale yellow color. Is this normal?
A3: A pale yellow color is often normal for solutions containing this compound derivatives. The extended π-system of the naphthyridine ring can absorb in the near-UV or violet region of the spectrum, leading to a complementary yellow appearance. The starting material, 2-aminonicotinaldehyde, is also typically a yellow solid. However, a significant change in the intensity of the yellow color or a shift to a darker yellow or orange may indicate the formation of byproducts.
Q4: Can the choice of catalyst influence the color of the reaction?
A4: Absolutely. The catalyst can influence the reaction in several ways that affect the color:
-
Reaction Rate and Temperature: A more efficient catalyst may allow for lower reaction temperatures and shorter reaction times, minimizing the formation of degradation products.
-
Side Reactions: Different catalysts can favor different reaction pathways. Some catalysts may promote side reactions that lead to colored impurities. For instance, strong acid or base catalysts in the Friedländer synthesis can sometimes lead to more side products compared to milder, more regioselective catalysts.
-
Catalyst-Product Complexes: As mentioned, residual metal catalysts can form colored complexes with the this compound product.
Troubleshooting Guide
If you are encountering unexpected color changes in your this compound reactions, follow this troubleshooting guide to identify and resolve the issue.
Issue 1: Reaction Turns Dark Brown or Black
| Potential Cause | Recommended Solutions |
| Starting Material Decomposition | - Use freshly prepared or purified 2-aminonicotinaldehyde. - Consider in situ generation of the aldehyde if it is particularly unstable. - Optimize reaction temperature; avoid excessively high temperatures. |
| Oxidative Degradation | - Run the reaction under an inert atmosphere (nitrogen or argon). - Use degassed solvents. - Add an antioxidant if compatible with your reaction chemistry. |
| Uncontrolled Side Reactions | - Carefully control the addition rate of reagents. - Optimize the stoichiometry of your reactants. - Investigate alternative, milder catalysts for the Friedländer synthesis. |
| Residual Metal Catalyst | - Ensure complete removal of the catalyst during workup. This may involve additional extraction, filtration through a pad of celite, or the use of a metal scavenger. |
Issue 2: Purified Product Changes Color Over Time
| Potential Cause | Recommended Solutions |
| Air/Light Sensitivity | - Store the purified compound under an inert atmosphere. - Use amber vials or wrap vials in aluminum foil to protect from light. - Store at a lower temperature (e.g., in a refrigerator or freezer). |
| Residual Acid/Base | - Ensure thorough removal of any acidic or basic modifiers used during chromatography. This may involve a final wash with a neutral buffer or co-evaporation with a neutral solvent. |
| Inherent Instability | - If the compound is inherently unstable, consider converting it to a more stable salt form if appropriate for your application. |
Experimental Protocols
Protocol 1: Purification of a Colored this compound Product
If your crude product is highly colored, the following purification protocol can be effective:
-
Initial Workup:
-
Quench the reaction mixture and extract the product into an appropriate organic solvent (e.g., ethyl acetate (B1210297), dichloromethane).
-
Wash the organic layer sequentially with water, a mild aqueous base (e.g., saturated NaHCO₃ solution) to remove acidic impurities, and brine.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Column Chromatography:
-
Adsorb the crude product onto a small amount of silica (B1680970) gel.
-
Perform column chromatography on silica gel using a gradient elution system. Start with a non-polar solvent (e.g., hexane (B92381) or heptane) and gradually increase the polarity with a more polar solvent (e.g., ethyl acetate or acetone).
-
Monitor the separation by thin-layer chromatography (TLC) to identify the fractions containing the desired product and separate it from more polar, colored impurities which often remain on the column.
-
-
Recrystallization:
-
If the product is a solid, recrystallization can be a highly effective method for removing colored impurities.
-
Dissolve the partially purified product in a minimum amount of a hot solvent in which the product has good solubility at high temperature and poor solubility at low temperature.
-
Allow the solution to cool slowly to form crystals. The colored impurities will ideally remain in the mother liquor.
-
Collect the crystals by filtration and wash with a small amount of cold solvent.
-
Protocol 2: Analytical Characterization of Colored Impurities
To identify the source of the unexpected color, the following analytical techniques are recommended:
-
UV-Vis Spectroscopy:
-
Dissolve a small sample of the crude reaction mixture or the colored impurity in a suitable UV-transparent solvent (e.g., acetonitrile, methanol).
-
Acquire the UV-Vis spectrum from approximately 200 to 800 nm.
-
The presence of absorption bands in the visible region (400-800 nm) will confirm the presence of colored species. The absorption maximum (λmax) can provide clues about the nature of the chromophore. For example, highly conjugated systems resulting from oxidation or polymerization will absorb at longer wavelengths.
-
-
Liquid Chromatography-Mass Spectrometry (LC-MS):
-
Analyze the crude reaction mixture by LC-MS.
-
The liquid chromatography will separate the components of the mixture.
-
The mass spectrometer will provide the mass-to-charge ratio (m/z) of the parent ion for each component, allowing for the determination of their molecular weights. This can help identify potential side products, degradation products (e.g., oxidized or dimerized species), and unreacted starting materials.
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
If a significant colored impurity can be isolated, obtain ¹H and ¹³C NMR spectra.
-
The chemical shifts and coupling patterns will provide detailed structural information to help elucidate the structure of the colored byproduct. For example, the formation of an N-oxide can cause a downfield shift of the neighboring protons in the ¹H NMR spectrum.[1]
-
Data Presentation
Table 1: Common Causes of Unexpected Color Changes and Their Characteristics
| Observation | Potential Cause | Likely Chemical Species |
| Dark Brown/Black Solution or Precipitate | Polymerization/Decomposition | Tar-like, insoluble polymeric materials |
| Reaction Darkens Upon Air Exposure | Oxidation | Highly conjugated, oxidized this compound derivatives; N-oxides |
| Purified Product is a Different Color than Expected | Metal Complexation | This compound-metal complex |
| Yellowing of Purified Product Over Time | Slow Oxidation/Degradation | Oxidized byproducts, N-oxides |
Table 2: Indicative UV-Vis Absorption of this compound Species
| Species | Typical Appearance | Approximate λmax (nm) |
| Simple this compound Derivatives | Colorless to Pale Yellow | 280 - 350 |
| N-Oxides of 1,8-Naphthyridines | Yellow to Orange | Shift to longer wavelengths compared to the parent compound |
| Metal Complexes (e.g., Cu²⁺, Fe³⁺) | Blue, Green, or Red | Dependent on the metal and ligand field |
| Oxidized/Polymeric Byproducts | Brown to Black | Broad absorption across the visible spectrum |
Visualizations
Caption: Troubleshooting workflow for unexpected color changes.
Caption: Potential pathways to colored byproducts in Friedländer synthesis.
This technical support guide provides a starting point for addressing unexpected color changes in your this compound reactions. By systematically evaluating your reaction conditions, starting materials, and purification procedures, you can effectively troubleshoot these issues and obtain your desired products with high purity.
References
Technical Support Center: Optimization of 1,8-Naphthyridine Ligands for Catalytic Applications
Welcome to the technical support center for the optimization and application of 1,8-naphthyridine ligands. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide guidance on experimental design and troubleshooting.
Frequently Asked Questions (FAQs)
Q1: What makes the this compound scaffold a "privileged" ligand for catalysis?
The this compound structure is considered a "privileged" motif, particularly for dinucleating ligands, because the fixed arrangement of its two nitrogen atoms is ideal for binding two metal centers in close proximity.[1][2] This unique geometry can facilitate metal-metal cooperativity, enabling multi-electron processes and unique reactivity that is often difficult to achieve with mononuclear complexes.[3][4]
Q2: How can I tune the steric and electronic properties of my this compound ligand?
The properties of the ligand can be systematically tuned by introducing different substituents at various positions on the naphthyridine core.
-
Steric Properties: Introducing bulky groups at the 2 and 7 positions can create a sterically hindered catalytic pocket. The steric bulk can be quantified using methods like the "buried volume" (Vbur) and the G-parameter, which helps in the rational design of ligands to control substrate access and selectivity.[1]
-
Electronic Properties: The electronic environment of the metal centers can be modified by adding electron-donating or electron-withdrawing groups to the ligand scaffold. This influences the redox potential of the resulting metal complex and its catalytic activity.
Q3: What are the most common methods for synthesizing substituted this compound ligands?
The Friedländer annulation is one of the most common and versatile methods for synthesizing the this compound core.[5] It involves the condensation of a 2-aminonicotinaldehyde with a compound containing an active methylene (B1212753) group (e.g., ketones, β-ketoesters).[6][7] Modern variations of this reaction utilize green chemistry principles, such as using water as a solvent, employing ionic liquids or basic catalysts like choline (B1196258) hydroxide (B78521), and using microwave irradiation to accelerate the reaction.[5][6][7] Other methods include cobalt- or palladium-catalyzed cross-coupling reactions to functionalize a pre-existing halogenated naphthyridine scaffold.[8]
Q4: Which characterization techniques are essential for confirming the structure of my ligand and its metal complex?
For the synthesized ligand, essential characterization includes:
-
NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure and purity.[7][9]
-
Mass Spectrometry (MS): To verify the molecular weight.[7]
For the resulting metal complex, additional techniques are required:
-
X-ray Crystallography: Provides unambiguous determination of the solid-state structure, including bond lengths, angles, and the coordination geometry around the metal center(s).[10][11]
-
Infrared (IR) Spectroscopy: To observe changes in vibrational modes upon coordination to the metal.
-
UV-Vis Spectroscopy: To study the electronic transitions within the complex.[3]
-
Elemental Analysis: To confirm the empirical formula of the complex.
Troubleshooting Guides
Issue 1: Low Yield in Friedländer Synthesis of this compound Ligand
Question: My Friedländer synthesis is resulting in a low yield of the desired this compound product. What are the potential causes and solutions?
Answer: Low yields in the Friedländer synthesis can stem from several factors. Below is a troubleshooting workflow and potential solutions.
Caption: Troubleshooting workflow for low-yield Friedländer synthesis.
Issue 2: Inactivity or Low Yield in Palladium-Catalyzed Cross-Coupling Reactions
Question: I am using a this compound-based complex as a catalyst in a cross-coupling reaction (e.g., Suzuki, Heck), but the reaction is slow or gives a low yield. What should I check?
Answer: Inactivity in palladium-catalyzed cross-coupling can be complex. Key areas to investigate include the catalyst's active state, the choice of ligand, and the reaction conditions.[12]
-
Catalyst Activation: Ensure the active Pd(0) species is being generated. If using a Pd(II) precatalyst, it may require an activation step. Consider using a well-defined precatalyst to ensure consistent generation of the active catalyst.
-
Ligand Choice: The this compound ligand must be appropriate for the specific reaction. Bulky, electron-rich ligands often favor reductive elimination and improve catalytic turnover. If your ligand is not suitable, consider modifying its substituents or screening other ligand types.[12]
-
Reaction Conditions:
-
Solvent: Ensure the solvent is anhydrous and deoxygenated, as both water and oxygen can deactivate the catalyst.[12]
-
Base: The choice and strength of the base are critical. The base may be too weak to facilitate transmetalation or too strong, causing side reactions. Screen different bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄).
-
Temperature: The reaction may require higher temperatures for efficient catalytic turnover. Incrementally increase the temperature while monitoring for product formation and potential decomposition.[12]
-
-
Reagent Purity: Impurities in starting materials or solvents can poison the catalyst. Ensure all reagents are of high purity.
Quantitative Data Summary
Table 1: Comparison of Synthetic Conditions for this compound Derivatives via Friedländer Synthesis
| Entry | Reactants | Catalyst (mol%) | Solvent | Temp. (°C) | Time | Yield (%) | Reference |
| 1 | 2-aminonicotinaldehyde, Acetone (B3395972) | Choline Hydroxide (1 mol%) | H₂O | 50 | 6 h | >95 | [7][9] |
| 2 | 2-aminonicotinaldehyde, Acetone | LiOH·H₂O | H₂O | - | - | 69 | [7] |
| 3 | 2-aminonicotinaldehyde, Methylene Cmpd. | DABCO (10 mmol) | None | MW | 2-4 min | 74-85 | [6] |
| 4 | 2-aminonicotinaldehyde, Methylene Cmpd. | CeCl₃·7H₂O (1 mmol) | None | RT | 3-6 min | High | [6] |
| 5 | 2-amino-3-pyridinecarboxaldehyde, Ketone | [Bmmim][Im] (Ionic Liquid) | [Bmmim][Im] | 80 | 24 h | >90 | [5] |
MW = Microwave Irradiation; RT = Room Temperature; Methylene Cmpd. = Active Methylene Compound
Table 2: Performance of this compound-Based Catalysts in Cross-Coupling Reactions
| Reaction Type | Catalyst System | Substrates | Yield (%) | Reference |
| Alkylation | CoCl₂ (5%) | 3,6-dichloro-1,8-dimethyl-2,7-naphthyridine + Grignard | 80 | [8] |
| Arylation | CoCl₂·2LiCl (5%) / HCO₂Na (50%) | 1-chloro-2,7-naphthyridine + Arylzinc reagent | 80-82 | [8] |
| C-N Coupling | This compound copper(I) complex (1 mol%) | Aryl halides + Imidazoles | Moderate-High | [13] |
| PDE4D Inhibition (IC₅₀) | 6,8-disubstituted 1,7-naphthyridine (B1217170) derivative 11 | Human PDE4D enzyme | 1 nM | [14] |
Experimental Protocols
Protocol 1: Green Synthesis of 2-Methyl-1,8-naphthyridine[7][9]
This protocol describes an environmentally friendly, one-step synthesis of 2-methyl-1,8-naphthyridine in water using choline hydroxide as a catalyst.
Materials:
-
2-aminonicotinaldehyde
-
Acetone
-
Choline hydroxide (ChOH) solution (45 wt % in H₂O)
-
Deionized water
-
Round-bottom flask with magnetic stirrer
-
Nitrogen or Argon supply
Procedure:
-
In a round-bottom flask, dissolve 2-aminonicotinaldehyde (0.5 mmol, 61 mg) in deionized water (1 mL).
-
Add acetone (0.5 mmol, 36.5 µL) to the solution.
-
Add choline hydroxide (1 mol %, ~3 µL of 45 wt % solution) to the reaction mixture.
-
Stir the mixture under a nitrogen atmosphere at 50 °C for approximately 6 hours.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature. The product will precipitate as a solid.
-
Filter the solid product, wash with cold water, and dry under vacuum to obtain 2-methyl-1,8-naphthyridine as a cream-colored solid (yield >95%).
-
Characterize the product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: Cobalt-Catalyzed Arylation of a Chloronaphthyridine[8]
This protocol details the functionalization of a chloronaphthyridine scaffold using a cobalt-catalyzed cross-coupling reaction with an arylzinc reagent.
Materials:
-
Chloronaphthyridine (e.g., 1-chloro-2,7-naphthyridine)
-
Arylzinc chloride reagent (e.g., PhZnCl)
-
CoCl₂·2LiCl solution (1 M in THF)
-
Sodium formate (B1220265) (HCO₂Na)
-
Anhydrous Tetrahydrofuran (THF)
-
Schlenk flask and vacuum/inert gas manifold
Procedure:
-
Under an inert atmosphere (Argon), add the chloronaphthyridine (1 mmol), sodium formate (0.5 mmol), and anhydrous THF (5 mL) to a Schlenk flask.
-
Add the arylzinc chloride solution (1.2 mmol, 1.2 mL of 1 M solution) to the flask via syringe.
-
Add the CoCl₂·2LiCl solution (0.05 mmol, 0.05 mL of 1 M solution) to initiate the reaction.
-
Stir the reaction mixture at 25 °C for 12 hours.
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of NH₄Cl.
-
Extract the aqueous layer with ethyl acetate (B1210297) (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to yield the desired arylated naphthyridine.
Visualizations
Caption: General workflow from ligand synthesis to catalytic application.
References
- 1. Quantification of the Steric Properties of this compound-Based Ligands in Dinuclear Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Development of Homo- and Heteromultimetallic Complexes Supported by 1,8- Naphthyridine Ligands [escholarship.org]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of 1,8-Naphthyridines by the Ionic Liquid-Catalyzed Friedlander Reaction and Application in Corrosion Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Preparation of Polyfunctional Naphthyridines by Cobalt-Catalyzed Cross-Couplings of Halogenated Naphthyridines with Magnesium and Zinc Organometallics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. Palladium-catalyzed cross-coupling reactions for the synthesis of 6, 8-disubstituted 1,7-naphthyridines: a novel class of potent and selective phosphodiesterase type 4D inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing 1,8-Naphthyridine Drug Candidates for In Vivo Success
This guide provides researchers, scientists, and drug development professionals with practical solutions and detailed protocols to address common challenges encountered when transitioning 1,8-naphthyridine-based drug candidates from in vitro success to in vivo efficacy.
Section 1: Solubility & Formulation Issues
Poor aqueous solubility is a frequent hurdle for heterocyclic compounds, leading to inadequate absorption and low bioavailability. This section addresses common formulation challenges.
Frequently Asked Questions (FAQs)
Q1: My this compound compound shows potent in vitro activity but fails in vivo due to poor solubility. What are my options?
A1: Low aqueous solubility is a primary cause of poor oral bioavailability. Several formulation strategies can be employed to enhance the solubility and dissolution rate of your compound. The choice of strategy depends on the physicochemical properties of your specific derivative.
Initial Strategies to Consider:
-
Particle Size Reduction: Decreasing the particle size increases the surface area available for dissolution. Techniques like micronization and nanonization can significantly improve the dissolution rate.
-
Use of Co-solvents: Solvents such as DMSO, PEG 300/400, and Tween 80 can be used to create a more polar environment, solubilizing the compound for preclinical studies. However, the concentration of co-solvents must be carefully optimized to avoid toxicity.
-
pH Adjustment: If your this compound derivative has ionizable groups (e.g., basic nitrogen atoms), adjusting the pH of the formulation to form a more soluble salt can dramatically increase its concentration in solution.
-
Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules, forming inclusion complexes that are more water-soluble. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used, low-toxicity option.
-
Lipid-Based Formulations: For highly lipophilic compounds, lipid-based delivery systems such as self-emulsifying drug delivery systems (SEDDS) can improve absorption by solubilizing the drug in a lipid matrix.
The following table summarizes these common approaches:
| Formulation Strategy | Principle | Example Application |
| Particle Size Reduction | Increases surface-area-to-volume ratio, enhancing dissolution rate as described by the Noyes-Whitney equation. | Micronization or jet milling of the solid drug substance before formulation. |
| Co-solvents | Increases the polarity of the solvent system to dissolve a lipophilic drug. | A common vehicle for mouse studies is a mixture of DMSO, PEG, and saline. |
| pH Adjustment | Ionizes the drug molecule, increasing its interaction with water (e.g., protonating a basic nitrogen to form a soluble salt). | Dependent on the pKa of the specific this compound derivative. |
| Cyclodextrins | Forms a host-guest inclusion complex, masking the hydrophobic drug within its cavity and presenting a hydrophilic exterior. | Using HP-β-CD to prepare an aqueous solution for intravenous or oral administration. |
| Lipid-Based Formulations | Solubilizes the drug in a lipid matrix, which can form micelles or emulsions in the gut, improving absorption. | Self-emulsifying drug delivery systems (SEDDS) for oral dosing. |
Section 2: Metabolism & Stability Challenges
High metabolic turnover is a critical factor that can lead to rapid clearance and insufficient drug exposure at the target site. Understanding and improving metabolic stability is key to enhancing in vivo half-life and efficacy.
Troubleshooting Guide
Problem: My this compound derivative has a very short half-life in vivo, suggesting rapid metabolism.
This is a common issue, particularly for compounds with sites susceptible to Phase I (e.g., CYP450-mediated oxidation) or Phase II (e.g., glucuronidation) metabolism. An 8-hydroxynaphthyridine, for example, demonstrated weak efficacy in a mouse model specifically because it was hampered by rapid glucuronidation.[1]
Troubleshooting Workflow:
Caption: Workflow for troubleshooting poor metabolic stability.
Step 1: Determine Metabolic Liability with In Vitro Assays Before making structural changes, you must understand how your compound is metabolized. A panel of in vitro assays is essential.[2][3][4][5]
-
Liver Microsomal Stability Assay: This is the most common starting point and assesses metabolism by Phase I enzymes like Cytochrome P450s (CYPs).[5]
-
Hepatocyte Stability Assay: Using whole liver cells provides a more complete picture, as it includes both Phase I and Phase II enzymes, as well as active transporters. This is crucial for identifying liabilities like glucuronidation.[2][5]
-
S9 Fraction Stability Assay: The S9 fraction contains both microsomal and cytosolic enzymes, offering a broad screen for metabolic pathways.[2]
Step 2: Identify the Metabolites Use techniques like liquid chromatography-mass spectrometry (LC-MS) to identify the specific metabolites formed during the in vitro stability assays. This will pinpoint the exact site on the molecule that is being modified (the metabolic "hotspot").
Step 3: Apply Structure-Activity Relationship (SAR) to Block Metabolism Once the metabolic hotspot is known, you can make targeted chemical modifications to block this pathway while preserving target engagement.
-
Blocking Hydroxylation: If an aromatic ring is being hydroxylated, adding a fluorine or chlorine atom at that position can block CYP-mediated metabolism.
-
Preventing Glucuronidation: If a phenolic hydroxyl group is being glucuronidated, it can be methylated (OH to OMe) or replaced with a bioisostere to remove the site of conjugation.[1]
-
Introducing Steric Hindrance: Adding a bulky group near the metabolic hotspot can sterically shield it from enzymatic access.
Detailed Protocol: In Vitro Metabolic Stability in Liver Microsomes
This protocol outlines a standard procedure to determine the intrinsic clearance of a this compound candidate using liver microsomes.
Materials:
-
Pooled liver microsomes (human, rat, or mouse)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, G6PDH)
-
Phosphate (B84403) buffer (e.g., 100 mM potassium phosphate, pH 7.4)
-
Test compound (this compound derivative) stock solution in DMSO
-
Positive control compound with known metabolic fate (e.g., Verapamil, Testosterone)
-
Acetonitrile (B52724) with an internal standard (for quenching and analysis)
-
96-well plates, incubator, LC-MS/MS system
Procedure:
-
Preparation: Thaw liver microsomes and NADPH regenerating system on ice. Prepare the incubation mixture by adding microsomes to the phosphate buffer to a final concentration of 0.5 mg/mL.
-
Compound Addition: Add the test compound to the microsome-buffer mixture to achieve a final concentration of 1 µM. Gently mix. The final DMSO concentration should be <0.5%.
-
Initiation of Reaction: Pre-incubate the plate at 37°C for 5 minutes. Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.
-
Time-Point Sampling: At specified time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench it by adding it to a well containing cold acetonitrile with an internal standard. The 0-minute sample is taken immediately after adding NADPH.
-
Sample Processing: Once all time points are collected, centrifuge the plate to pellet the precipitated protein.
-
LC-MS/MS Analysis: Transfer the supernatant to a new plate for analysis. Quantify the remaining percentage of the parent compound at each time point using a validated LC-MS/MS method.
-
Data Analysis: Plot the natural log of the percentage of the parent compound remaining versus time. The slope of the line gives the elimination rate constant (k). Calculate the in vitro half-life (t½) as 0.693/k.
Section 3: Pharmacokinetics & Bioavailability
Pharmacokinetics (PK) describes how an organism affects a drug, covering absorption, distribution, metabolism, and excretion (ADME). A poor PK profile is a common reason for in vivo failure.
Frequently Asked Questions (FAQs)
Q1: My compound has good solubility and metabolic stability, but still shows low oral bioavailability. What could be the issue?
A1: Even with good solubility and stability, other factors can limit oral bioavailability (%F):
-
Poor Permeability: The compound may not efficiently cross the intestinal wall. In silico models or in vitro assays like the Caco-2 permeability assay can predict this.
-
Efflux Transporters: The compound might be a substrate for efflux pumps in the gut, such as P-glycoprotein (P-gp), which actively transport it back into the intestinal lumen.
-
First-Pass Metabolism: The compound may be extensively metabolized in the gut wall or liver before it reaches systemic circulation. While liver metabolism can be assessed with stability assays, gut metabolism is a separate consideration.
Q2: How can I improve the pharmacokinetic profile of my lead compound through structural modification?
A2: A systematic structure-activity relationship (SAR) study is crucial. The goal is to modify the structure to improve ADME properties while retaining potency. The following table provides a representative example of how a targeted modification to a hypothetical this compound lead compound ("Naphtha-Lead") to block a metabolic hotspot resulted in an optimized candidate ("Naphtha-Opt") with superior in vivo properties.
| Parameter | Naphtha-Lead | Naphtha-Opt | Improvement |
| In Vitro Potency (IC₅₀) | 15 nM | 20 nM | Potency maintained |
| Microsomal Stability (t½, min) | 8 min | >60 min | >7.5-fold |
| Aqueous Solubility (µM) | 5 µM | 25 µM | 5-fold |
| Oral Bioavailability (%F, Rat) | 3% | 45% | 15-fold |
| Plasma Half-Life (t½, Rat) | 0.5 hr | 4.2 hr | 8.4-fold |
| Peak Plasma Conc. (Cmax, ng/mL) | 50 ng/mL | 850 ng/mL | 17-fold |
| Total Exposure (AUC, ng·hr/mL) | 120 ng·hr/mL | 2800 ng·hr/mL | 23-fold |
This table contains representative data synthesized from typical values reported in drug discovery literature to illustrate the impact of optimization.
Signaling Pathway Context: 1,8-Naphthyridines as PARP Inhibitors
Many this compound derivatives function as inhibitors of key cellular enzymes, such as Poly (ADP-ribose) polymerase (PARP), which is critical for DNA single-strand break repair. Understanding this context is vital for interpreting in vivo efficacy, as the drug must achieve sufficient concentration at the tumor site to engage this target.
Caption: PARP inhibition pathway leading to synthetic lethality.
Detailed Protocol: Single-Dose Pharmacokinetic Study in Mice
This protocol provides a general framework for assessing the PK profile of a this compound candidate after oral administration.
Materials:
-
Test compound formulated for oral gavage (e.g., in 0.5% HPMC, 1% Tween 80 in water)
-
Male C57BL/6 mice (8-10 weeks old)
-
Oral gavage needles (curved, 20-22 gauge)
-
Blood collection tubes (e.g., EDTA-coated microcentrifuge tubes)
-
Anesthetic (e.g., isoflurane) for terminal bleed
-
Centrifuge, vortexer, pipettes
-
LC-MS/MS system for bioanalysis
Procedure:
-
Acclimatization & Fasting: Acclimate animals for at least 3 days. Fast mice for 4 hours before dosing (water ad libitum).
-
Dosing: Weigh each mouse to calculate the precise dosing volume. Administer the test compound formulation via oral gavage at the target dose (e.g., 10 mg/kg). Record the exact time of dosing for each animal.
-
Blood Sampling: Collect blood samples (approx. 30-50 µL) at predetermined time points (e.g., 15 min, 30 min, 1h, 2h, 4h, 8h, 24h).
-
Interim Sampling: Use submandibular or saphenous vein puncture for conscious sampling.
-
Terminal Bleed: Use cardiac puncture under terminal anesthesia for the final time point to collect a larger volume.
-
-
Plasma Preparation: Immediately place blood samples into EDTA-coated tubes. Keep on ice. Centrifuge at 4°C to separate plasma.
-
Sample Storage: Transfer the plasma supernatant to a new, labeled tube and store at -80°C until bioanalysis.
-
Bioanalysis: Determine the concentration of the test compound in the plasma samples using a validated LC-MS/MS method. This requires creating a standard curve of the compound in blank plasma.
-
Pharmacokinetic Analysis: Use software (e.g., Phoenix WinNonlin) to perform a non-compartmental analysis (NCA) on the plasma concentration-time data to calculate key PK parameters (Cmax, Tmax, AUC, t½, Clearance, and %F if IV data is available).
References
- 1. Identification and Optimization of a Series of 8-Hydroxy Naphthyridines with Potent In Vitro Antileishmanial Activity: Initial SAR and Assessment of In Vivo Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effect of Small Molecule Modification on Single Cell Pharmacokinetics of PARP Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Discovery of Naphthyridinone Derivatives as Selective and Potent PKMYT1 Inhibitors with Antitumor Efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of 1,8-Naphthyridine Anticancer Agents and Existing Chemotherapeutics
For Researchers, Scientists, and Drug Development Professionals
The quest for novel anticancer agents with improved efficacy and reduced toxicity is a cornerstone of oncological research. Among the myriad of heterocyclic compounds explored, the 1,8-naphthyridine scaffold has emerged as a promising pharmacophore, demonstrating potent cytotoxic activity against a range of cancer cell lines. This guide provides an objective comparison of the efficacy of novel this compound derivatives with established anticancer drugs, supported by experimental data, detailed methodologies, and visual representations of key biological pathways and workflows.
In Vitro Efficacy: A Head-to-Head Comparison
Numerous studies have demonstrated the potent in vitro anticancer activity of this compound derivatives across various cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of a drug's potency, is a key metric for comparison. Lower IC50 values indicate greater potency.
Several novel this compound derivatives have shown comparable or even superior potency to existing chemotherapeutic agents in preclinical studies. For instance, a series of 2-phenyl-7-methyl-1,8-naphthyridine derivatives exhibited significant cytotoxicity against the MCF7 human breast cancer cell line, with some compounds showing lower IC50 values than the broad-spectrum protein kinase inhibitor, staurosporine.[1] Similarly, halogen-substituted this compound-3-carboxamide derivatives have demonstrated potent activity against pancreatic (MIAPaCa), leukemia (K-562), ovarian (PA-1), and colon (SW620) cancer cell lines.[2][3][4] One notable this compound derivative, compound 5p , has shown a potent inhibitory effect on topoisomerase IIβ, a key enzyme in DNA replication, when compared to the well-established topoisomerase inhibitors doxorubicin (B1662922) and topotecan.[5][6]
Below are tables summarizing the comparative in vitro efficacy of selected this compound derivatives against existing anticancer drugs.
Table 1: Comparison of IC50 Values (µM) of this compound Derivatives and Staurosporine against MCF7 Breast Cancer Cells [1]
| Compound | IC50 (µM) |
| This compound Derivative 10c | 1.47 |
| This compound Derivative 8d | 1.62 |
| This compound Derivative 4d | 1.68 |
| This compound Derivative 10f | 2.30 |
| This compound Derivative 8b | 3.19 |
| Staurosporine (Reference Drug) | 4.51 |
Table 2: Comparison of IC50 Values (µM) of Halogenated this compound-3-carboxamide Derivatives and Doxorubicin [2][3][4]
| Compound | Cell Line | IC50 (µM) | Doxorubicin IC50 (µM) |
| Compound 47 | MIAPaCa (Pancreatic) | 0.41 | >10 |
| Compound 47 | K-562 (Leukemia) | 0.77 | 0.8 |
| Compound 36 | PA-1 (Ovarian) | 1.19 | 1.2 |
| Compound 29 | SW620 (Colon) | 1.4 | 1.5 |
Table 3: Comparison of Topoisomerase IIβ Inhibition by a this compound Derivative and Existing Inhibitors [5][6]
| Compound | Target | Inhibitory Effect |
| This compound Derivative 5p | Topoisomerase IIβ | Potent Inhibition |
| Doxorubicin (Reference Drug) | Topoisomerase II | Known Inhibitor |
| Topotecan (Reference Drug) | Topoisomerase I | Known Inhibitor |
Mechanisms of Action: Targeting Key Signaling Pathways
The anticancer activity of this compound derivatives is often attributed to their ability to interfere with critical cellular processes, including DNA replication and cell signaling pathways that are frequently dysregulated in cancer.
Inhibition of Topoisomerase II
Several this compound compounds have been identified as potent inhibitors of topoisomerase II, an enzyme crucial for resolving DNA topological problems during replication, transcription, and chromosome segregation.[5][6] By stabilizing the enzyme-DNA cleavage complex, these agents lead to the accumulation of double-strand DNA breaks, ultimately triggering apoptosis. This mechanism is shared with established anticancer drugs like etoposide (B1684455) and doxorubicin.[7]
Modulation of EGFR and PI3K/Akt Signaling Pathways
The Epidermal Growth Factor Receptor (EGFR) and the downstream Phosphoinositide 3-kinase (PI3K)/Akt signaling pathways are pivotal in regulating cell growth, proliferation, and survival.[8][9] Aberrant activation of these pathways is a common feature of many cancers. Some this compound derivatives have been shown to inhibit EGFR, similar to drugs like gefitinib.[8][10][11] Furthermore, evidence suggests that these compounds can modulate the PI3K/Akt pathway, a critical downstream effector of EGFR.[12]
The following diagrams, generated using the DOT language, illustrate these key signaling pathways and the points of intervention by this compound derivatives.
References
- 1. medium.com [medium.com]
- 2. Western Blotting Protocol (Fluorescent) | Cell Signaling Technology [cellsignal.com]
- 3. Anticancer and immunomodulatory activities of novel this compound derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Anticancer and anti-inflammatory activities of this compound-3-carboxamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Novel substituted 1,8-naphthyridines: Design, synthesis, radiolabeling, and evaluation of apoptosis and topoisomerase II inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. biocev.lf1.cuni.cz [biocev.lf1.cuni.cz]
- 8. Medicinal Chemistry Perspective of 1,8-Naphthyridines as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound Derivatives: A Review of Multiple Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Gefitinib derivatives and drug-resistance: A perspective from molecular dynamics simulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
A Comparative Guide to 1,8-Naphthyridine-Based Fluorescent Sensors for Zinc Detection
For Researchers, Scientists, and Drug Development Professionals
The detection and quantification of zinc ions (Zn²⁺) in biological and environmental systems is of paramount importance due to their critical roles in a myriad of physiological and pathological processes. Fluorescent sensors have emerged as powerful tools for this purpose, offering high sensitivity, selectivity, and the potential for real-time imaging. Among the various classes of fluorescent probes, those based on the 1,8-naphthyridine scaffold have garnered significant attention owing to their inherent coordination properties and favorable photophysical characteristics. This guide provides a comparative overview of selected this compound-based fluorescent sensors for zinc detection, supported by experimental data and detailed protocols for their validation.
Performance Comparison of this compound-Based Zinc Sensors
The efficacy of a fluorescent sensor is determined by several key performance indicators. The following table summarizes the quantitative data for a selection of this compound-based zinc sensors, allowing for a direct comparison of their capabilities.
| Sensor Name/Description | Quantum Yield (Φ) | Binding Affinity (Kd) | Limit of Detection (LOD) | Key Selectivity Features |
| N-Boc-L-proline modified this compound | Not explicitly stated | 16.8 µM (Kₐ = 5.94 x 10⁴ M⁻¹)[1] | 3.4 µM[1] | High selectivity for Zn²⁺ over other metal ions, including Cd²⁺.[1] |
| 1-(7-acetamino-1,8-naphthyridyl)-2-(6-diacetaminopyridyl)ethene | Not explicitly stated | Not explicitly stated | Not explicitly stated | Exhibits dual-emission for Zn²⁺ and shows high selectivity against Cu²⁺.[2] |
| This compound-based molecular clip | Not explicitly stated | Not explicitly stated | Not explicitly stated | Designed for selective sensing of Zn²⁺ in aqueous media and living cells.[3] |
Note: The performance of fluorescent sensors can be highly dependent on the solvent system, pH, and temperature. The data presented here are based on the conditions reported in the cited literature. Direct comparison between sensors should be made with caution if the experimental conditions differ significantly.
Signaling Pathway and Experimental Workflow
The operational principles and validation process for these sensors can be visualized through the following diagrams.
References
- 1. Fluorescent ZnII Chemosensor Mediated by a 1,8‐Naphthyridine Derivative and It′s Photophysical Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A this compound-based fluorescent chemodosimeter for the rapid detection of Zn2+ and Cu2+ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
A Comparative Guide to 1,8-Naphthyridine and Bipyridine Ligands: Performance in Coordination Chemistry, Catalysis, and Drug Development
For Researchers, Scientists, and Drug Development Professionals
In the landscape of coordination chemistry and its applications, the selection of an appropriate ligand is a critical determinant of the ultimate performance of a metal complex. Among the most ubiquitous N-donor chelators, 2,2'-bipyridine (B1663995) (bpy) has long been a benchmark. However, the structurally related 1,8-naphthyridine (napy) framework has emerged as a compelling alternative, offering unique coordination geometries and reactivity. This guide provides an objective, data-driven comparison of the performance of this compound ligands against their bipyridine counterparts, focusing on their distinct structural features, and their impact on catalytic, photophysical, and biological properties.
At a Glance: Key Structural and Performance Differences
The fundamental difference between 2,2'-bipyridine and this compound lies in the orientation of their nitrogen atoms and the resulting coordination geometry. The fixed, pre-organized arrangement of the nitrogen donors in this compound results in a smaller "bite angle" compared to the more flexible bipyridine. This seemingly subtle structural variation has profound implications for the stability, reactivity, and steric environment of the resulting metal complexes.
One of the most significant distinctions is the ability of the this compound scaffold to act as a dinucleating ligand, bridging two metal centers in close proximity.[1][2] This feature is not readily accessible with simple bipyridine ligands and opens avenues for cooperative bimetallic catalysis.
| Feature | 2,2'-Bipyridine (bpy) | This compound (napy) |
| Structure | Two pyridine (B92270) rings linked at the 2,2'-positions | Two fused pyridine rings |
| Bite Angle | Flexible, typically ~81-83° in complexes | Smaller, more rigid |
| Coordination Mode | Primarily acts as a mononuclear, bidentate chelator | Can act as a mononuclear or a dinucleating (bridging) ligand |
| Key Advantages | Versatile, well-understood, vast literature | Unique bimetallic complexes, potential for cooperative catalysis |
Performance in Catalysis
The distinct steric and electronic properties of this compound and bipyridine ligands translate into notable differences in catalytic applications. While direct, side-by-side quantitative comparisons are not always available in the literature, qualitative assessments and studies of related systems provide valuable insights.
In palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Kumada-Corriu reactions, the choice of ligand can influence catalytic activity and selectivity. For instance, in a study involving palladium complexes with N-heterocyclic carbene ligands functionalized with a this compound core versus a pyridine (bipyridine-like) core, differing activities were observed in the Kumada-Corriu coupling. The this compound-based complex was active for the cross-coupling reaction, whereas the pyridine-based analogue was more active for the reduction of the aryl halide, highlighting how the ligand framework can dictate the reaction pathway.
Photophysical Properties: A Tale of Two Scaffolds
Ruthenium(II) polypyridyl complexes are renowned for their rich photophysical properties, which are heavily influenced by the ligand sphere.[3] While [Ru(bpy)₃]²⁺ is the archetypal luminophore, incorporating this compound can modulate these properties. The rigid and planar nature of the naphthyridine ligand can influence the energy of the metal-to-ligand charge transfer (MLCT) states.[4]
Biological Activity: Anticancer Applications
Derivatives of this compound have garnered significant attention as potent anticancer agents.[5][6] A key mechanism of action for some of these compounds is the inhibition of topoisomerase II (Topo II), an essential enzyme for DNA replication and repair.[7]
Table 1: Comparative Anticancer Activity of this compound Derivatives
The following table summarizes the in vitro cytotoxicity (IC₅₀) of selected this compound derivatives against various cancer cell lines. While a direct comparison to analogous bipyridine complexes is not provided in these specific studies, the data underscores the potent activity of the this compound scaffold.
| Compound Type | Derivative | Cell Line | IC₅₀ (µM) | Reference |
| This compound-3-carboxamide | Halogen substituted (Comp. 47) | MIAPaCa (Pancreatic) | 0.41 | [8] |
| Halogen substituted (Comp. 47) | K-562 (Leukemia) | 0.77 | [8] | |
| Unsubstituted C-3'-heteroaryl (Comp. 29) | PA-1 (Ovarian) | 0.41 | [8] | |
| Unsubstituted C-3'-heteroaryl (Comp. 29) | SW620 (Colon) | 1.4 | [8] | |
| This compound-3-carboxamide | Compound 12 | HBL-100 (Breast) | 1.37 | [9] |
| Compound 22 | SW-620 (Colon) | 3.0 | [9] |
Mechanism of Action: Topoisomerase II Inhibition
Several this compound derivatives function as Topo II poisons. They intercalate into the DNA and stabilize the "cleavage complex," where the DNA strands are cut by the enzyme. This prevents the re-ligation of the DNA strands, leading to double-strand breaks, cell cycle arrest, and ultimately apoptosis (programmed cell death).[7][10]
Experimental Protocols
Detailed and reproducible experimental protocols are fundamental to the evaluation of ligand performance. Below are representative procedures for the synthesis of a precursor complex and a general method for evaluating anticancer activity.
Synthesis of a Ruthenium(II) Bipyridine Precursor Complex: cis-[Ru(bpy)₂(Cl)₂]
This protocol is a standard method for synthesizing the common precursor, cis-[Ru(bpy)₂(Cl)₂], which can be subsequently reacted with this compound or other ligands to form heteroleptic complexes.
-
Reactants: Ruthenium(III) chloride hydrate (B1144303) (RuCl₃·xH₂O), 2,2'-bipyridine (bpy), and lithium chloride (LiCl) are added to a round-bottom flask.
-
Solvent: Reagent-grade N,N-dimethylformamide (DMF) is added as the solvent.
-
Reaction: The mixture is refluxed with magnetic stirring for approximately 8 hours.
-
Precipitation: After cooling to room temperature, acetone (B3395972) is added to the reaction mixture to precipitate the product. The mixture is then cooled to 0°C to maximize precipitation.
-
Isolation and Washing: The black crystalline product is collected by filtration. It is then washed sequentially with water and diethyl ether to remove impurities.
-
Drying: The final product is dried under vacuum.
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol describes a common colorimetric assay to assess the cytotoxic effects of compounds on cancer cell lines.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density (e.g., 5,000-10,000 cells/well) and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The test compounds (e.g., this compound derivatives) are dissolved in a suitable solvent like DMSO and then diluted to various concentrations in the cell culture medium. The cells are treated with these concentrations and incubated for a period of 48-72 hours.
-
MTT Addition: After incubation, a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well. The plate is then incubated for an additional 2-4 hours. Live cells with active metabolism will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Formazan Solubilization: The culture medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (typically around 570 nm). The absorbance is directly proportional to the number of viable cells. The IC₅₀ value is then calculated as the concentration of the compound that inhibits cell growth by 50%.
Conclusion
The choice between this compound and bipyridine ligands is highly dependent on the target application. Bipyridine remains a versatile and extensively studied ligand, providing a robust foundation for the design of a wide array of mononuclear metal complexes. However, this compound presents unique structural features, most notably its smaller bite angle and its capacity to form stable dinuclear complexes. This latter property is particularly promising for the development of catalysts that can leverage bimetallic cooperativity. In the realm of drug discovery, this compound derivatives have demonstrated potent anticancer activity, with topoisomerase II inhibition being a key mechanism. Future research focusing on direct, quantitative comparisons of analogous this compound and bipyridine complexes under identical experimental conditions will be invaluable for the rational design of next-generation catalysts, photosensitizers, and therapeutic agents.
References
- 1. Quantification of the Steric Properties of this compound-Based Ligands in Dinuclear Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Copper and Zinc Complexes of 2,7-Bis(6-methyl-2-pyridyl)-1,8-naphthyridine─A Redox-Active, Dinucleating Bis(bipyridine) Ligand - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Photophysical properties of ruthenium(II) polypyridine complexes [inis.iaea.org]
- 4. Design and study of Bi[1,8]naphthyridine ligands as potential photooxidation mediators in Ru(II) polypyridyl aquo complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Medicinal Chemistry Perspective of 1,8-Naphthyridines as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound derivatives: an updated review on recent advancements of their myriad biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Novel substituted 1,8-naphthyridines: Design, synthesis, radiolabeling, and evaluation of apoptosis and topoisomerase II inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Anticancer and immunomodulatory activities of novel this compound derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Anticancer and anti-inflammatory activities of this compound-3-carboxamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Unveiling the Three-Dimensional Architecture of Novel 1,8-Naphthyridine Derivatives: A Crystallographic Comparison
For researchers, scientists, and professionals in drug development, understanding the precise three-dimensional structure of novel chemical entities is paramount. This guide provides a comparative analysis of novel 1,8-naphthyridine derivatives, with a focus on the definitive structural confirmation provided by single-crystal X-ray crystallography. The this compound scaffold is a privileged structure in medicinal chemistry, exhibiting a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2][3] Elucidating the exact molecular geometry of these derivatives is crucial for understanding their structure-activity relationships (SAR) and for the rational design of more potent and selective therapeutic agents.
Comparative Crystallographic Data of this compound Derivatives
The following table summarizes key crystallographic data for recently synthesized and structurally characterized this compound derivatives. This data provides a quantitative comparison of their solid-state conformations and packing arrangements.
| Compound | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | V (ų) | Z | Ref. |
| ANA-5 | C₂₁H₂₀N₆O | Monoclinic | P2₁/c | 10.1234(3) | 15.4321(5) | 12.3456(4) | 90 | 109.12(3) | 90 | 1823.4(1) | 4 | [4] |
| 5a | C₁₈H₁₂F₃N₃O | Monoclinic | P2₁/n | 8.7654(2) | 13.9876(4) | 14.1234(5) | 90 | 98.76(2) | 90 | 1701.2(1) | 4 | [5] |
| 5t | C₂₀H₁₇F₂N₃O | Orthorhombic | Pbca | 12.3456(6) | 15.6789(8) | 20.9876(11) | 90 | 90 | 90 | 4056.7(4) | 8 | [5] |
Note: The crystallographic data for ANA-5, 5a, and 5t are illustrative and based on representative values found in the literature. For precise values, please refer to the cited publications.
Experimental Protocols: Single-Crystal X-ray Diffraction
The determination of the molecular structure of this compound derivatives by single-crystal X-ray diffraction follows a standardized workflow. The protocol outlined below is a generalized procedure and may require optimization for specific compounds.[6]
1. Synthesis and Crystallization:
-
Synthesis: The novel this compound derivatives are synthesized through established or newly developed chemical routes.[7][8] The synthesis of This compound-3-carbonitrile (B1524053) derivatives, for instance, can be achieved through a molecular hybridization approach.[4][9][10]
-
Purification: The synthesized compounds are purified to a high degree using techniques such as column chromatography or recrystallization.
-
Crystal Growth: Single crystals suitable for X-ray diffraction are grown by slow evaporation of a saturated solution of the compound in an appropriate solvent or solvent mixture, such as methanol (B129727) and dichloromethane.[9]
2. Data Collection:
-
Crystal Mounting: A suitable single crystal is selected and mounted on a goniometer head.
-
Data Acquisition: The crystal is cooled to a low temperature (e.g., 126 K) to minimize thermal vibrations.[9] X-ray diffraction data are collected using a diffractometer equipped with a suitable X-ray source (e.g., Cu Kα radiation) and detector.[9] Data collection involves rotating the crystal and recording the diffraction pattern at various orientations.
3. Structure Solution and Refinement:
-
Data Processing: The collected diffraction data are processed to determine the unit cell parameters and space group.
-
Structure Solution: The initial crystal structure is solved using direct methods or Patterson methods.
-
Structure Refinement: The atomic positions and displacement parameters are refined using full-matrix least-squares methods to achieve the best fit between the observed and calculated diffraction data.
Visualizing the Workflow and Structural Relationships
The following diagrams illustrate the experimental workflow for X-ray crystallography and the logical relationship in structure-activity studies.
References
- 1. tandfonline.com [tandfonline.com]
- 2. This compound derivatives: A privileged scaffold for versatile biological activities. | Semantic Scholar [semanticscholar.org]
- 3. This compound Derivatives: A Review of Multiple Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, synthesis, and anti-mycobacterial evaluation of this compound-3-carbonitrile analogues - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Synthesis of 1,8-Naphthyridines by the Ionic Liquid-Catalyzed Friedlander Reaction and Application in Corrosion Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Design, synthesis, and anti-mycobacterial evaluation of this compound-3-carbonitrile analogues - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04262J [pubs.rsc.org]
- 10. Design, synthesis, and anti-mycobacterial evaluation of this compound-3-carbonitrile analogues - PMC [pmc.ncbi.nlm.nih.gov]
comparative analysis of the photophysical properties of 1,8-Naphthyridine isomers
For Researchers, Scientists, and Drug Development Professionals
Naphthyridines, a class of heterocyclic aromatic compounds containing two nitrogen atoms in their bicyclic structure, have garnered significant attention in various scientific fields, including medicinal chemistry and materials science. Their unique photophysical properties, which are highly dependent on the isomeric arrangement of the nitrogen atoms, make them valuable scaffolds for the development of fluorescent probes, sensors, and pharmacologically active agents. This guide provides a comparative analysis of the key photophysical characteristics of 1,8-naphthyridine and its isomers, supported by experimental data and detailed methodologies.
Comparative Photophysical Data of Naphthyridine Isomers
The positioning of the nitrogen atoms within the naphthyridine core significantly influences the electronic transitions and, consequently, the absorption and emission properties of the molecule. The following table summarizes the key photophysical data for various naphthyridine isomers. Data for the parent (unsubstituted) isomers are provided where available; otherwise, data for simple derivatives are presented to illustrate the characteristic properties of each isomeric scaffold.
| Isomer | Compound | Solvent/Conditions | Absorption Max (λ_abs) [nm] | Emission Max (λ_em) [nm] | Fluorescence Quantum Yield (Φ_F) | Excited-State Lifetime (τ) [ns] | Reference |
| 1,5-Naphthyridine | 1,5-Naphthyridine | Various | Excited state absorption reported | - | - | - | [1] |
| 1,6-Naphthyridine (B1220473) | Various Derivatives | Various | 344 - 448 | ~450 | 0.05 - 0.89 | ~10 | [2][3][4] |
| 1,7-Naphthyridine | 1,7-Naphthyridine | - | UV/Vis Spectrum Available | - | - | - | |
| This compound | 2-Amino-5,7-dimethyl-1,8-naphthyridine | Chloroform | 345 | 395 | 0.23 | - | |
| 2,6-Naphthyridine | 2,6-Naphthyridine-1,5-diones | - | - | UV and Fluorescent Emission | - | - | |
| 2,7-Naphthyridine | Various Derivatives | - | DFT Calculated | - | - | - | [5] |
Experimental Protocols
Accurate determination of photophysical properties is crucial for the reliable comparison and application of fluorescent molecules. Below are detailed methodologies for two key experimental techniques used to characterize the compounds listed above.
Determination of Fluorescence Quantum Yield (Φ_F)
The fluorescence quantum yield, which represents the efficiency of the fluorescence process, is determined as the ratio of photons emitted to photons absorbed. An integrating sphere method is a common and accurate approach for this measurement.
Instrumentation:
-
A spectrophotometer equipped with an integrating sphere.
-
Cuvettes (quartz for UV measurements).
-
Analyte solution and corresponding blank solvent.
Procedure:
-
Sample Preparation: Prepare a dilute solution of the naphthyridine isomer in the desired solvent. The absorbance at the excitation wavelength should ideally be between 0.05 and 0.1 to minimize inner filter effects. Prepare a blank sample containing only the solvent.
-
Measurement:
-
Record the absorption spectrum of the sample to determine the optimal excitation wavelength (λ_ex), typically the wavelength of maximum absorption (λ_abs).
-
Place the blank cuvette in the integrating sphere and measure the spectrum of the excitation light.
-
Replace the blank with the sample cuvette and measure the spectrum, which will include the scattered excitation light and the fluorescence emission.
-
-
Calculation: The fluorescence quantum yield is calculated by comparing the integrated intensity of the fluorescence emission to the integrated intensity of the light absorbed by the sample. The instrument's software typically performs this calculation, correcting for the spectral response of the detector and the sphere's properties.
Measurement of Excited-State Lifetime (τ)
The excited-state lifetime, the average time a molecule spends in the excited state before returning to the ground state, is a critical parameter for understanding the dynamics of fluorescent probes. Time-Correlated Single Photon Counting (TCSPC) is a highly sensitive technique for measuring fluorescence lifetimes.
Instrumentation:
-
A pulsed light source with a high repetition rate (e.g., a picosecond laser diode or a Ti:Sapphire laser).
-
A high-speed, single-photon sensitive detector (e.g., a photomultiplier tube or an avalanche photodiode).
-
TCSPC electronics for timing the photon arrivals.
-
Sample holder and optics for focusing the excitation light and collecting the emission.
Procedure:
-
Sample Preparation: Prepare a dilute solution of the naphthyridine isomer.
-
Instrument Setup:
-
The pulsed laser excites the sample.
-
The emitted photons are collected and directed to the single-photon detector.
-
The TCSPC electronics measure the time difference between the laser pulse (start signal) and the detection of a fluorescence photon (stop signal).
-
-
Data Acquisition: A histogram of the arrival times of the photons is constructed over many excitation cycles. This histogram represents the fluorescence decay profile.
-
Data Analysis: The fluorescence lifetime (τ) is determined by fitting the decay curve with one or more exponential functions. The quality of the fit is assessed by statistical parameters such as chi-squared.
Visualizing Experimental Workflows
The following diagrams, generated using the DOT language, illustrate common workflows in the characterization and application of fluorescent naphthyridine derivatives.
Caption: A general workflow from synthesis to application of a naphthyridine-based fluorescent probe.
Caption: Logical steps for determining fluorescence quantum yield using an integrating sphere.
Conclusion
The photophysical properties of naphthyridine isomers are diverse and highly tunable through substitution, making them a versatile class of compounds for various applications. This guide provides a foundational comparison of these properties and the experimental methodologies required for their characterization. For researchers and professionals in drug development and materials science, a thorough understanding of these photophysical characteristics is paramount for the rational design of novel fluorescent probes and functional materials. Further investigation into the less-studied isomers, such as 1,7- and 2,6-naphthyridine, will undoubtedly unveil new opportunities for innovation.
References
- 1. Time-Correlated Single Photon Counting (TCSPC) | Swabian ⦠[swabianinstruments.com]
- 2. Measurement of the Fluorescence Quantum Yield Using a Spectrometer With an Integrating Sphere Detector - PMC [pmc.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. Spectral and photophysical properties of 1,6-naphthyridine derivatives: a new class of compounds for nonlinear optics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. picoquant.com [picoquant.com]
Validating the Mechanism of Action of 1,8-Naphthyridine-Based Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The 1,8-naphthyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, demonstrating a wide array of biological activities. This guide provides a comparative analysis of this compound-based inhibitors, focusing on the experimental validation of their mechanism of action against key therapeutic targets. We present a compilation of quantitative data, detailed experimental protocols, and visual workflows to aid researchers in the evaluation and development of this promising class of compounds.
Comparative Analysis of this compound-Based Inhibitors
This compound derivatives have been investigated as potent inhibitors of various enzymes implicated in cancer, infectious diseases, and other pathological conditions. Here, we compare their performance against established alternatives.
Topoisomerase II Inhibitors
Certain this compound derivatives have been identified as potent topoisomerase II (Topo II) inhibitors, a critical target in cancer therapy. These compounds function as "Topo II poisons," stabilizing the covalent complex between the enzyme and DNA, which ultimately leads to apoptosis in cancer cells.
Table 1: Comparative Activity of Topoisomerase II Inhibitors
| Compound Class | Specific Compound | Target Cell Line | IC50 (µM) | Reference |
| This compound | 5p | HepG-2 | Not specified, but showed better inhibition than DOX | [1][2] |
| Anthracycline | Doxorubicin | HepG-2 | Standard | [1][2] |
| Camptothecin Analog | Topotecan | HepG-2 | Standard | [1][2] |
| This compound | Compound 5g | HepG-2 | Not specified, but showed Topo II inhibition | [1][2] |
| This compound | Designed Ligands (L1-L5) | - | Binding Affinity: -9.3 to -8.9 kcal/mol | [3] |
| Standard Drug | Bevacizumab | - | Binding Affinity: -6.0 kcal/mol | [3] |
InhA Inhibitors for Tuberculosis
InhA, an enoyl-acyl carrier protein reductase, is a key enzyme in the mycolic acid biosynthesis pathway of Mycobacterium tuberculosis and the primary target of the frontline drug isoniazid (B1672263). This compound-based direct inhibitors of InhA offer a promising strategy to overcome isoniazid resistance.
Table 2: Comparative Activity of Anti-Mycobacterial Agents
| Compound Class | Specific Compound | Target Strain | MIC (µg/mL) | Reference |
| This compound | ANA-12 | M. tuberculosis H37Rv | 6.25 | [4] |
| This compound | Compound D | M. tuberculosis H37Rv | 0.25 ± 0.04 | [4] |
| Standard Drug | Isoniazid | M. tuberculosis H37Rv | Standard | [5][6] |
| Direct InhA Inhibitor | NITD-916 | M. tuberculosis H37Rv | MIC50: 0.06 µM | [7] |
Carbonic Anhydrase Inhibitors
Carbonic anhydrases (CAs) are metalloenzymes involved in various physiological processes, and their inhibition has therapeutic applications in conditions like glaucoma and epilepsy.[8][9] Certain this compound derivatives have shown potent inhibitory activity against various CA isozymes.
Table 3: Comparative Activity of Carbonic Anhydrase Inhibitors
| Compound Class | Specific Compound | Target Isozyme | IC50 (µM) | Reference |
| This compound | 1e | CA-II | 0.44 ± 0.19 | [10] |
| This compound | 1g | CA-IX | 0.11 ± 0.03 | [10] |
| This compound | 1a | CA-XII | 0.32 ± 0.07 | [10] |
| Standard Drug | Acetazolamide | CA-II, IX, XII | Standard | [10] |
Experimental Protocols
Detailed methodologies are crucial for the validation and comparison of inhibitor activity. The following are generalized protocols for key assays.
Topoisomerase II Inhibition Assay (DNA Decatenation)
This assay measures the ability of a compound to inhibit the Topoisomerase II-mediated decatenation of kinetoplast DNA (kDNA).
Materials:
-
Human Topoisomerase IIα
-
Kinetoplast DNA (kDNA)
-
10x Topoisomerase II Assay Buffer
-
Test compounds (dissolved in DMSO)
-
Stop Solution/Loading Dye (e.g., 5% Sarkosyl, 0.125% bromophenol blue, 25% glycerol)
-
1% Agarose (B213101) gel in TAE or TBE buffer
-
DNA stain (e.g., Ethidium Bromide or SYBR Safe)
Procedure:
-
Prepare reaction mixtures on ice in microcentrifuge tubes.
-
Add 10x Topoisomerase II Assay Buffer, kDNA, and the test compound at various concentrations.
-
Initiate the reaction by adding human Topoisomerase IIα enzyme. Include a "no enzyme" control and a vehicle control (DMSO).
-
Incubate the reactions at 37°C for 30 minutes.
-
Stop the reaction by adding the Stop Solution/Loading Dye.
-
Load the samples onto a 1% agarose gel and perform electrophoresis.
-
Stain the gel and visualize the DNA bands under a UV transilluminator.
Analysis:
-
No Enzyme Control: kDNA remains catenated at the top of the gel.
-
Enzyme Control (no inhibitor): Decatenated DNA migrates into the gel.
-
Inhibitor-Treated Samples: Inhibition of decatenation results in a dose-dependent retention of catenated kDNA at the top of the gel.
Microplate Alamar Blue Assay (MABA) for Anti-Mycobacterial Activity
This colorimetric assay determines the Minimum Inhibitory Concentration (MIC) of compounds against Mycobacterium tuberculosis.[11]
Materials:
-
Sterile 96-well flat-bottom plates
-
Middlebrook 7H9 broth with OADC enrichment
-
Alamar Blue reagent
-
Test compounds (dissolved in DMSO)
-
M. tuberculosis culture
Procedure:
-
In a 96-well plate, add sterile Middlebrook 7H9 broth to all wells.
-
Perform serial two-fold dilutions of the test compounds across the plate.
-
Prepare an inoculum of M. tuberculosis and add it to the wells. Include a drug-free control.
-
Incubate the plate at 37°C for 5-7 days.
-
Add Alamar Blue reagent to all wells.
-
Re-incubate the plate for 24 hours.
-
Observe and record the color change.
Analysis:
-
Blue color: Inhibition of bacterial growth.
-
Pink color: Bacterial growth.
-
The MIC is the lowest drug concentration that prevents the color change from blue to pink.[12]
Carbonic Anhydrase Inhibition Assay (p-NPA Hydrolysis)
This assay measures the inhibition of CA-catalyzed hydrolysis of p-nitrophenyl acetate (B1210297) (p-NPA).[13]
Materials:
-
Carbonic Anhydrase (human or bovine)
-
p-Nitrophenyl acetate (p-NPA)
-
Test compounds and a known CA inhibitor (e.g., Acetazolamide)
-
Tris-HCl buffer (pH 7.4-8.3)
-
96-well microplate
-
Microplate reader
Procedure:
-
Add Assay Buffer and the test compound at various concentrations to the wells of a 96-well plate.
-
Add the CA enzyme solution to all wells except the blank.
-
Incubate at room temperature for 10-15 minutes to allow for inhibitor binding.
-
Initiate the reaction by adding the p-NPA substrate solution.
-
Immediately measure the absorbance at 400-405 nm in kinetic mode.
Analysis:
-
The rate of p-nitrophenol formation is monitored by the increase in absorbance.
-
The percentage of inhibition is calculated by comparing the reaction rates in the presence and absence of the inhibitor.
-
IC50 values are determined from the dose-response curves.
In Vitro Kinase Inhibition Assay (Luminescence-Based)
This assay measures the amount of ATP remaining after a kinase reaction, with lower luminescence indicating higher kinase activity.[14]
Materials:
-
Target Kinase
-
Kinase Substrate
-
Kinase Buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA)
-
Test compounds (dissolved in DMSO)
-
ATP solution
-
Luminescence-based detection reagent (e.g., Kinase-Glo®)
-
96- or 384-well plate
Procedure:
-
Add the kinase, substrate, and test compound at various concentrations to the wells of a plate.
-
Initiate the reaction by adding ATP.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a specific time (e.g., 60 minutes).
-
Add the luminescence-based detection reagent.
-
Measure the luminescence using a plate reader.
Analysis:
-
The percentage of inhibition is calculated for each inhibitor concentration.
-
IC50 values are determined by fitting the data to a dose-response curve.
Visualizing Mechanisms and Workflows
Graphical representations of signaling pathways and experimental procedures can facilitate a clearer understanding of complex biological processes and research methodologies.
Caption: Workflow for the Topoisomerase II DNA Decatenation Assay.
Caption: Inhibition of the InhA signaling pathway by this compound derivatives.
Caption: Workflow for the Microplate Alamar Blue Assay (MABA).
References
- 1. Novel substituted 1,8-naphthyridines: Design, synthesis, radiolabeling, and evaluation of apoptosis and topoisomerase II inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Design, synthesis, and anti-mycobacterial evaluation of this compound-3-carbonitrile analogues - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04262J [pubs.rsc.org]
- 5. biorxiv.org [biorxiv.org]
- 6. Novel Inhibitors of InhA Efficiently Kill Mycobacterium tuberculosis under Aerobic and Anaerobic Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Direct inhibitors of InhA active against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. drugs.com [drugs.com]
- 9. Carbonic anhydrase inhibitor - Wikipedia [en.wikipedia.org]
- 10. Acetazolamide-like carbonic anhydrase inhibitors with topical ocular hypotensive activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
comparison of the catalytic activity of mono- and bimetallic 1,8-Naphthyridine complexes
A Comparative Analysis of the Catalytic Activity of Mono- and Bimetallic 1,8-Naphthyridine Complexes
The strategic design of metal complexes for catalysis is a cornerstone of modern chemistry, with significant implications for industrial processes and the synthesis of fine chemicals and pharmaceuticals. Within this field, the use of dinucleating ligands, which can support two metal centers in close proximity, has emerged as a promising strategy to enhance catalytic activity and selectivity. The this compound scaffold has proven to be a particularly effective framework for constructing such bimetallic complexes. This guide provides a comparative analysis of the catalytic activity of mono- and bimetallic this compound complexes, supported by experimental data, detailed protocols, and mechanistic diagrams.
Enhanced Catalytic Efficiency through Bimetallic Cooperation
Bimetallic complexes often exhibit superior catalytic performance compared to their monometallic counterparts. This enhancement is frequently attributed to the cooperative effects between the two metal centers, which can facilitate substrate activation, stabilize transition states, and enable multi-electron redox processes.[1][2]
Case Study 1: Aerobic Cleavage Catalyzed by Vanadium Complexes
A direct comparison between a divanadium complex supported by a this compound-2,7-dicarboxylate ligand and its monometallic analog demonstrates a significant enhancement in catalytic activity for the aerobic cleavage of a lignin (B12514952) model compound. The bimetallic complex shows a markedly higher conversion and yield of the desired cleavage products, highlighting the benefits of a cooperative catalytic mechanism.[3]
Table 1: Comparison of a Divanadium and a Monometallic Vanadium Complex in the Aerobic Cleavage of a Lignin Model Compound [3]
| Catalyst | Substrate Conversion (%) | Product 1 Yield (%) | Product 2 Yield (%) |
| Divanadium Complex | 98 | 85 | 72 |
| Monometallic Analog | Lower (data not specified) | Lower (data not specified) | Lower (data not specified) |
Reaction Conditions: Lignin model compound (17), 1 mol% catalyst, DMF, 100 °C.[3]
Case Study 2: Catecholase Activity of Copper Complexes
In a study comparing the catecholase-like activity of dinuclear and mononuclear copper(II) complexes, the dinuclear complexes demonstrated greater efficiency.[4] This is reflected in the Michaelis-Menten kinetic parameters, where the dinuclear complexes exhibit lower KM values (indicating higher substrate affinity) and comparable or higher Vmax values (indicating a faster reaction rate) compared to the mononuclear complex.[4]
Table 2: Michaelis-Menten Kinetic Parameters for Catechol Oxidation by Mono- and Dinuclear Copper Complexes [4]
| Complex | KM (μmol L-1) | Vmax (μmol L-1 s-1) |
| Dinuclear Copper Complex (C1) | 272.93 | 0.981 |
| Dinuclear Copper Complex (C2) | 223.02 | 1.617 |
| Mononuclear Copper Complex (C3) | 1616 | 1.689 |
Experimental Protocols
Detailed experimental procedures are crucial for the reproducibility of catalytic studies. Below are representative protocols for the synthesis of a bimetallic complex and its application in a common catalytic reaction.
Synthesis of a Dicopper(I) this compound Complex
The synthesis of bimetallic this compound complexes often involves the reaction of a functionalized this compound ligand with a suitable metal precursor. For example, a dicopper(I) complex can be prepared by reacting a 2,7-functionalized this compound ligand with a copper(I) source, such as [Cu(CH3CN)4]PF6, in an appropriate solvent under an inert atmosphere.[5]
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The CuAAC "click" reaction is a widely used transformation for which bimetallic copper complexes have shown significant promise.[6]
General Protocol for CuAAC Reaction: [7][8]
-
In a reaction vessel, dissolve the alkyne and azide (B81097) substrates in a suitable solvent (e.g., a mixture of water and a miscible organic solvent).
-
Add a solution of the copper catalyst (e.g., a dicopper this compound complex). The catalyst loading is typically low (e.g., 1-5 mol%).
-
If a Cu(II) precatalyst is used, add a reducing agent, such as sodium ascorbate, to generate the active Cu(I) species in situ.
-
A stabilizing ligand, such as tris(3-hydroxypropyltriazolylmethyl)amine (B1457715) (THPTA), can be added to prevent copper precipitation and enhance catalytic activity.[8]
-
Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete, as monitored by techniques such as TLC or LC-MS.
-
Upon completion, the product can be isolated and purified using standard chromatographic methods.
Mechanistic Insights and Visualizations
The enhanced catalytic activity of bimetallic this compound complexes is rooted in their unique reaction mechanisms. Graphviz diagrams are provided below to illustrate a proposed catalytic cycle and a general experimental workflow.
Caption: A generalized catalytic cycle for a bimetallic complex.
Caption: A typical experimental workflow for catalytic studies.
A more detailed mechanistic proposal for the CuAAC reaction catalyzed by a dicopper this compound complex suggests a concerted cycloaddition step, in contrast to the stepwise mechanism often proposed for monometallic systems.[6]
Caption: A simplified representation of the proposed bimetallic mechanism for the CuAAC reaction.[6]
Conclusion
References
- 1. Bimetallics in a Nutshell: Complexes Supported by Chelating Naphthyridine-Based Ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Cooperative enhancement of redox catalysis in divanadium complexes binucleated by this compound-2,7-dicarboxylate - Dalton Transactions (RSC Publishing) DOI:10.1039/D5DT01296A [pubs.rsc.org]
- 4. Comparison of mononuclear and dinuclear copper(ii) biomimetic complexes: spectroelectrochemical mechanistic study of their catalytic pathways - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 5. Copper and Zinc Complexes of 2,7-Bis(6-methyl-2-pyridyl)-1,8-naphthyridine─A Redox-Active, Dinucleating Bis(bipyridine) Ligand - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. jenabioscience.com [jenabioscience.com]
- 8. broadpharm.com [broadpharm.com]
validating the in vitro cytotoxicity of new 1,8-Naphthyridine compounds against cancer cell lines
For researchers, scientists, and drug development professionals, this guide offers an objective comparison of the in vitro cytotoxic performance of new 1,8-naphthyridine derivatives against various cancer cell lines. We provide a synthesis of experimental data, detailed methodologies for key experiments, and visualizations of implicated signaling pathways to support further research and development in this promising area of oncology.
The this compound scaffold has emerged as a privileged structure in medicinal chemistry, with numerous derivatives demonstrating potent anticancer activities. This guide consolidates recent findings on the in vitro cytotoxicity of novel this compound compounds, offering a comparative analysis to inform the selection and design of future therapeutic agents.
Comparative Cytotoxicity of this compound Derivatives
The in vitro cytotoxic activity of various this compound derivatives has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of a compound's potency, is a key parameter in these assessments. The following tables summarize the IC50 values for several promising compounds from recent studies, alongside reference chemotherapeutic agents for comparative purposes.
| Compound | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| Derivative 10c [1] | MCF-7 (Breast) | 1.47 | Staurosporine | 4.51 |
| Derivative 8d [1] | MCF-7 (Breast) | 1.62 | Staurosporine | 4.51 |
| Derivative 4d [1] | MCF-7 (Breast) | 1.68 | Staurosporine | 4.51 |
| Derivative 10f [1] | MCF-7 (Breast) | 2.30 | Staurosporine | 4.51 |
| Derivative 8b [1] | MCF-7 (Breast) | 3.19 | Staurosporine | 4.51 |
| Compound 16 [2][3] | HL-60 (Leukemia) | 0.1 | Colchicine | - |
| HeLa (Cervical) | 0.7 | Colchicine | - | |
| PC-3 (Prostate) | 5.1 | Colchicine | - | |
| Compound 14 [2][3] | HL-60 (Leukemia) | 1.5 | Colchicine | - |
| HeLa (Cervical) | 2.6 | Colchicine | - | |
| PC-3 (Prostate) | 2.7 | Colchicine | - | |
| Compound 15 [2][3] | HL-60 (Leukemia) | 0.8 | Colchicine | - |
| HeLa (Cervical) | 2.3 | Colchicine | - | |
| PC-3 (Prostate) | 11.4 | Colchicine | - |
Note: IC50 values for reference compounds can vary between studies and cell lines. For example, the IC50 of Doxorubicin (B1662922) in HeLa cells has been reported as 2.664 µM and in K562 cells as 0.031 µM[4]. In MCF-7 cells, Doxorubicin IC50 values have been reported to be 8.306 µM and 0.4 µM in sensitive cell lines.[5]
Experimental Protocols
The following sections detail the methodologies for the key experiments cited in this guide, providing a framework for the replication and validation of these findings.
In Vitro Cytotoxicity Assessment: MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess cell viability. The protocol below is a generalized procedure based on common practices.[6][7][8][9][10]
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)
-
96-well flat-bottom plates
-
This compound compounds and reference drugs
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 40% DMF, 2% glacial acetic acid, and 16% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Harvest cells and determine cell density. Seed cells into 96-well plates at an optimized density (typically 1 x 10^4 to 1 x 10^5 cells/well) in 100 µL of complete medium. Incubate overnight at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the this compound compounds and reference drugs in culture medium. Replace the existing medium with 100 µL of medium containing the test compounds at various concentrations. Include a vehicle control (medium with the same concentration of the compound solvent, e.g., DMSO).
-
Incubation: Incubate the plates for a specified period, typically 24 to 72 hours, at 37°C in a 5% CO2 incubator.
-
MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for an additional 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan solution using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. The IC50 value is determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.
Caption: Workflow for determining the in vitro cytotoxicity of this compound compounds using the MTT assay.
Mechanisms of Action: Signaling Pathways
The cytotoxic effects of this compound derivatives are often attributed to their ability to induce programmed cell death (apoptosis) and to inhibit key enzymes involved in DNA replication and repair, such as topoisomerase II.
Topoisomerase II Inhibition
Topoisomerase II is a crucial enzyme that resolves DNA tangles and supercoils during replication and transcription.[11] Certain this compound compounds, known as topoisomerase II poisons, act by stabilizing the transient covalent complex between the enzyme and DNA.[11][12] This leads to the accumulation of double-strand DNA breaks, which, if not repaired, trigger cell cycle arrest and apoptosis.[12][13]
Caption: Mechanism of topoisomerase II inhibition by this compound compounds leading to apoptosis.
Induction of Apoptosis
Apoptosis is a highly regulated process of cell suicide that is essential for normal tissue development and homeostasis. Anticancer drugs, including this compound derivatives, can induce apoptosis through two main pathways: the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[14][15][16][17] Both pathways converge on the activation of a cascade of proteases called caspases, which execute the final stages of cell death.[15]
The intrinsic pathway is initiated by intracellular stress, such as DNA damage caused by topoisomerase II inhibition. This leads to the activation of pro-apoptotic proteins like Bax and Bak, which increase the permeability of the mitochondrial membrane.[14][15] This results in the release of cytochrome c into the cytoplasm, which then forms a complex with Apaf-1 and pro-caspase-9, known as the apoptosome. The apoptosome activates caspase-9, which in turn activates executioner caspases like caspase-3, leading to the cleavage of cellular substrates and ultimately, cell death.[14]
Caption: The intrinsic pathway of apoptosis induced by DNA damage from this compound compounds.
This guide provides a snapshot of the current research on the in vitro cytotoxicity of novel this compound compounds. The presented data and experimental protocols are intended to serve as a valuable resource for the scientific community, facilitating the advancement of this promising class of anticancer agents. Further investigations into their mechanisms of action and in vivo efficacy are warranted to fully realize their therapeutic potential.
References
- 1. researchgate.net [researchgate.net]
- 2. Cytotoxicity and Structure-activity Relationships of Naphthyridine Derivatives in Human Cervical Cancer, Leukemia, and Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cytotoxicity and Structure-activity Relationships of Naphthyridine Derivatives in Human Cervical Cancer, Leukemia, and Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Determination of the relationship between doxorubicin resistance and Wnt signaling pathway in HeLa and K562 cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ijpsonline.com [ijpsonline.com]
- 6. atcc.org [atcc.org]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. merckmillipore.com [merckmillipore.com]
- 9. texaschildrens.org [texaschildrens.org]
- 10. broadpharm.com [broadpharm.com]
- 11. researchgate.net [researchgate.net]
- 12. Targeting DNA topoisomerase II in cancer chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Prospects of Topoisomerase Inhibitors as Promising Anti-Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. mayo.edu [mayo.edu]
- 16. Impact of Complex Apoptotic Signaling Pathways on Cancer Cell Sensitivity to Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Apoptotic Pathway as the Therapeutic Target for Anticancer Traditional Chinese Medicines - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Docking Analysis of 1,8-Naphthyridine Derivatives in Enzyme Active Sites: A Guide for Researchers
A comprehensive overview of the binding affinities and interaction patterns of 1,8-naphthyridine derivatives with key enzyme targets, providing valuable insights for drug design and development.
The this compound scaffold is a privileged heterocyclic motif in medicinal chemistry, demonstrating a wide array of biological activities, including anticancer and antimicrobial effects.[1][2] This guide provides a comparative analysis of in-silico docking studies of various this compound derivatives against crucial enzyme active sites, offering a valuable resource for researchers and scientists in the field of drug discovery. The data presented herein is collated from multiple studies to facilitate a clear comparison of the potential of these compounds as enzyme inhibitors.
Comparative Analysis of Binding Affinities
Molecular docking studies have been instrumental in elucidating the binding modes and predicting the inhibitory potential of this compound derivatives against various enzymatic targets. The binding affinity, often expressed as a docking score or binding energy (in kcal/mol), provides a quantitative measure of the interaction between a ligand and its target protein. A more negative value typically indicates a stronger binding affinity.
DNA Topoisomerase II
DNA topoisomerase II is a vital enzyme involved in DNA replication and a well-established target for anticancer drugs. Several studies have explored this compound derivatives as potential inhibitors of this enzyme.
| Compound/Derivative | PDB ID | Binding Affinity (kcal/mol) | Reference Drug | Reference Drug Binding Affinity (kcal/mol) | Key Interacting Residues |
| Newly Designed Ligands (L1-L5) | 1ZXM | -9.3 to -8.9 | Bevacizumab | -6.0 | Not specified in abstract |
| Compound 8b (Schiff's base derivative) | 4FM9 | Not specified | Vosaroxin | Not specified | Intercalates with DNA segment |
| Compound 5p | Not specified | Not specified | Doxorubicin, Topotecan | Not specified | Binds in the etoposide (B1684455) binding pocket |
Table 1: Comparative docking data of this compound derivatives targeting DNA Topoisomerase II.[3][4][5]
Newly designed this compound derivatives have demonstrated superior binding affinities (-9.3 to -8.9 kcal/mol) compared to the standard drug bevacizumab (-6.0 kcal/mol) against the DNA topoisomerase II receptor (PDB ID: 1ZXM).[3][6] Another study highlighted a Schiff's base derivative (compound 8b) that intercalates with the DNA segment of topoisomerase II, a binding mode similar to the known inhibitor Vosaroxin.[4] Furthermore, compound 5p has been identified as a potent topoisomerase IIβ inhibitor, binding within the etoposide pocket.[5]
DNA Gyrase
DNA gyrase, a type II topoisomerase found in bacteria, is a validated target for antibacterial agents. The this compound nucleus is a core component of nalidixic acid, a known DNA gyrase inhibitor.[7]
| Compound/Derivative | Target | Binding Affinity | Key Interacting Residues |
| Nalidixic acid derivatives (3a-3f) | DNA Gyrase B | Better binding affinity than nalidixic acid | Not specified in abstract |
Table 2: Comparative docking data of this compound derivatives targeting DNA Gyrase.[7]
Derivatives of nalidixic acid have shown improved binding affinity with the DNA Gyrase B enzyme (GyrB) compared to the parent compound, suggesting their potential as enhanced antibacterial agents.[7]
Tyrosine Kinases
Tyrosine kinases are crucial mediators of cellular signaling pathways and are prominent targets in cancer therapy. Fragment-based docking has been employed to discover novel this compound-based tyrosine kinase inhibitors.
| Compound/Derivative | Target Enzyme | IC50 |
| Compound 7 | EphB4 Tyrosine Kinase | 160 nM |
Table 3: Inhibitory concentration of a this compound derivative against EphB4 Tyrosine Kinase.[8]
A novel this compound derivative (compound 7) emerged from a fragment-based docking approach, exhibiting a potent inhibitory concentration (IC50) of 160 nM against EphB4 tyrosine kinase.[8]
Experimental Protocols: A General Overview of Molecular Docking
The following provides a generalized workflow for the molecular docking studies cited in this guide. Specific parameters and software may vary between studies.
-
Protein Preparation: The three-dimensional crystal structure of the target enzyme is retrieved from the Protein Data Bank (PDB). Water molecules and any co-crystallized ligands are typically removed. Hydrogen atoms are added to the protein, and charges are assigned.
-
Ligand Preparation: The 2D structures of the this compound derivatives are drawn using chemical drawing software and converted to 3D structures. The ligands are then subjected to energy minimization to obtain a stable conformation.
-
Grid Generation: A binding site on the target protein is defined, usually centered on the active site or the binding location of a known inhibitor. A grid box is generated around this site to define the search space for the docking algorithm.
-
Molecular Docking: The prepared ligands are docked into the defined binding site of the protein using a docking program (e.g., AutoDock, Glide, GOLD). The program explores various conformations and orientations of the ligand within the active site and calculates the binding affinity for each pose using a scoring function.
-
Analysis of Results: The docking results are analyzed to identify the best-scoring poses. The binding interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, between the ligand and the active site residues are visualized and examined.
Visualizing the Process
To better understand the workflow and the comparative nature of these studies, the following diagrams are provided.
Caption: General workflow for comparative molecular docking studies.
Caption: Logical comparison of derivative-enzyme interactions.
References
- 1. tandfonline.com [tandfonline.com]
- 2. researchgate.net [researchgate.net]
- 3. scite.ai [scite.ai]
- 4. researchgate.net [researchgate.net]
- 5. Novel substituted 1,8-naphthyridines: Design, synthesis, radiolabeling, and evaluation of apoptosis and topoisomerase II inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. japsonline.com [japsonline.com]
- 8. Discovery of a Novel Chemotype of Tyrosine Kinase Inhibitors by Fragment-Based Docking and Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Confirming the Purity of Synthesized 1,8-Naphthyridines using HPLC and Elemental Analysis
For researchers, scientists, and drug development professionals, the confirmation of purity and structural integrity of newly synthesized compounds is a cornerstone of reliable and reproducible research. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) and Elemental Analysis for the purity assessment of 1,8-naphthyridines, a class of heterocyclic compounds with significant therapeutic potential. Detailed experimental protocols and comparative data are presented to assist in the selection of appropriate analytical methodologies.
Introduction to 1,8-Naphthyridine Purity Analysis
1,8-Naphthyridines are a class of nitrogen-containing heterocyclic compounds that form the core structure of numerous biologically active molecules. Their synthesis can be achieved through various methods, including the Friedländer annulation.[1][2][3] Following synthesis, it is imperative to ascertain the purity of the target compound, as impurities can significantly impact the results of biological assays and subsequent drug development processes. HPLC and elemental analysis are two fundamental techniques employed for this purpose. While HPLC provides information on the number and relative abundance of components in a mixture, elemental analysis determines the elemental composition of a sample, offering orthogonal confirmation of the compound's identity and purity.[4][5]
High-Performance Liquid Chromatography (HPLC) for Purity Determination
HPLC is a powerful technique for separating, identifying, and quantifying each component in a mixture. For the analysis of 1,8-naphthyridines, reversed-phase HPLC is a commonly employed method.
Experimental Protocol: Reversed-Phase HPLC
1. Instrumentation and Columns:
-
A standard HPLC system equipped with a UV detector is suitable.
-
A C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size) is a good starting point for method development.
2. Mobile Phase Preparation:
-
Solvent A: 0.1% Formic acid in HPLC-grade water.
-
Solvent B: Acetonitrile (B52724) (ACN), HPLC grade.
-
The use of a volatile acid like formic acid makes the method compatible with mass spectrometry (MS) for further characterization.
3. Sample Preparation:
-
Standard Solution: Accurately weigh and dissolve the this compound reference standard in a suitable solvent (e.g., a mixture of acetonitrile and water) to a final concentration of approximately 0.5 mg/mL.
-
Sample Solution: Prepare the synthesized this compound sample to be tested at the same concentration as the standard solution.
4. Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
UV Detection Wavelength: 254 nm (or a wavelength of maximum absorbance for the specific this compound derivative)
-
Gradient Elution: A gradient elution is typically used to ensure the separation of impurities with a wide range of polarities.
| Time (minutes) | % Solvent A | % Solvent B |
| 0 | 95 | 5 |
| 20 | 5 | 95 |
| 25 | 5 | 95 |
| 26 | 95 | 5 |
| 30 | 95 | 5 |
5. Data Analysis:
-
The purity of the synthesized this compound is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Elemental Analysis for Structural Confirmation and Purity
Elemental analysis provides the percentage composition of elements (carbon, hydrogen, nitrogen, etc.) within a compound. This data is crucial for confirming the empirical formula of the synthesized this compound and serves as an indicator of its purity. The most common method for determining the elemental composition of organic compounds is combustion analysis.[4][6]
Experimental Protocol: Combustion Analysis
1. Instrumentation:
-
A modern CHNS/O elemental analyzer is used for this analysis. These instruments perform combustion of the sample in an oxygen-rich environment.[6]
2. Sample Preparation:
-
Accurately weigh approximately 2-3 mg of the dried, purified this compound sample into a tin or silver capsule.
3. Analysis Procedure:
-
The encapsulated sample is introduced into a high-temperature combustion furnace (typically around 900-1000 °C).
-
The combustion process converts the sample into gaseous products (CO₂, H₂O, N₂, and SO₂).
-
These gases are then separated, typically by gas chromatography, and measured by a thermal conductivity detector.[4]
-
The instrument's software calculates the percentage of each element based on the detector's response.
4. Data Interpretation:
-
The experimentally determined percentages of C, H, and N are compared to the theoretical values calculated from the expected molecular formula of the this compound.
-
A close correlation between the found and calculated values (typically within ±0.4%) is a strong indication of the compound's purity and correct elemental composition.[7]
Comparative Data Presentation
The following table presents hypothetical data for two different batches of a synthesized this compound derivative (Molecular Formula: C₁₂H₈N₂O) to illustrate the comparison between HPLC and elemental analysis results.
| Analysis | Parameter | Batch 1 (After initial workup) | Batch 2 (After recrystallization) | Theoretical Value |
| HPLC Purity | Area % of Main Peak | 95.2% | 99.8% | N/A |
| Elemental Analysis | % Carbon | 72.85 | 73.45 | 73.46 |
| % Hydrogen | 4.25 | 4.11 | 4.11 | |
| % Nitrogen | 14.10 | 14.28 | 14.28 |
Interpretation:
-
Batch 1 shows a lower purity by HPLC, which is corroborated by the elemental analysis results that deviate more significantly from the theoretical values. This suggests the presence of impurities.
-
Batch 2 , having undergone an additional purification step (recrystallization), exhibits a much higher purity by HPLC, and the elemental analysis data is in excellent agreement with the theoretical values, confirming the successful purification and the compound's identity.
Workflow and Decision Making
The following diagrams illustrate the general workflow for purity confirmation and the logical process for interpreting the combined results from HPLC and elemental analysis.
Caption: General workflow for the synthesis, purification, and purity confirmation of 1,8-naphthyridines.
Caption: Logical flow for the interpretation of HPLC and elemental analysis data.
References
- 1. Synthesis of 1,8-Naphthyridines by the Ionic Liquid-Catalyzed Friedlander Reaction and Application in Corrosion Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A mild synthesis of substituted 1,8-naphthyridines - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. azom.com [azom.com]
- 5. Elemental analysis - Wikipedia [en.wikipedia.org]
- 6. The Science of Elemental Analysis: Benefits and Applications in Organic Chemistry [velp.com]
- 7. researchgate.net [researchgate.net]
A Comparative Analysis of the Antibacterial Spectrum of 1,8-Naphthyridine Analogues
For Researchers, Scientists, and Drug Development Professionals
The emergence of multidrug-resistant bacteria poses a significant threat to global health. This has spurred intensive research into novel antimicrobial agents. Among these, 1,8-naphthyridine derivatives have emerged as a promising class of compounds, with several analogues demonstrating potent antibacterial activity. This guide provides a comparative analysis of the antibacterial spectrum of various this compound analogues, supported by experimental data, to aid in the ongoing efforts of antimicrobial drug discovery and development.
Data Presentation: Antibacterial Spectrum of this compound Analogues
The following table summarizes the in vitro antibacterial activity of a selection of this compound analogues against various Gram-positive and Gram-negative bacterial strains. The data is presented as Minimum Inhibitory Concentration (MIC) in µg/mL, which represents the lowest concentration of a compound that inhibits the visible growth of a microorganism.
| This compound Analogue | Target Bacterium | Gram Stain | MIC (µg/mL) | Reference |
| Nalidixic Acid | Escherichia coli | Negative | 4-8 | [1] |
| Proteus mirabilis | Negative | 8 | [1] | |
| Shigella spp. | Negative | 4 | [1] | |
| Enoxacin | Escherichia coli | Negative | 0.12-0.5 | [2][3] |
| Staphylococcus aureus | Positive | 0.5-2 | [2][3] | |
| Pseudomonas aeruginosa | Negative | 1-4 | [2][3] | |
| Gemifloxacin | Streptococcus pneumoniae | Positive | 0.03-0.12 | [2][3] |
| Haemophilus influenzae | Negative | ≤0.03 | [2][3] | |
| Staphylococcus aureus (MRSA) | Positive | 0.5-1 | [2][3] | |
| Trovafloxacin | Streptococcus pneumoniae | Positive | 0.06-0.25 | [2][3] |
| Bacteroides fragilis | Negative | 0.12-0.5 | [2][3] | |
| Chlamydia pneumoniae | N/A | 0.03 | [2][3] | |
| Zabofloxacin | Multidrug-resistant S. pneumoniae | Positive | 0.015-0.06 | [2][3] |
| Neisseria gonorrhoeae | Negative | 0.008-0.03 | [2][3] | |
| This compound-3-thiosemicarbazides (44a-b) | Staphylococcus aureus | Positive | 6-7 (mM) | [2][3] |
| This compound-3-(1,3,4-oxadiazoles) (45a-b) | Staphylococcus aureus | Positive | 6-7 (mM) | [2][3] |
| ANA-12 | Mycobacterium tuberculosis H37Rv | N/A | 6.25 | [4][5] |
Experimental Protocols
The most common method for determining the antibacterial spectrum of a compound is the Minimum Inhibitory Concentration (MIC) assay, typically performed using the broth microdilution method.
Minimum Inhibitory Concentration (MIC) Assay via Broth Microdilution
This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in a liquid growth medium.
Materials:
-
Sterile 96-well microtiter plates
-
Bacterial culture in the appropriate broth medium (e.g., Mueller-Hinton Broth)
-
This compound analogue stock solution of known concentration
-
Sterile broth medium
-
Pipettes and sterile tips
-
Incubator
-
Plate reader (optional, for quantitative analysis)
Procedure:
-
Preparation of Bacterial Inoculum: A standardized bacterial suspension is prepared. This is typically done by growing a fresh culture of the test organism and adjusting its turbidity to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ colony-forming units (CFU)/mL. This suspension is then further diluted in the broth medium to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
Serial Dilution of the Test Compound:
-
Add 100 µL of sterile broth to all wells of a 96-well plate.
-
Add 100 µL of the this compound analogue stock solution to the first well of a row. This creates a 1:2 dilution.
-
Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and repeating this process across the row. Discard the final 100 µL from the last well containing the compound. This creates a range of decreasing concentrations of the analogue.
-
-
Inoculation: Add 100 µL of the prepared bacterial inoculum to each well, bringing the final volume to 200 µL.
-
Controls:
-
Positive Control (Growth Control): A well containing only the broth medium and the bacterial inoculum (no compound). This well should show bacterial growth.
-
Negative Control (Sterility Control): A well containing only the sterile broth medium (no bacteria or compound). This well should remain clear.
-
-
Incubation: The microtiter plate is incubated at a temperature and for a duration suitable for the growth of the test organism (e.g., 37°C for 18-24 hours for many common bacteria).[2]
-
Determination of MIC: After incubation, the MIC is determined as the lowest concentration of the this compound analogue at which there is no visible growth (i.e., the well remains clear). This can be assessed visually or by using a plate reader to measure the optical density at 600 nm (OD₆₀₀).[6][7]
Mandatory Visualization
Mechanism of Action of this compound Analogues
The primary antibacterial mechanism of this compound analogues involves the inhibition of bacterial type II topoisomerases, specifically DNA gyrase and topoisomerase IV.[8] These enzymes are crucial for DNA replication, transcription, and repair. By binding to these enzymes, the compounds stabilize the enzyme-DNA complex, leading to double-strand breaks in the bacterial DNA and ultimately cell death.
Caption: Mechanism of action of this compound analogues.
Experimental Workflow for Antibacterial Spectrum Determination
The following diagram illustrates the general workflow for evaluating the antibacterial activity of this compound analogues.
Caption: Experimental workflow for MIC determination.
References
- 1. Antibacterial activity of a this compound quinolone, PD 131628 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. hereditybio.in [hereditybio.in]
- 3. Gyrase and Topoisomerase IV: Recycling Old Targets for New Antibacterials to Combat Fluoroquinolone Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. m.youtube.com [m.youtube.com]
- 6. protocols.io [protocols.io]
- 7. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 8. Enhancement of Antibiotic Activity by this compound Derivatives against Multi-Resistant Bacterial Strains - PMC [pmc.ncbi.nlm.nih.gov]
Stability of 1,8-Naphthyridine Complexes Under Varying pH Conditions: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The stability of metal complexes is a critical parameter in the fields of medicinal chemistry, catalysis, and materials science. For researchers working with 1,8-naphthyridine and its derivatives, understanding how the stability of their metal complexes behaves under different pH conditions is paramount for predicting their efficacy, bioavailability, and reactivity in biological and chemical systems. This guide provides a comparative overview of the stability of this compound complexes with various transition metals, supported by established experimental protocols for evaluating their pH-dependent stability.
Comparative Stability of this compound Complexes
The stability of a metal complex in solution is quantified by its stability constant (log K). A higher log K value indicates a more stable complex. The stability of this compound complexes is influenced by several factors, including the nature of the metal ion, the substituents on the this compound ligand, and, crucially, the pH of the medium. The pH affects both the protonation state of the this compound ligand and the hydrolysis of the metal ion.
Below is a summary of typical stability constants for this compound complexes with selected first-row transition metals at different pH values. It is important to note that these values are illustrative and can vary based on the specific substituents on the this compound ligand and the ionic strength of the medium. The general trend often follows the Irving-Williams series for the stability of high-spin octahedral complexes: Mn(II) < Fe(II) < Co(II) < Ni(II) < Cu(II) > Zn(II).
| Metal Ion | pH 4.0 | pH 7.0 | pH 9.0 |
| Cu(II) | log K₁ ≈ 4.5 | log K₁ ≈ 5.8 | log K₁ ≈ 6.2 |
| log K₂ ≈ 3.2 | log K₂ ≈ 4.5 | log K₂ ≈ 5.0 | |
| Ni(II) | log K₁ ≈ 3.8 | log K₁ ≈ 5.0 | log K₁ ≈ 5.5 |
| log K₂ ≈ 2.9 | log K₂ ≈ 3.8 | log K₂ ≈ 4.2 | |
| Zn(II) | log K₁ ≈ 3.5 | log K₁ ≈ 4.8 | log K₁ ≈ 5.3 |
| log K₂ ≈ 2.7 | log K₂ ≈ 3.6 | log K₂ ≈ 4.0 | |
| Fe(III) | log K₁ ≈ 7.0 | log K₁ ≈ 8.5 | Prone to hydrolysis |
| log K₂ ≈ 5.5 | Prone to hydrolysis | Prone to hydrolysis |
Note: Data is illustrative and compiled from general principles of coordination chemistry. K₁ and K₂ refer to the stepwise formation constants for ML and ML₂ complexes, respectively.
Experimental Protocols for Stability Assessment
Accurate determination of the stability of this compound complexes under different pH conditions requires rigorous experimental techniques. The following are detailed methodologies for key experiments.
Potentiometric Titration
Potentiometric titration is the most common and accurate method for determining stepwise stability constants of metal complexes.
Principle: The formation of a metal complex from a protonated ligand releases protons, causing a change in the pH of the solution. By titrating a solution containing the metal ion and the this compound ligand with a standard solution of a strong base (e.g., NaOH) and monitoring the pH, the formation curve of the complex can be constructed. From this curve, the stepwise stability constants are calculated.
Methodology:
-
Solution Preparation:
-
Prepare a standard solution of the this compound derivative in a suitable solvent (e.g., dioxane-water mixture to ensure solubility).
-
Prepare a standard solution of the metal salt (e.g., perchlorate (B79767) or nitrate (B79036) salts are preferred as they are non-complexing).
-
Prepare a standard solution of a strong acid (e.g., HClO₄) and a carbonate-free standard solution of a strong base (e.g., NaOH).
-
Prepare a solution of an inert salt (e.g., NaClO₄ or KNO₃) to maintain constant ionic strength.
-
-
Titration Procedure:
-
Calibrate a pH meter with standard buffer solutions.
-
Perform the following three sets of titrations at a constant temperature:
-
A: Acid titration: A known volume of the strong acid solution and the inert salt solution.
-
B: Ligand titration: Solution A + a known concentration of the this compound ligand.
-
C: Metal-ligand titration: Solution B + a known concentration of the metal salt solution.
-
-
Titrate each solution with the standard NaOH solution, recording the pH after each addition.
-
-
Data Analysis:
-
From the titration curves, calculate the average number of protons associated with the ligand (n̄ₐ) at different pH values. This allows for the determination of the ligand's protonation constants.
-
Calculate the average number of ligands attached to the metal ion (n̄) and the free ligand concentration ([L]) at each pH value.
-
Plot n̄ versus pL (-log[L]) to obtain the formation curve.
-
The stepwise stability constants (K₁, K₂, etc.) can be determined from the formation curve at half-integral values of n̄ (e.g., at n̄ = 0.5, log K₁ = pL).
-
UV-Vis Spectrophotometry
UV-Vis spectrophotometry is a useful method for studying complex formation, especially when the complex has a distinct absorption spectrum compared to the free ligand and metal ion.
Principle: The formation of a metal-1,8-naphthyridine complex often results in a shift in the maximum absorption wavelength (λₘₐₓ) and/or a change in the molar absorptivity. By monitoring these changes as a function of pH, the stability of the complex can be evaluated.
Methodology:
-
Spectral Scans:
-
Record the UV-Vis spectra of the this compound ligand and the metal salt solution separately at different pH values to identify their λₘₐₓ.
-
Prepare a series of solutions containing a fixed concentration of the metal ion and the ligand at various pH values.
-
Record the UV-Vis spectrum for each solution to observe the formation of the complex, indicated by new absorption bands or shifts in existing bands.
-
-
Job's Method of Continuous Variation (for Stoichiometry):
-
Prepare a series of solutions where the mole fraction of the metal and ligand varies, but the total molar concentration is constant.
-
Measure the absorbance of each solution at the λₘₐₓ of the complex.
-
Plot the absorbance versus the mole fraction of the ligand. The maximum of the curve corresponds to the stoichiometry of the complex.
-
-
pH-Dependent Stability Study:
-
Prepare a solution with a fixed concentration of the metal-1,8-naphthyridine complex.
-
Adjust the pH of the solution incrementally using small aliquots of acid or base.
-
Record the UV-Vis spectrum at each pH value.
-
Changes in the absorbance at the λₘₐₓ of the complex indicate changes in its concentration and thus its stability.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed structural information about the complex in solution and can be used to monitor changes in the coordination environment as a function of pH.
Principle: The chemical shifts of the protons on the this compound ligand are sensitive to its coordination to a metal ion and its protonation state. By monitoring these chemical shifts at different pH values, one can infer the stability of the complex.
Methodology:
-
Sample Preparation:
-
Prepare a solution of the this compound ligand in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆).
-
Prepare a solution of the metal salt. For paramagnetic metal ions, specialized NMR techniques may be required.
-
Prepare a series of NMR tubes containing the ligand and the metal ion at a fixed ratio, with each tube adjusted to a specific pD (the equivalent of pH in D₂O).
-
-
NMR Data Acquisition:
-
Acquire ¹H NMR spectra for each sample.
-
Monitor the chemical shifts of the aromatic protons of the this compound ring.
-
-
Data Interpretation:
-
Coordination to a metal ion will cause significant shifts in the proton signals.
-
Changes in the chemical shifts as a function of pD will indicate changes in the protonation state of the ligand and/or the stability of the complex. The pD values at which significant changes occur can be related to the pKa values of the ligand and the stability of the complex.
-
Visualizing Experimental Workflows and Relationships
To better understand the process of evaluating the pH stability of this compound complexes, the following diagrams illustrate the logical flow of experiments and the key relationships involved.
Caption: Experimental workflow for evaluating the pH stability of this compound complexes.
Caption: Key factors influencing the stability of this compound metal complexes.
A Cross-Validated Guide to 1,8-Naphthyridine Systems: Bridging Experimental and Computational Analyses
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of experimental and computational data for 1,8-Naphthyridine systems, a promising scaffold in medicinal chemistry. By presenting a side-by-side analysis of biological activity and spectroscopic properties, this document aims to facilitate a deeper understanding of these compounds and guide future research.
The this compound core is a key pharmacophore found in numerous compounds with a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3][4][5][6][7][8] The validation of computational models with experimental results is crucial for accelerating the drug discovery process. This guide focuses on the cross-validation of in vitro anticancer activity and spectroscopic data with in silico predictions for selected this compound derivatives.
Comparative Analysis of Anticancer Activity
The inhibition of DNA topoisomerase II is a key mechanism of action for many anticancer drugs.[9] Several this compound derivatives have been investigated as potential inhibitors of this enzyme.[6][10] This section compares the experimentally determined cytotoxic activity (IC50 values) of novel this compound derivatives against various cancer cell lines with their computationally predicted binding affinities (docking scores) to the DNA topoisomerase II active site.
| Compound ID | Cancer Cell Line | Experimental IC50 (µM) | Computational Docking Score (kcal/mol) | Reference |
| Derivative 10c | MCF7 (Breast) | 1.47 | Not specified | [2][7] |
| Derivative 8d | MCF7 (Breast) | 1.62 | Not specified | [2][7] |
| Derivative 4d | MCF7 (Breast) | 1.68 | Not specified | [2][7] |
| Compound 12 | HBL-100 (Breast) | 1.37 | Not specified | [4] |
| Compound 17 | KB (Oral) | 3.7 | Not specified | [4] |
| Compound 22 | SW-620 (Colon) | 3.0 | Not specified | [4] |
| L1 | Not specified | Not specified | -9.3 | [11][12] |
| L2 | Not specified | Not specified | -9.2 | [11][12] |
| L3 | Not specified | Not specified | -9.1 | [11][12] |
| L4 | Not specified | Not specified | -9.0 | [11][12] |
| L5 | Not specified | Not specified | -8.9 | [11][12] |
| Bevacizumab (Standard) | Not specified | Not specified | -6.0 | [11][12] |
Spectroscopic Analysis: A Harmony of Experimental and Theoretical Data
Spectroscopic techniques are fundamental for the structural elucidation of newly synthesized compounds. The comparison of experimental spectra with those predicted by computational methods, such as Density Functional Theory (DFT), provides a powerful tool for validating molecular structures and understanding their vibrational properties.
Here, we present a comparison of experimental and DFT-calculated Fourier-transform infrared (FT-IR) vibrational frequencies for a representative this compound derivative, 1-ethyl-1,4-dihydro-7-methyl-4-oxo-1,8-naphthyridine-3-carboxylic acid (EDMONCA).[11]
| Vibrational Mode | Experimental FT-IR (cm⁻¹) | Calculated FT-IR (cm⁻¹) (B3LYP/6-311G(d,p)) | Assignment |
| O-H stretch | 3445 | 3446 | Carboxylic acid |
| C-H stretch (aromatic) | 3085 | 3088 | Naphthyridine ring |
| C=O stretch (ketone) | 1725 | 1724 | 4-oxo group |
| C=O stretch (acid) | 1685 | 1683 | Carboxylic acid |
| C=C stretch | 1618 | 1619 | Naphthyridine ring |
| C-N stretch | 1350 | 1351 | Naphthyridine ring |
Experimental Protocols
Synthesis of this compound Derivatives
The synthesis of the this compound scaffold is often achieved through multi-step reactions. A general procedure involves the condensation of 2-aminonicotinaldehyde with an active methylene (B1212753) compound, followed by cyclization and subsequent modifications to introduce various substituents. The structures of the synthesized compounds are typically confirmed using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry, as well as elemental analysis.[13]
In Vitro Cytotoxicity Assay (MTT Assay)
The cytotoxic effect of the this compound derivatives on cancer cell lines is commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[14]
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and incubated for 24 hours.[14]
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for another 48-72 hours.[14]
-
MTT Addition: MTT solution is added to each well, and the plate is incubated for 4 hours, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.[14]
-
Solubilization: The medium is removed, and a solubilization buffer (e.g., DMSO) is added to dissolve the formazan crystals.[14]
-
Absorbance Measurement: The absorbance is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then calculated.
Computational Methodology: Molecular Docking
Molecular docking simulations are performed to predict the binding mode and affinity of the this compound derivatives to their biological target, such as the DNA topoisomerase II enzyme.
-
Protein and Ligand Preparation: The 3D structure of the target protein is obtained from the Protein Data Bank (PDB), and the 2D structures of the ligands are drawn and optimized using computational chemistry software.[12]
-
Docking Simulation: A docking program, such as the Glide module of the Schrödinger software suite, is used to dock the ligands into the active site of the protein.[13]
-
Scoring and Analysis: The docking poses are scored based on their predicted binding affinity (e.g., in kcal/mol), and the interactions between the ligand and the protein's active site residues are analyzed.[12]
Visualizing the Mechanism of Action and Experimental Workflow
To provide a clearer understanding of the concepts discussed, the following diagrams illustrate the proposed mechanism of action for this compound derivatives as topoisomerase II inhibitors and a typical experimental workflow for their evaluation.
Caption: Mechanism of Topoisomerase II Inhibition.
Caption: Experimental and Computational Workflow.
References
- 1. researchgate.net [researchgate.net]
- 2. Novel this compound Derivatives: Design, Synthesis an... [degruyterbrill.com]
- 3. researchgate.net [researchgate.net]
- 4. Anticancer and anti-inflammatory activities of this compound-3-carboxamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound-3-carboxamide derivatives with anticancer and anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Novel this compound Derivatives: Design, Synthesis an... [degruyterbrill.com]
- 8. This compound Derivatives: A Review of Multiple Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. DNA topoisomerases as molecular targets for anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scite.ai [scite.ai]
- 11. Experimental spectroscopic (FTIR, FT-Raman, FT-NMR, UV-Visible) and DFT studies of 1-ethyl-1,4-dihydro-7-methyl-4oxo-1,8 napthyridine-3-carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. discovery.researcher.life [discovery.researcher.life]
- 13. Design, synthesis, and anti-mycobacterial evaluation of this compound-3-carbonitrile analogues - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 14. benchchem.com [benchchem.com]
Safety Operating Guide
Proper Disposal of 1,8-Naphthyridine: A Guide for Laboratory Professionals
The safe and environmentally responsible disposal of 1,8-Naphthyridine is a critical aspect of laboratory safety and chemical management. This guide provides essential information for researchers, scientists, and drug development professionals to handle and dispose of this nitrogen heterocyclic compound in compliance with safety regulations.
Immediate Safety and Handling Precautions
Before commencing any disposal procedures, it is imperative to handle this compound with the appropriate personal protective equipment (PPE) to mitigate risks of exposure. The compound is classified as harmful if swallowed or in contact with skin, and can cause serious eye damage.[1][2]
Recommended Personal Protective Equipment (PPE):
| PPE Category | Specification | Purpose |
| Eye Protection | Goggles (European standard - EN 166) or safety glasses with side shields. | To prevent eye contact with dust or splashes.[1] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile). | To prevent skin contact.[1] |
| Respiratory Protection | NIOSH/MSHA or European Standard EN 149 approved respirator. | Necessary if dust is generated or when facing concentrations above the exposure limit.[1] |
| Protective Clothing | Laboratory coat and long-sleeved clothing. | To prevent contamination of personal clothing and skin.[1] |
Always handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[1][3]
Step-by-Step Disposal Protocol
All laboratory waste containing this compound should be treated as hazardous chemical waste.[3][4] Adherence to the following procedural steps is crucial for safe disposal.
-
Waste Identification and Segregation :
-
Pure, unused this compound and materials significantly contaminated with it (e.g., weighing boats, contaminated gloves) should be collected separately in a designated hazardous waste container.
-
Solutions containing this compound should be collected in a separate, compatible liquid waste container. Do not mix with other incompatible waste streams.
-
-
Container Selection and Labeling :
-
Storage :
-
Disposal :
-
Do not dispose of this compound down the drain.[3]
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste management company for pick-up and disposal.[5][6]
-
Waste disposal must be conducted at an approved waste disposal plant in accordance with local, regional, and national regulations.[3][7][8]
-
The following diagram illustrates the decision workflow for the proper disposal of this compound.
Caption: Disposal Workflow for this compound
Hazard Summary
The following table summarizes the key hazard information for this compound based on available Safety Data Sheets.
| Hazard Class | GHS Classification | Precautionary Statements |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed.[1][2] |
| Serious Eye Damage | Category 1 | H318: Causes serious eye damage.[2] |
| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin.[1] |
| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled.[1] |
First Aid Measures:
-
If Swallowed: Rinse mouth. Do NOT induce vomiting. Call a POISON CENTER or doctor if you feel unwell.[1]
-
If on Skin: Wash with plenty of soap and water.[1]
-
If Inhaled: Remove person to fresh air and keep comfortable for breathing.[1]
-
If in Eyes: Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention.[3]
By adhering to these procedures, laboratory professionals can ensure the safe handling and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always consult your institution's specific chemical hygiene plan and EHS guidelines for local requirements.
References
- 1. fishersci.co.uk [fishersci.co.uk]
- 2. This compound | C8H6N2 | CID 136069 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. fishersci.com [fishersci.com]
- 4. ethz.ch [ethz.ch]
- 5. ehrs.upenn.edu [ehrs.upenn.edu]
- 6. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
- 7. chemicalbook.com [chemicalbook.com]
- 8. aksci.com [aksci.com]
Essential Safety and Operational Guide for Handling 1,8-Naphthyridine
This guide provides immediate, essential safety and logistical information for the handling and disposal of 1,8-Naphthyridine. The following procedures are designed for researchers, scientists, and drug development professionals to ensure personal safety and proper management of this chemical compound.
Hazard Identification and GHS Classification
This compound is classified as a hazardous substance. The following table summarizes its GHS hazard classifications.
| Hazard Class | GHS Pictogram | Signal Word | Hazard Statement |
| Acute Toxicity, Oral (Category 4) | GHS07: Exclamation mark | Warning | H302: Harmful if swallowed[1][2] |
| Skin Irritation (Category 2) | GHS07: Exclamation mark | Warning | H315: Causes skin irritation[2][3] |
| Serious Eye Damage / Eye Irritation (Category 2A/1) | GHS07: Exclamation mark / GHS05: Corrosion | Danger/Warning | H318/H319: Causes serious eye damage/irritation[2] |
| Specific target organ toxicity — single exposure (Category 3), Respiratory system | GHS07: Exclamation mark | Warning | H335: May cause respiratory irritation[2][3] |
Personal Protective Equipment (PPE)
Adherence to the following PPE requirements is mandatory when handling this compound to minimize exposure.
| PPE Category | Item | Specifications & Rationale |
| Eye and Face Protection | Chemical Splash Goggles or Safety Glasses with Side Shields | Must meet ANSI Z87.1 standards. Provides a necessary barrier against splashes and airborne particles.[4] A face shield should be worn in conjunction with goggles when there is a significant risk of splashing.[4][5] |
| Hand Protection | Chemical-Resistant Gloves | Nitrile or butyl rubber gloves are recommended.[6] Always inspect gloves for signs of degradation or perforation before use. For extensive handling, consider double gloving.[7] |
| Body Protection | Laboratory Coat | A standard lab coat provides a primary barrier against incidental contact.[6] For operations with a higher risk of splashes, a chemical-resistant apron is recommended over the lab coat.[6] |
| Respiratory Protection | N95 Respirator or higher | Recommended when handling the powder outside of a certified chemical fume hood or when aerosolization is possible. For operations that may generate significant dust or in poorly ventilated areas, an air-purifying respirator with appropriate cartridges should be used.[6][7] |
| Foot Protection | Closed-Toe Shoes | Essential to protect feet from spills and falling objects.[6] |
Operational Plan: Safe Handling Workflow
A systematic approach to handling this compound is critical for safety.
1. Preparation and Gowning:
-
Ensure the work area, preferably a certified chemical fume hood, is clean and uncluttered.
-
Verify that a safety shower and eyewash station are accessible.
-
Don all required PPE as specified in the table above, ensuring a proper fit.
2. Compound Handling:
-
All manipulations, including weighing, transferring, and dissolving, must be conducted within a properly functioning chemical fume hood to minimize inhalation exposure.[8]
-
Avoid direct contact with skin and eyes.
-
Prevent the formation of dust and aerosols.[9]
3. Decontamination and Undressing:
-
Wipe down the work surface with an appropriate solvent (e.g., 70% ethanol) to decontaminate.
-
Remove PPE in the correct order to avoid cross-contamination: gloves first, followed by lab coat, and then eye protection.
-
Wash hands thoroughly with soap and water after removing PPE.
Caption: PPE Selection Workflow for this compound Handling.
Disposal Plan
Proper disposal of this compound and its contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
1. Waste Segregation and Collection:
-
Solid Waste: Collect pure, unused this compound and any contaminated solids (e.g., weighing paper, contaminated gloves, bench paper) in a designated, leak-proof, and clearly labeled hazardous waste container.
-
Liquid Waste: Collect solutions containing this compound in a separate, designated hazardous waste container for halogenated or nitrogen-containing organic waste, as per your institution's guidelines.
-
Labeling: The container must be labeled with "Hazardous Waste," the full chemical name "this compound," and any relevant hazard symbols.[8]
-
Segregation: Do not mix this waste with incompatible materials. Keep it separate from non-hazardous waste and other chemical waste streams to ensure proper disposal.[8]
2. Storage of Waste:
-
Keep waste containers tightly closed except when adding waste.
-
Store containers in a designated satellite accumulation area within the laboratory, at or near the point of generation.
-
Ensure secondary containment, such as a spill tray, is used to contain any potential leaks.
3. Disposal Request:
-
Never dispose of this compound down the sink or in the regular trash.
-
Contact your institution's Environmental Health and Safety (EHS) department to request a pickup for the hazardous waste.
-
Provide the EHS team with the Safety Data Sheet (SDS) for this compound upon their arrival.
Spill Management:
-
Small Spills: Alert personnel in the immediate area. Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand, or a commercial spill kit). Carefully sweep the absorbed material into a designated chemical waste container. Clean the spill area with a suitable decontaminating solution.
-
Large Spills: Evacuate the area immediately. Alert your institution's emergency response team. Restrict access to the affected area.
References
- 1. fishersci.co.uk [fishersci.co.uk]
- 2. This compound | C8H6N2 | CID 136069 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. Personal Protective Equipment in Chemistry | Environmental Health and Safety [ehs.dartmouth.edu]
- 5. Flame Resistant PPE | Department of Chemistry and Biochemistry [chemistry.osu.edu]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. chemicalbook.com [chemicalbook.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
